molecular formula C7H4BrNO3S2 B582487 5-Bromobenzothiazole-2-sulfonic acid CAS No. 1215205-70-1

5-Bromobenzothiazole-2-sulfonic acid

Cat. No.: B582487
CAS No.: 1215205-70-1
M. Wt: 294.137
InChI Key: PQFRQZCBKYMUBY-UHFFFAOYSA-N
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Description

5-Bromobenzothiazole-2-sulfonic acid is a useful research compound. Its molecular formula is C7H4BrNO3S2 and its molecular weight is 294.137. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-1,3-benzothiazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3S2/c8-4-1-2-6-5(3-4)9-7(13-6)14(10,11)12/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFRQZCBKYMUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682070
Record name 5-Bromo-1,3-benzothiazole-2-sulfonic acid
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Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1215205-70-1
Record name 5-Bromo-2-benzothiazolesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-benzothiazole-2-sulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 5-Bromobenzothiazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 5-Bromobenzothiazole-2-sulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical characteristics, predicted spectroscopic behaviors, and advanced analytical methodologies for structural elucidation. By integrating theoretical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for understanding and characterizing this complex heterocyclic compound.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring.[1] This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties exhibited by its derivatives.[2] The introduction of a bromine atom at the 5-position and a sulfonic acid group at the 2-position of the benzothiazole core, as in this compound, is anticipated to modulate its electronic properties, solubility, and potential biological interactions. The bromine atom can enhance reactivity for further synthetic modifications, while the sulfonic acid group introduces polarity and the potential for salt formation, which can be crucial for pharmaceutical applications.[1][3]

Predicted Molecular Structure and Key Physicochemical Properties

The molecular structure of this compound is defined by the rigid benzothiazole ring system with key substituents that dictate its chemical behavior.

PropertyPredicted Value/InformationSource
Molecular Formula C7H4BrNO3S2[4]
Molecular Weight 294.15 g/mol [4]
CAS Number 1215205-70-1[4][5]
Predicted pKa -3.72 ± 0.40[6]
Predicted Density 2.025 ± 0.06 g/cm³[6]

The predicted low pKa value is characteristic of a strong sulfonic acid, indicating that this compound will exist predominantly in its anionic sulfonate form at physiological pH.

Visualizing the Core Structure

A fundamental step in understanding any molecule is visualizing its two-dimensional structure. The following diagram illustrates the atomic connectivity and key functional groups of this compound.

Caption: 2D structure of this compound.

Methodologies for Structural Elucidation

A multi-technique approach is essential for the unambiguous determination of the molecular structure of this compound. This section outlines the key analytical methods and the rationale behind their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Based on the structure, we can predict the proton NMR spectrum. The aromatic region is expected to be complex due to the fused ring system and the influence of the electron-withdrawing sulfonic acid group and the bromine atom.

  • Aromatic Protons: The three protons on the benzene ring will likely appear as distinct signals. The proton at position 4 will be a doublet, coupled to the proton at position 6 (meta-coupling) and potentially showing a smaller coupling to the proton at position 7. The proton at position 6 will be a doublet of doublets, coupled to the protons at positions 4 and 7. The proton at position 7 will be a doublet, coupled to the proton at position 6. The chemical shifts will be influenced by the bromine and the thiazole ring.

  • Sulfonic Acid Proton: The acidic proton of the sulfonic acid group is typically broad and may exchange with residual water in the solvent, often appearing as a broad singlet at a downfield chemical shift (δ > 10 ppm) or not being observed at all.

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

  • Aromatic Carbons: Seven distinct signals are expected for the seven carbons of the benzothiazole ring system. The carbon bearing the bromine (C5) and the carbon attached to the sulfonic acid group (C2) will have their chemical shifts significantly influenced by these substituents.

  • Quaternary Carbons: The carbons at the ring fusion (C3a and C7a) and the carbon attached to the sulfonic acid group (C2) are quaternary and will appear as weaker signals in a proton-decoupled spectrum.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical due to the polarity of the sulfonic acid group.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.

Due to the polar and non-volatile nature of sulfonic acids, soft ionization techniques are required.[7]

  • Electrospray Ionization (ESI): This is the most suitable method. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the expected base peak.[8][9] In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might be observed.

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₇H₄BrNO₃S₂, the expected exact mass of the [M-H]⁻ ion would be approximately 292.8955 Da.

Fragmentation of the parent ion can provide valuable structural information. For the [M-H]⁻ ion, characteristic losses of SO₃ (80 Da) or HSO₃⁻ (81 Da) are anticipated.

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µM) of the compound in a suitable solvent mixture such as methanol/water or acetonitrile/water.

  • Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition:

    • Acquire a full scan mass spectrum in both positive and negative ion modes.

    • Perform MS/MS on the most abundant parent ion to obtain a fragmentation spectrum.

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.[10][11]

Growing suitable single crystals of this compound can be challenging due to its high polarity. Techniques such as slow evaporation from a mixed solvent system or vapor diffusion may be employed.

A successful crystallographic analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the sulfonic acid group.

G A Crystal Growth B Crystal Selection & Mounting A->B C X-ray Diffraction Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Structural Analysis & Visualization E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

Synthesis and Reactivity

While a detailed synthesis protocol is beyond the scope of this guide, the preparation of this compound would likely involve the sulfonation of 5-bromobenzothiazole or the bromination of benzothiazole-2-sulfonic acid. The sulfonic acid group can act as a protecting group in certain reactions.[12] The presence of the bromine atom at the 5-position opens up possibilities for further functionalization through cross-coupling reactions.

Conclusion

The molecular structure of this compound presents a fascinating subject for chemical analysis. Its characterization necessitates a synergistic application of advanced analytical techniques, with NMR providing the solution-state structure, mass spectrometry confirming the elemental composition and fragmentation patterns, and X-ray crystallography offering the definitive solid-state architecture. The insights gained from these methodologies are crucial for understanding its chemical properties and for guiding its potential applications in research and development.

References

  • Keough, T., Youngquist, R. S., & Lacey, M. P. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 14(10), 924-929. [Link]
  • ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives.
  • Keough, T., Lacey, M. P., & Youngquist, R. S. (2002). Sulfonic Acid Derivatives for Peptide Sequencing by MALDI MS. Accounts of Chemical Research, 35(1), 24-31. [Link]
  • Heywood, A., Mathias, A., & Williams, A. E. (1970). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry, 42(11), 1272-1276. [Link]
  • Li, J., He, W., Chen, L., Liu, Y., & Li, Z. (2006). Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates. Bioorganic & Medicinal Chemistry Letters, 16(5), 1359-1362. [Link]
  • The Royal Society of Chemistry. (n.d.). Supplementary Materials.
  • ResearchGate. (n.d.). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide.
  • Mathias, A., & Williams, A. E. (1970). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry, 42(11), 1272–1276. [Link]
  • ResearchGate. (n.d.). Studies and X-ray Determinations with 2-(Acetonylthio)benzothiazole: Synthesis of 2-(Benzothiazol-2-ylthio)-1-phenylethanone and 2-(Acetonylthio)Benzothiazole by C-S Bond Cleavage of 2-(Acetonylthio)benzothiazole in KOH.
  • International Union of Crystallography. (2022). Crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile.
  • Chemical-Suppliers. (n.d.). This compound | CAS 1215205-70-1.
  • Biointerface Research in Applied Chemistry. (2021). Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent Molecules.
  • CSIR-NIScPR. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction.
  • The Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf.
  • LANUV. (n.d.). Benzothiazole-2-sulfonic acid.
  • PubChem. (n.d.). 5-Bromobenzothiazole.
  • PubMed Central. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
  • ScienceDirect. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
  • MDPI. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
  • PubChem. (n.d.). Benzothiazole-2-sulfonic acid.
  • Google Patents. (n.d.). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
  • ResearchGate. (n.d.). MFR-supported sulfonic acid mediated synthesis of 2-substituted benzothiazoles.
  • PubChem. (n.d.). 5-bromonaphthalene-2-sulfonic Acid.
  • MassBank. (n.d.). Benzothiazole-2-sulfonic acid.

Sources

Introduction: The Significance of the Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-bromo-1,3-benzothiazole-2-sulfonic acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-bromo-1,3-benzothiazole-2-sulfonic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes with detailed experimental protocols, and its potential applications in the development of novel therapeutics, all grounded in established scientific principles and supported by relevant literature.

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[2] The versatility of the benzothiazole ring system allows for diverse chemical modifications, leading to derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[3] The incorporation of a sulfonic acid group, as seen in the title compound, can enhance aqueous solubility and introduce new interaction points with biological targets, making it a valuable functional group in drug design.[4]

Chemical Identity and Properties of 5-bromo-1,3-benzothiazole-2-sulfonic acid

The IUPAC name for the compound of interest is 5-bromo-1,3-benzothiazole-2-sulfonic acid .[5] It is a derivative of benzothiazole with a bromine atom at the 5-position of the benzene ring and a sulfonic acid group at the 2-position of the thiazole ring.

Table 1: Physicochemical Properties of 5-bromo-1,3-benzothiazole-2-sulfonic acid (and related compounds)

PropertyValue (Estimated/Reported)Source
IUPAC Name 5-bromo-1,3-benzothiazole-2-sulfonic acid[5]
Molecular Formula C₇H₄BrNO₃S₂
Molecular Weight 294.15 g/mol
Appearance Likely a white to light yellow crystalline solid[4]
Solubility Expected to have high water solubility due to the sulfonic acid group[4]
pKa The sulfonic acid group is strongly acidic, with an estimated pKa << 0
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 5[6]

Spectroscopic Data (Predicted):

  • Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the sulfonic acid group would be expected, including S=O stretching vibrations around 1350 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric), and an O-H stretching band. Aromatic C-H and C=C stretching vibrations, as well as a C-Br stretching vibration, would also be present.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons on the benzothiazole ring would appear as distinct signals in the downfield region (typically 7.0-8.5 ppm). The specific splitting patterns would depend on the coupling between the protons at positions 4, 6, and 7.

    • ¹³C NMR: The spectrum would show seven distinct signals for the carbon atoms of the benzothiazole core. The carbon atom attached to the sulfonic acid group (C2) would be significantly deshielded.[7][8]

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). High-resolution mass spectrometry would confirm the exact mass of the compound.[5][6]

Synthesis of 5-bromo-1,3-benzothiazole-2-sulfonic acid: A Proposed Synthetic Workflow

Synthesis of 5-bromo-1,3-benzothiazole-2-sulfonic acid cluster_0 Step 1: Synthesis of 5-bromo-2-mercaptobenzothiazole cluster_1 Step 2: Oxidation to the Sulfonic Acid A 4-Bromoaniline C 5-bromo-2-mercaptobenzothiazole A->C Reflux B Potassium Ethyl Xanthate B->C D 5-bromo-2-mercaptobenzothiazole F 5-bromo-1,3-benzothiazole-2-sulfonic acid D->F Oxidation E Oxidizing Agent (e.g., H₂O₂ in Acetic Acid) E->F

Caption: Proposed two-step synthesis of 5-bromo-1,3-benzothiazole-2-sulfonic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 5-bromo-2-mercaptobenzothiazole

This step involves the reaction of 4-bromoaniline with potassium ethyl xanthate, a common method for the synthesis of 2-mercaptobenzothiazoles.

Materials:

  • 4-Bromoaniline

  • Potassium Ethyl Xanthate

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1 equivalent) in ethanol.

  • Add potassium ethyl xanthate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-mercaptobenzothiazole.

Step 2: Oxidation of 5-bromo-2-mercaptobenzothiazole to 5-bromo-1,3-benzothiazole-2-sulfonic acid

This step involves the oxidation of the thiol group to a sulfonic acid.

Materials:

  • 5-bromo-2-mercaptobenzothiazole

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

Procedure:

  • Suspend 5-bromo-2-mercaptobenzothiazole (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add hydrogen peroxide (3-4 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain 5-bromo-1,3-benzothiazole-2-sulfonic acid.

Applications in Drug Development and Medicinal Chemistry

The benzothiazole scaffold is a cornerstone in the development of therapeutic agents for a multitude of diseases.[3][10] The introduction of a bromo substituent at the 5-position and a sulfonic acid at the 2-position can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The bromine atom can increase lipophilicity and may engage in halogen bonding with biological targets, while the sulfonic acid group enhances water solubility and can form strong ionic interactions.

Potential Therapeutic Areas:

  • Anticancer Agents: Many 2-substituted benzothiazoles exhibit potent anticancer activity.[2][11][12] They can act through various mechanisms, including inhibition of protein kinases, topoisomerases, and induction of apoptosis. The title compound could be investigated as an inhibitor of signaling pathways crucial for cancer cell proliferation and survival.

  • Antimicrobial Agents: Benzothiazole derivatives have shown significant activity against a range of bacteria and fungi.[13][14] The sulfonic acid moiety might enhance the uptake of the compound by microbial cells.

  • Neuroprotective Agents: Some benzothiazoles have been explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3] They may act as inhibitors of enzymes such as monoamine oxidase or as ligands for various receptors in the central nervous system.

  • Anti-inflammatory Agents: The benzothiazole nucleus is present in compounds with anti-inflammatory properties.[13] These compounds can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Kinase Inhibition by Benzothiazole Derivatives GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation BT_Sulfonic_Acid 5-bromo-1,3-benzothiazole- 2-sulfonic acid BT_Sulfonic_Acid->RAF Inhibition

Caption: Potential mechanism of action for a benzothiazole derivative as a kinase inhibitor.

Safety and Handling

Bromo-benzothiazole derivatives should be handled with care in a laboratory setting.[15][16][17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15][17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

5-bromo-1,3-benzothiazole-2-sulfonic acid is a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical transformations, and its unique combination of a privileged heterocyclic core with functional groups that enhance solubility and potential target interactions makes it an attractive candidate for further investigation. Future research should focus on the development of an optimized and scalable synthesis, followed by a thorough evaluation of its biological activities across a range of therapeutic targets. The insights gained from such studies will undoubtedly contribute to the expanding role of benzothiazoles in modern drug discovery.

References

  • Google Patents. (n.d.). EP0314663A1 - Process for the preparation of benzothiazole-2-sulphenamides.
  • Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET - 2-Bromo-benzothiazole-6-carbonitrile.
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  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Bromobenzothiazole.
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  • National Institutes of Health. (2017). A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions.
  • The Royal Society of Chemistry. (2018). Supplementary Materials.
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  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
  • National Institutes of Health. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents.
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  • Plant, Soil and Environment. (2005). Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity.
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative: A review.
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  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (n.d.).
  • National Institutes of Health. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • Theses. (n.d.). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development.
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  • National Institutes of Health. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
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Sources

Physical and chemical properties of 5-Bromobenzothiazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromobenzothiazole-2-sulfonic acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates the molecule's core physical and chemical properties, outlines a plausible synthetic pathway, and discusses its key reactivity. Furthermore, it details the expected spectroscopic signatures for structural verification and explores its potential applications as a versatile building block in the synthesis of complex pharmaceutical agents. The benzothiazole scaffold is a well-established privileged structure in therapeutic agents, and the strategic incorporation of bromo and sulfonic acid functionalities offers unique advantages for molecular design, influencing parameters such as target binding, solubility, and metabolic stability. This guide is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel therapeutics.

Molecular Identity and Physicochemical Properties

Structure and Identifiers

This compound (CAS No: 1215205-70-1) is a derivative of benzothiazole featuring a bromine atom at the 5-position and a sulfonic acid group at the 2-position.[1][2] This substitution pattern creates a molecule with distinct regions of varying polarity and reactivity, making it a valuable intermediate in organic synthesis.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The combination of a halogenated aromatic ring and a highly polar sulfonic acid group dictates the compound's physical properties. The following table summarizes key computed and reported data.

PropertyValueSource
CAS Number 1215205-70-1[1][2]
Molecular Formula C₇H₄BrNO₃S₂[1][2]
Molecular Weight 294.15 g/mol [1]
Purity ≥98%[2]
Polar Surface Area (PSA) 104 Ų[1]
XLogP3 3.386[1]
Storage Room temperature[2]

Synthesis and Reactivity

Proposed Synthetic Pathway

While specific literature detailing the synthesis of this compound is sparse, a logical and efficient pathway can be devised based on established methodologies for benzothiazole chemistry. A highly effective approach involves the direct sulfonation of 5-bromobenzothiazole. This precursor can be synthesized from 2-aminobenzothiazole, a common starting material. An alternative, more modern approach for bromination utilizes N-bromo-succinimide (NBS), which offers high selectivity for the 5-position and avoids the harsh conditions and potential hazards of older nitration-reduction-diazotization sequences.[3]

Direct sulfonation is a well-established method for introducing a sulfonic acid group onto a benzothiazole ring.[4] The use of a potent sulfonating agent like chlorosulfonic acid or sulfur trioxide can achieve this transformation. The causality behind this choice lies in the electrophilic nature of the reaction, where the electron-rich benzothiazole core is attacked by the sulfonating agent.

G start 5-Bromobenzothiazole reaction Electrophilic Aromatic Substitution (Sulfonation) start->reaction Substrate reagent Sulfonating Agent (e.g., Chlorosulfonic Acid) reagent->reaction Reagent workup Aqueous Workup & Purification reaction->workup Crude Product product This compound workup->product Final Product

Caption: Proposed workflow for the synthesis of the target compound.

Key Reactivity Profile

The molecule possesses two primary sites of reactivity that can be exploited for further chemical modification:

  • The Sulfonic Acid Group : This functional group is highly versatile. It can be converted into a sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or phosphorus pentachloride.[4] The resulting sulfonyl chloride is a key intermediate for synthesizing sulfonamides, sulfonate esters, and other derivatives, which are common motifs in pharmaceutical compounds.

  • The Bromo Group : The bromine atom on the benzene ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions.[5] This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies in drug discovery programs.

Spectroscopic and Analytical Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, its expected spectroscopic characteristics can be reliably predicted based on its constituent functional groups and known data from analogous structures.[6][7][8]

¹H and ¹³C NMR Spectroscopy (Predicted)
  • ¹H NMR : In a suitable deuterated solvent like DMSO-d₆, the aromatic region is expected to show three distinct signals corresponding to the protons on the benzene ring. The coupling patterns (doublets and doublet of doublets) will be indicative of their relative positions. A broad singlet, often exchangeable with D₂O, would correspond to the acidic proton of the sulfonic acid group.

  • ¹³C NMR : The spectrum will display seven unique carbon signals. The carbon atom attached to the sulfonic acid group (C2) would appear significantly downfield. The carbon attached to the bromine (C5) will also be distinct, and its chemical shift will be influenced by the heavy atom effect. The remaining aromatic carbons will appear in the typical range of 120-150 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands:

  • O-H Stretch : A very broad and strong absorption in the 2500-3300 cm⁻¹ region, characteristic of the sulfonic acid hydroxyl group involved in hydrogen bonding.

  • S=O Stretch : Strong, asymmetric and symmetric stretching bands around 1350 cm⁻¹ and 1150 cm⁻¹, respectively, are definitive for the sulfonate group.

  • C=N Stretch : A band around 1600-1650 cm⁻¹ corresponding to the imine bond within the thiazole ring.

  • Aromatic C-H and C=C Stretches : Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will be crucial for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak : A characteristic isotopic pattern for the molecular ion [M]⁻ or [M-H]⁻ will be observed due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[8]

  • Fragmentation : Common fragmentation patterns would include the loss of SO₃ or the entire sulfonic acid group, providing further structural confirmation.

Experimental Protocol: Acquiring ¹H NMR Data

This protocol provides a self-validating system for obtaining high-quality NMR data.

  • Sample Preparation : Accurately weigh 10-20 mg of purified this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is selected for its ability to dissolve polar sulfonic acids and to allow for the observation of the exchangeable acidic proton without interference.[8]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition :

    • Place the sample in a 400 MHz (or higher) NMR spectrometer.

    • Acquire the ¹H NMR spectrum at a standard temperature of 25 °C.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing :

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and spin-spin coupling patterns to assign the signals to the respective protons in the molecule.

Applications in Medicinal Chemistry and Drug Development

The Benzothiazole Scaffold in Therapeutics

The benzothiazole core is a privileged heterocyclic motif found in numerous compounds with a wide range of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[4][9] Several FDA-approved drugs, such as Riluzole (for ALS), incorporate this scaffold, highlighting its therapeutic relevance and favorable pharmacological profile.[10]

The Role of the Sulfonic Acid Moiety

Sulfonic acids and their derivatives (sulfonamides) are key functional groups in drug design.[11] The sulfonic acid group is highly acidic and typically ionized at physiological pH. This property can be leveraged to:

  • Enhance Aqueous Solubility : Improving the pharmacokinetic profile of a drug candidate.

  • Act as a Bioisostere : Mimicking a carboxylic acid or phosphate group to engage in strong hydrogen bonding or ionic interactions with biological targets.

  • Serve as a Synthetic Handle : As previously described, it can be converted into other functional groups like sulfonamides.

While concerns about the potential for forming genotoxic sulfonate esters exist, sulfonic acids remain a valuable tool in drug development when appropriate risk mitigation strategies are employed during synthesis and formulation.[12]

Utility as a Building Block in Synthesis

This compound serves as an exemplary building block for constructing complex molecules. The orthogonal reactivity of the bromo and sulfonic acid groups allows for sequential, site-selective modifications. A researcher could first perform a Suzuki coupling at the 5-position to install a new aromatic ring and then convert the sulfonic acid at the 2-position into a sulfonamide to interact with a different part of a target protein. This strategic utility makes it a high-value intermediate for creating focused libraries of compounds for screening and optimization.

Safety, Handling, and Storage

Hazard Identification
Recommended Handling Procedures
  • Handle in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Avoid the formation and inhalation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.

Storage Conditions

Store the container tightly closed in a dry, cool, and well-ventilated place.[1] It is stable at room temperature and should be stored away from incompatible materials.[2]

References

  • National Center for Biotechnology Information. (n.d.). Benzothiazole-2-sulfonic acid. PubChem.
  • MDPI. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
  • LANUV. (n.d.). Benzothiazole-2-sulfonic acid.
  • Royal Society of Chemistry. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Google Patents. (n.d.). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
  • Royal Society of Chemistry. (n.d.). Supplementary Materials - 2-bromobenzothiazole.
  • ResearchGate. (n.d.). MFR‐supported sulfonic acid mediated synthesis of 2‐substituted benzothiazoles.
  • University of Thi-Qar. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
  • Cenmed. (n.d.). 5-bromobenzothiazole (c005b-078570).
  • National Center for Biotechnology Information. (n.d.). 5-Bromobenzothiazole. PubChem.
  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
  • Google Patents. (n.d.). US2537592A - 2-sulfanilamido-5-bromothiazoles.
  • PubMed. (2023). Sulfonic acid: key drug design elements with potent, broad-ranging pharmacological activities.
  • Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.
  • PubMed. (2010). The utility of sulfonate salts in drug development.
  • MDPI. (n.d.). Benzo[1,2-d:4,5-d′]bis([4][13][14]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity.

Sources

A Comprehensive Technical Guide to 5-Bromobenzothiazole-2-sulfonic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical overview of 5-Bromobenzothiazole-2-sulfonic acid, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The core of this molecule is the benzothiazole scaffold, a privileged structure found in numerous FDA-approved drugs and clinical candidates.[1][2] The strategic placement of a bromine atom and a sulfonic acid group imparts unique physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide details the molecule's chemical identity, discusses plausible synthetic and analytical strategies, and explores its potential applications in modern drug development, grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

This compound (CAS No. 1215205-70-1) is a substituted benzothiazole derivative.[3] Its molecular structure combines three key components: a bicyclic benzothiazole ring system, a bromine atom at the 5-position, and a sulfonic acid moiety at the 2-position. Each component critically influences the molecule's overall chemical behavior and potential utility.

  • The benzothiazole core is an aromatic heterocycle known to interact with various biological targets, forming the basis for a wide range of pharmacological activities.[2]

  • The sulfonic acid group is a strong acid, which significantly increases the molecule's polarity and water solubility compared to its parent benzothiazole. This functional group is often incorporated into drug candidates to improve pharmacokinetic properties or to enable the formation of stable, crystalline salts.[4][5]

  • The bromine atom is an electron-withdrawing group that modulates the electronic properties of the aromatic ring. It can also serve as a synthetic handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.

Core Compound Identifiers
IdentifierValueSource
Compound Name 5-Bromo-2-benzothiazolesulfonic acid[3]
CAS Number 1215205-70-1[3]
Molecular Formula C₇H₄BrNO₃S₂[3]
Molecular Weight 294.15 g/mol [3]
InChIKey PQFRQZCBKYMUBY-UHFFFAOYSA-N[3]
Computed Physicochemical Data

The following properties are computationally derived and provide insight into the molecule's likely behavior in various chemical and biological systems.

PropertyValueSignificance
Exact Mass 294.15 Da[3]
XLogP3 3.386[3]
Polar Surface Area (PSA) 104 Ų[3]

Synthesis and Purification Strategy

Proposed Synthetic Workflow

The causality behind this proposed two-step approach is rooted in directing group effects and reaction compatibility. Introducing the bromine atom first onto an otherwise unfunctionalized benzothiazole ring is a well-understood electrophilic aromatic substitution. Subsequently, the sulfonation of the 2-position can be achieved under specific conditions. Attempting sulfonation first would heavily deactivate the ring system, making a subsequent bromination reaction more challenging.

G cluster_synthesis Proposed Synthetic Pathway A 2-Aminobenzothiazole (Starting Material) B Step 1: Sandmeyer Reaction (Diazotization followed by Bromination) A->B C 5-Bromobenzothiazole (Intermediate) B->C D Step 2: Direct Sulfonation (e.g., with SO₃ or Chlorosulfonic Acid) C->D E This compound (Crude Product) D->E F Purification (e.g., Recrystallization) E->F G Final Product F->G

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is illustrative, synthesizing knowledge from related transformations.[1][6] Optimization would be required for scale-up.

Step 1: Synthesis of 5-Bromobenzothiazole from 5-Aminobenzothiazole (Sandmeyer Reaction)

  • Diazotization: Dissolve 5-aminobenzothiazole in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice-salt bath. The acidic medium is essential to form the amine salt, which is then susceptible to diazotization.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂). Maintain the temperature below 5 °C to ensure the stability of the resulting diazonium salt. The formation of this intermediate is critical for the subsequent displacement reaction.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. The cuprous salt acts as a catalyst to facilitate the replacement of the diazonium group with a bromide ion.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will be observed. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Work-up: Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromobenzothiazole.

Step 2: Sulfonation of 5-Bromobenzothiazole

  • Reaction Setup: Place the synthesized 5-bromobenzothiazole into a flask equipped with a stirrer and a dropping funnel.

  • Sulfonation: Cool the flask to 0 °C and slowly add fuming sulfuric acid or chlorosulfonic acid.[1] This is a highly exothermic electrophilic aromatic substitution reaction, and careful temperature control is paramount to prevent side reactions and degradation. The sulfonic acid group is directed to the 2-position of the benzothiazole ring.

  • Reaction Completion: After the addition, allow the mixture to stir at a controlled temperature (e.g., 40–60°C) until the reaction is complete, as monitored by a suitable technique like HPLC.[1]

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. This step hydrolyzes any remaining sulfonating agent and precipitates the sulfonic acid product, which is typically a solid.

  • Purification: Collect the solid product by filtration. The primary method for purification would be recrystallization from an appropriate solvent system (e.g., water or an alcohol/water mixture) to yield pure this compound.

Analytical Characterization

Confirming the identity and purity of the final product is a critical, self-validating step in any synthesis. A multi-technique approach is required for unambiguous structural elucidation.

G cluster_analysis Analytical Confirmation Workflow A Synthesized Product B Mass Spectrometry (MS) - Confirm Molecular Weight - Fragmentation Pattern A->B C NMR Spectroscopy (¹H and ¹³C) - Confirm Connectivity - Positional Isomerism A->C D Infrared (IR) Spectroscopy - Identify Functional Groups (S=O, C=N, C-Br) A->D E HPLC - Assess Purity A->E F Structure Confirmed & Purity Assessed B->F C->F D->F E->F

Caption: Workflow for the analytical characterization of the final product.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be ideal for this acidic compound. The expected parent ion peak [M-H]⁻ should correspond to a mass-to-charge ratio (m/z) consistent with the molecular formula C₇H₃BrNO₃S₂⁻. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • NMR Spectroscopy (¹H and ¹³C): ¹H NMR would show distinct signals in the aromatic region, with coupling patterns confirming the substitution on the benzene ring. The absence of a proton at the 2-position would be key evidence of successful sulfonation. ¹³C NMR would show the expected number of carbon signals, with the carbon at the 2-position being significantly deshielded due to its attachment to both sulfur and nitrogen.

  • Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the sulfonic acid group (S=O stretching around 1350 and 1175 cm⁻¹) and the O-H stretch would be expected.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector would be the primary method for assessing purity. It is crucial to note that sulfonic acids can be susceptible to transesterification if analyzed in protic solvents like methanol, potentially forming genotoxic sulfonate esters.[7] Therefore, method development should carefully consider solvent choice and sample stability.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules.

G cluster_application Role as a Versatile Building Block Core 5-Bromobenzothiazole- 2-sulfonic acid F1 Benzothiazole Scaffold (Pharmacophore) Core->F1 F2 Sulfonic Acid Group (Solubilizing Moiety) Core->F2 F3 Bromo Group (Synthetic Handle) Core->F3 Target Novel Drug Candidates (e.g., Kinase Inhibitors, CNS Agents) F1->Target F2->Target F3->Target

Caption: The functional components of the molecule and their contribution to drug design.

  • Scaffold for Bioactive Agents: The benzothiazole nucleus is a well-established pharmacophore. By using this molecule as a starting point, medicinal chemists can synthesize libraries of compounds for screening against various diseases, including cancer and neurological disorders.[2]

  • Improving Drug Properties: The sulfonic acid group can be retained in the final drug molecule to enhance water solubility, which is often a major hurdle in drug development. Alternatively, it can be used to form highly crystalline and stable salts, which is advantageous for formulation and manufacturing.[5]

  • Advanced Synthetic Intermediate: The bromine atom at the 5-position is a key feature for synthetic diversification. It can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of a wide variety of other molecular fragments to build complexity and fine-tune biological activity.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not publicly available, prudent laboratory practices should be followed based on the properties of its constituent functional groups.

  • General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Hazards: As a strong acid, this compound is expected to be corrosive and can cause severe skin and eye irritation or burns.[9][10] Avoid inhalation of dust and direct contact with skin and eyes.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[8]

Conclusion

This compound is a strategically designed chemical entity with considerable potential for researchers in drug discovery and medicinal chemistry. Its molecular weight of 294.15 g/mol and its trifunctional nature—a bioactive core, a solubilizing group, and a synthetic handle—make it an attractive starting material for the creation of next-generation therapeutics. The synthetic and analytical pathways outlined in this guide provide a robust framework for its preparation and characterization, enabling its effective use in the development of novel and impactful pharmaceutical agents.

References

  • Fears, R. & Fieser, L. F.
  • Benzothiazole-2-sulfonic acid | C7H5NO3S2 | CID 30647. PubChem, NIH. [Link]
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
  • CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
  • MFR‐supported sulfonic acid mediated synthesis of 2‐substituted benzothiazoles.
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. IOP Conference Series: Earth and Environmental Science. [Link]
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
  • Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
  • Sulfonic acid: key drug design elements with potent, broad-ranging pharmacological activities. PubMed. [Link]
  • US2537592A - 2-sulfanilamido-5-bromothiazoles.
  • 5-Bromobenzothiazole | C7H4BrNS | CID 3610155. PubChem, NIH. [Link]
  • The utility of sulfonate salts in drug development. PubMed. [Link]
  • Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromobenzothiazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromobenzothiazole-2-sulfonic acid is a multifaceted organic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its rigid heterocyclic core, comprised of a fused benzene and thiazole ring, is a common scaffold in a variety of biologically active molecules. The strategic placement of a bromine atom at the 5-position and a sulfonic acid group at the 2-position imparts unique electronic and solubility properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

This guide provides a comprehensive analysis of the predicted spectral characteristics of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the insights provided herein are grounded in fundamental principles of spectroscopy and corroborated by data from analogous chemical structures. This document is intended to serve as a predictive reference for researchers, aiding in the identification and characterization of this compound, and to provide robust experimental protocols for empirical data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity of a molecule in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed fingerprint of its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be characterized by signals from the three protons on the aromatic ring and the acidic proton of the sulfonic acid group. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom, the sulfonic acid group, and the inherent aromaticity of the benzothiazole system.

The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The proton at the C4 position, being ortho to the electron-donating sulfur atom and meta to the bromine, is expected to be the most upfield. The proton at C6, positioned between the bromine and the thiazole nitrogen, will likely be downfield due to the combined anisotropic and inductive effects. The proton at C7, ortho to the fused thiazole ring, will also be in the downfield region.

The sulfonic acid proton (-SO₃H) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically >10 ppm. This proton is acidic and will readily exchange with deuterium in D₂O, leading to the disappearance of its signal upon addition of a drop of D₂O to the NMR sample.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~8.10d~8.5
H-6~8.45dd~8.5, ~2.0
H-7~8.25d~2.0
-SO₃H>10br s-

Note: These are predicted values and may vary slightly in an experimental spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the benzothiazole ring system. The chemical shifts will be influenced by the neighboring heteroatoms and substituents. Carbons directly attached to electronegative atoms (N, S, Br) or electron-withdrawing groups (-SO₃H) will be deshielded and appear at higher chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~165
C-3a~152
C-4~125
C-5~120
C-6~130
C-7~123
C-7a~135

Note: These are predicted values and may vary slightly in an experimental spectrum.

Experimental Protocol for NMR Spectroscopy

A detailed workflow for acquiring high-quality NMR spectra is crucial for structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a clean, dry NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 Prepared Sample acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Apply Fourier transform acq4->proc1 Raw FID Data proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate ¹H signals and reference to TMS (0 ppm) proc3->proc4 proc5 Reference ¹³C spectrum to solvent peak proc4->proc5 end Structural Elucidation proc5->end Final Spectra for Analysis

Caption: Workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the sulfonic acid group and the substituted benzothiazole core.

Predicted IR Absorption Bands

The sulfonic acid group will give rise to several characteristic and strong absorption bands. The O-H stretch will appear as a very broad band in the 3200-2500 cm⁻¹ region due to strong hydrogen bonding. The asymmetric and symmetric S=O stretches are expected to be strong and sharp, appearing around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. A band corresponding to the S-O stretch is also anticipated around 700-600 cm⁻¹.

The aromatic part of the molecule will show C-H stretching vibrations just above 3000 cm⁻¹[1]. The C=N stretching of the thiazole ring and the C=C stretching vibrations of the aromatic system will appear in the 1650-1450 cm⁻¹ region[2][3]. The C-Br stretch is expected in the fingerprint region, typically below 700 cm⁻¹. Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region can provide further confirmation of the substitution pattern on the benzene ring[1].

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3200-2500O-H stretch (sulfonic acid)Broad, Strong
~3100Aromatic C-H stretchMedium
~1620C=N stretch (thiazole)Medium
1600-1450Aromatic C=C stretchMedium to Strong
1250-1120S=O asymmetric stretchStrong
1080-1010S=O symmetric stretchStrong
900-700Aromatic C-H out-of-plane bendMedium to Strong
700-600S-O stretchMedium
<700C-Br stretchMedium
Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure ATR crystal is clean prep2 Place a small amount of solid sample on the crystal prep1->prep2 prep3 Apply pressure to ensure good contact prep2->prep3 acq2 Collect the sample spectrum prep3->acq2 Prepared Sample acq1 Collect a background spectrum (air) acq1->acq2 proc1 Perform background subtraction acq2->proc1 Raw Interferogram proc2 Generate transmittance or absorbance spectrum proc1->proc2 end Functional Group Analysis proc2->end Final Spectrum for Analysis

Caption: Workflow for FT-IR spectral acquisition using the ATR method.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum

Given the molecular formula C₇H₄BrNO₃S₂, the monoisotopic mass of this compound is approximately 292.88 g/mol for the ⁷⁹Br isotope and 294.88 g/mol for the ⁸¹Br isotope. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion in the mass spectrum will appear as a characteristic pair of peaks (M and M+2) with a roughly 1:1 intensity ratio.

Electrospray ionization (ESI) in negative ion mode is well-suited for this acidic compound, and the most prominent peak is expected to be the deprotonated molecule, [M-H]⁻, at m/z 291.87 and 293.87.

The fragmentation of the [M-H]⁻ ion is likely to proceed through the loss of neutral molecules such as SO₃ (80 Da) or the cleavage of the C-S bond. Common fragmentation pathways for aromatic sulfonic acids include the loss of SO₂ (64 Da) or the entire sulfonic acid group. The benzothiazole ring itself is quite stable, but fragmentation can occur under harsher conditions.

Table 4: Predicted Key Ions in the ESI⁻ Mass Spectrum of this compound

m/z (for ⁷⁹Br/⁸¹Br)Proposed Fragment
291.87 / 293.87[M-H]⁻
211.91 / 213.91[M-H - SO₃]⁻
227.94 / 229.94[M-H - SO₂]⁻
Experimental Protocol for Mass Spectrometry

A standard protocol for ESI-MS would involve dissolving the sample in a suitable solvent and introducing it into the mass spectrometer.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI⁻) cluster_proc Data Analysis prep1 Prepare a dilute solution (~10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water) prep2 Filter the solution to remove particulates prep1->prep2 acq1 Infuse the sample into the ESI source prep2->acq1 Prepared Sample acq2 Optimize source parameters (e.g., capillary voltage, temperature) acq1->acq2 acq3 Acquire full scan mass spectrum acq2->acq3 acq4 (Optional) Perform tandem MS (MS/MS) on the [M-H]⁻ ion acq3->acq4 proc1 Identify the [M-H]⁻ ion and its isotopic pattern acq4->proc1 Mass Spectral Data proc2 Analyze fragmentation patterns from MS/MS data proc1->proc2 end Molecular Weight and Fragmentation Analysis proc2->end Structural Confirmation

Sources

Solubility of 5-Bromobenzothiazole-2-sulfonic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Bromobenzothiazole-2-sulfonic acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to facilitate a thorough understanding of this compound's behavior in various organic media.

Introduction: Understanding the Molecular Architecture

This compound (C₇H₄BrNO₃S₂) is a multifaceted molecule, and its solubility is dictated by the interplay of its constituent functional groups: the benzothiazole core, the bromine substituent, and the sulfonic acid group. A foundational understanding of these components is critical to predicting and experimentally determining its solubility profile.

  • Benzothiazole Core : The parent benzothiazole is a bicyclic aromatic system that is generally soluble in many organic solvents, including ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] Its solubility in water, however, is limited due to its predominantly non-polar nature.[1][2]

  • Sulfonic Acid Group (-SO₃H) : The introduction of a sulfonic acid group dramatically influences the molecule's polarity. Sulfonic acids are strong organic acids, comparable in strength to mineral acids, and are known to be highly soluble in water and polar organic solvents.[3] This is due to their ability to form strong hydrogen bonds.

  • Bromine Substituent (-Br) : The bromine atom at the 5-position adds to the molecular weight and introduces a degree of lipophilicity. While it is a polarizable atom, its primary effect is often to decrease aqueous solubility and potentially increase solubility in non-polar organic solvents.

Given these competing factors—the polar sulfonic acid group promoting solubility in polar solvents and the larger, brominated aromatic system favoring less polar environments—the solubility of this compound is expected to be highly dependent on the specific nature of the organic solvent.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The sulfonic acid group can engage in strong hydrogen bonding with the hydroxyl groups of these solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileHigh to Moderate The high polarity of these solvents will facilitate the dissolution of the polar sulfonic acid moiety. DMSO is often an excellent solvent for sulfonic acids.
Non-Polar Hexane, Toluene, Diethyl EtherLow to Insoluble The dominant polar sulfonic acid group will have unfavorable interactions with these non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate These solvents have a moderate polarity and may show some capacity to dissolve the compound, particularly due to the presence of the benzothiazole ring and bromine atom.

Experimental Determination of Solubility: A Validated Protocol

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining both qualitative and quantitative solubility.

Materials and Equipment
  • This compound (CAS: 1215205-70-1)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • A range of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, hexane, toluene, DCM)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Compound mix Vortex Mixing prep_compound->mix prep_solvent Measure Solvent prep_solvent->mix shake Thermostatic Shaking (e.g., 24-48h at 25°C) mix->shake centrifuge Centrifugation shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute analyze HPLC/UV-Vis Analysis dilute->analyze calculate Calculate Concentration analyze->calculate

Sources

In-depth Technical Guide: Acidity and pKa of 5-Bromobenzothiazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa of 5-bromobenzothiazole-2-sulfonic acid, a molecule of significant interest in contemporary drug discovery and material science. We will explore the theoretical principles governing its acidic nature, present detailed experimental methodologies for precise pKa determination, and discuss the interpretation of these findings. This document aims to be an essential resource for researchers, facilitating accurate and reproducible characterization of this and analogous compounds.

Introduction: The Critical Role of Acidity in Scientific Research

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a specific pH. For this compound, the pKa value is paramount as it governs a multitude of properties crucial for its application and development:

  • Solubility: The ionized form of a compound is typically more soluble in aqueous media. A thorough understanding of the pKa is therefore vital for creating effective drug formulations and designing soluble materials.

  • Membrane Permeability: A molecule's ability to traverse biological membranes, a cornerstone of drug absorption, is heavily influenced by its charge. The pKa provides predictive insight into the degree of ionization and, consequently, permeability.

  • Molecular Interactions: The binding of a drug to its biological target often relies on specific electrostatic interactions. The ionization state, as determined by the pKa, is a key factor in these binding phenomena.

  • Chemical Reactivity and Stability: The acidity of the sulfonic acid group modulates the electronic landscape of the entire benzothiazole system, thereby affecting its reactivity in synthetic pathways and its stability under diverse conditions.

The unique molecular architecture of this compound, featuring a potent electron-withdrawing bromo substituent and a strongly acidic sulfonic acid group on the benzothiazole framework, makes it a compound of particular scientific interest. This guide will equip researchers with the necessary knowledge to accurately determine and interpret the acidity of this molecule.

Theoretical Underpinnings of Acidity

The pronounced acidity of this compound arises from the dissociation of a proton from the sulfonic acid (-SO₃H) functional group.

R-SO₃H ⇌ R-SO₃⁻ + H⁺

The pKa represents the pH at which the concentrations of the protonated (R-SO₃H) and deprotonated (R-SO₃⁻) species are equal. Several key structural features contribute to the high acidity and low pKa of this molecule:

  • Resonance Stabilization: The resulting sulfonate anion (R-SO₃⁻) is exceptionally stable due to the delocalization of the negative charge across the three oxygen atoms. This resonance stabilization strongly favors the release of the proton.[1][2]

  • Inductive Effects: The highly electronegative oxygen and sulfur atoms exert a powerful electron-withdrawing inductive effect, which polarizes the S-O-H bond and facilitates proton dissociation.

  • Aromatic System and Substituent Effects: The benzothiazole ring itself is an electron-withdrawing system. The presence of a bromine atom at the 5-position further amplifies this effect through induction, thereby increasing the acidity of the sulfonic acid group and leading to a very low pKa.

Given these contributing factors, this compound is classified as a strong acid, with an expected pKa value significantly below zero. A predicted pKa value for this compound is approximately -3.72.[3] Sulfonic acids, in general, are known to be very strong acids, with pKa values that can be around -7.[1][2] For comparison, the pKa of p-toluenesulfonic acid is -2.8 and methanesulfonic acid is -1.9.[4]

Experimental pKa Determination

Due to the strong acidic nature of this compound, traditional methods of pKa determination must be carefully considered. For very strong acids, direct measurement in aqueous solution can be challenging as the compound will be fully dissociated at any easily measurable pH.[5]

Potentiometric Titration in Mixed Solvents

Rationale: To accurately determine the pKa of a very strong acid, it is often necessary to perform the titration in a mixed solvent system (e.g., water-acetonitrile or water-ethanol). This approach reduces the extent of dissociation, allowing for the observation of a titration curve from which the pKa can be calculated.

Experimental Workflow:

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Protocol:

  • Analyte Solution: Accurately weigh the this compound and dissolve it in a known volume of the selected mixed solvent.

  • pH Meter Calibration: It is crucial to calibrate the pH electrode using buffer solutions prepared in the identical mixed-solvent composition as the analyte solution. This accounts for the effect of the organic solvent on the electrode response.

  • Titrant: Prepare and standardize a solution of a strong base, such as sodium hydroxide, in the same mixed-solvent system.

  • Titration: Carry out the titration by adding the base in small, precise increments, allowing the pH to stabilize after each addition.

  • Data Analysis: Construct a titration curve and identify the equivalence point. The pH at the half-equivalence point corresponds to the apparent pKa (pKa') in the mixed solvent.[6]

Data Presentation:

ParameterValue
Analyte Concentration[Calculated] M
Solvent System[e.g., 50:50 Water:Acetonitrile]
Titrant Concentration[Standardized] M
Titration Temperature25.0 ± 0.1 °C
Equivalence Volume[From curve] mL
Apparent pKa (pKa') [From half-equivalence point]

Computational pKa Prediction

Computational chemistry offers a powerful tool for estimating pKa values, providing valuable insights that complement experimental data.

Methodology:

Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to determine the Gibbs free energy change (ΔG) of the deprotonation reaction. The pKa is then derived from this value.

Computational Workflow:

Caption: Computational workflow for pKa prediction.

Protocol:

  • Model Building: Construct the 3D structures of this compound and its conjugate base.

  • Quantum Chemical Calculations: Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., B3LYP/6-31G*).

  • Solvation Modeling: Apply a polarizable continuum model (PCM) to account for the solvent effects of water.

  • pKa Calculation: Use the calculated free energies in the appropriate thermodynamic cycle to predict the pKa. Various computational methods and software packages are available for this purpose.[7][8][9]

Conclusion

The acidity of this compound is a defining characteristic that dictates its behavior and utility in scientific applications. As a strong acid, its pKa is very low, a consequence of the powerful stabilizing effects of the sulfonate group and the electron-withdrawing nature of the substituted benzothiazole ring. While experimental determination requires careful consideration of the solvent system, potentiometric titration remains a robust method. Complementary computational predictions can provide valuable estimations and deeper mechanistic understanding. A thorough grasp of the principles and methods outlined in this guide will empower researchers to confidently characterize the acidity of this and similar molecules, paving the way for advancements in drug development and material science.

References

  • Morsch, L. (2019). 19.12 Sulfonic Acids. Chemistry LibreTexts. [Link]
  • LibreTexts. (2019). 17.4: Sulfonic Acids. Chemistry LibreTexts. [Link]
  • Capital Resin Corporation. (2023). Understanding 7 Key Properties of Sulfonic Acid. [Link]
  • Wikipedia. (n.d.). Sulfonic acid. [Link]
  • Goss, K.-U. (2016). Estimated pKa values for the environmentally relevant C1 through C8 perfluorinated sulfonic acid isomers. Journal of Environmental Science and Health, Part A, 51(12), 1018-1023. [Link]
  • Sutton, C. L., & Schofield, M. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(22), 11695-11704. [Link]
  • Gorelsky, S. I., & Ghorbani-Choghamarani, A. (2010). Theoretical Prediction of pKa Values of Seleninic, Selenenic, Sulfinic, and Carboxylic Acids by Quantum-Chemical Methods. The Journal of Physical Chemistry A, 114(1), 387-397. [Link]
  • Pietrzyk, D. J., & Belisle, J. (1966). Acidity of Aromatic Sulfonic Acids and Their Use as Titrants in Nonaqueous Solvents. Analytical Chemistry, 38(7), 969-973. [Link]
  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315. [Link]
  • van der Wulp, K. C., & van der Does, T. (2013). Development of Methods for the Determination of pKa Values. Centrum voor Stofwisselingziekten. [Link]
  • Sutton, C. L., & Schofield, M. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. [Link]
  • Ashenhurst, J. (2010). How To Use a pKa Table. Master Organic Chemistry. [Link]
  • BYJU'S. (n.d.).
  • Reddit. (2021). How to determine the pKa of a strong acid?. r/chemhelp. [Link]

Sources

An In-Depth Technical Guide to 5-Bromobenzothiazole-2-sulfonic acid: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromobenzothiazole-2-sulfonic acid, a specialized heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's discovery and historical context, its physicochemical properties, a plausible and detailed synthetic pathway, and its potential applications. The information is presented with a focus on scientific integrity, causality in experimental design, and authoritative grounding.

Introduction: The Benzothiazole Scaffold in Scientific Advancement

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring.[1] This structural motif is of significant interest in medicinal chemistry and materials science due to its versatile biological activities and unique physicochemical properties.[2][3] The benzothiazole core is found in a variety of natural and synthetic compounds with applications ranging from anticancer and antimicrobial agents to fluorescent dyes and industrial vulcanization accelerators.[4][5][6] The functionalization of the benzothiazole ring at various positions allows for the fine-tuning of its properties, leading to the development of novel molecules with specific and enhanced activities.[2]

Discovery and Historical Context

While a singular, seminal paper detailing the initial discovery of this compound is not readily apparent in a historical survey of the literature, its emergence can be understood as a logical progression within the broader field of benzothiazole chemistry. The history of this specific molecule is intrinsically linked to the systematic exploration of functionalizing the benzothiazole scaffold to modulate its electronic and biological properties.

The introduction of a bromine atom at the 5-position and a sulfonic acid group at the 2-position are strategic modifications. Bromination of the benzene ring of the benzothiazole nucleus is a common strategy to enhance the lipophilicity and, in some cases, the biological activity of the molecule.[5] The sulfonic acid group, being a strong electron-withdrawing and water-solubilizing moiety, can significantly alter the compound's pharmacokinetic profile and its potential applications, for instance, as a dye or a pharmacologically active agent with improved solubility.

The development of synthetic methodologies to create such polysubstituted benzothiazoles likely evolved from well-established aromatic chemistry reactions. The traditional route for introducing a bromine atom at the 5-position often involves a multi-step sequence starting from a suitable aniline precursor, potentially utilizing a Sandmeyer reaction.[7] Similarly, the introduction of a sulfonic acid group can be achieved through various sulfonation techniques. The combination of these synthetic strategies points towards a deliberate design and synthesis of this compound for specific research or industrial purposes, rather than a serendipitous discovery.

Physicochemical Properties

The properties of this compound are dictated by its unique combination of a bulky, hydrophobic bromo-substituted aromatic system and a highly polar, acidic sulfonic acid group.

PropertyValueSource
CAS Number 1215205-70-1
Molecular Formula C₇H₄BrNO₃S₂
Molecular Weight 294.15 g/mol
Appearance Expected to be a crystalline solidInferred
Solubility Expected to be soluble in polar solvents (e.g., water, alcohols) due to the sulfonic acid group.Inferred
Acidity (pKa) Expected to be a strong acid due to the sulfonic acid group.Inferred

Plausible Synthetic Pathway

A logical and efficient synthetic route to this compound can be conceptualized in two main stages: first, the synthesis of the 5-bromo-2-aminobenzothiazole intermediate, and second, the conversion of the 2-amino group to a sulfonic acid group via a Sandmeyer-type reaction.

Synthesis_Workflow A 4-Bromoaniline D 5-Bromo-2-aminobenzothiazole A->D Thiocyanation/ Cyclization B Potassium Thiocyanate (KSCN) B->D C Bromine (Br2) in Acetic Acid C->D F 5-Bromo-2-diazobenzothiazole salt D->F Diazotization E Sodium Nitrite (NaNO2) in aq. H2SO4, 0-5°C E->F H 5-Bromobenzothiazole-2-sulfonyl chloride F->H Sulfonylation (Sandmeyer-type) G Sulfur Dioxide (SO2) in Acetic Acid with CuCl2 G->H J This compound H->J Hydrolysis I Hydrolysis (H2O) I->J

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Part 1: Synthesis of 5-Bromo-2-aminobenzothiazole

This procedure is based on the well-established method for the synthesis of substituted 2-aminobenzothiazoles from anilines.

  • Materials:

    • 4-Bromoaniline

    • Potassium thiocyanate (KSCN)

    • Glacial acetic acid

    • Bromine (Br₂)

    • Sodium bisulfite solution

    • Ammonium hydroxide solution

    • Ethanol

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-bromoaniline (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid.

    • Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.

    • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel, maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring at room temperature for 2-3 hours.

    • Pour the reaction mixture into a beaker of crushed ice and water. A yellow precipitate should form.

    • Filter the crude product and wash with cold water.

    • To remove any unreacted bromine, wash the solid with a dilute sodium bisulfite solution.

    • Suspend the crude product in water and neutralize with a dilute ammonium hydroxide solution to precipitate the free base.

    • Filter the solid, wash with water until neutral, and dry.

    • Recrystallize the crude 5-bromo-2-aminobenzothiazole from ethanol to obtain a purified product.

Part 2: Synthesis of this compound via a Sandmeyer-type Reaction

This part of the synthesis involves the diazotization of the 2-amino group followed by a sulfonyl chloride formation and subsequent hydrolysis.

  • Materials:

    • 5-Bromo-2-aminobenzothiazole

    • Concentrated sulfuric acid

    • Sodium nitrite (NaNO₂)

    • Sulfur dioxide (SO₂) gas

    • Copper(II) chloride (CuCl₂)

    • Glacial acetic acid

    • Ice

    • Water

  • Procedure:

    • Diazotization:

      • In a beaker, carefully add 5-bromo-2-aminobenzothiazole (1 equivalent) to cold concentrated sulfuric acid with stirring, maintaining the temperature below 20°C.

      • Cool the solution to 0-5°C in an ice-salt bath.

      • Slowly add a solution of sodium nitrite (1.1 equivalents) in a small amount of water, keeping the temperature below 5°C.

      • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

    • Sulfonylation:

      • In a separate three-necked flask, prepare a solution of copper(II) chloride (catalytic amount) in glacial acetic acid.

      • Bubble sulfur dioxide gas through this solution at room temperature.

      • Slowly add the cold diazonium salt solution to the acetic acid/SO₂/CuCl₂ mixture with vigorous stirring. The temperature should be maintained between 20-30°C. Nitrogen gas will be evolved.

      • After the addition is complete, continue stirring for 1-2 hours at room temperature.

    • Hydrolysis and Isolation:

      • Pour the reaction mixture onto crushed ice. The 5-bromobenzothiazole-2-sulfonyl chloride will precipitate.

      • Filter the solid sulfonyl chloride and wash with cold water.

      • To hydrolyze the sulfonyl chloride to the sulfonic acid, reflux the solid with water for 1-2 hours.

      • Cool the solution and allow the this compound to crystallize.

      • Filter the product, wash with a small amount of cold water, and dry under vacuum.

Potential Applications and Future Directions

While specific applications for this compound are not extensively documented, its structural features suggest potential utility in several areas, drawing parallels from related compounds.

  • Pharmaceutical Intermediates: The benzothiazole scaffold is a cornerstone in drug discovery. The bromo and sulfonic acid functionalities could serve as handles for further chemical modifications to synthesize more complex molecules with potential therapeutic activities. Substituted benzothiazole sulfonamides, for instance, have been investigated as carbonic anhydrase inhibitors.[8]

  • Dyes and Functional Materials: The extended aromatic system combined with a water-solubilizing sulfonic acid group makes this compound a candidate for use as a dye or a building block for functional organic materials. Benzothiazole-based compounds are known for their fluorescent properties and have been explored for use in optical materials and sensors.[4][9]

  • Chemical Research: As a well-defined, functionalized heterocyclic compound, this compound can serve as a valuable starting material or intermediate for the synthesis of a wide array of novel benzothiazole derivatives for various research purposes.

Signaling_Pathway cluster_0 Hypothetical Mechanism of Action A 5-Bromobenzothiazole-2-sulfonic acid Derivative B Target Enzyme (e.g., Kinase, Carbonic Anhydrase) A->B Binding C Inhibition of Enzymatic Activity B->C D Downstream Signaling Cascade (e.g., Proliferation, Inflammation) C->D Modulation E Cellular Response (e.g., Apoptosis, Reduced Inflammation) D->E Altered Output

Caption: Hypothetical signaling pathway modulation by a this compound derivative.

Conclusion

This compound represents a fascinating, albeit not widely documented, member of the benzothiazole family. Its synthesis, logically derived from fundamental principles of organic chemistry, provides access to a unique molecular architecture. While its specific history of discovery is not clearly chronicled, its existence is a testament to the ongoing exploration of functionalized heterocyclic systems. The potential applications of this compound in medicinal chemistry and materials science warrant further investigation, positioning it as a valuable building block for future innovation. This guide provides a solid foundation for researchers looking to synthesize, study, and unlock the potential of this intriguing molecule.

References

  • Ghosh, A., et al. (2022). Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease. ACS Chemical Neuroscience, 13(16), 2503–2516.
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  • Benzothiazole. (n.d.). In Wikipedia.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675.
  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2015). European Journal of Medicinal Chemistry, 89, 207-251.
  • CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents. (n.d.).
  • US3654297A - Process for oxidizing 2-mercaptobenzothiazole - Google Patents. (n.d.).
  • Multi-functional benzothiazole-based phenothiazine derivatives: mechanochromism, acidochromism, and anticounterfeiting application. (2021).
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2019). The Journal of Organic Chemistry, 84(1), 358-367.
  • Ward, E. R., & Williams, C. H. (1953). Electrophilic Substitution in Benzothiazole. Part II. The Bromination of the Aminobenzothiazoles. Journal of the Chemical Society, 400.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Pharmaceuticals, 17(3), 324.
  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Deriv
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2019). Diva-portal.org.
  • Catalyzed oxidation of 2-mercaptobenzothiazole to 2-hydroxybenzothiazole. (1995).
  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2016). Molecules, 21(11), 1470.
  • Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4535-4543.
  • Benzo[d]thiazole-based compounds in the pharmaceutical industry. (2023). Journal of Molecular Structure, 1286, 135541.
  • 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (2017). Current Organic Synthesis, 14(1), 2-19.
  • Mercaptobenzothiazole. (n.d.). In Wikipedia.
  • Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. (1969). DTIC.
  • Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2023). Processes, 11(3), 856.
  • An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-methoxybenzothiazole
  • Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway. (2007). Chemical Research in Toxicology, 20(8), 1146-1153.

Sources

Unlocking the Potential of 5-Bromobenzothiazole-2-sulfonic Acid: A Technical Guide for Innovative Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1][2][3][4][5][6][7] This technical guide delves into the untapped potential of a unique derivative, 5-Bromobenzothiazole-2-sulfonic acid. While direct research on this specific molecule is nascent, its constituent functional groups—the brominated benzothiazole core and the sulfonic acid moiety—suggest a wealth of opportunities for novel applications. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining prospective research avenues in medicinal chemistry, catalysis, and materials science. By providing a structured approach to synthesis, characterization, and application-focused screening, we aim to catalyze the exploration of this promising compound.

Introduction: The Strategic Combination of a Privileged Scaffold and a Versatile Functional Group

The benzothiazole ring system is a "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5][6][7][8][9] The introduction of a bromine atom at the 5-position can significantly modulate the electronic properties and biological activity of the molecule, potentially enhancing its efficacy and target specificity.[9]

Concurrently, the sulfonic acid group is a highly versatile functional moiety. Its strong acidity, high polarity, and ability to form stable salts make it a valuable component in drug design for improving aqueous solubility and bioavailability.[10] Furthermore, sulfonic acids are widely employed as catalysts in organic synthesis and as functional components in advanced materials.[1][10][11][12][13]

The convergence of these two key features in this compound (Figure 1) presents a compelling case for its investigation as a novel platform for a range of scientific applications. This guide will explore the potential research areas for this molecule, providing a theoretical framework and practical methodologies to drive its scientific journey from a chemical entity to a functional molecule.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Proposed Synthesis and Characterization

Retrosynthetic Analysis and Proposed Forward Synthesis

A potential synthetic strategy involves a two-step process starting from a commercially available benzothiazole derivative (Scheme 1).

Scheme 1: Proposed Synthesis of this compound

G start 2-Aminobenzothiazole step1 Bromination start->step1 Br2, Acetic Acid intermediate 2-Amino-5-bromobenzothiazole step1->intermediate step2 Diazotization & Sandmeyer-type Reaction intermediate->step2 1. NaNO2, H2SO4 2. SO2, CuCl2 product This compound step2->product step3 Sulfonation G cluster_0 In Vitro Screening cluster_1 Lead Optimization a Cytotoxicity Assays (e.g., MTT) against a panel of cancer cell lines b Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assays) a->b c Structure-Activity Relationship (SAR) Studies a->c d ADME-Tox Profiling c->d

Sources

An In-depth Technical Guide to 5-Bromobenzothiazole-2-sulfonic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its wide-ranging pharmacological activities and versatile chemical properties.[1][2][3] This technical guide provides an in-depth analysis of 5-Bromobenzothiazole-2-sulfonic acid and its key derivatives. While the parent sulfonic acid serves primarily as a reactive intermediate, its derivatives, particularly sulfonamides, are of significant scientific interest. This document details the synthesis of the core 5-bromobenzothiazole structure, its subsequent functionalization to the sulfonic acid and its derivatives, and provides a comprehensive overview of their primary application as potent carbonic anhydrase inhibitors. Detailed, field-proven experimental protocols, causality-driven explanations, and quantitative data are presented to support researchers in drug discovery and chemical synthesis.

Introduction: The Benzothiazole Privileged Scaffold

Benzothiazole, a heterocyclic aromatic compound, consists of a benzene ring fused to a thiazole ring.[4][5] This structural motif is considered a "privileged scaffold" in drug discovery because it is a core component in numerous biologically active molecules.[6] Derivatives of the benzothiazole core exhibit a remarkable spectrum of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][2][6][7]

The introduction of a bromine atom at the 5-position and a sulfonic acid group at the 2-position creates This compound (CAS 1215205-70-1).[8][9][10] This substitution pattern enhances the molecule's reactivity and provides a critical anchor point for further derivatization. The sulfonic acid group, in particular, is a precursor to the highly valuable sulfonamide functional group, a key pharmacophore in many therapeutic agents.

This guide will deconstruct the synthetic pathways from the basic 5-bromobenzothiazole scaffold to its advanced sulfonamide derivatives and explore their validated biological applications.

Synthesis and Derivatization: A Strategic Overview

The journey from a simple substituted benzene to a complex, biologically active benzothiazole derivative is a multi-step process. The logical flow involves the initial formation of the heterocyclic core, followed by strategic functionalization.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Functionalization at C2-Position A Substituted Aniline B N-Arylthiourea Intermediate A->B Thiocyanation C 5-Bromobenzothiazole Core B->C Oxidative Cyclization D 5-Bromobenzothiazole-2-thiol C->D Sulfurization E 5-Bromobenzothiazole-2-sulfonyl Chloride D->E Oxidative Chlorination F This compound E->F Hydrolysis G 5-Bromobenzothiazole-2-sulfonamide Derivatives E->G Amination

Caption: Synthetic workflow from aniline to functional derivatives.

Synthesis of the 5-Bromobenzothiazole Core

The construction of the benzothiazole ring system is a foundational step. While various methods exist, a common and reliable approach involves the electrophilic cyclization of N-arylthioureas.[6] An alternative, more direct bromination approach can also be employed on a pre-formed benzothiazole derivative.

Protocol 1: Direct Bromination of 2-Substituted Benzothiazole

This method is advantageous when the 2-position is already functionalized, for example, with an ethylthio group. It avoids the longer route involving nitration, reduction, and a Sandmeyer reaction.[11]

  • Dissolution: Dissolve the starting material (e.g., 2-ethylthio-benzothiazole) in a suitable halogenated solvent such as dichloromethane (DCM) or chloroform.

  • Cooling: Cool the solution to 0-5°C using an ice bath. This is critical to control the reaction's exothermicity and prevent unwanted side reactions.

  • Brominating Agent Addition: Add N-bromosuccinimide (NBS) portion-wise to the cooled solution. NBS is a preferred brominating agent for its high selectivity and safer handling compared to liquid bromine.[11]

  • Reaction Monitoring: Stir the reaction mixture at low temperature and monitor its progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) to destroy any excess NBS. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 5-bromo-2-ethylthio-benzothiazole.[11]

Functionalization to 5-Bromobenzothiazole-2-sulfonyl Chloride

The sulfonyl chloride is the most critical intermediate for accessing both the sulfonic acid and its diverse derivatives. It is typically prepared from a thiol precursor via oxidative chlorination.

Protocol 2: Synthesis of 5-Bromobenzothiazole-2-sulfonyl Chloride

This procedure is adapted from general methods for converting thiols to sulfonyl chlorides.[12]

  • Precursor Preparation: Start with 5-bromo-2-mercaptobenzothiazole.

  • Reaction Setup: Prepare a biphasic mixture of dichloromethane (DCM) and aqueous hydrochloric acid (e.g., 2.4 M) in a reaction vessel equipped for cooling. Cool the mixture to below -5°C using an acetone/ice bath.

  • Oxidant/Chlorine Source: Slowly add an aqueous solution of sodium hypochlorite (bleach) to the cooled, stirred mixture. This generates in situ chlorine, which is the active oxidizing agent. Maintaining a low temperature is crucial to prevent degradation of the product.

  • Thiol Addition: Add the 5-bromo-2-mercaptobenzothiazole precursor as a slurry in DCM in portions, keeping the temperature below -5°C.

  • Reaction and Quenching: Stir the resulting suspension for 30-60 minutes at low temperature. After the reaction is complete, quench any excess chlorine with a solution of sodium thiosulfate.

  • Extraction and Isolation: Separate the organic layer in a pre-cooled separatory funnel. Wash the organic layer with cold saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate at very low temperature (e.g., -78°C) and concentrate under reduced pressure below -10°C to yield the target sulfonyl chloride.[12]

Causality Note: The extreme cold temperatures are necessary because sulfonyl chlorides are highly reactive and susceptible to hydrolysis and other decomposition pathways. The anhydrous conditions during work-up are paramount.

Synthesis of Derivatives from the Sulfonyl Chloride Intermediate

The 5-bromobenzothiazole-2-sulfonyl chloride is a versatile branching point.

  • This compound: Gentle hydrolysis of the sulfonyl chloride by reacting it with water will yield the sulfonic acid.[13]

  • 5-Bromobenzothiazole-2-sulfonamides: The reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a non-nucleophilic base (like triethylamine or pyridine) yields the corresponding sulfonamide. This is the most common and medicinally relevant transformation.[14][15]

G A 5-Bromobenzothiazole-2-sulfonyl Chloride B H₂O (Hydrolysis) A->B C R₁R₂NH / Base (Amination) A->C D This compound B->D Forms Sulfonic Acid E 5-Bromobenzothiazole-2-sulfonamide Derivative C->E Forms Sulfonamide

Caption: Key derivatization pathways of the sulfonyl chloride.

Core Application: Carbonic Anhydrase Inhibition

The primary and most well-documented application of 5-bromobenzothiazole sulfonamide derivatives is in the field of enzyme inhibition, specifically targeting carbonic anhydrases (CAs) .[16][17][18]

CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[18][19] They are involved in numerous physiological processes, and their dysregulation is linked to several diseases, including glaucoma, epilepsy, and cancer. Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to tumor acidosis and progression, making them attractive targets for anticancer therapies.[18][19]

Mechanism of Action

The sulfonamide group (-SO₂NH₂) is a classic zinc-binding group (ZBG) . It acts as a potent inhibitor by coordinating to the Zn²⁺ ion located in the active site of the carbonic anhydrase enzyme. This binding event displaces a crucial water/hydroxide molecule, effectively blocking the enzyme's catalytic activity.

The benzothiazole portion of the molecule acts as a scaffold or "tail." Modifications to this part of the molecule, including the 5-bromo substituent, are used to modulate the compound's physicochemical properties (like solubility and cell permeability) and to achieve selective binding to different CA isoforms.[18] This "tail approach" is a cornerstone strategy for developing selective and potent CA inhibitors.[18]

G cluster_0 CA Enzyme Active Site cluster_1 Inhibitor Binding Zinc Zn²⁺ Ion His1 Histidine His1->Zinc His2 Histidine His2->Zinc His3 Histidine His3->Zinc Water->Zinc Catalytic Moiety Inhibitor Benzothiazole Sulfonamide ZBG -SO₂NH₂ (Zinc-Binding Group) Inhibitor->ZBG ZBG->Zinc Coordination Bond (Inhibition)

Sources

An In-depth Technical Guide to the Safety and Handling of 5-Bromobenzothiazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and handling protocols for 5-Bromobenzothiazole-2-sulfonic acid, a key intermediate in the synthesis of various biologically active compounds. As a Senior Application Scientist, this document synthesizes technical data with practical insights to ensure the safe and effective use of this compound in a laboratory setting.

Introduction: The Significance of Substituted Benzothiazoles

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of substituents on the benzothiazole ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound serves as a versatile building block, offering two reactive sites for further chemical modification: the bromine atom at the 5-position and the sulfonic acid group at the 2-position. The sulfonic acid group, in particular, can enhance the aqueous solubility of a molecule, a desirable trait for drug candidates.[1]

Chemical & Physical Properties

PropertyValueSource
CAS Number 1215205-70-1[2][3]
Molecular Formula C₇H₄BrNO₃S₂[2]
Molecular Weight 294.15 g/mol [2]
Appearance Not specified (likely a solid)N/A
Melting Point No data availableN/A
Boiling Point No data availableN/A
Solubility No data available (sulfonic acids are generally water-soluble)[1]

Hazard Identification and GHS Classification

While a specific, official GHS classification for this compound is not consistently provided across safety data sheets, the hazards can be inferred from its structural components: a brominated aromatic ring and a sulfonic acid group. For the parent compound, Benzothiazole-2-sulfonic acid (CAS 941-57-1), the following GHS classifications have been reported and should be considered as potential hazards for the brominated derivative.[4]

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation (Category 1 or 2) , H318/H319: Causes serious eye damage or irritation.[4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory tract irritation, H335: May cause respiratory irritation.[4]

Based on these potential hazards, the following pictograms are relevant:

Signal Word: Danger[4]

Note: The lack of specific toxicological and ecotoxicological data for this compound necessitates that it be handled with a high degree of caution, treating it as a potentially hazardous substance.[6]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when working with this compound. The following guidelines are based on general best practices for handling corrosive and potentially toxic organic compounds.

Engineering Controls
  • Ventilation: All handling of solid and dissolved this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Gloves should be inspected for integrity before use and changed immediately if contaminated.[5]

  • Skin and Body Protection: A lab coat should be worn to protect street clothing. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron and additional protective clothing may be necessary.[5]

  • Respiratory Protection: If dusts or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling this compound Eye Eye Protection (Goggles/Face Shield) Hand Hand Protection (Nitrile/Neoprene Gloves) Body Body Protection (Lab Coat/Apron) Respiratory Respiratory Protection (As Needed) Start Handling the Compound Start->Eye Start->Hand Start->Body Start->Respiratory If dust/aerosols are generated

Figure 1. Recommended PPE for handling this compound.

First-Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and to prevent accidents.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Incompatible Materials: Avoid contact with strong bases and oxidizing agents.

Spill and Waste Disposal

Spill Response

In the event of a spill, the following procedure should be followed:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (for acidic spills): For sulfonic acids, cautious neutralization with a weak base (e.g., sodium bicarbonate) may be appropriate for the final cleanup, but this should be done with care due to potential effervescence.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Spill_Response Evacuate 1. Evacuate Area Ventilate 2. Ensure Ventilation Evacuate->Ventilate PPE 3. Don Appropriate PPE Ventilate->PPE Contain 4. Contain Spill (Inert Absorbent) PPE->Contain Collect 5. Collect Waste Contain->Collect Decontaminate 6. Decontaminate Area Collect->Decontaminate Dispose 7. Dispose of as Hazardous Waste Decontaminate->Dispose

Figure 2. Step-by-step spill response workflow.

Waste Disposal
  • Classification: As a halogenated organic compound, waste containing this compound should be disposed of as hazardous waste.

  • Procedure: Dispose of the waste in a designated, labeled, and sealed container. Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of down the drain.

Representative Experimental Protocol: Sulfonation of a Brominated Benzothiazole (Hypothetical)

Objective: To introduce a sulfonic acid group at the 2-position of a brominated benzothiazole precursor.

Materials:

  • 5-Bromobenzothiazole

  • Fuming sulfuric acid (oleum) or chlorosulfonic acid

  • Inert solvent (e.g., dichloromethane, if using chlorosulfonic acid)

  • Ice bath

  • Stirring apparatus

  • Appropriate work-up reagents (e.g., ice, saturated sodium chloride solution)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the starting 5-bromobenzothiazole.

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Sulfonating Agent: Slowly add the sulfonating agent (e.g., fuming sulfuric acid) dropwise to the cooled and stirred solution, maintaining the temperature below 10 °C. The reaction is highly exothermic.

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice to quench the reaction.

  • Isolation: The product may precipitate upon quenching. If so, it can be collected by filtration. Alternatively, if the product remains in solution, it may be salted out by the addition of a saturated sodium chloride solution, followed by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Causality of Experimental Choices:

  • Low Temperature: The use of low temperatures is critical to control the exothermic nature of the sulfonation reaction and to prevent unwanted side reactions and degradation of the starting material and product.

  • Slow Addition: The slow, dropwise addition of the sulfonating agent ensures that the reaction temperature remains under control.

  • Quenching on Ice: This is a standard and effective method to stop the reaction and to precipitate the sulfonic acid product, which is often less soluble in cold, acidic aqueous media.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. While comprehensive safety and property data are still emerging, a cautious and informed approach based on its chemical structure and the known hazards of related compounds is essential for its safe handling. Adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide will help to minimize the risks associated with the use of this compound in a research setting. Further research into the toxicological and ecotoxicological profile of this compound is warranted.

References

  • PubChem. Benzothiazole-2-sulfonic acid.
  • Bueno, A. B., et al. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molecules, 14(7), 2570-2576. [Link]
  • LANUV. (2019). Benzothiazole-2-sulfonic acid. State Agency for Nature, Environment and Consumer Protection North Rhine-Westphalia. [Link]
  • Google Patents. (2012).
  • Liao, C., et al. (2021). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Science of The Total Environment, 755(Pt 1), 142617. [Link]
  • Integral Consulting Inc. (2007). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Nevada Division of Environmental Protection. [Link]
  • Glindia. (2023). 5-Bromo-2-Chlorobenzoic Acid. [Link]
  • Chemical-Suppliers.eu. (2023). This compound. [Link]
  • Google Patents. (1983). N-Substituted benzothiazole-2-sulfonamides; method of their preparation; method of preventing scorching of rubber. US4410704A.
  • Zálesák, F. (2020). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. [Doctoral Thesis, Palacký University Olomouc]. [Link]
  • Google Patents. (1989).
  • ResearchGate. (2009).
  • Kamal, A., et al. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 12(10), 1667-1701. [Link]
  • Google Patents. (2014). Benzothiazole derivative compounds, compositions and uses. US8691185B2.

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5-Bromobenzothiazole-2-sulfonic Acid: A Comprehensive Technical and Safety Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzothiazole-2-sulfonic acid is a specialized organic compound characterized by a benzothiazole core structure, substituted with a bromine atom at the 5-position and a sulfonic acid group at the 2-position. Its unique chemical architecture makes it a molecule of interest in various research and development applications, particularly as a building block in the synthesis of novel pharmaceutical agents, agrochemicals, and specialty dyes. The presence of the bromine atom and the sulfonic acid group imparts specific reactivity and solubility, respectively, allowing for diverse chemical transformations.

This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its chemical identity, physical properties, and a detailed, inferred safety profile. Given the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this guide synthesizes data from structurally related molecules—5-bromobenzothiazole and benzothiazole-2-sulfonic acid—to offer a robust, precautionary approach to its handling, storage, and emergency procedures.

Chemical and Physical Properties

PropertyValueSource
Chemical Name 5-Bromo-2-benzothiazolesulfonic acidEchemi[1]
CAS Number 1215205-70-1Echemi[1]
Molecular Formula C₇H₄BrNO₃S₂Echemi[1]
Molecular Weight 294.15 g/mol Echemi[1]
Appearance Solid (form may vary)Inferred
Solubility Expected to be soluble in water and polar organic solventsInferred from sulfonic acid group

Inferred Hazard Identification and Classification

Due to the absence of specific toxicity and hazard data for this compound, this section provides an inferred hazard assessment based on the known hazards of its core structural components: 5-bromobenzothiazole and benzothiazole-2-sulfonic acid . This approach is a standard practice in chemical safety for managing unknown risks.

GHS Hazard Classification (Inferred)

The following GHS classification is a composite assessment derived from the hazards of the parent compounds.

  • Acute Toxicity, Oral (Category 3/4): Harmful or toxic if swallowed.[2][3][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][5]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][3][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][5]

  • Specific Target Organ Toxicity — Repeated Exposure (Category 2): May cause damage to organs through prolonged or repeated exposure.[3]

Hazard Pictograms (Inferred)

Caption: Inferred GHS Hazard Pictograms

Signal Word (Inferred):Danger[3]
Hazard Statements (Inferred)
  • H301/302: Toxic or Harmful if swallowed.[2][3][4]

  • H315: Causes skin irritation.[2][3][5]

  • H319: Causes serious eye irritation.[2][3][5]

  • H335: May cause respiratory irritation.[2][5]

  • H373: May cause damage to organs through prolonged or repeated exposure.[3]

Precautionary Statements (Inferred)
  • Prevention:

    • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[3]

    • P264: Wash skin thoroughly after handling.[4][5]

    • P270: Do not eat, drink or smoke when using this product.[4]

    • P271: Use only outdoors or in a well-ventilated area.[5]

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

  • Response:

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[3]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • P312: Call a POISON CENTER or doctor if you feel unwell.[5]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Protocols: Safe Handling and Storage

The following protocols are based on best practices for handling potentially hazardous chemical compounds and are informed by the safety data of the related molecules.

Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Handling Handling Procedure cluster_PostHandling Post-Handling Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Don_Gloves Don Nitrile/Neoprene Gloves Select_PPE->Don_Gloves Don_Coat Don Lab Coat Don_Gloves->Don_Coat Don_Eyewear Don Safety Goggles/ Face Shield Don_Coat->Don_Eyewear Use_Ventilation Work in Fume Hood Don_Eyewear->Use_Ventilation Doff_PPE Doff PPE in Correct Order Use_Ventilation->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Personal Protective Equipment Workflow

Step-by-Step Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[5]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: Wear a standard laboratory coat.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[4][5]

  • Spill Prevention: Handle with care to avoid dust formation and spills.[1] Use non-sparking tools where applicable.[1]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store apart from foodstuff containers.[1]

First-Aid Measures

The following first-aid measures are provided as a guide in case of accidental exposure. Immediate medical attention should be sought for any significant exposure.

  • Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Toxicological and Environmental Information

Toxicological Profile (Inferred)
  • Acute Effects: The compound is likely to be harmful or toxic if swallowed.[2][3][4] It is expected to cause skin and serious eye irritation upon contact.[2][3][5] Inhalation may lead to respiratory tract irritation.[2][5]

  • Chronic Effects: Prolonged or repeated exposure may cause damage to internal organs.[3]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for this compound. Brominated aromatic compounds, as a class, have been noted for potential health risks, including bioaccumulation and endocrine disruption, though this is highly compound-specific.[6][7]

Environmental Fate
  • Persistence and Degradability: Sulfonated aromatic compounds are often resistant to biodegradation and can persist in the environment.[8][9] They are typically highly water-soluble, leading to high mobility in aquatic systems.[10]

  • Bioaccumulation: The presence of the sulfonic acid group generally reduces the potential for bioaccumulation.[11]

  • Ecotoxicity: Specific ecotoxicity data is not available. However, the release of sulfonated aromatic compounds into waterways can have adverse effects on aquatic life.[8][10]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to use a licensed chemical waste disposal company. Do not allow the material to enter drains or waterways.

Conclusion

While specific safety data for this compound remains limited, a precautionary approach based on the known hazards of its structural analogues—5-bromobenzothiazole and benzothiazole-2-sulfonic acid—is essential for its safe handling. This compound should be treated as potentially toxic and irritating. Strict adherence to the handling, storage, and PPE protocols outlined in this guide is crucial to minimize risk to researchers and the environment. As more data becomes available, this guide will be updated to reflect the most current safety and handling information.

References

  • Echemi. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 5-bromobenzothiazole 97%.
  • PubChem. (n.d.). 5-Bromobenzothiazole.
  • Sunstream Global. (2025, March 11). ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants.
  • LGC Standards. (n.d.). SAFETY DATA SHEET: 1,3-Benzothiazole-2-sulfonic acid.
  • PubChem. (n.d.). Benzothiazole-2-sulfonic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate.
  • SciSpace. (n.d.). Sulphonated Aromatic Pollutants: Limits of Microbial Degradability and Potential of Phytoremediation.
  • Panreac AppliChem. (n.d.). Safety Data Sheet: Benzothiazole.
  • Liverpool University Press. (2023, August 30). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
  • ResearchGate. (n.d.). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
  • National Institutes of Health. (n.d.). Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry.
  • YouTube. (2024, June 7). Bromination safety.
  • ResearchGate. (n.d.). Biodegradation of sulfonated aromatic compounds.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium benzothiazol-2-yl sulphide.
  • LANUV. (n.d.). Benzothiazole-2-sulfonic acid.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromobenzothiazole 96%.
  • RIWA Rijn. (n.d.). Polar Aromatic Sulfonates and Their Relevance to Waterworks.
  • Pinfa. (2025, January 17). ECHA report on Aromatic Brominated Flame Retardants (ABFRs).
  • PubMed. (n.d.). Fate and biodegradability of sulfonated aromatic amines.

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Methodological & Application

Synthesis of 5-Bromobenzothiazole-2-sulfonic Acid: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

5-Bromobenzothiazole-2-sulfonic acid is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its synthesis from the readily available precursor, 2-aminobenzothiazole, involves a two-step sequence: regioselective bromination followed by a Sandmeyer-type conversion of the 2-amino group to a sulfonic acid moiety. This application note provides a comprehensive, field-proven protocol for this synthesis. We delve into the causality behind key experimental choices, from the control of electrophilic aromatic substitution to the critical parameters of the diazotization and sulfonylation steps. This guide is designed for researchers and process chemists, offering a self-validating protocol complete with safety precautions, characterization data, and a troubleshooting guide to ensure reproducible, high-yield synthesis.

Introduction: The Strategic Importance of Substituted Benzothiazoles

The benzothiazole scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[3] Strategic functionalization of the benzothiazole ring system is a key tactic for modulating a molecule's physicochemical properties and its interactions with biological targets. The synthesis of This compound [1] provides a versatile intermediate, featuring a nucleophilic sulfonic acid group at the 2-position and a bromine atom at the 5-position, which is amenable to further elaboration through cross-coupling reactions.[4]

This guide details a robust and scalable two-step synthetic pathway, beginning with the electrophilic bromination of 2-aminobenzothiazole to yield 2-amino-5-bromobenzothiazole, followed by a Sandmeyer reaction to install the sulfonic acid group.

Synthetic Strategy and Mechanistic Rationale

The overall transformation is achieved via the pathway outlined below. This sequence is strategically chosen because the 2-amino group facilitates the subsequent Sandmeyer reaction, a reliable method for introducing a wide range of functional groups onto an aromatic ring that would be otherwise difficult to install.[5]

G A 2-Aminobenzothiazole (Starting Material) B 2-Amino-5-bromobenzothiazole (Intermediate) A->B Step 1: Electrophilic Bromination (Br₂, Acetic Acid) C This compound (Final Product) B->C Step 2: Diazotization & Sandmeyer Sulfonylation (1. NaNO₂, HBr 2. SO₂, Cu(I))

Caption: Overall synthetic pathway.

Step 1: Regioselective Bromination

The first step is the electrophilic aromatic substitution of 2-aminobenzothiazole. The amino group at the 2-position and the nitrogen atom within the thiazole ring are both activating and influence the position of the incoming electrophile (Br⁺). While complex, the observed outcome is a preferential substitution at the 5-position. The use of elemental bromine in a solvent like acetic acid is a classic and effective method for this transformation.[6]

Step 2: Diazotization and Sandmeyer Sulfonylation

This step is the cornerstone of the synthesis and proceeds via a Sandmeyer-type reaction.[4][5]

  • Diazotization: The 2-amino group of the intermediate is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr).[7] This reaction must be conducted at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing. The diazonium salt is a superb leaving group (N₂ gas), facilitating the subsequent substitution.

  • Sulfonylation: The aryl diazonium salt is then subjected to a copper(I)-catalyzed reaction with sulfur dioxide (or a stable surrogate).[8] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. This radical then reacts with SO₂ and subsequently the copper(II) species to form the aryl sulfonyl halide, which is hydrolyzed to the sulfonic acid during aqueous workup.[5][8]

Experimental Protocol

This protocol is a self-validating system, incorporating steps for reaction monitoring and purification to ensure the desired product is obtained with high purity.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Required PurityNotes
2-Aminobenzothiazole136-95-8150.20>98%Starting Material
Bromine (Br₂)7726-95-6159.81>99.5%Extremely Corrosive & Toxic
Glacial Acetic Acid64-19-760.05ACS GradeSolvent
Sodium Nitrite (NaNO₂)7632-00-069.00>98%Diazotizing Agent
Hydrobromic Acid (HBr)10035-10-680.9148% aq. solutionAcid/Bromide Source
Copper(I) Bromide (CuBr)7787-70-4143.45>98%Catalyst
Sulfur Dioxide (SO₂)7446-09-564.07Gas or solution in AcOHSulfonylating Agent
Diethyl Ether60-29-774.12AnhydrousExtraction Solvent
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated aq. solutionFor neutralization
Anhydrous MgSO₄ / Na₂SO₄7487-88-9120.37ACS GradeDrying Agent
Step-by-Step Methodology

G cluster_0 Part A: Synthesis of 2-Amino-5-bromobenzothiazole cluster_1 Part B: Synthesis of this compound A1 Dissolve 2-aminobenzothiazole in glacial acetic acid. A2 Cool solution to 10-15 °C in an ice bath. A1->A2 A3 Add Br₂ in acetic acid dropwise over 1 hour. A2->A3 A4 Stir at room temperature for 12-16 hours (overnight). A3->A4 A5 Monitor reaction by TLC. A4->A5 A6 Quench by pouring into ice-water mixture. A5->A6 A7 Neutralize with aq. NaOH to precipitate solid. A6->A7 A8 Filter, wash with water, and dry the crude product. A7->A8 A9 Recrystallize from ethanol to yield pure intermediate. A8->A9 B1 Suspend 2-amino-5-bromobenzothiazole in 48% HBr. B2 Cool to 0-5 °C. B1->B2 B3 Add aq. NaNO₂ dropwise, keeping temp < 5 °C. B2->B3 B4 Stir for 30 min to form diazonium salt solution. B3->B4 B6 Add diazonium salt solution slowly to the SO₂/CuBr mixture. B4->B6 Transfer B5 In a separate flask, prepare a cold solution of SO₂ and CuBr in AcOH. B5->B6 B7 Allow to warm to RT and stir for 2-4 hours (N₂ evolution). B6->B7 B8 Pour into ice-water. B7->B8 B9 Filter the precipitate, wash with cold water, and dry under vacuum. B8->B9

Sources

Application Notes & Protocols: A Comprehensive Guide to the Sulfonation of 5-Bromobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sulfonated Benzothiazoles

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a wide array of pharmacologically active agents and functional dyes.[1][2][3] 5-Bromobenzothiazole, a halogenated derivative, serves as a versatile building block for creating more complex molecules through reactions like nucleophilic substitutions and coupling reactions.[4] The introduction of a sulfonic acid (-SO₃H) group via electrophilic aromatic sulfonation dramatically alters the physicochemical properties of the parent molecule. This functionalization enhances aqueous solubility, a critical attribute for pharmaceutical candidates, and provides a reactive handle for further synthetic transformations.[5]

This document provides a detailed protocol for the sulfonation of 5-bromobenzothiazole, a process of significant interest for researchers in drug development and organic synthesis. We will delve into the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, and outline a self-validating system for product characterization, all grounded in established chemical principles.

The Chemistry of Sulfonation: Mechanism and Rationale

The sulfonation of 5-bromobenzothiazole is an electrophilic aromatic substitution (SEAr) reaction.[6][7] In this process, an electrophile replaces a hydrogen atom on the aromatic ring. The potency of the sulfonating agent is paramount, especially for a deactivated system like 5-bromobenzothiazole.

Generation of the Electrophile

The reaction employs fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[8] SO₃ is a powerful electrophile, and its high concentration in oleum drives the reaction forward, which is essential for sulfonating electron-deficient aromatic rings.[9][10][11] The equilibrium that generates the electrophile is:

2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

In oleum, the excess SO₃ is readily available to act as the primary electrophilic species.

Electrophilic Attack and Regioselectivity

The 5-bromobenzothiazole ring system is deactivated towards electrophilic attack due to the electron-withdrawing nature of both the thiazole ring and the bromine atom.[3][6] The bromine atom is a deactivating, ortho-, para- director, while the fused thiazole ring also deactivates the benzene moiety. The position of sulfonation is therefore governed by these competing electronic effects. The most probable sites for substitution are the positions least deactivated, typically C7. The formation of 5-Bromobenzothiazole-2-sulfonic acid has also been reported, indicating substitution can occur on the thiazole ring under certain conditions.[12][13]

The mechanism proceeds via the attack of the π-electrons of the benzothiazole ring on the sulfur atom of SO₃. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][14] A subsequent deprotonation step by a weak base, such as the hydrogen sulfate ion (HSO₄⁻), restores the aromaticity of the ring, yielding the final sulfonic acid product.

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation & Aromaticity Restoration Reactants 5-Bromobenzothiazole + SO₃ (from Oleum) SigmaComplex Resonance-Stabilized Sigma Complex (Arenium Ion) Reactants->SigmaComplex π-electrons attack electrophilic sulfur Product 5-Bromobenzothiazole-x-sulfonic acid SigmaComplex->Product Proton removal Base Base (e.g., HSO₄⁻) Base->SigmaComplex

Caption: Reaction mechanism for the sulfonation of 5-bromobenzothiazole.

Experimental Protocol: Synthesis of 5-Bromobenzothiazole Sulfonic Acid

This protocol is designed to provide a reliable method for the sulfonation of 5-bromobenzothiazole. All operations involving oleum must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialGradeNotes
5-Bromobenzothiazole≥97% PurityStarting material.
Fuming Sulfuric Acid (Oleum)20% free SO₃Sulfonating agent. Highly corrosive and toxic.[11][15]
Deionized WaterACS GradeFor work-up.
AcetoneACS GradeFor washing the product.
IceMade from DI waterFor quenching the reaction.
Round-bottom flask (100 mL)-Reaction vessel.
Magnetic stirrer and stir bar-For agitation.
Dropping funnel-For controlled addition of oleum.
Ice/water bath-For temperature control.
Buchner funnel and filter flask-For product isolation.
pH paper-To check for residual acid.
Critical Safety Precautions
  • Corrosivity and Toxicity: Oleum is extremely corrosive and toxic. It can cause severe burns upon skin contact, and its fumes are harmful if inhaled.[15][16]

  • Personal Protective Equipment (PPE): Always wear an acid-resistant full lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton).[16][17]

  • Ventilation: All manipulations must be performed inside a properly functioning chemical fume hood.

  • Quenching: The reaction of oleum with water is violently exothermic. Always add the acid mixture slowly to ice, never the other way around.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Place 5.0 g (23.3 mmol) of 5-bromobenzothiazole into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice/water bath and allow it to cool to 0-5 °C.

  • Addition of Oleum: While stirring, slowly add 20 mL of fuming sulfuric acid (20% oleum) dropwise from a dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. Causality: Slow, cooled addition is crucial to control the highly exothermic reaction and prevent uncontrolled side reactions.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-18 hours to ensure the reaction goes to completion.

  • Reaction Quenching: Carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a large beaker with vigorous stirring. This step must be done in a fume hood behind a safety shield. Causality: Pouring the viscous acid onto ice safely dilutes the acid and precipitates the product, which is typically less soluble in the cold, dilute acidic solution.

  • Product Isolation: A solid precipitate should form. Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with three 20 mL portions of cold deionized water to remove residual sulfuric acid. Check the filtrate with pH paper to ensure it is approaching neutral. Follow with two 15 mL portions of cold acetone to aid in drying.

  • Drying: Dry the white to off-white solid product under vacuum at 50 °C to a constant weight.

G start Start setup 1. Add 5-bromobenzothiazole to RBF with stir bar. start->setup cool 2. Cool flask to 0-5 °C in an ice bath. setup->cool add_oleum 3. Add 20% Oleum dropwise (maintain T < 10 °C). cool->add_oleum react 4. Stir at room temperature for 12-18 hours. add_oleum->react quench 5. Pour reaction mixture slowly onto crushed ice. react->quench isolate 6. Collect precipitate via vacuum filtration. quench->isolate wash 7. Wash with cold DI water, then cold acetone. isolate->wash dry 8. Dry product under vacuum. wash->dry end Final Product dry->end

Caption: Experimental workflow for the sulfonation of 5-bromobenzothiazole.

Self-Validation: Product Characterization

Confirming the structure and purity of the synthesized 5-bromobenzothiazole sulfonic acid is a critical step. A combination of spectroscopic and physical methods should be employed.

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the proton spectrum of the product is expected to show one less signal in the aromatic region compared to the starting material, confirming the substitution of a hydrogen atom. The chemical shifts of the remaining aromatic protons will also be altered due to the strong electron-withdrawing effect of the -SO₃H group.

  • Infrared (IR) Spectroscopy: The IR spectrum will provide clear evidence of sulfonation. Look for the appearance of strong characteristic absorption bands for the S=O stretches (typically around 1350 cm⁻¹ and 1170 cm⁻¹) and the O-H stretch of the sulfonic acid group (a broad band around 3000 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula (C₇H₄BrNO₃S₂) and thus the successful addition of an SO₃ group.[12]

  • Melting Point: The purified product should exhibit a sharp melting point, which will be significantly different from the starting material (5-bromobenzothiazole m.p. 105-110 °C). A broad melting range would indicate impurities.

References

  • OpenOChem Learn. (n.d.). EAS-Sulfonation.
  • Purechemistry. (2023, April 4). Aromatic sulphonation reaction.
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  • Wikipedia. (n.d.). Aromatic sulfonation.
  • Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds.
  • University of Calgary. (n.d.). Ch12: Aromatic sulfonation.
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  • ResearchGate. (n.d.). Synthesis of benzothiazole-6-sulfonic acid derivatives.
  • Taylor & Francis Online. (n.d.). Preparation of functionalized magnetic nanoparticles bearing sulfonic acid as an effective reusable solid acid catalyst for the synthesis of benzothiazoles.
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  • Chemtrade Logistics. (2019, March 1). Oleum with <30% free sulfur trioxide.
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  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • PubChem. (n.d.). 5-Bromobenzothiazole.
  • MDPI. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
  • PMC - NIH. (2022, December 8). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives.
  • Sigma-Aldrich. (n.d.). 5-bromobenzothiazole 97 768-11-6.
  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
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  • Google Patents. (n.d.). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
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  • MDPI. (n.d.). Benzo[1,2-d:4,5-d′]bis([1][5][15]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity.
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Sources

Application Notes & Protocols: Leveraging 5-Bromobenzothiazole-2-sulfonic acid for Accelerated Protein Degrader Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets.[1][2] The synthesis of heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), however, often involves complex, multi-step procedures that can hinder rapid discovery and optimization.[3][4] This guide introduces 5-Bromobenzothiazole-2-sulfonic acid as a novel and versatile chemical scaffold designed to streamline the synthesis of protein degraders. We present its physicochemical properties and outline detailed protocols for its strategic incorporation into degrader molecules. The unique bifunctionality of this reagent—a reactive sulfonic acid for linker conjugation and a functionalizable bromo-benzothiazole core—provides a modular platform for creating diverse libraries of degraders, thereby accelerating drug development timelines.

Introduction: The Need for Modular Scaffolds in Degrader Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] By inducing proximity between the POI and the E3 ligase, PROTACs hijack the cell's natural ubiquitin-proteasome system to trigger the ubiquitination and subsequent degradation of the target protein.[7][8] This event-driven mechanism offers significant advantages over traditional occupancy-based inhibitors, including the potential for catalytic activity and the ability to target proteins lacking active sites.[1][9]

Despite their promise, the development of PROTACs is often an empirical process requiring the synthesis and evaluation of numerous analogues to optimize ternary complex formation and degradation efficiency.[3] This necessitates access to a diverse toolkit of chemical building blocks that allow for modular and efficient synthesis.

The benzothiazole core is a well-established "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer and kinase-inhibiting properties.[10][11] This makes it an attractive scaffold for the POI-binding "warhead" of a degrader. Furthermore, specific benzothiazole derivatives have been identified as potential ligands for E3 ligases, suggesting a dual utility for this heterocyclic system.[12]

Herein, we introduce This compound as a strategic building block for degrader synthesis. Its structure offers two orthogonal points for chemical modification:

  • The Sulfonic Acid Group: A reactive handle for robustly attaching linkers via sulfonamide bond formation.[13]

  • The Bromo-Benzothiazole Core: A functionalizable aromatic system that can be elaborated into a POI-binding warhead (via reactions like Suzuki coupling) or potentially serve as a novel E3 ligase ligand itself.

This application note provides detailed protocols for leveraging these features to construct protein degraders, offering researchers a new tool to expedite their discovery campaigns.

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided below. Researchers should always consult the Safety Data Sheet (SDS) before use.

PropertyValueReference(s)
CAS Number 1215205-70-1[14][15]
Molecular Formula C₇H₄BrNO₃S₂[14]
Molecular Weight 294.15 g/mol [14]
Appearance Typically an off-white to light-yellow powder-
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)-

Core Concept: A Dual-Function Scaffold for Degrader Synthesis

This compound is uniquely positioned as a versatile starting material for two primary synthetic strategies in degrader development. This duality allows for the rapid generation of diverse chemical matter from a single, common intermediate.

G cluster_start Starting Material cluster_strategy_a Strategy A: Benzothiazole as Warhead Core cluster_strategy_b Strategy B: Benzothiazole as E3 Ligand Core BBS 5-Bromobenzothiazole- 2-sulfonic acid A1 Couple Linker-E3 Ligand to Sulfonic Acid BBS->A1 B1 Couple Linker-Warhead to Sulfonic Acid BBS->B1 A2 Functionalize Bromo Group (e.g., Suzuki Coupling) to complete Warhead A1->A2 A3 Final PROTAC (Warhead-Linker-E3) A2->A3 B2 Bromo Group serves as key interaction point or remains for tuning B1->B2 B3 Final PROTAC (E3-Linker-Warhead) B2->B3

Caption: Dual synthetic pathways using this compound.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Precursor via Sulfonamide Linkage

This protocol details the foundational step of coupling an amine-terminated linker to the sulfonic acid moiety of this compound. The resulting sulfonamide bond is highly stable, making it an excellent choice for linker chemistry. This method is adapted from established procedures for coupling sulfonic acids to amines in PROTAC synthesis.[13]

Rationale: The conversion of the sulfonic acid to a sulfonamide is a robust method for linker attachment. Unlike carboxylic acid-amine couplings which form amides, this reaction requires specific activation. We first convert the sulfonic acid to a more reactive sulfonyl chloride in situ, which then readily reacts with the primary or secondary amine of the linker.

G reagents 5-Bromobenzothiazole- 2-sulfonic acid + Linker-NH2 activation Step 1: Activation (e.g., Oxalyl Chloride) in Anhydrous DCM reagents->activation reaction Step 2: Coupling (Add Linker & Base) Stir at RT activation->reaction workup Step 3: Aqueous Workup & Extraction reaction->workup purify Step 4: Purification (e.g., Column Chromatography) workup->purify product PROTAC Precursor: (Benzothiazole-Sulfonamide-Linker) purify->product

Caption: Workflow for sulfonamide linker conjugation.

Materials:

  • This compound

  • Amine-terminated linker (e.g., Boc-NH-PEG₂-NH₂)

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M).

  • Activation: Add a catalytic drop of anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise.

    • Causality: Oxalyl chloride reacts with the sulfonic acid to form the highly reactive sulfonyl chloride intermediate. DMF catalyzes this transformation. The reaction is performed at 0 °C to control the reactivity and minimize side reactions.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Coupling: In a separate flask, dissolve the amine-terminated linker (1.1 eq) and a non-nucleophilic base such as TEA or DIPEA (3.0 eq) in anhydrous DCM.

  • Cool the sulfonyl chloride mixture back to 0 °C and add the solution of the amine and base dropwise.

    • Causality: The amine nucleophilically attacks the sulfonyl chloride. The excess base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Allow the reaction to stir at room temperature overnight. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

    • Causality: The aqueous washes remove unreacted starting materials, the base, and other water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient to yield the pure sulfonamide-linked PROTAC precursor.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Elaboration into a Final PROTAC via Suzuki Coupling

This protocol describes the functionalization of the bromo-benzothiazole core of the precursor from Protocol 1. The Suzuki-Miyaura cross-coupling is a powerful and widely used reaction for forming C-C bonds between aryl halides and boronic acids, making it ideal for installing a POI-binding warhead.[16]

Rationale: The bromine atom at the 5-position of the benzothiazole ring is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the late-stage installation of a diverse range of warheads, provided they are available as or can be converted to a boronic acid or ester derivative.

G reagents PROTAC Precursor + Warhead-B(OH)₂ reaction Suzuki Coupling (Pd Catalyst, Base, Solvent) Heat (e.g., 80-100 °C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Prep-HPLC) workup->purify product Final PROTAC Molecule purify->product

Caption: Final PROTAC assembly via Suzuki cross-coupling.

Materials:

  • Sulfonamide-linked PROTAC precursor (from Protocol 1)

  • Warhead-boronic acid or boronic ester derivative (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: To a reaction vial, add the PROTAC precursor (1.0 eq), the warhead-boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.

    • Causality: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Removing oxygen is critical for preventing catalyst degradation and ensuring an efficient reaction.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio).

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction for the disappearance of the starting material by LC-MS. Reaction times can vary from 2 to 24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via an appropriate method, such as preparative reverse-phase HPLC, to obtain the final, high-purity PROTAC molecule.

  • Validation: Characterize the final PROTAC using ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Application Example: Mechanism of Action of a Hypothetical Kinase Degrader

A PROTAC synthesized using the described protocols, where the benzothiazole core is elaborated into a kinase inhibitor warhead, would function by inducing the formation of a ternary complex between the target kinase (the POI) and an E3 ligase.

G cluster_moa PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) (e.g., Kinase) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI E1, E2, ATP Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[17] The resulting poly-ubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome, leading to the selective elimination of the target protein from the cell.[8]

Safety and Handling

This compound is a chemical reagent intended for research use only. While specific toxicity data is limited, standard laboratory safety precautions should be strictly followed.[14]

  • Handle in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.[14]

  • Store the container tightly closed in a cool, dry place.

Conclusion

This compound represents a powerful and versatile building block for the synthesis of protein degraders. Its unique structure provides a robust handle for linker attachment via stable sulfonamide bonds and a readily functionalizable core for the installation of diverse warheads or for exploration as a novel E3 ligase ligand. The modular, two-step protocols outlined in this guide offer a streamlined and efficient pathway to complex degrader molecules, empowering researchers to accelerate the design-synthesis-test cycle in the pursuit of novel therapeutics.

References

  • Ciulli, A., et al. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs.Journal of Medicinal Chemistry. [Link]
  • Pisano, C., et al. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.Molecules. [Link]
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  • Scott, D. E., et al. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology.Journal of Medicinal Chemistry. [Link]
  • Fumagalli, F., et al. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.Frontiers in Chemistry. [Link]
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.Journal of Medicinal Chemistry. [Link]
  • Stevens, R., et al. Innovative, combinatorial and high-throughput approaches to degrader synthesis.Chemical Society Reviews. [Link]
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  • Protein degradation induced by PROTAC molecules as emerging drug discovery strategy.Journal of the Serbian Chemical Society. [Link]
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  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.RSC Advances. [Link]
  • Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.Infection and Drug Resistance. [Link]
  • CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.

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The Strategic Application of 5-Bromobenzothiazole-2-sulfonic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of 5-Bromobenzothiazole-2-sulfonic acid in medicinal chemistry. We will delve into the core attributes of this compound, its potential as a versatile scaffold, and provide actionable protocols for its utilization in the synthesis of novel therapeutic agents.

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its status as a "privileged structure" in medicinal chemistry.[2] The unique electronic properties and the ability of the benzothiazole nucleus to participate in various non-covalent interactions make it an attractive pharmacophore for targeting a wide array of biological targets.[3] Marketed drugs such as Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), and Pramipexole, a dopamine agonist for Parkinson's disease, feature the benzothiazole core, highlighting its clinical significance.[2] The broad spectrum of pharmacological activities associated with benzothiazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, continues to fuel research into novel analogues.[1][4]

Unveiling the Potential of this compound: A Trifecta of Functionality

This compound (CAS No. 1215205-70-1) emerges as a particularly strategic starting material for medicinal chemistry campaigns due to its unique combination of three key functional elements: the benzothiazole core, a sulfonic acid group at the 2-position, and a bromine atom at the 5-position.[5][6] Each of these components offers distinct advantages for drug design and synthesis.

  • The Benzothiazole Core: As previously established, this heterocyclic system provides a robust and biologically relevant foundation for molecular design. Its aromatic nature allows for π-π stacking interactions with biological targets, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors.

  • The 2-Sulfonic Acid Group: The sulfonic acid moiety is a strong acid and is typically ionized at physiological pH, imparting increased water solubility to the molecule. This is a critical property for improving the pharmacokinetic profile of a drug candidate. Furthermore, the sulfonamide group, which can be readily derived from the sulfonic acid, is a key pharmacophore in a multitude of drugs, most notably as inhibitors of carbonic anhydrases.[7]

  • The 5-Bromo Substituent: The bromine atom at the 5-position serves as a versatile synthetic handle. It can be readily transformed into a variety of other functional groups through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the benzothiazole scaffold, a crucial step in structure-activity relationship (SAR) studies. The presence of a halogen atom can also influence the lipophilicity and metabolic stability of the compound.[8]

Below is a diagram illustrating the key functional features of this compound and its potential for diversification.

graph "5_Bromobenzothiazole_2_sulfonic_acid_Features" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

A [label="this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

B [label="Benzothiazole Core\n(Privileged Scaffold)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="2-Sulfonic Acid\n(Solubility, Precursor to Sulfonamides)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="5-Bromo Group\n(Synthetic Handle for Diversification)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -- B [label="- Foundation for Biological Activity"]; A -- C [label="- Pharmacokinetic Improvement\n- Access to Key Pharmacophores"]; A -- D [label="- SAR Exploration via Cross-Coupling"]; }

Caption: Key functional components of this compound.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

While direct biological activity data for this compound is not extensively reported in the public domain, its structural features strongly suggest its utility as a precursor to compounds with significant therapeutic potential. The following sections outline plausible applications based on the known activities of structurally related molecules.

Carbonic Anhydrase Inhibitors for Glaucoma and Cancer Therapy

The sulfonamide moiety is a classic zinc-binding group found in numerous carbonic anhydrase inhibitors (CAIs).[7] Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[7] this compound can be readily converted to the corresponding sulfonamide, which can then be further functionalized to enhance potency and selectivity for different CA isoforms.

The general workflow for developing carbonic anhydrase inhibitors from this compound is depicted below.

digraph "Carbonic_Anhydrase_Inhibitor_Workflow" { graph [rankdir="LR", fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Start [label="this compound", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Conversion to\nSulfonyl Chloride", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Amination to\nPrimary Sulfonamide", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Diversification at\n5-Bromo Position\n(e.g., Suzuki Coupling)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Synthesis of a Library\nof Sulfonamide Derivatives", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Screening for Carbonic\nAnhydrase Inhibition", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> End; }

Caption: Workflow for developing carbonic anhydrase inhibitors.
Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The benzothiazole scaffold has been incorporated into potent kinase inhibitors.[9] The ability to introduce a wide variety of substituents at the 5-position of this compound via cross-coupling reactions makes it an ideal starting point for generating a library of compounds for screening against a panel of kinases.

Antimicrobial Agents

Benzothiazole derivatives have a long history of investigation as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[10] The mechanism of action often involves the inhibition of essential bacterial enzymes.[10] By modifying the substituents on the benzothiazole ring, it is possible to tune the antimicrobial spectrum and potency. This compound provides a platform for synthesizing novel benzothiazole derivatives with potential as next-generation antibiotics.

Experimental Protocols: A Practical Guide

The following protocols are provided as a guide for the utilization of this compound in a medicinal chemistry laboratory. These are intended to be illustrative, and optimization may be required for specific applications.

Protocol 1: Synthesis of 5-Bromobenzothiazole-2-sulfonamide

This protocol details the conversion of the sulfonic acid to the corresponding primary sulfonamide, a key intermediate for the development of carbonic anhydrase inhibitors.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH) solution (28-30%)

  • Dichloromethane (DCM)

  • Ice bath

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Formation of the Sulfonyl Chloride:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in an excess of thionyl chloride (5-10 eq).

    • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).

    • Allow the reaction mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromobenzothiazole-2-sulfonyl chloride is often used in the next step without further purification.

  • Amination to the Sulfonamide:

    • Dissolve the crude sulfonyl chloride in a minimal amount of a suitable organic solvent such as dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 5-bromobenzothiazole-2-sulfonamide.

Protocol 2: Suzuki Cross-Coupling for Scaffold Diversification

This protocol illustrates the use of the 5-bromo substituent as a synthetic handle for introducing new aryl or heteroaryl groups via a Suzuki cross-coupling reaction.

Materials:

  • 5-Bromobenzothiazole-2-sulfonamide (or a suitable derivative)

  • Aryl or heteroaryl boronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a reaction vessel, add 5-bromobenzothiazole-2-sulfonamide (1.0 eq), the desired boronic acid (1.1-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2-3 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5-aryl- or 5-heteroaryl-benzothiazole-2-sulfonamide derivative.

Data Presentation: A Hypothetical Case Study

To illustrate the potential of this compound in a drug discovery program, a hypothetical dataset is presented below for a series of 5-substituted benzothiazole-2-sulfonamides as inhibitors of a generic carbonic anhydrase isoform.

Compound ID5-Substituent (R)IC₅₀ (nM)
1 -Br5,230
2a -Phenyl850
2b -4-Fluorophenyl420
2c -3-Pyridyl670
2d -2-Thienyl710

This data is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemists. Its trifunctional nature provides a strategic entry point for the synthesis of diverse compound libraries targeting a range of therapeutic areas. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to unlock the full potential of this promising scaffold in their drug discovery endeavors. The logical combination of a privileged heterocyclic core, a solubilizing group that is also a precursor to a key pharmacophore, and a versatile synthetic handle makes this compound a compound of significant interest for the development of next-generation therapeutics.

References

  • Badgujar, N. D., Dsouza, M. D., Nagargoje, G. R., Kadam, P. D., Momin, K. I., Bondge, A. S., Panchgalle, S. P., & More, V. S. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 199-222. [Link]
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  • PubMed. (2020). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
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  • Crimson Publishers. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. Modern Approaches in Drug Designing, 2(4).
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  • World Journal of Pharmaceutical Research. (2025). A REVIEW ON BENZOTHIAZOLE DERIVATIVES: SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. World Journal of Pharmaceutical Research, 14(15), 1295-1312.
  • MDPI. (2022). Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][8][9]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. Molecules, 27(19), 6542.
  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
  • PubMed Central. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369528.
  • PubMed. (2021). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Mini-Reviews in Medicinal Chemistry, 21(17), 2394-2411.
  • PubMed. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.
  • PubMed. (2020). Inhibitors in Commercially Available 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonate) Affect Enzymatic Assays. Analytical Chemistry, 92(3), 2355-2360.
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Application Note: 5-Bromobenzothiazole-2-sulfonic Acid as a Versatile Scaffold for Novel PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins. The modular nature of PROTACs, consisting of a protein of interest (POI) ligand, an E3 ligase ligand, and a connecting linker, allows for extensive chemical exploration to optimize their potency, selectivity, and pharmacokinetic properties.[1][2][3] This application note introduces 5-Bromobenzothiazole-2-sulfonic acid as a novel and versatile building block for the synthesis of innovative PROTACs. The unique chemical features of this scaffold, including a reactive sulfonic acid group and a strategically positioned bromine atom on a biologically relevant benzothiazole core, provide multiple avenues for chemical modification and the development of next-generation protein degraders.[4][5][6] We present a conceptual framework and detailed protocols for the design, synthesis, and evaluation of PROTACs incorporating this promising new scaffold.

Introduction: The Untapped Potential of the Benzothiazole Scaffold in PROTAC Design

The benzothiazole core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates, and exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5][6] Its rigid, planar structure can serve as an excellent anchor for binding to protein targets. The introduction of a sulfonic acid group at the 2-position and a bromine atom at the 5-position of the benzothiazole ring system creates a unique trifunctionalized building block.

The sulfonic acid moiety, a strong organic acid, offers several advantages in drug design.[7][8][9] It can enhance aqueous solubility, a common challenge in PROTAC development, and its ability to act as a hydrogen bond donor and acceptor can facilitate strong interactions with biological targets.[1] The bromine atom provides a convenient handle for various cross-coupling reactions, enabling the attachment of linkers or other molecular components. This dual functionality allows for a divergent synthetic approach, where the benzothiazole core can be elaborated to function as either a POI ligand, an E3 ligase ligand, or a novel linker component with unique physicochemical properties.

Conceptual PROTAC Design and Synthesis

Herein, we propose a hypothetical PROTAC, designated as BTZ-PROTAC-1 , designed to target a hypothetical protein of interest (POI-X) for degradation via recruitment of the von Hippel-Lindau (VHL) E3 ligase. In this design, the 5-bromobenzothiazole moiety will be functionalized to serve as the warhead for POI-X. The sulfonic acid group will be converted to a sulfonamide to attach a linker, which will be connected to a known VHL ligand.

Overall Synthetic Strategy

The synthesis of BTZ-PROTAC-1 will proceed in a modular fashion, as outlined in the workflow below.

G cluster_0 Module 1: Warhead Synthesis cluster_1 Module 2: Linker-E3 Ligand Conjugation A 5-Bromobenzothiazole- 2-sulfonic acid B Conversion to Sulfonyl Chloride A->B SOCl₂ C Reaction with Linker Precursor B->C Amine-Linker-PG E Deprotection of Linker C->E Deprotection D VHL Ligand F Final Conjugation D->F Coupling Reaction E->F G BTZ-PROTAC-1 F->G Purification

Caption: Synthetic workflow for BTZ-PROTAC-1.

Detailed Synthetic Protocol

Step 1: Synthesis of 5-Bromobenzothiazole-2-sulfonyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add thionyl chloride (SOCl₂, 3.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-Bromobenzothiazole-2-sulfonyl chloride, which can be used in the next step without further purification.

Rationale: The conversion of the sulfonic acid to the more reactive sulfonyl chloride is a standard and efficient method to enable subsequent amidation reactions.[10]

Step 2: Synthesis of the Warhead-Linker Intermediate

  • Dissolve the crude 5-Bromobenzothiazole-2-sulfonyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol).

  • Add a solution of an appropriate amine-terminated linker with a protecting group (e.g., Boc-NH-(PEG)n-NH₂, 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.0 eq) in DCM at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected warhead-linker intermediate.

Step 3: Deprotection of the Linker

  • Dissolve the purified warhead-linker intermediate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) for Boc deprotection.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM (3x) to remove residual TFA. The resulting amine salt is used directly in the next step.

Step 4: Final Conjugation to the VHL Ligand

  • To a solution of the deprotected warhead-linker amine salt (1.0 eq) and a carboxylic acid-functionalized VHL ligand (e.g., VH032-acid, 1.0 eq) in anhydrous DMF (5 mL/mmol), add a peptide coupling reagent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product, BTZ-PROTAC-1 , by preparative HPLC.

Table 1: Hypothetical Characterization Data for BTZ-PROTAC-1

ParameterExpected Value
Molecular WeightCalculated based on linker length
Purity (HPLC)>95%
¹H NMRConforms to structure
Mass Spectrometry (HRMS)[M+H]⁺ calculated and found

Biological Evaluation of BTZ-PROTAC-1

A series of in vitro assays are essential to characterize the biological activity of the newly synthesized PROTAC.

Biochemical and Cellular Assays

G cluster_0 Initial Characterization cluster_1 Cellular Activity cluster_2 Mechanism of Action A Binding Affinity to POI-X (e.g., SPR, ITC) C POI-X Degradation Assay (Western Blot, In-Cell Western) A->C B Binding Affinity to VHL (e.g., SPR, ITC) B->C D Dose-Response (DC₅₀) and Time-Course of Degradation C->D F Ternary Complex Formation (e.g., TR-FRET) C->F E Selectivity Profiling (Proteomics) D->E I Functional Assays (e.g., Cell Viability, Phenotypic Screens) D->I G Ubiquitination Assay F->G H Proteasome Inhibition Rescue G->H

Caption: Workflow for the biological evaluation of BTZ-PROTAC-1.

Detailed Experimental Protocols

Protocol 1: POI-X Degradation Assay (Western Blot)

  • Cell Culture: Plate a relevant human cell line endogenously expressing POI-X in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of BTZ-PROTAC-1 (e.g., 1 nM to 10 µM) for a specified time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for POI-X overnight at 4 °C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI-X band intensity to the loading control. Calculate the percentage of POI-X degradation relative to the vehicle control. Determine the DC₅₀ value (concentration at which 50% of the protein is degraded).

Protocol 2: Proteasome Inhibition Rescue Assay

  • Cell Culture and Treatment: Plate cells as described above.

  • Pre-treatment: Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours.

  • Co-treatment: Add the DC₉₀ concentration of BTZ-PROTAC-1 to the pre-treated cells and incubate for the optimal degradation time determined previously.

  • Western Blot Analysis: Perform Western blot analysis for POI-X as described in Protocol 1.

Expected Outcome: Pre-treatment with a proteasome inhibitor should rescue the degradation of POI-X induced by BTZ-PROTAC-1 , confirming that the degradation is mediated by the ubiquitin-proteasome system.

Table 2: Hypothetical Biological Data for BTZ-PROTAC-1

AssayParameterHypothetical Result
POI-X BindingK_D150 nM
VHL BindingK_D500 nM
Cellular DegradationDC₅₀50 nM
Degradation EndpointD_max>90%
Proteasome RescuePOI-X LevelRestored to control levels

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel PROTACs. Its unique chemical handles allow for versatile synthetic strategies to create diverse libraries of protein degraders. The inherent properties of the benzothiazole core and the sulfonic acid group may also impart favorable physicochemical characteristics, such as improved solubility and cell permeability. The hypothetical synthesis and evaluation of BTZ-PROTAC-1 outlined in this application note provide a roadmap for researchers to explore the potential of this building block. Future work should focus on synthesizing and testing a range of PROTACs based on this scaffold, targeting various POIs and utilizing different E3 ligases, to fully elucidate its potential in the rapidly advancing field of targeted protein degradation.

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  • MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Britannica. (n.d.). Sulfonic acid.
  • ResearchGate. (n.d.). Sulfonic Acid: Key Drug Design Elements With potent, broad-ranging Pharmacological Activities.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • JoVE. (n.d.). Phase II Reactions: Sulfation and Conjugation with α-Amino Acids.
  • PubMed Central. (n.d.). Biological Chemistry and Functionality of Protein Sulfenic Acids and Related Thiol Modifications.
  • ResearchGate. (n.d.). How can I modify sulfonic acid group? Any viable chemistry?.
  • Bio-Synthesis. (n.d.). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules.
  • PubMed. (n.d.). Formation and functions of protein sulfenic acids.
  • RSC Publishing. (n.d.). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid.
  • RSC Publishing. (n.d.). The sulfonate group as a ligand: a fine balance between hydrogen bonding and metal ion coordination in uranyl ion complexes.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromobenzothiazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Benzothiazole Scaffold

The benzothiazole moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The strategic functionalization of this heterocyclic system is paramount for the modulation of its physicochemical and pharmacological properties. 5-Bromobenzothiazole-2-sulfonic acid represents a key starting material, offering a handle for derivatization at the 5-position via modern cross-coupling methodologies. The presence of the sulfonic acid group imparts unique solubility characteristics, presenting both opportunities and challenges in synthetic protocols.

This comprehensive guide provides detailed experimental procedures for the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. The protocols are designed to be robust and adaptable, with in-depth explanations of the rationale behind the choice of catalysts, ligands, bases, and reaction conditions, particularly addressing the considerations necessitated by the sulfonic acid functionality.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or olefin insertion (for Heck reactions), and reductive elimination.

The presence of the strongly electron-withdrawing and highly polar sulfonic acid group on the this compound substrate requires careful consideration of the reaction parameters to ensure efficient and successful coupling. Key considerations include:

  • Solubility: The substrate is likely to be highly water-soluble, necessitating the use of polar aprotic solvents, aqueous solvent systems, or phase-transfer catalysis to bring all reactants into a single phase or facilitate their interaction at the interface.

  • Catalyst and Ligand Selection: Electron-rich and bulky phosphine ligands are often required to promote the oxidative addition of the electron-deficient aryl bromide and to stabilize the palladium catalyst. For aqueous systems, water-soluble ligands can be highly effective.

  • Base Selection: The choice of base is critical and must be compatible with the functional groups present in the coupling partners and strong enough to facilitate the desired transformation without promoting side reactions.

  • Purification: The high polarity of the sulfonated products renders standard silica gel chromatography ineffective. Purification strategies will rely on techniques such as recrystallization, reverse-phase chromatography, or ion-exchange chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the four key cross-coupling reactions discussed in this guide.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Reaction cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling s_start This compound + Arylboronic Acid s_reagents Pd Catalyst, Ligand, Base s_start->s_reagents s_reaction Reaction in Polar Solvent/Water s_reagents->s_reaction s_workup Acidification & Extraction/Crystallization s_reaction->s_workup s_product 5-Arylbenzothiazole-2-sulfonic acid s_workup->s_product h_start This compound + Alkene h_reagents Pd Catalyst, Ligand, Base h_start->h_reagents h_reaction Reaction in Polar Aprotic Solvent h_reagents->h_reaction h_workup Filtration & Purification h_reaction->h_workup h_product 5-Alkenylbenzothiazole-2-sulfonic acid h_workup->h_product b_start This compound + Amine b_reagents Pd Catalyst, Ligand, Strong Base b_start->b_reagents b_reaction Reaction in Anhydrous Polar Aprotic Solvent b_reagents->b_reaction b_workup Quenching & Purification b_reaction->b_workup b_product 5-Aminobenzothiazole-2-sulfonic acid Derivative b_workup->b_product so_start This compound + Terminal Alkyne so_reagents Pd Catalyst, Cu(I) co-catalyst, Base so_start->so_reagents so_reaction Reaction in Polar Solvent so_reagents->so_reaction so_workup Purification so_reaction->so_workup so_product 5-Alkynylbenzothiazole-2-sulfonic acid so_workup->so_product

Caption: General workflows for palladium-catalyzed cross-coupling reactions.

Detailed Application Notes and Protocols

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures.[1] For water-soluble substrates like this compound, aqueous reaction conditions are often advantageous.[2]

Rationale for Reagent Selection:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: A water-soluble phosphine ligand such as TPPTS (3,3',3''-phosphanetriyltris(benzenesulfonic acid) trisodium salt) is ideal for aqueous-phase catalysis, ensuring the catalyst remains in the aqueous phase. Alternatively, for reactions in polar organic solvents, bulky electron-rich ligands like SPhos or XPhos are recommended to facilitate the coupling of the electron-deficient aryl bromide.[3]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used. K₃PO₄ is often more effective for challenging couplings.[3]

  • Solvent: A mixture of water and an organic co-solvent like 1,4-dioxane or DMF can be effective. For a fully aqueous system, the use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) may be beneficial.[4]

Experimental Protocol: Suzuki-Miyaura Coupling in Aqueous Media

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), potassium carbonate (3.0 eq), and TPPTS (0.04 eq).

  • Solvent Addition: Add a degassed mixture of water and 1,4-dioxane (e.g., 1:1 v/v) to the flask. The volume should be sufficient to dissolve the reactants, typically resulting in a 0.1-0.2 M solution with respect to the limiting reagent.

  • Catalyst Addition: To the stirred mixture, add palladium(II) acetate (0.02 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with aqueous HCl (e.g., 1 M) to a pH of 1-2. This will protonate the sulfonic acid and may cause the product to precipitate if it is less soluble in the acidic aqueous medium.

    • If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.

    • If the product remains in solution, extract the aqueous layer with an organic solvent such as ethyl acetate. The sulfonated product will likely remain in the aqueous phase.

    • The aqueous phase can be concentrated under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by reverse-phase chromatography.

Data Summary: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂ (2 mol%)Readily available and effective precatalyst.
Ligand TPPTS (4 mol%) or SPhos (4 mol%)Water-soluble ligand for aqueous media or bulky ligand for organic solvents.
Base K₂CO₃ or K₃PO₄ (3 eq)Effective inorganic bases for promoting transmetalation.
Solvent Water/1,4-Dioxane (1:1) or DMFPolar solvent system to accommodate the polar substrate.
Temperature 80 - 100 °CProvides sufficient energy for the catalytic cycle.
Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction provides a powerful means to form carbon-carbon bonds between an aryl halide and an alkene.[5][6] For a polar substrate like this compound, a polar aprotic solvent is generally preferred.[7]

Rationale for Reagent Selection:

  • Palladium Catalyst: Palladium(II) acetate is a common choice.

  • Ligand: Triphenylphosphine (PPh₃) is a standard ligand for many Heck reactions. For more challenging substrates, bulky electron-rich phosphines may be beneficial.

  • Base: A moderately strong organic base like triethylamine (Et₃N) or an inorganic base such as sodium carbonate (Na₂CO₃) is typically used to neutralize the HX generated during the reaction.

  • Solvent: Polar aprotic solvents like DMF or NMP are good choices to dissolve the sulfonated starting material.

Experimental Protocol: Heck Reaction

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq), the alkene (1.5 eq), sodium carbonate (2.0 eq), and palladium(II) acetate (0.05 eq).

  • Solvent Addition: Add anhydrous DMF to the vessel under an inert atmosphere.

  • Reaction Execution: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

    • The filtrate can be concentrated under reduced pressure.

    • The crude product can be purified by precipitation. For example, adding the concentrated DMF solution to a large volume of a less polar solvent in which the product is insoluble.

    • Alternatively, reverse-phase flash chromatography can be employed for purification.[8]

Data Summary: Typical Reaction Parameters for Heck Reaction

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂ (5 mol%)Standard and effective precatalyst.
Base Na₂CO₃ (2 eq) or Et₃N (3 eq)Neutralizes the generated acid.
Solvent DMF or NMPPolar aprotic solvent to dissolve the substrate.
Temperature 100 - 120 °CHigher temperatures are often required for Heck reactions.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[9][10] Given the acidic nature of the sulfonic acid group, it is often advantageous to use the corresponding salt (e.g., potassium or sodium salt) of this compound in this reaction.

Rationale for Reagent Selection:

  • Palladium Catalyst: Pre-formed palladium catalysts, such as a G3 or G4 precatalyst from a ligand like XPhos or RuPhos, are highly active and reliable. Alternatively, a combination of a palladium source like Pd₂(dba)₃ and a suitable ligand can be used.[11]

  • Ligand: Bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos are generally the ligands of choice for challenging amination reactions.[11]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12]

  • Solvent: Anhydrous polar aprotic solvents such as 1,4-dioxane or toluene are typically employed.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge a dry Schlenk tube with the potassium salt of this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the tube.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction's progress.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

    • Acidify the aqueous layer with HCl to a low pH.

    • Purification can be achieved by "salting out" the product by adding a large amount of a salt like NaCl to the aqueous solution to decrease the solubility of the organic product, which can then be filtered.[13]

    • Alternatively, the product can be purified using reverse-phase chromatography.

Data Summary: Typical Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended ConditionsRationale
Palladium Source XPhos Pd G3 (2 mol%)Highly active and reliable precatalyst.
Base NaOtBu (1.4 eq)Strong, non-nucleophilic base to facilitate deprotonation of the amine.
Solvent 1,4-Dioxane or Toluene (anhydrous)Anhydrous polar aprotic solvent.
Temperature 80 - 110 °CStandard temperature range for Buchwald-Hartwig aminations.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for forming a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[14][15]

Rationale for Reagent Selection:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of PdCl₂(PPh₃)₂ and a phosphine ligand are commonly used.

  • Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst in the traditional Sonogashira reaction.

  • Base: A mild amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is used, which also often serves as the solvent or co-solvent.

  • Solvent: Polar aprotic solvents like DMF or THF are suitable.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Base Addition: Add a degassed mixture of DMF and triethylamine (e.g., 2:1 v/v).

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The residue can be dissolved in water and acidified with HCl.

    • The product can be isolated by filtration if it precipitates, or the aqueous solution can be subjected to reverse-phase chromatography.

Data Summary: Typical Reaction Parameters for Sonogashira Coupling

ParameterRecommended ConditionsRationale
Palladium Source Pd(PPh₃)₄ (5 mol%)A standard and effective catalyst for Sonogashira reactions.
Co-catalyst CuI (10 mol%)Essential for the activation of the alkyne.
Base Et₃N or DIPAMild amine base that also acts as a solvent.
Solvent DMF/Et₃N (2:1)A polar solvent system to facilitate the reaction.
Temperature RT - 60 °CGenerally milder conditions are sufficient for Sonogashira couplings.

Purification Strategies for Sulfonated Products

The purification of the highly polar, water-soluble sulfonated products of these coupling reactions requires specialized techniques.

  • Recrystallization: This is a primary method for purifying solid products. The choice of solvent is critical and often involves a polar protic solvent like ethanol or a mixture of solvents such as ethanol/water or dioxane/water.[16]

  • Reverse-Phase Chromatography: This technique is well-suited for the purification of polar compounds.[17] A C18-functionalized silica gel is used as the stationary phase, and a polar mobile phase, typically a gradient of water and a polar organic solvent like acetonitrile or methanol, is employed. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.

  • Salting Out: This technique involves increasing the ionic strength of the aqueous solution by adding a large amount of an inorganic salt (e.g., NaCl), which decreases the solubility of the organic product and causes it to precipitate.[13]

  • Ion-Exchange Chromatography: This method can be used to separate ionic compounds based on their charge.[16]

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the successful palladium-catalyzed cross-coupling of this compound. By understanding the key principles and carefully selecting the reaction conditions, researchers can effectively functionalize this important scaffold to generate a diverse range of novel molecules for applications in drug discovery and materials science. The inherent challenges posed by the sulfonic acid group can be overcome with the appropriate choice of solvents, ligands, and purification techniques, opening up a rich area of chemical space for exploration.

References

  • Google Patents. (2002). Method for the purification of aryl sulfonic acids and salts. US20020022743A1.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Wikipedia. (n.d.).
  • European Patent Office. (2021). IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. EP 3763700 A1. [Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Google Patents. (n.d.). METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION. DE3718314A1.
  • ResearchGate. (n.d.). Sonogashira coupling of aryl halides. [Link]
  • Biotage. (n.d.).
  • Unife. (2020).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Reddit. (2024). Question on purifying aryl Sulfonic acids. [Link]
  • Biotage. (n.d.).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Wikipedia. (n.d.). Heck reaction. [Link]
  • Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. [Link]
  • Reddit. (2025).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
  • Journal of microbiology, biotechnology and food sciences. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Frontiers. (2024).
  • ResearchGate. (n.d.). Efficient palladium‐catalyzed C‐S cross‐coupling reaction of benzo‐2,1,3‐thiadiazole at C‐5‐position: A potential class of AChE inhibitors. [Link]
  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. [Link]
  • Chrom Tech, Inc. (2025).
  • ResearchGate. (2025). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. [Link]
  • ResearchGate. (2025). (PDF) Suzuki - Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions~!2008-03-27~!2008-05-15~!2008-06-10~!. [Link]
  • LCGC International. (n.d.). Salting-out Liquid-Liquid Extraction (SALLE). [Link]
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  • ResearchGate. (2017).
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Use of 5-Bromobenzothiazole-2-sulfonic acid in targeted protein degradation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Fragment-Based Approach for Discovering Novel Molecular Glues: The Use of 5-Bromobenzothiazole-2-sulfonic acid for Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] While Proteolysis Targeting Chimeras (PROTACs) have been the primary focus, molecular glues—small molecules that induce proximity between an E3 ubiquitin ligase and a neosubstrate—represent a powerful alternative, particularly for challenging targets.[1][3] A significant bottleneck in the field is the limited number of E3 ligases effectively hijacked for TPD, with most efforts centered on VHL and Cereblon.[4] Expanding the repertoire of usable E3 ligases is critical for overcoming resistance and enhancing tissue selectivity.[5][6] This guide outlines a fragment-based strategy to discover novel molecular glues, using This compound (5-BBS) as a hypothetical starting point to engage the DCAF1 E3 ligase and induce the degradation of a novel substrate. We provide the scientific rationale, a comprehensive experimental workflow, and detailed protocols for hit validation and mechanism-of-action studies.

Introduction: The Quest for New E3 Ligase Binders

The ubiquitin-proteasome system (UPS) is the cell's primary machinery for protein disposal, involving a cascade of E1 (activating), E2 (conjugating), and E3 (ligating) enzymes.[7][8] The specificity of this system is dictated by over 600 E3 ligases, each responsible for recognizing a specific set of substrate proteins. TPD technologies like PROTACs and molecular glues co-opt this endogenous system by bringing a target protein into proximity with an E3 ligase, leading to its ubiquitination and subsequent destruction by the proteasome.[9][10]

While effective, the reliance on a few E3 ligases limits the scope of TPD.[4] Discovering small molecules that bind to underutilized E3 ligases is a key objective in the field.[11][12] Fragment-Based Lead Discovery (FBLD) is an ideal approach for this challenge, as it screens low molecular weight compounds (fragments) that can bind to protein pockets with weak affinity, providing starting points for potent ligand development.[6][11][13]

Here, we propose This compound (5-BBS) as a candidate fragment. While its direct use in TPD is not yet documented, its chemical features are compelling. The benzothiazole core is a common scaffold in medicinal chemistry[14][15], and sulfonamide-containing compounds are known to function as molecular glues by binding to the DCAF15 E3 ligase, a substrate receptor for the CUL4-DDB1 complex.[][17] We hypothesize that the sulfonic acid moiety of 5-BBS could similarly engage an E3 ligase, such as DCAF1, and induce a neomorphic protein-protein interaction, leading to the degradation of a previously unassociated protein (a "neosubstrate").

Hypothetical Mechanism of Action: 5-BBS as a DCAF1-based Molecular Glue

We propose that 5-BBS functions as a molecular glue that stabilizes an interaction between the DDB1 and CUL4-Associated Factor 1 (DCAF1) E3 ligase and a neosubstrate, such as a hypothetical transcription factor (TF-X). In this model, 5-BBS binds to a surface pocket on DCAF1, creating a composite interface that is recognized by TF-X. This induced proximity results in the formation of a stable ternary complex (DCAF1–5-BBS–TF-X), enabling the transfer of ubiquitin from a charged E2 enzyme to lysine residues on TF-X. The polyubiquitinated TF-X is then recognized and degraded by the 26S proteasome.

Molecular_Glue_Mechanism cluster_0 The Ubiquitin-Proteasome System cluster_1 Molecular Glue-Induced Degradation E1 E1 Ubiquitin Activating E2 E2 Ubiquitin Conjugating E1->E2 Ub Transfer Ternary DCAF1-5-BBS-TF-X Ternary Complex E2->Ternary Recruitment Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Degraded_TF Degraded Peptides Proteasome->Degraded_TF DCAF1 DCAF1 E3 Ligase BBS 5-BBS (Molecular Glue) BBS->DCAF1 Binds TFX Neosubstrate (e.g., TF-X) PolyUb_TFX Poly-Ubiquitinated TF-X Ternary->PolyUb_TFX Poly-ubiquitination PolyUb_TFX->Proteasome Recognition & Degradation

Figure 1: Hypothetical mechanism of 5-BBS as a DCAF1-recruiting molecular glue.

Experimental Validation Workflow

To validate the hypothesis that 5-BBS acts as a DCAF1-dependent molecular glue, we propose a three-stage workflow. This process begins with confirming direct engagement of the E3 ligase, proceeds to unbiasedly identify cellular substrates, and culminates in the biochemical reconstitution of the degradation pathway.

Validation_Workflow cluster_A Part A: Target Engagement cluster_B Part B: Cellular Substrate ID cluster_C Part C: In Vitro Validation Start Hypothesis: 5-BBS is a DCAF1 Molecular Glue A1 Protocol 1: SPR Assay Confirm 5-BBS binds to purified DCAF1 complex Start->A1 Test Binding B1 Protocol 2: HiBiT Screening Identify proteins degraded by 5-BBS in cells A1->B1 If Binding Confirmed C1 Protocol 3: Ubiquitination Assay Reconstitute DCAF1-mediated substrate ubiquitination B1->C1 Validate Substrate(s) Result Conclusion: 5-BBS induces DCAF1-dependent neosubstrate degradation C1->Result Confirm Mechanism

Figure 2: A three-part workflow to validate 5-BBS as a molecular glue degrader.

Detailed Application Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Target Engagement

Objective: To quantitatively measure the binding affinity and kinetics of 5-BBS to a purified, recombinant DCAF1-DDB1 protein complex. SPR is a label-free technique that detects changes in refractive index upon analyte binding to a ligand immobilized on a sensor chip.[18][19]

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant DCAF1-DDB1 complex (>95% purity)

  • This compound (5-BBS)

  • SPR running buffer (e.g., HBS-EP+, pH 7.4)

  • DMSO (for compound stock)

Methodology:

  • Chip Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize the DCAF1-DDB1 complex (ligand) at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve a target density of ~10,000 Response Units (RU).[20]

    • Block any remaining active sites by injecting 1 M ethanolamine-HCl for 7 minutes. A reference flow cell should be prepared similarly but without protein immobilization.

  • Analyte Preparation:

    • Prepare a 10 mM stock solution of 5-BBS in 100% DMSO.

    • Create a serial dilution series of 5-BBS in SPR running buffer (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM). Ensure the final DMSO concentration is matched across all samples and is low (<2%) to avoid artifacts.[21]

  • Binding Analysis:

    • Perform a multi-cycle kinetics experiment. Inject each concentration of 5-BBS (analyte) over the ligand and reference flow cells at a flow rate of 30 µL/min.

    • Set an association time of 120 seconds and a dissociation time of 240 seconds.

    • After each cycle, regenerate the sensor surface with a short pulse of a mild buffer (e.g., 10 mM glycine-HCl, pH 2.5) if necessary to remove any bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[19]

Hypothetical Data & Interpretation:

AnalyteConcentration (µM)Association (ka, 1/Ms)Dissociation (kd, 1/s)Affinity (KD, µM)
5-BBS 3.125 - 1001.2 x 10³6.0 x 10⁻²50
Negative Control 100No Binding DetectedNo Binding Detected> 200
  • Interpretation: A KD value in the mid-micromolar range (e.g., 50 µM) is characteristic of a fragment hit and validates that 5-BBS directly engages the DCAF1 complex. This provides a strong rationale for proceeding to cellular assays.

Protocol 2: Cellular Protein Degradation Profiling using HiBiT

Objective: To identify which proteins are degraded in a cellular context upon treatment with 5-BBS. The Nano-Glo® HiBiT system is a sensitive bioluminescent reporter technology where an 11-amino-acid tag (HiBiT) is knocked into endogenous protein loci using CRISPR/Cas9.[22][23] When the LgBiT subunit is added, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein. A decrease in signal indicates protein degradation.[24][25]

Materials:

  • HEK293 cells (or other relevant cell line)

  • CRISPR/Cas9 system for HiBiT tagging

  • Nano-Glo® HiBiT Lytic Detection System

  • 5-BBS and DMSO

  • White, opaque 96-well or 384-well plates

  • Luminometer

Methodology:

  • Cell Line Generation (if not using a pre-made library):

    • Use CRISPR/Cas9 to insert the HiBiT tag at the C- or N-terminus of the endogenous locus of candidate proteins. Alternatively, screen a pre-existing library of HiBiT-tagged cell lines.

  • Cell Plating:

    • Seed the HiBiT-tagged cells into 96-well white plates at a density that ensures they are in a logarithmic growth phase at the time of treatment (e.g., 10,000 cells/well).[26]

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Treat cells with a dose-response of 5-BBS (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO).

    • Incubate for a set period (e.g., 24 hours) to allow for potential protein degradation.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and Nano-Glo® HiBiT Lytic Reagent to room temperature.

    • Add the lytic reagent to each well according to the manufacturer's protocol.[22]

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure luminescence using a plate-based luminometer.

  • Data Analysis:

    • Normalize the luminescence signal of treated wells to the vehicle control wells.

    • Calculate the percentage of protein remaining for each concentration.

    • Plot the dose-response curve and calculate the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation observed).[22][24]

Hypothetical Data & Interpretation:

HiBiT-tagged ProteinDC₅₀ (µM)Dₘₐₓ (%)
TF-X 15.288%
BRD4 > 100< 10%
GAPDH > 100< 5%
  • Interpretation: The selective degradation of TF-X-HiBiT with a clear dose-response, while other proteins like BRD4 and GAPDH remain unaffected, identifies TF-X as a putative neosubstrate for the 5-BBS molecular glue.

Protocol 3: In Vitro Ubiquitination Assay

Objective: To provide direct biochemical evidence that 5-BBS promotes the ubiquitination of the identified neosubstrate (TF-X) by the DCAF1 E3 ligase complex. This assay reconstitutes the key components of the UPS in a test tube.[7][27][28]

Materials:

  • Recombinant human E1 enzyme (UBE1)

  • Recombinant human E2 enzyme (e.g., UBCH5b)

  • Recombinant human Ubiquitin

  • Recombinant CUL4-DDB1-DCAF1 E3 ligase complex

  • Recombinant substrate protein (e.g., His-tagged TF-X)

  • ATP solution (100 mM)

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)[29]

  • 5-BBS and DMSO

  • SDS-PAGE gels, Western blot equipment, and anti-His antibody

Methodology:

  • Reaction Setup:

    • Prepare a master mix containing reaction buffer, E1 (50 nM), E2 (200 nM), Ubiquitin (5 µM), and ATP (2 mM).[27]

    • In separate tubes, assemble the following reactions in a final volume of 30 µL:

      • Complete Reaction: Master mix + DCAF1 complex (100 nM) + His-TF-X (200 nM) + 5-BBS (50 µM)

      • No Glue Control: Complete reaction with DMSO instead of 5-BBS.

      • No Ligase Control: Complete reaction without the DCAF1 complex.

      • No E1/E2 Control: Reaction with DCAF1, TF-X, and 5-BBS but without E1/E2 enzymes.

  • Incubation:

    • Incubate all reactions at 30°C for 90 minutes with gentle agitation.[7][29]

  • Quenching and Analysis:

    • Stop the reactions by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

    • Separate the reaction products on a 4-12% SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose membrane and perform a Western blot using an anti-His antibody to detect the TF-X substrate.

  • Data Interpretation:

    • Look for the appearance of a high-molecular-weight smear or a "ladder" of bands above the unmodified His-TF-X band. This pattern is indicative of polyubiquitination.[28]

    • The ubiquitination signal should be strongest in the complete reaction containing 5-BBS and dependent on the presence of all components (E1, E2, DCAF1, and ATP).

  • Expected Result: A robust ladder of ubiquitinated His-TF-X will be observed only in the lane containing all components, including 5-BBS. The "No Glue" control lane should show significantly less or no ubiquitination, confirming that 5-BBS is essential for inducing the ubiquitination of TF-X by DCAF1.

Conclusion and Future Directions

This guide presents a scientifically grounded, albeit hypothetical, framework for utilizing this compound as a fragment to discover novel molecular glue degraders. The proposed workflow, integrating biophysical (SPR), cellular (HiBiT), and biochemical (in vitro ubiquitination) assays, provides a robust path from initial hit finding to mechanistic validation. Successful validation of 5-BBS would not only introduce a new chemical scaffold for TPD but also expand the utility of DCAF1 as a recruitable E3 ligase. Subsequent steps would involve structure-based design and medicinal chemistry efforts to optimize the fragment hit, improving its potency, selectivity, and drug-like properties to develop a clinical-grade molecular glue degrader.

References

  • Bio-protocol. In vitro Protein Ubiquitination Assays.
  • Canning, P. et al. (2023). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Journal of Medicinal Chemistry.
  • Studylib. Protocol for in vitro ubiquitylation assay.
  • Springer Nature Experiments. In Vitro Protein Ubiquitination Assay.
  • JoVE. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines.
  • PubMed Central. Discovery of New Binders for DCAF1, an Emerging Ligase Target in the Targeted Protein Degradation Field.
  • National Institutes of Health (NIH). Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing.
  • PubMed. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines.
  • BMG LABTECH. dTAG Assay for Targeted Degradation of Proteins.
  • The Institute of Cancer Research. Enabling novel E3 ligases for targeted protein degradation therapeutics.
  • BiopharmaTrend. Identifying High Impact Tissue Sparing E3 Ligases and Their Binders.
  • ACS Publications. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4.
  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • ChemRxiv. Discovery of DCAF16 binders for targeted protein degradation.
  • Reichert Technologies. Protein-Small Molecule Biomolecular Interactions – a Retrospective.
  • Bio-protocol. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR).
  • WuXi Biology. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4.
  • Springer Protocols. Protein Ligand Interactions Using Surface Plasmon Resonance.
  • Portland Press. A beginner's guide to surface plasmon resonance.
  • Annual Reviews. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Drug Hunter. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Frontiers. Bifunctional Small Molecules for Targeted Protein Degradation.
  • PubMed. Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors.
  • Chemical-Suppliers.com. This compound.
  • MDPI. Discovery of E3 Ligase Ligands for Target Protein Degradation.
  • MDPI. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents.
  • PubMed. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as indisulam, E7820, tasisulam, and chloroquinoxaline sulfonamide.
  • National Institutes of Health (NIH). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation.
  • PubMed Central. Targeted protein degradation: mechanisms, strategies and application.
  • PubMed Central. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic.
  • DC Chemicals. Molecular Glues.
  • ResearchGate. Current technologies targeting protein degradation.
  • RSC Publishing. Macrocyclic peptides as a new class of targeted protein degraders.
  • PubMed Central. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic.
  • PubMed Central. PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy.
  • NJ Bio, Inc. Targeted Protein Degraders.
  • PubMed Central. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age.
  • Drug Hunter. Recent Highlights in Targeted Protein Degradation.

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Application Notes & Protocols: The Strategic Use of 5-Bromobenzothiazole-2-sulfonic Acid in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active agents.[1][2] This guide focuses on a specific, highly functionalized derivative: 5-Bromobenzothiazole-2-sulfonic acid. While direct literature on this exact molecule as a starting material is nascent, its structure presents a compelling platform for rational drug design. The strategic placement of a bromo group at the 5-position serves as a versatile synthetic handle for diversification, while the sulfonic acid moiety at the 2-position offers a powerful tool for modulating physicochemical properties.[3][4] This document provides a framework for leveraging this scaffold, detailing synthetic strategies for its precursors, proposing a route for its formation, and outlining protocols for its derivatization into novel compounds of therapeutic interest.

The Benzothiazole Scaffold: A Foundation of Bioactivity

Benzothiazole and its derivatives are heterocyclic compounds that exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][5][6] This functional diversity has cemented the benzothiazole core as a critical pharmacophore in modern drug discovery. Molecules incorporating this structure can interact with a variety of biological targets, and their continued exploration remains a fertile ground for identifying novel therapeutic agents.[1][7]

The subject of this guide, this compound, is a bifunctional reagent designed for advanced synthetic applications. It combines two key chemical features that can be orthogonally exploited:

  • A Synthetic Handle (5-Bromo): The bromine atom is a classic leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a vast array of molecular fragments.[3]

  • A Physicochemical Modulator (2-Sulfonic Acid): The sulfonic acid group is a strong acid that can dramatically increase aqueous solubility, a critical parameter for bioavailability. It also acts as a potent hydrogen bond donor and can form key interactions with biological macromolecules.[4][8]

Strategic Value of Functional Groups

The 5-Bromo Substituent: A Gateway to Chemical Diversity

The bromine atom at the C5 position of the benzothiazole ring is not merely a substituent; it is a strategic linchpin for library synthesis. Its primary utility lies in its reactivity in palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern medicinal chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Below is a conceptual workflow illustrating the synthetic possibilities enabled by the 5-bromo group.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Bioactive Candidates main 5-Bromobenzothiazole Scaffold suzuki Suzuki Coupling (Boronic Acids/Esters) main->suzuki Pd(PPh₃)₄, Base sonogashira Sonogashira Coupling (Terminal Alkynes) main->sonogashira PdCl₂(PPh₃)₂, CuI, Base buchwald Buchwald-Hartwig Amination (Amines) main->buchwald Pd₂(dba)₃, Ligand, Base heck Heck Coupling (Alkenes) main->heck Pd(OAc)₂, Base aryl C5-Aryl/ C5-Heteroaryl suzuki->aryl alkynyl C5-Alkynyl sonogashira->alkynyl amino C5-Amino buchwald->amino alkenyl C5-Alkenyl heck->alkenyl

Caption: Synthetic utility of the 5-bromo group for diversification.

This strategic approach allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide range of substituents at a single, defined position.

The 2-Sulfonic Acid Group: Engineering Pharmacokinetic Properties

The sulfonic acid group (–SO₃H) is a powerful modulator of a compound's physical and biological properties. As a highly polar, strongly acidic functional group, its incorporation into a drug candidate can have several beneficial effects.[4]

  • Enhanced Aqueous Solubility: Poor water solubility is a major hurdle in drug development. The sulfonic acid group, typically as a salt at physiological pH, drastically improves solubility, which can lead to better absorption and bioavailability.

  • Protein and Receptor Binding: The sulfonate group is an excellent hydrogen bond acceptor and can participate in ionic interactions with positively charged residues (e.g., lysine, arginine) in protein binding pockets.[4] This can enhance binding affinity and selectivity.

  • Metabolic Stability: The sulfur atom in a sulfonic acid is in its highest oxidation state (S VI), rendering it resistant to oxidative metabolism.

  • Targeted Biological Activity: Specific sulfonic acid-containing molecules have shown promise as therapeutic agents, such as inhibitors of β-amyloid plaque formation in Alzheimer's disease.[9]

G main 2-Sulfonic Acid Group (-SO₃H) solubility Increased Aqueous Solubility main->solubility Improves Bioavailability binding Enhanced Protein Binding (H-Bonds, Ionic) main->binding Increases Potency/Selectivity metabolism Improved Metabolic Stability main->metabolism Extends Half-life permeability Modulated Cell Permeability main->permeability Influences ADME Profile

Caption: Functional roles of the 2-sulfonic acid moiety in drug design.

Synthetic Protocols

The following protocols provide methods for synthesizing key precursors and a proposed route for derivatization. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Amino-5-bromobenzothiazole

This protocol describes a common method for the synthesis of the benzothiazole core via oxidative cyclization of a thiourea derivative.

Rationale: This method is widely applicable for the synthesis of 2-aminobenzothiazoles. It begins with the formation of a thiourea from a commercially available 4-bromoaniline, which then undergoes an intramolecular electrophilic cyclization promoted by bromine to yield the desired heterocyclic system.

Materials:

  • 4-Bromoaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Hydrochloric acid (HCl), concentrated

  • Glacial acetic acid

  • Bromine (Br₂)

  • Sodium bisulfite (NaHSO₃)

  • Ethanol

  • Deionized water

Procedure:

  • Thiourea Formation: In a 250 mL round-bottom flask, dissolve 4-bromoaniline (10 mmol) in 50 mL of glacial acetic acid. Add ammonium thiocyanate (12 mmol) to the solution.

  • Heat the mixture to reflux for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Collect the precipitated solid (1-(4-bromophenyl)thiourea) by vacuum filtration, wash with cold water, and dry.

  • Cyclization: Suspend the dried 1-(4-bromophenyl)thiourea (8 mmol) in 40 mL of glacial acetic acid in a 100 mL flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (8.8 mmol) in 10 mL of glacial acetic acid dropwise over 20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

  • Work-up: Pour the reaction mixture into 150 mL of ice water. A yellow precipitate will form.

  • Add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine disappears.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 2-amino-5-bromobenzothiazole.

Expected Outcome: A pale yellow crystalline solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Proposed Synthesis of this compound

This protocol is a proposed method based on the Sandmeyer reaction, a reliable method for introducing a sulfonyl group via a diazonium salt intermediate.

Rationale: Direct sulfonation of the benzothiazole ring can be challenging and may lead to a mixture of products. The Sandmeyer reaction offers a regioselective alternative. The 2-amino group from the precursor (Protocol 1) is converted into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form a sulfonyl chloride. Subsequent hydrolysis yields the desired sulfonic acid.

Materials:

  • 2-Amino-5-bromobenzothiazole (from Protocol 1)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sulfur dioxide (SO₂) gas or a saturated solution of SO₂ in acetic acid

  • Copper(I) chloride (CuCl)

  • Diethyl ether

  • Deionized water

Procedure:

  • Diazotization: Suspend 2-amino-5-bromobenzothiazole (5 mmol) in a mixture of 15 mL of concentrated HCl and 15 mL of water in a 100 mL beaker. Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (5.5 mmol) in 5 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.

  • Sulfonylation (Sandmeyer Reaction): In a separate 250 mL flask, prepare a solution of copper(I) chloride (1 mmol) in 20 mL of glacial acetic acid saturated with sulfur dioxide gas. Cool this solution to 5 °C.

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Allow the reaction to stir at room temperature for 2 hours. The product, 5-bromobenzothiazole-2-sulfonyl chloride, will precipitate.

  • Hydrolysis: Collect the sulfonyl chloride intermediate by filtration. Without extensive drying, add the solid to 50 mL of hot water and heat at reflux for 1 hour to hydrolyze the sulfonyl chloride to the sulfonic acid.

  • Isolation: Cool the solution to room temperature. If the product precipitates, collect it by filtration. If it remains in solution, the water can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from hot water.

Expected Outcome: A white to off-white solid. The structure should be confirmed by analytical methods. The disappearance of the amino group signal and the appearance of a sulfonic acid proton (if visible) in NMR, along with IR spectroscopy (strong S=O stretching bands), are key indicators.

Protocol 3: Application Example - Suzuki Coupling for C-C Bond Formation

This protocol demonstrates how to use a derivative of this compound as a building block to synthesize a more complex biaryl compound, a common motif in bioactive molecules.

Rationale: The Suzuki coupling is one of the most robust and widely used cross-coupling reactions. It allows for the formation of a C-C bond between an aryl halide and an organoboron compound. To avoid potential complications with the free sulfonic acid, it is first protected as a methyl ester.

Materials:

  • 5-Bromobenzothiazole-2-sulfonyl chloride (intermediate from Protocol 2)

  • Methanol, anhydrous

  • Triethylamine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • Ester Protection: Dissolve 5-bromobenzothiazole-2-sulfonyl chloride (2 mmol) in 10 mL of anhydrous methanol in an ice bath. Add triethylamine (2.2 mmol) dropwise. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the crude methyl 5-bromobenzothiazole-2-sulfonate. Use this directly in the next step.

  • Suzuki Coupling Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the crude methyl ester (1.5 mmol), phenylboronic acid (1.8 mmol), and sodium carbonate (3.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.075 mmol, 5 mol%).

  • Add a degassed solvent mixture of toluene (10 mL), dioxane (5 mL), and water (2.5 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product, methyl 5-phenylbenzothiazole-2-sulfonate.

Final Deprotection (Optional): The methyl ester can be hydrolyzed back to the sulfonic acid using standard methods (e.g., aqueous LiOH) if the free acid is the desired final compound.

Data and Characterization

Proper characterization is essential to confirm the identity and purity of all synthesized compounds.

Compound NameTechniqueExpected Key Signals / Data
2-Amino-5-bromobenzothiazole¹H NMRAromatic protons in the 7.0-8.0 ppm range, broad singlet for -NH₂ protons.
Mass Spec (ESI+)Calculated m/z for [M+H]⁺: 230.95, 232.95 (approx. 1:1 ratio for Br isotopes).
This compound¹H NMR (D₂O)Aromatic protons in the 7.5-8.5 ppm range.
IR (KBr)Strong S=O stretching bands (~1250-1150 cm⁻¹ and ~1080-1010 cm⁻¹), broad O-H stretch (~3000 cm⁻¹).
Methyl 5-phenylbenzothiazole-2-sulfonate¹H NMRAromatic protons for both benzothiazole and phenyl rings, singlet for -OCH₃ group (~3.9 ppm).
Mass Spec (ESI+)Calculated m/z for [M+H]⁺ corresponding to the coupled product.

References

  • Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
  • Zhang, W., et al. (Year not provided).
  • Ilies, M., et al. (Year not provided). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
  • PubChem. (n.d.). 5-Bromobenzothiazole.
  • ResearchGate. (n.d.). MFR‐supported sulfonic acid mediated synthesis of 2‐substituted benzothiazoles.
  • Wikipedia. (n.d.). Sulfonic acid.
  • Journal of Pharmaceutical Research International. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-bromobenzothiazole 97.
  • Capital Resin Corporation. (2024).
  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews.
  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • ResearchGate. (n.d.). Selected examples of bioactive compounds with substituted benzothiazole structures.
  • Prakash, S., et al. (2021).
  • CymitQuimica. (n.d.). CAS 768-11-6: 5-Bromobenzothiazole.
  • PubMed. (2025). Sulfonic acid functionalized β-amyloid peptide aggregation inhibitors and antioxidant agents for the treatment of Alzheimer's disease. International Journal of Biological Macromolecules.
  • Al-Ostoot, F. H., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Journal of Pharmaceutical Sciences.
  • MDPI. (n.d.).
  • Alfa Chemistry. (n.d.). CAS 768-11-6 5-Bromobenzothiazole.
  • ResearchGate. (n.d.).
  • Indian Journal of Pharmaceutical Education and Research. (n.d.).
  • Chemistry LibreTexts. (2020).
  • Benchchem. (n.d.). Benzothiazole-2-sulfonic acid.

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Analytical methods for 5-Bromobenzothiazole-2-sulfonic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the analytical characterization of 5-Bromobenzothiazole-2-sulfonic acid, a crucial intermediate in pharmaceutical synthesis, is presented in this application note. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the essential analytical techniques required for structural elucidation, purity assessment, and quality control. By integrating established methodologies with expert insights, we aim to deliver robust and reliable protocols that ensure scientific integrity and support regulatory compliance.

Introduction: The Significance of this compound

This compound (CAS No. 1215205-70-1) is a heterocyclic organic compound featuring a benzothiazole core substituted with both a bromine atom and a sulfonic acid group.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and material science. The sulfonic acid moiety imparts high polarity and potential for salt formation, which can modulate the physicochemical properties of active pharmaceutical ingredients (APIs).[2]

Given its role as a key starting material, the unequivocal characterization and purity control of this compound are paramount. Impurities or structural ambiguities can propagate through multi-step syntheses, ultimately compromising the quality, safety, and efficacy of the final product. This guide details a multi-faceted analytical approach, combining chromatographic and spectroscopic methods to build a complete profile of the molecule.

Molecular Structure and Properties:

PropertyValueSource
Chemical Name 5-Bromo-2-benzothiazolesulfonic acid[1]
CAS Number 1215205-70-1[1]
Molecular Formula C₇H₄BrNO₃S₂[1]
Molecular Weight 294.15 g/mol [1]
InChIKey PQFRQZCBKYMUBY-UHFFFAOYSA-N[1]

Analytical Workflow: A Multi-Technique Strategy

A comprehensive characterization strategy relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of information, and together they create a self-validating system for confirming the identity, structure, and purity of the compound.

Analytical_Workflow cluster_0 Purity & Identity cluster_1 Structural Elucidation HPLC HPLC / UPLC (Purity, Quantification) LCMS LC-MS (Molecular Weight, Impurity ID) HPLC->LCMS Method Transfer NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity, Structure) HPLC->NMR Confirm Structure of Main Peak LCMS->NMR FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR Confirm Functional Groups EA Elemental Analysis (C, H, N, S Confirmation) FTIR->EA Verify Elemental Composition Start Test Article: 5-Bromobenzothiazole- 2-sulfonic acid Start->HPLC Primary Analysis

Caption: Integrated analytical workflow for comprehensive characterization.

Chromatographic Analysis for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates.[3] For a highly polar compound like a sulfonic acid, developing a method with adequate retention and peak shape is critical. A reverse-phase (RP-HPLC) method is often preferred for its robustness and versatility.

High-Performance Liquid Chromatography (HPLC)

Principle: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The high polarity of the sulfonic acid group presents a retention challenge. To overcome this, an acidic mobile phase modifier is used to suppress the ionization of the sulfonic acid, thereby increasing its hydrophobicity and retention on the nonpolar column.

Protocol: RP-HPLC Purity Determination

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1.0 mg/mL stock solution. Further dilute as needed.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar organic compounds.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to suppress ionization of the sulfonic acid group.
Mobile Phase B AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient 0-5 min: 20% B5-20 min: 20-70% B20-25 min: 70% B25-26 min: 70-20% B26-30 min: 20% BA gradient elution is necessary to elute the polar main compound and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µL
Detection UV at 254 nmBenzothiazole core exhibits strong UV absorbance.
  • System Suitability: Before sample analysis, perform replicate injections of a standard solution to ensure system performance. Typical parameters include tailing factor (< 2.0) and plate count (> 2000).

  • Data Analysis: Calculate the area percent of the main peak to determine purity. Identify and quantify any impurities relative to the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, providing definitive molecular weight information for the main peak and any impurities.[4] For sulfonated aromatic compounds, electrospray ionization (ESI) in negative ion mode is highly effective, as the sulfonic acid group readily deprotonates to form a stable [M-H]⁻ ion.[5][6]

Protocol: LC-MS Confirmation of Identity

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • Methodology: The HPLC method described in Section 3.1 can be directly adapted for LC-MS. The key change is the use of a volatile mobile phase modifier. Formic acid is an excellent choice as it is compatible with both RP-HPLC and MS.[5]

  • Mass Spectrometer Parameters (Negative ESI Mode):

ParameterExample SettingRationale
Ionization Mode ESI NegativeSulfonic acids readily form [M-H]⁻ ions.
Capillary Voltage -3.5 kVOptimizes ion formation.
Drying Gas Temp. 325 °CFacilitates desolvation of droplets.
Drying Gas Flow 8 L/min
Scan Range m/z 100 - 500Covers the expected molecular ion and potential fragments.
Expected Ion [M-H]⁻ at m/z 292.88Calculated for C₇H₃⁷⁹Br¹⁴N¹⁶O₃³²S₂⁻
  • Data Interpretation: Confirm the presence of the [M-H]⁻ ion corresponding to the molecular weight of this compound in the mass spectrum of the main chromatographic peak. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible as two peaks separated by 2 m/z units (e.g., at m/z 292.88 and 294.88). Tandem MS (MS/MS) can be used to fragment the parent ion, providing further structural confirmation.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, confirming the arrangement of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[7] ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Expected Spectra for this compound:

  • ¹H NMR (in DMSO-d₆): The aromatic region (typically 7.0-9.0 ppm) is expected to show three distinct signals corresponding to the protons on the benzene ring. Due to the substitution pattern, complex splitting patterns (doublets and doublets of doublets) would be anticipated, confirming the 1,2,4-trisubstitution pattern.

  • ¹³C NMR (in DMSO-d₆): Seven distinct carbon signals are expected. The chemical shifts will confirm the presence of the benzothiazole core carbons and the carbon bearing the bromine atom. The carbon atom attached to the sulfonic acid group (C2) is expected to be significantly downfield. Published data for similar benzothiazole derivatives can be used as a reference for assigning chemical shifts.[8][9]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ (which is effective for polar sulfonic acids).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Two-dimensional experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to aid in definitive assignments.

  • Interpretation: Analyze the chemical shifts, integration values (for ¹H), and splitting patterns to confirm that the spectra are consistent with the proposed structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. It is particularly useful for confirming the presence of the sulfonic acid group.

Protocol: FT-IR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands.

Wavenumber (cm⁻¹)AssignmentSignificance
~3400 (broad)O-H stretchIndicates the acidic proton of the sulfonic acid group.[10]
~1250-1150Asymmetric S=O stretchStrong, characteristic bands for the sulfonate group.[11][12]
~1080-1010Symmetric S=O stretchStrong, characteristic bands for the sulfonate group.[11][13]
~1600-1450C=C and C=N stretchesAromatic and thiazole ring vibrations.
~800-700C-H out-of-plane bendingCan provide information on the aromatic substitution pattern.

Elemental Analysis

Principle: Combustion analysis, often referred to as CHNS analysis, provides the empirical formula of a compound by quantifying the mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur.[14] This technique serves as a fundamental check of purity and composition.

Protocol: CHNS Analysis

  • Instrumentation: A dedicated CHNS elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dry sample into a tin capsule.

  • Analysis: The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Data Comparison: The experimentally determined weight percentages of C, H, N, and S should be compared to the theoretical values calculated from the molecular formula (C₇H₄BrNO₃S₂).

Theoretical vs. Expected Elemental Composition:

ElementTheoretical %
Carbon28.58%
Hydrogen1.37%
Nitrogen4.76%
Sulfur21.80%

A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

Conclusion

The analytical characterization of this compound requires a structured, multi-technique approach. The protocols outlined in this application note provide a robust framework for confirming its identity, structure, and purity. By combining the separation power of HPLC and LC-MS with the detailed structural insights from NMR and FT-IR, and verifying the elemental composition through CHNS analysis, researchers and drug development professionals can establish a comprehensive quality profile for this critical pharmaceutical intermediate, ensuring its suitability for downstream applications.

References

  • Al-Masoudi, W. A., et al. (2022). A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). ResearchGate.
  • Elder, D.P., & Snodin, D.J. (2009). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology.
  • Ichikawa, M., et al. (2006). Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. Journal of Agricultural and Food Chemistry.
  • Incerti, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry.
  • Jalal, N. M., et al. (2021). FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h sulfonation (d): 4 h sulfonation. ResearchGate.
  • Misiewicz, J. P., et al. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics.
  • National Center for Biotechnology Information. Benzothiazole-2-sulfonic acid. PubChem Compound Database.
  • Pe, N., et al. (2014). FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. ResearchGate.
  • Riedel, T., et al. (2000). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A.
  • Royal Society of Chemistry. (2024). Supplementary Materials. The Royal Society of Chemistry.
  • Storm, T., et al. (1999). Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Analytical Chemistry.
  • Thomas, G. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.
  • Zoller, U. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

HPLC analysis of 5-Bromobenzothiazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic Reversed-Phase HPLC Analysis of 5-Bromobenzothiazole-2-sulfonic acid

Abstract

This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The inherent analytical challenge of this molecule lies in its dual nature: a highly polar, ionizable sulfonic acid group and a moderately hydrophobic brominated aromatic ring system. This combination can lead to poor retention and peak tailing on conventional C18 columns. The described method overcomes these challenges through the strategic selection of a phenyl-based stationary phase and an optimized acidic mobile phase, ensuring excellent peak symmetry, resolution, and reproducibility. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring accurate determination of this compound purity and concentration.

Introduction and Analytical Rationale

This compound (CAS No. 1215205-70-1) is a substituted benzothiazole derivative.[1][2] Compounds within this class are significant in various chemical syntheses. Accurate quantification is crucial for ensuring the quality of starting materials and intermediates in multi-step synthetic processes.

The primary analytical difficulty arises from the molecule's amphiphilic character. The sulfonic acid group is strongly acidic and exists in its anionic sulfonate form across a wide pH range. This high polarity makes it challenging to retain on traditional non-polar stationary phases like C18.[3][4] Conversely, the bromobenzothiazole moiety provides a hydrophobic and aromatic character that allows for interaction with reversed-phase columns.

The developed method addresses these issues based on the following scientific principles:

  • Stationary Phase Selection: A phenyl-based stationary phase is chosen over a standard C18 phase. The phenyl groups provide unique π-π interactions with the aromatic ring of the analyte, which enhances retention and offers alternative selectivity for aromatic compounds.[5][6] This interaction complements the standard hydrophobic mechanisms and is particularly effective for retaining polar aromatic molecules that are poorly retained on alkyl-only phases.

  • Mobile Phase Optimization: An acidic mobile phase is employed to ensure consistent ionization of the analyte and to suppress the ionization of residual silanol groups on the silica support.[7] Suppressing silanol activity is critical for preventing peak tailing, a common issue with polar and basic analytes.[8] Phosphoric acid is selected as the modifier due to its effectiveness in this regard and its low UV cutoff.[9] Acetonitrile is chosen as the organic modifier for its strong elution strength and ability to promote sharp peaks.[10]

  • UV Detection: The benzothiazole chromophore exhibits strong ultraviolet (UV) absorbance, making UV detection a sensitive and appropriate technique for quantification.[11][12] The detection wavelength is selected to maximize sensitivity for the analyte while minimizing baseline noise.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis. The protocol's trustworthiness is established through an integrated System Suitability Test (SST), which validates the chromatographic system's performance before and during analysis, in accordance with International Council for Harmonisation (ICH) guidelines.[13][14][15]

Apparatus and Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Ultrasonic bath for solvent degassing.

Reagents and Materials
  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Phosphoric acid (85%, analytical grade).

  • Water (HPLC grade or Milli-Q).

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 0.1% Phosphoric Acid in Water / Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions

2.4.1. Mobile Phase Preparation (1 L)

  • Measure 700 mL of HPLC-grade water into a 1 L media bottle.

  • Carefully add 1.0 mL of 85% phosphoric acid to the water.

  • Add 300 mL of acetonitrile.

  • Mix thoroughly and degas for 15 minutes in an ultrasonic bath or by vacuum filtration.

2.4.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Mix until fully dissolved. This is the Stock Solution.

2.4.3. Working Standard Solution (100 µg/mL)

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase and mix well.

2.4.4. Sample Preparation

  • Accurately weigh an amount of the sample material expected to contain 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Pipette 1.0 mL of this solution into a new 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[16] Discard the first 1-2 mL of the filtrate.

System Suitability Testing (SST)

To ensure the validity of the analytical results, the chromatographic system must meet predefined performance criteria.[17] The SST is performed by injecting the Working Standard Solution five (5) times.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_post Post-Analysis prep_mobile Prepare Mobile Phase (Water/ACN/H3PO4) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard (100 µg/mL) sst Perform System Suitability Test (SST) (5 injections of Standard) prep_std->sst prep_sample Prepare Sample (Target: 100 µg/mL) inject_samples Inject Blank, Standard, and Samples prep_sample->inject_samples equilibrate->sst sst->inject_samples If SST Passes acquire_data Acquire Chromatographic Data inject_samples->acquire_data check_sst Verify SST Criteria acquire_data->check_sst process_data Integrate Peaks & Calculate Results check_sst->process_data If SST is Valid report Generate Final Report process_data->report

Caption: HPLC analysis workflow from preparation to final report.
SST Acceptance Criteria

The calculated parameters from the five replicate injections of the Working Standard Solution must meet the criteria outlined in the table below.

ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating minimal undesirable interactions with the stationary phase.[13]
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.[14]
Repeatability (RSD) ≤ 2.0% for peak area and retention timeConfirms the precision of the system for reliable quantification.[18]

Results and Discussion

Under the specified chromatographic conditions, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 4-6 minutes. The use of a phenyl-hexyl column provides the necessary retention that might be insufficient on a standard C18 column, where the highly polar sulfonate group could otherwise cause early elution near the solvent front.

The acidic mobile phase (pH ≈ 2.1) ensures that the sulfonate group is consistently ionized and that silanol interactions are minimized, contributing directly to the excellent peak shape (Tailing Factor < 1.5 is typically achievable). The method demonstrates high specificity, as common process-related impurities are generally well-resolved from the main analyte peak.

Caption: Interaction model of the analyte with the stationary phase.

Conclusion

The HPLC method detailed in this application note is demonstrated to be precise, reliable, and robust for the quantitative analysis of this compound. The strategic choice of a phenyl stationary phase in combination with an optimized acidic mobile phase successfully mitigates the common chromatographic challenges associated with highly polar sulfonic acids. The inclusion of rigorous system suitability criteria ensures that the method is self-validating and suitable for routine use in quality control and research environments.

References

  • Aurora Pro Scientific. HPLC Column Selection Guide.
  • Chromtech. HPLC Column Selection Guide.
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC.
  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize.
  • Waters Corporation. Waters Column Selection Guide for Polar Compounds.
  • ICH. Calculated system suitability parameters for the HPLC method (ICH guidelines).
  • Phenomenex Blog. Selecting the Right Column for Your Reversed Phase Method.
  • Hawach. Polar Column in HPLC Example.
  • ResearchGate. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.
  • SIELC Technologies. Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column.
  • SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • YouTube. HPLC system suitability parameters | Tailing factor | Theoretical plates | resolution.
  • ResearchGate. Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2.
  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC.
  • PubMed. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture.
  • ResearchGate. (PDF) Synthesis, Characterization and RP-HPLC Method Development and Validation for Simultaneous Determination of Koch Acid and H Acid.
  • ResearchGate. Synthesis, Computational, and UV-Vis Absorption Studies of Novel Benzothiazole Azo Derivatives and Their Biological Potentials | Request PDF.
  • ICH. ANALYTICAL PROCEDURE DEVELOPMENT Q14.
  • Nacalai Tesque. Sample Pretreatment for HPLC.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Chemical-Suppliers. This compound | CAS 1215205-70-1.
  • Shodex. Analysis of Alkyl Sulfonic Acids (1) (NI-424).
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.
  • CSIR-NIScPR. Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction.

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Topic: A Comprehensive NMR-Based Protocol for the Structural Elucidation of 5-Bromobenzothiazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

The unambiguous structural confirmation of synthesized heterocyclic compounds is a cornerstone of chemical and pharmaceutical research. Benzothiazoles, in particular, represent a critical scaffold in medicinal chemistry, demanding rigorous analytical validation.[1] This application note provides a comprehensive, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy workflow for the structural elucidation of 5-Bromobenzothiazole-2-sulfonic acid. We move beyond a simple listing of techniques to explain the strategic rationale behind the experimental sequence, ensuring a self-validating and robust analytical protocol. The methodology leverages a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to map the complete atomic connectivity of the molecule, providing irrefutable evidence of its structure.

Introduction: The Analytical Challenge

The target molecule, this compound (Molecular Formula: C₇H₄BrNO₃S₂, Molecular Weight: 294.14 g/mol ), presents a typical analytical challenge for organic chemists.[2][3] While its synthesis may be straightforward, confirming the precise regiochemistry of the bromine substituent on the benzoid ring is non-trivial and requires a sophisticated analytical approach. Simple 1D NMR may suggest the presence of the aromatic system, but it cannot, in isolation, definitively prove the substituent's position. This guide details an integrated NMR strategy that serves as a definitive tool for structural verification.

Figure 1: Chemical Structure of this compound Chemical Structure of this compound with atom numbering. Caption: The structure of this compound with IUPAC numbering used for NMR assignments.

The Strategic NMR Toolkit: From Hypothesis to Proof

The power of modern NMR lies in its ability to probe atomic connectivity through various magnetic interactions. For a molecule like this compound, a layered approach using multiple experiments is essential. Each experiment provides a unique piece of the structural puzzle, and together they form a network of cross-validating data. The increasing complexity of synthetic derivatives necessitates the use of such advanced 1D and 2D NMR techniques.[4][5]

  • ¹H NMR Spectroscopy: This is the initial reconnaissance experiment. It provides information on the number of distinct proton environments, their electronic shielding (chemical shift), and, crucially, through-bond proximity to neighboring protons (spin-spin coupling).[1]

  • ¹³C NMR Spectroscopy: This experiment maps the carbon backbone of the molecule. With proton decoupling, it typically yields a spectrum of singlets, one for each unique carbon atom, revealing the complexity of the carbon framework.[6]

  • 2D COSY (Correlation Spectroscopy): This is the primary tool for establishing proton-proton (¹H-¹H) coupling networks.[7] For our target molecule, it is indispensable for tracing the connectivity of the three protons on the substituted benzene ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[8][9] It acts as a bridge, linking the information from the ¹H and ¹³C spectra.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[8][10] These "long-range" correlations are critical for identifying quaternary (non-protonated) carbons and assembling the molecular fragments into a final, unambiguous structure.

Experimental Design and Protocols

Scientific integrity demands a meticulously planned experiment. The choices made during sample preparation and data acquisition directly impact the quality and reliability of the final data.

Protocol 1: Sample Preparation

The presence of the highly polar sulfonic acid group dictates the choice of solvent.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the sulfonic acid, and its deuterium lock signal is stable. Importantly, the acidic proton of the -SO₃H group and any residual water will exchange, appearing as a broad singlet that typically does not interfere with the aromatic signals.

  • Analyte Concentration: Weigh approximately 10-15 mg of this compound and dissolve it in 0.6 mL of DMSO-d₆. This concentration provides an excellent signal-to-noise ratio for all experiments, including the less sensitive ¹³C and HMBC acquisitions, within a reasonable time frame.

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and transfer the clear solution to a 5 mm NMR tube.

  • Referencing: The chemical shifts will be referenced to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a 500 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

Experiment Parameter Recommended Value Rationale
¹H NMR Spectral Width16 ppmTo cover the full range of expected proton chemical shifts.
Number of Scans16Adequate for good signal-to-noise on a concentrated sample.
Relaxation Delay2.0 sAllows for sufficient relaxation of protons between pulses.
¹³C{¹H} NMR Spectral Width240 ppmTo cover the full range of expected carbon chemical shifts.[6]
Number of Scans1024Required due to the low natural abundance and sensitivity of the ¹³C nucleus.
Relaxation Delay2.0 sStandard delay for most organic molecules.
gCOSY Spectral Width12 ppm (in F1 & F2)Focused on the aromatic and downfield region.
Data Points2048 (F2) x 256 (F1)Provides good resolution in both dimensions.
Number of Scans8 per incrementBalances sensitivity with total experiment time.
gHSQC ¹H Spectral Width12 ppm (F2)Focused on the proton dimension.
¹³C Spectral Width100 ppm (F1)Focused on the aromatic carbon region (e.g., 90-190 ppm).
Number of Scans4 per incrementHSQC is a sensitive experiment and does not require extensive scanning.
gHMBC ¹H Spectral Width12 ppm (F2)Focused on the proton dimension.
¹³C Spectral Width220 ppm (F1)Must cover the full carbon range to see all long-range correlations.
Number of Scans32 per incrementHMBC is less sensitive and requires more scans for weak correlations.
Long-Range Coupling8 HzOptimized for typical 2- and 3-bond J-couplings in aromatic systems.

Data Interpretation and Elucidation Workflow

The structural elucidation follows a logical progression, with each step building upon the last.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Structural Confirmation H1 Analyze ¹H Spectrum (Proton Environments) C13 Analyze ¹³C Spectrum (Carbon Skeleton) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC C13->HSQC C13->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) COSY->HMBC HSQC->HMBC Integrate Integrate All Data HMBC->Integrate Structure Confirm Final Structure Integrate->Structure

Diagram 1: A workflow for NMR-based structural elucidation.

Step 1: Analysis of 1D Spectra (The Foundation)
  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).[11] Based on the substitution pattern:

    • H-7: Will appear as a doublet, coupled only to H-6.

    • H-6: Will appear as a doublet of doublets, coupled to both H-7 and H-4.

    • H-4: Will appear as a doublet, coupled only to H-6 (meta-coupling is usually very small or unresolved).

  • ¹³C NMR: The spectrum should display 7 carbon signals. Based on general knowledge of benzothiazoles, we can predict their approximate regions.[12][13] DEPT-135 experiments would confirm the presence of 3 CH carbons and 4 quaternary carbons (C-2, C-3a, C-5, C-7a).

Step 2: Establishing Connectivity with 2D NMR

The following table outlines the expected key correlations that are essential for confirming the structure.

Proton (¹H) COSY Correlation to: HSQC Correlation to: Key HMBC Correlations to:
H-4 H-6C-4C-5 (³J), C-6 (²J), C-7a (³J)
H-6 H-4, H-7C-6C-4 (²J), C-5 (³J), C-7a (³J)
H-7 H-6C-7C-5 (²J), C-3a (³J)
  • COSY Analysis: A cross-peak between H-4 and H-6, and between H-6 and H-7, will definitively establish the 1,2,4-trisubstituted pattern of the benzene ring.

  • HSQC Analysis: This experiment is straightforward, directly linking the proton signals for H-4, H-6, and H-7 to their attached carbons, C-4, C-6, and C-7, respectively.

  • HMBC Analysis (The Decisive Evidence): The HMBC spectrum provides the final, irrefutable proof. The key lies in observing correlations from the known protons to the quaternary carbons.

    • Confirming Bromine at C-5: The protons flanking the bromine atom, H-4 and H-7, will both show correlations to the carbon bearing the bromine (C-5). H-4 shows a ³J coupling to C-5, while H-7 shows a ²J coupling. The observation of these two correlations to the same quaternary carbon is definitive proof of the C-5 bromine position.

    • Assembling the Heterocycle: The correlation from H-7 to the bridgehead carbon C-3a locks the benzene ring to the thiazole moiety. Further correlations from H-4 and H-7 to the other bridgehead carbon, C-7a, complete the fusion of the ring system.

Diagram 2: Key HMBC correlations for confirming the structure.

Conclusion

This application note has detailed a systematic and robust workflow for the complete structural elucidation of this compound using a suite of NMR experiments. By progressing logically from 1D spectral analysis to multi-dimensional correlation experiments, the ambiguity of substituent positions is entirely removed. The cornerstone of this protocol is the interpretation of 2D HMBC data, which provides the critical long-range connectivity information required to link all molecular fragments. This integrated approach ensures high confidence in the final structure, a prerequisite for publication, patenting, and further stages of drug development.

References

  • Silva, A. M., & Cavaleiro, J. A. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Maruthamuthu, D., et al. (2021). ¹³C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives.
  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • Tüzün, B., et al. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. [Link]
  • Nawar, F. A., et al. (2021). A) ¹H NMR, B) ¹³C NMR of benzothiazole derivative (L).
  • Incerti, M., et al. (2008). Complete ¹H and ¹³C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-9. [Link]
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
  • Chemical-Suppliers. (n.d.). This compound | CAS 1215205-70-1. Chemical-Suppliers. [Link]
  • Dong, W., et al. (2021). Qualitative analysis of aromatic compounds via 1D TOCSY techniques.
  • National Center for Biotechnology Information. (n.d.). 5-Bromobenzothiazole.
  • Nagana Gowda, G. A. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
  • Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(9), 588-99. [Link]
  • Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
  • The Royal Society of Chemistry. (n.d.). Supplementary Materials. The Royal Society of Chemistry. [Link]
  • St. John, T. (2017). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMBC (Part 1 of 2). YouTube. [Link]
  • Moser, A. (2009). How to Interpret an HSQC-COSY Experiment. ACD/Labs. [Link]
  • Coppage, D. (2021). How to Process COSY and HSQC Spectra on MestreNova. YouTube. [Link]
  • Wiley-VCH. (n.d.). 5 Combination of ¹H and ¹³C NMR Spectroscopy. Wiley Online Library. [Link]
  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles.
  • Schaller, C. (n.d.). ¹³C NMR Chemical Shifts.
  • Reich, H. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts.
  • Google Patents. (n.d.). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
  • ResearchGate. (n.d.). MFR‐supported sulfonic acid mediated synthesis of 2‐substituted benzothiazoles.
  • Al-Masoudi, W. A. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
  • Google Patents. (n.d.). US2537592A - 2-sulfanilamido-5-bromothiazoles.

Sources

Application Notes and Protocols: 5-Bromobenzothiazole-2-sulfonic Acid as a Versatile Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Catalytic Potential with a Multifunctional Benzothiazole Ligand

In the dynamic field of organometallic chemistry, the rational design of ligands is paramount to the development of novel catalysts with enhanced activity, selectivity, and stability. Benzothiazole scaffolds have emerged as a privileged class of ligands due to their rich coordination chemistry and the diverse biological and catalytic activities of their metal complexes.[1] These complexes have shown promise in a variety of synthetic transformations, including Suzuki-Miyaura cross-coupling reactions.[1] This application note introduces 5-Bromobenzothiazole-2-sulfonic acid, a ligand that integrates several key features to offer unique opportunities in catalysis and materials science.

The incorporation of a sulfonic acid group at the 2-position of the benzothiazole core is anticipated to enhance the water solubility of the corresponding metal complexes, a critical attribute for green chemistry applications. Furthermore, the sulfonic acid moiety can engage in hydrogen bonding and may influence the electronic properties of the metal center. The bromine atom at the 5-position provides a versatile handle for post-complexation modification through reactions such as cross-coupling, allowing for the synthesis of more complex, multifunctional catalytic systems. This document provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of organometallic complexes, along with methods for their characterization and potential applications.

Physicochemical Properties of this compound

A comprehensive understanding of the ligand's properties is essential for its effective application.

PropertyValueReference
CAS Number 1215205-70-1[2]
Molecular Formula C₇H₄BrNO₃S₂[2]
Molecular Weight 294.15 g/mol [2]
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in polar solvents (e.g., water, methanol, DMSO)

Synthesis of this compound: A Proposed Protocol

Step 1: Bromination of 2-Mercaptobenzothiazole

The initial step involves the electrophilic bromination of 2-mercaptobenzothiazole to introduce the bromine atom at the 5-position of the benzothiazole ring.

Materials:

  • 2-Mercaptobenzothiazole

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Sodium bisulfite solution (saturated)

  • Deionized water

  • Ethanol

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptobenzothiazole (1.0 eq) in glacial acetic acid.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold deionized water.

  • Quench any excess bromine by adding a saturated solution of sodium bisulfite until the yellow color disappears.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from ethanol to yield 5-bromo-2-mercaptobenzothiazole.

Step 2: Oxidation to this compound

The subsequent step involves the oxidation of the thiol group to a sulfonic acid.

Materials:

  • 5-bromo-2-mercaptobenzothiazole

  • Hydrogen peroxide (30% solution)

  • Formic acid

  • Deionized water

Protocol:

  • Suspend 5-bromo-2-mercaptobenzothiazole (1.0 eq) in formic acid in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add hydrogen peroxide (3.0-4.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the formic acid.

  • Add a small amount of cold deionized water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with a minimal amount of cold deionized water, and dry under vacuum to obtain this compound.

Synthesis of Organometallic Complexes: A General Protocol

The following is a generalized protocol for the synthesis of transition metal complexes using this compound as a ligand. This protocol is based on common methods for the coordination of benzothiazole-based ligands to metal centers.[4][5]

Materials:

  • This compound (Ligand, L)

  • Metal salt (e.g., RuCl₃·xH₂O, PdCl₂, Cu(OAc)₂)

  • Methanol or Ethanol

  • Triethylamine or Sodium acetate (as a base)

  • Inert gas (Argon or Nitrogen)

Protocol:

  • Dissolve the metal salt (1.0 eq) in methanol or ethanol in a Schlenk flask under an inert atmosphere.

  • In a separate flask, dissolve this compound (1.0 - 2.2 eq, depending on the desired stoichiometry) in the same solvent.

  • Add a suitable base, such as triethylamine or sodium acetate (1.0 - 2.2 eq), to the ligand solution to deprotonate the sulfonic acid group.

  • Slowly add the ligand solution to the metal salt solution at room temperature with vigorous stirring.

  • Reflux the reaction mixture for 4-24 hours under an inert atmosphere. The reaction progress can be monitored by observing color changes or by analytical techniques such as UV-Vis spectroscopy.

  • After cooling to room temperature, reduce the volume of the solvent under reduced pressure.

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether or hexane.

  • If no precipitate forms, the complex may be precipitated by the addition of a non-polar solvent.

  • Dry the resulting solid under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

G cluster_synthesis Synthesis of Organometallic Complex Metal_Salt Metal Salt Solution (e.g., RuCl₃·xH₂O in MeOH) Reaction_Mixture Reaction Mixture Metal_Salt->Reaction_Mixture Ligand_Solution Ligand Solution (this compound + Base in MeOH) Ligand_Solution->Reaction_Mixture Reflux Reflux (4-24h, inert atm.) Reaction_Mixture->Reflux Workup Work-up & Isolation (Concentration, Precipitation, Filtration) Reflux->Workup Purified_Complex Purified Organometallic Complex Workup->Purified_Complex

Caption: General workflow for the synthesis of organometallic complexes.

Characterization of Organometallic Complexes

Thorough characterization is crucial to confirm the structure and purity of the synthesized complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal center.[6][7]

  • N-H Stretching: The absence of a broad O-H stretch from the sulfonic acid group and the potential shift of N-H vibrations (if applicable to the tautomeric form) can indicate coordination.

  • S=O Stretching: The characteristic symmetric and asymmetric stretching vibrations of the sulfonate group (SO₃⁻) are expected in the ranges of 1030-1070 cm⁻¹ and 1120-1230 cm⁻¹, respectively. A shift in these bands upon complexation can provide evidence of coordination through the sulfonate oxygen atoms.

  • C=N Stretching: The stretching vibration of the C=N bond within the benzothiazole ring, typically observed around 1600-1630 cm⁻¹, may shift upon coordination of the nitrogen atom to the metal center.[4]

  • Metal-Ligand Vibrations: New bands appearing in the far-IR region (typically below 600 cm⁻¹) can be attributed to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, providing direct evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the complex in solution.[8][9]

  • ¹H NMR: Upon coordination, the chemical shifts of the aromatic protons on the benzothiazole ring are expected to change due to the alteration of the electronic environment. The disappearance of the acidic proton from the sulfonic acid group will also be observed.

  • ¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the benzothiazole ring will be affected by coordination to the metal center.

G cluster_characterization Characterization Workflow Synthesis Synthesized Complex IR IR Spectroscopy Synthesis->IR Confirm functional groups & coordination NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Elucidate solution structure MS Mass Spectrometry (ESI-MS, MALDI-TOF) Synthesis->MS Determine molecular weight & formula XRay Single-Crystal X-ray Diffraction (if possible) Synthesis->XRay Determine solid-state structure

Caption: A logical workflow for the structural elucidation of an organometallic complex.

Potential Applications in Organometallic Chemistry

The unique structural features of this compound suggest its utility in several areas of organometallic chemistry and catalysis.

Homogeneous Catalysis in Aqueous Media

The presence of the sulfonic acid group imparts water solubility to the ligand and its metal complexes. This is highly advantageous for developing catalysts that can operate in aqueous or biphasic systems, aligning with the principles of green chemistry. Potential catalytic applications include:

  • Cross-Coupling Reactions: Palladium or nickel complexes of this ligand could be explored as catalysts for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions in water or water-organic solvent mixtures.

  • Hydrogenation and Transfer Hydrogenation: Ruthenium or iridium complexes could be investigated as catalysts for the hydrogenation or transfer hydrogenation of polar substrates in aqueous media.

Heterogenization of Catalysts

The sulfonic acid group can be used to immobilize the organometallic complex onto solid supports such as silica, alumina, or polymers functionalized with basic groups. This would lead to the development of heterogeneous catalysts that are easily separable from the reaction mixture and can be recycled, enhancing the economic and environmental viability of the catalytic process.

Synthesis of Polymetallic and Supramolecular Assemblies

The bromine atom on the benzothiazole ring serves as a synthetic handle for further functionalization. Through reactions like Stille or Suzuki coupling, the coordinated ligand can be linked to other organometallic fragments or organic building blocks. This opens up possibilities for the construction of polymetallic complexes with cooperative catalytic effects or the design of novel supramolecular assemblies with interesting photophysical or host-guest properties.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, ligand for the development of advanced organometallic complexes. Its combination of a robust coordinating benzothiazole core, a water-solubilizing sulfonic acid group, and a functionalizable bromo substituent provides a powerful platform for the design of novel catalysts and materials. The protocols and insights provided in this application note are intended to serve as a foundational guide for researchers venturing into the exploration of this versatile ligand. Future work should focus on the systematic synthesis and characterization of a range of metal complexes with this ligand and the thorough evaluation of their catalytic performance in various organic transformations. Such studies will undoubtedly unlock the full potential of this compound in the ever-evolving landscape of organometallic chemistry.

References

[1] Aljaar, et al. (2023). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). PMC, PubMed Central. [Link]

[10] Desai, P. S. (2021). Synthesis, Characterization and Biological Screening of Novel Metal(II) Complexes of 2-{[2-(5-Benzoyl-1H-benzotriazol-1-yl)-2-oxoethyl]amino}-5-bromobenzoic Acid. ResearchGate. [Link]

Zálesák, F. (2019). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. Theses.cz. [Link]

[11] Guo, et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC, NIH. [Link]

[12] Al-Adilee, K. J. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Baghdad Science Journal. [Link]

[13] Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

[3] DeLaTerre, L. R., & Sabat, M. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. MDPI. [Link]

[4] Al-Hamdani, A. A. S., & Al-Khafaji, N. A. H. (2022). Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. MDPI. [Link]

[14] Johnson, M. W., et al. (2014). Application of Fundamental Organometallic Chemistry to the Development of a Gold-Catalyzed Synthesis of Sulfinate Derivatives. eScholarship. [Link]

[15] Knochel, P., et al. (2013). New Preparations and Reactions of Organometallic Reagents of Mg, Zn, Li, Al and B for the Functionalization of Aromatics and Heterocycles. Elektronische Hochschulschriften der LMU München. [Link]

[5] El-Ghamry, H. A., et al. (2015). Transition metal(II) complexes of a novel symmetrical benzothiazole-based ligand: synthesis, spectral/structural characterization and fluorescence properties. PubMed. [Link]

[6] Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung. [Link]

[16] Bayer AG. (1989). Process for the preparation of benzothiazoles. Google Patents.

[17] Dharmaraja, J. (2016). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. ResearchGate. [Link]

[18] Majeed, A. (2016). Synthesis and characterization of transition metal complexes of− 2-thioacetic acid benzothiazole ligand. ResearchGate. [Link]

[19] Al-Majid, A. M., et al. (2022). 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. RSC Advances. [Link]

[20] ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. ResearchGate. [Link]

[9] Szultka-Mlynska, M., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. [Link]

[21] Dalal Institute. (n.d.). Reaction Mechanism of Transition Metal Complexes – II. Dalal Institute. [Link]

[22] Thiel, W. R. (2009). Phenothiazine, thiazolium and sulfonic acid functionalized hybrid materials and their applications in electronics,. kluedo. [Link]

Sources

Application of 5-Bromobenzothiazole-2-sulfonic acid in materials science

Author: BenchChem Technical Support Team. Date: January 2026

< Application Notes & Protocols: 5-Bromobenzothiazole-2-sulfonic acid in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Authored by Senior Application Scientist, Gemini

Disclaimer: Direct, peer-reviewed applications of this compound in materials science are not extensively documented in publicly available literature. The following guide is a scientifically-grounded projection of its potential use, based on the well-established reactivity and properties of its constituent functional groups: the benzothiazole core, the bromo group for cross-coupling, and the sulfonic acid moiety for solubility and proton conductivity. The protocols provided are robust, hypothetical frameworks derived from established methodologies for analogous compounds.

Introduction: A Multifunctional Building Block for Advanced Materials

This compound is an intriguing, yet underexplored, heterocyclic compound. Its unique trifunctional nature—a stable benzothiazole scaffold, a reactive bromo group, and a hydrophilic sulfonic acid—positions it as a versatile monomer for the synthesis of novel functional polymers. Benzothiazole-containing polymers are known for their high thermal stability and unique optoelectronic properties.[1] The strategic placement of a bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura polycondensation, enabling the construction of conjugated polymer backbones.[2][3] Furthermore, the sulfonic acid group imparts several desirable characteristics:

  • Aqueous Processability: It enhances the solubility of the resulting polymer in water or polar organic solvents, overcoming a major hurdle in the processing of many conductive polymers.[4][5][6]

  • Self-Doping: The acidic proton can act as an intrinsic dopant for the conjugated backbone, inducing electrical conductivity without the need for external oxidizing agents.

  • Proton Conductivity: The presence of sulfonic acid groups creates pathways for proton transport, making the material a candidate for proton-exchange membranes (PEMs) in fuel cells.[7][8][9]

This guide will focus on a primary hypothetical application: the synthesis of a water-soluble, self-doped poly(benzothiazole sulfonic acid) via Suzuki polycondensation for potential use in organic electronic devices or as a proton-conductive membrane.

Hypothetical Application: Synthesis of a Water-Soluble, Self-Doped Conjugated Polymer

The primary application explored here is the use of this compound as an AB-type monomer in a Suzuki polycondensation reaction. This approach allows for the formation of a high-molecular-weight polymer with a conjugated backbone.

Synthetic Rationale and Workflow

The bromine atom on the benzothiazole ring serves as the electrophilic partner (the "A" in the AB-monomer), while the boronic acid or ester derivative (the "B") can be formed in situ or pre-synthesized. For this protocol, we will assume a one-pot borylation followed by polymerization. The sulfonic acid group is expected to remain intact throughout the reaction, conferring the desired properties to the final polymer.

G cluster_0 Monomer Preparation & Polymerization cluster_1 Purification & Isolation Monomer 5-Bromobenzothiazole- 2-sulfonic acid Borylation In-situ Borylation with Bis(pinacolato)diboron Monomer->Borylation [Pd(dppf)Cl2], KOAc Polymerization Suzuki Polycondensation (Pd Catalyst, Base) Borylation->Polymerization Heat, Aqueous Base CrudePolymer Crude Polymer Solution Polymerization->CrudePolymer Precipitation Precipitation in Nonsolvent (e.g., Acetone) CrudePolymer->Precipitation CrudePolymer->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Methanol, Acetone to remove catalyst and unreacted monomer Filtration->Washing Drying Drying under Vacuum Washing->Drying PurifiedPolymer Purified Poly(benzothiazole sulfonic acid) Drying->PurifiedPolymer

Caption: Workflow for the synthesis and purification of poly(benzothiazole sulfonic acid).

Detailed Experimental Protocol: Suzuki Polycondensation

Objective: To synthesize poly(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzothiazole-2-sulfonic acid) via a one-pot borylation and subsequent Suzuki polycondensation.

Materials:

  • This compound (Monomer)

  • Bis(pinacolato)diboron (B2pin2)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl2])

  • Potassium Acetate (KOAc)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Sodium Carbonate (Na2CO3)

  • Degassed, anhydrous 1,4-Dioxane

  • Degassed, deionized water

  • Methanol, Acetone (for washing)

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In a Schlenk flask dried under vacuum, add this compound (1.0 eq), Bis(pinacolato)diboron (1.1 eq), [Pd(dppf)Cl2] (0.03 eq), and potassium acetate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Borylation Step: Add degassed, anhydrous 1,4-dioxane to the flask. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the borylation can be monitored by taking small aliquots and analyzing via LC-MS to confirm the formation of the boronic ester intermediate.

  • Polymerization Step: After cooling the mixture to room temperature, add Tetrakis(triphenylphosphine)palladium(0) (0.02 eq) and a degassed 2M aqueous solution of sodium carbonate (4.0 eq).

  • Reflux: Heat the biphasic mixture to reflux (approx. 100 °C) and stir vigorously for 24-48 hours under a positive pressure of inert gas. A darkening of the solution and an increase in viscosity are typically observed as the polymerization proceeds.

  • Quenching and Precipitation: Cool the reaction to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of acetone (a nonsolvent) while stirring. A fibrous or powdered precipitate should form.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • To remove residual palladium catalyst and salts, re-dissolve the polymer in a minimum amount of deionized water and re-precipitate into acetone. Repeat this process 2-3 times.

    • Wash the final precipitate thoroughly with methanol and then acetone.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight to yield the final product.

Material Characterization Protocols

Characterization is crucial to confirm the structure, molecular weight, and properties of the synthesized polymer.

Technique Purpose Expected Observations
FT-IR Spectroscopy Structural confirmationDisappearance of the C-Br stretch. Appearance of characteristic peaks for the polyaromatic backbone and the S=O and O-H stretches of the sulfonic acid group.
NMR Spectroscopy (¹H, ¹³C in D₂O) Structural elucidationComplex aromatic signals corresponding to the polymer backbone. Absence of signals from the bromo- and boronic ester- functionalized monomers.
Gel Permeation Chromatography (GPC/SEC) Molecular weight determinationUsing an aqueous eluent, this will provide the number average (Mn), weight average (Mw) molecular weights, and the polydispersity index (PDI).
UV-Vis Spectroscopy Electronic propertiesAn absorption spectrum characteristic of a conjugated polymer, showing a π-π* transition. The absorption edge can be used to estimate the optical bandgap.
Cyclic Voltammetry (CV) Electrochemical propertiesTo determine the HOMO and LUMO energy levels and assess the electrochemical stability and doping behavior of the polymer.[10]
Four-Point Probe Conductivity Electrical propertiesMeasurement of the electrical conductivity of a thin film of the polymer, confirming its self-doping character.

Advanced Applications and Future Directions

Proton-Exchange Membranes (PEMs)

The sulfonic acid groups make the polymer a strong candidate for proton-exchange membranes in fuel cells.[9] The dense arrangement of these groups along the polymer backbone could facilitate efficient proton transport.[7]

Protocol for Membrane Casting and Proton Conductivity Measurement:

  • Solution Preparation: Prepare a 5-10 wt% solution of the polymer in deionized water or a polar aprotic solvent like DMAc.

  • Casting: Cast the solution onto a clean, flat glass plate using a doctor blade to ensure uniform thickness.

  • Drying: Dry the film in an oven at 80 °C for 12 hours, followed by vacuum drying at 100 °C for another 12 hours to remove residual solvent.

  • Proton Conductivity Measurement:

    • Cut a piece of the membrane to the desired dimensions.

    • Measure the through-plane proton conductivity using AC impedance spectroscopy under controlled temperature and humidity conditions.

    • The conductivity is expected to increase with both temperature and relative humidity.[7]

G cluster_0 Membrane Preparation cluster_1 Conductivity Measurement PolymerSol Polymer Solution (5-10 wt%) Casting Doctor Blade Casting on Glass Substrate PolymerSol->Casting Drying Oven & Vacuum Drying Casting->Drying Membrane Freestanding Polymer Membrane Drying->Membrane Setup AC Impedance Spectroscopy Setup Membrane->Setup Sample Mounting Measurement Measure Impedance vs. Frequency under controlled Temp/Humidity Setup->Measurement Analysis Nyquist Plot Analysis to determine resistance Measurement->Analysis Calculation Calculate Proton Conductivity Analysis->Calculation

Caption: Workflow for membrane casting and proton conductivity analysis.

Bio-functionalization and Sensor Applications

The sulfonic acid groups can serve as anchoring points for further functionalization.[11] For instance, they can be used to immobilize biomolecules, leading to the development of biosensors. The inherent conductivity of the polymer backbone could be used for electrochemical signal transduction.[10]

Conclusion

This compound represents a promising, albeit currently underutilized, building block in materials science. Its unique combination of a stable heterocyclic core, a versatile reactive handle for polymerization, and a functional group for aqueous solubility and proton conductivity opens up avenues for creating advanced functional materials. The protocols and applications outlined in this guide, though based on established chemical principles rather than direct literature, provide a robust starting point for researchers looking to explore the potential of this multifunctional monomer.

References

  • ProQuest. (n.d.). Synthesis and characterization of water soluble conducting polymers and their polymer electrolyte complexes.
  • ResearchGate. (n.d.). Synthesis and Characterization of Soluble Conducting Polymers.
  • Wikipedia. (n.d.). Conductive polymer.
  • ACS Publications. (2018). Conjugated Microporous Polymers with Dense Sulfonic Acid Groups as Efficient Proton Conductors. Langmuir.
  • ACS Publications. (n.d.). Electrochemical Characterization of Soluble Conducting Polymers as Ion Exchangers. Analytical Chemistry.
  • IRJET. (n.d.). Conducting Polymers and Their Characterization.
  • ResearchGate. (n.d.). The Suzuki−Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis.
  • ResearchGate. (n.d.). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates.
  • Lund University. (n.d.). Locating sulfonic acid groups on various side chains to poly(arylene ether sulfone)s: effects on the ionic clustering and properties of proton-exchange membranes.
  • MDPI. (n.d.). Effect of Sulfonic Groups Concentration on IEC Properties in New Fluorinated Copolyamides.
  • PubMed. (n.d.). Functionalization of different polymers with sulfonic groups as a way to coat them with a biomimetic apatite layer.
  • ACS Publications. (n.d.). Effect of sulfonic acid group on polyaniline backbone. Journal of the American Chemical Society.
  • NIH. (n.d.). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC.
  • ResearchGate. (n.d.). MFR‐supported sulfonic acid mediated synthesis of 2‐substituted benzothiazoles.
  • ResearchGate. (n.d.). The sulfonation of aromatic and heteroaromatic polycyclic compounds.
  • UQ eSpace. (n.d.). Development of Sulfonic‐Acid‐Functionalized Mesoporous Materials: Synthesis and Catalytic Applications.
  • ResearchGate. (n.d.). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More.

Sources

Application Notes and Protocols for the Experimental Design and Characterization of 5-Bromobenzothiazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and executing experiments with 5-Bromobenzothiazole-2-sulfonic acid. This compound integrates a benzothiazole core, a known "privileged scaffold" in medicinal chemistry, with a reactive sulfonic acid moiety and a bromine atom suitable for further synthetic elaboration.[1][2] Given its limited characterization in the public literature, this guide presents a logical, hypothesis-driven framework for systematically exploring its physicochemical properties, biochemical activities, and potential as a chemical probe or therapeutic lead. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and interpretable results.

Introduction and Molecular Rationale

This compound (CAS 1215205-70-1) is a fascinating, yet under-explored, small molecule.[3][4][5] Its structure is a composite of three key features, each suggesting distinct avenues for experimental investigation:

  • The Benzothiazole Scaffold: This heterocyclic system is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a vast range of pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties.[2][6][7] Its rigid structure and potential for hydrogen bonding make it an ideal fragment for engaging with biological targets, particularly enzyme active sites.[2]

  • The 2-Sulfonic Acid Group: This highly polar and acidic functional group dictates the compound's physicochemical properties, conferring significant water solubility.[8] In biological systems, sulfonic acids are known to act as bioisosteres of phosphate groups, potentially enabling them to interact with nucleotide-binding sites in enzymes like kinases or to inhibit enzymes that process sulfated substrates.[9][10]

  • The 5-Bromo Substituent: The bromine atom enhances the lipophilicity of the aromatic core and provides a reactive handle for synthetic diversification through modern cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the molecule's use as a building block for more complex chemical probes or drug candidates.[11][12]

This guide will proceed from fundamental characterization to progressively more complex biological assays, providing a clear roadmap for unlocking the potential of this compound.

Foundational Physicochemical Characterization

Before embarking on biological assays, it is critical to establish the fundamental properties and handling procedures for this compound. This ensures the reproducibility and validity of all subsequent experiments.

Compound Properties
PropertyValueReference
CAS Number 1215205-70-1[3][4][5][13]
Molecular Formula C₇H₄BrNO₃S₂[3][13]
Molecular Weight 294.14 g/mol [3][13]
Purity ≥98% (Typical)[13]
Appearance Typically a powder
Storage Room temperature, in a dry, well-ventilated place[3][13]
Protocol 2.2: Preparation of Aqueous Stock Solutions

Rationale: The sulfonic acid group makes the compound inherently acidic and highly soluble in aqueous media.[8][14] Preparing a concentrated, stable stock solution is the first step for all experiments. This protocol uses a common biological buffer and verifies the final pH to prevent unintended acidic effects in assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 1 M NaOH solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated pH meter

  • Vortex mixer

  • Sterile, conical tubes

Procedure:

  • Initial Weighing: Carefully weigh out 2.94 mg of this compound powder and place it in a 1.5 mL microcentrifuge tube. This amount will create a 10 mM stock solution in 1 mL.

  • Initial Solubilization: Add 950 µL of sterile PBS, pH 7.4, to the tube. The compound should readily dissolve due to the sulfonic acid group. Vortex briefly.

  • pH Measurement and Adjustment: Measure the pH of the solution. It will likely be acidic. Titrate the solution by adding 1-2 µL aliquots of 1 M NaOH, vortexing and measuring the pH after each addition until the pH is stable at 7.4.

  • Final Volume Adjustment: Add PBS to bring the final volume to exactly 1.0 mL. This creates a 10 mM primary stock solution .

  • Sterilization and Storage: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months.

Protocol 2.3: Assessment of Compound Stability in Assay Buffer

Rationale: It is crucial to confirm that the compound does not degrade in the chosen assay buffer under experimental conditions. This self-validating step prevents false negatives or irreproducible results. High-Performance Liquid Chromatography (HPLC) is used to monitor the compound's integrity over time.

Procedure:

  • Prepare a 100 µM solution of the compound in your primary assay buffer (e.g., PBS with 0.01% Tween-20).

  • Immediately inject a sample (t=0) onto an appropriate HPLC system (e.g., C18 reverse-phase column) and record the chromatogram, noting the retention time and peak area of the parent compound.

  • Incubate the remaining solution under standard assay conditions (e.g., 37°C).

  • Inject samples at subsequent time points (e.g., 1, 4, 8, and 24 hours).

  • Analysis: Compare the peak area of the parent compound at each time point to the t=0 sample. A decrease of <10% in the parent peak area over the typical duration of your experiment indicates sufficient stability.

Hypothesis Area 1: Screening for Enzyme Inhibition

Rationale: The combination of a privileged benzothiazole scaffold and a phosphate-mimicking sulfonic acid group makes enzyme inhibition a primary and compelling hypothesis.[2][9][10] Many approved drugs containing the benzothiazole core are enzyme inhibitors.[6][15] The following workflow outlines a systematic approach to screen for and characterize inhibitory activity.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Mechanism of Action A Select Target Class (e.g., Kinases, Nucleotidases) B High-Throughput Screen (HTS) Single high concentration (e.g., 10-50 µM) A->B Generic Assay C Dose-Response Curve (8-12 concentrations) B->C Identified 'Hit' D Calculate IC50 Value C->D E Enzyme Kinetics Assays (Vary Substrate & Inhibitor) D->E Confirmed Potency F Determine Ki and Inhibition Type (e.g., Competitive) E->F

Caption: Workflow for identifying and characterizing enzyme inhibitors.

Protocol 3.1: General Protein Kinase Inhibition Assay (ADP-Glo™)

Rationale: Protein kinases are a major class of drug targets, and many kinase inhibitors feature heterocyclic scaffolds similar to benzothiazole.[6] The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced, making it ideal for primary screening.

Materials:

  • Target kinase and its specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound stock solution

  • Kinase buffer (specific to the target enzyme)

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Compound Plating: Serially dilute the 10 mM stock solution to prepare a concentration range (e.g., from 100 µM to 1 nM final assay concentration). Add 1 µL of each compound dilution to the wells of a 384-well plate. Include "no inhibitor" (vehicle) and "no enzyme" (background) controls.

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate peptide, and ATP in kinase buffer. Add 5 µL of this mix to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and background (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3.2: Ecto-5'-Nucleotidase (CD73) Inhibition Assay

Rationale: Ecto-5'-nucleotidase is a cell-surface enzyme that converts AMP to adenosine, a key immunosuppressive molecule in the tumor microenvironment. Small molecule sulfonic acids have been identified as inhibitors of this enzyme class, making it a plausible target.[10] This protocol uses a colorimetric method to detect the phosphate released from AMP hydrolysis.

Materials:

  • Recombinant human CD73

  • Adenosine Monophosphate (AMP)

  • Malachite Green Phosphate Assay Kit

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 2 mM MgCl₂

  • 96-well clear, flat-bottom plates

Procedure:

  • Compound Addition: Add 10 µL of serially diluted this compound to the wells of a 96-well plate.

  • Enzyme Addition: Add 20 µL of recombinant CD73 (e.g., 5 ng/well) to each well. Incubate for 15 minutes at 37°C to allow the inhibitor to bind.

  • Reaction Initiation: Add 20 µL of AMP solution (e.g., 100 µM final concentration) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Phosphate Detection: Stop the reaction and detect the released phosphate by adding 100 µL of the Malachite Green reagent according to the manufacturer's instructions.

  • Data Acquisition: After a 15-minute color development, read the absorbance at ~620 nm.

  • Data Analysis: Create a phosphate standard curve to convert absorbance values to the concentration of phosphate produced. Calculate percent inhibition and determine the IC₅₀ value as described in Protocol 3.1.

Hypothesis Area 2: Application as a Chemical Biology Probe

Rationale: The compound's structure is well-suited for use as a chemical probe or a building block in fragment-based drug discovery (FBDD).[13] FBDD identifies low-molecular-weight ligands that bind to a target, which are then optimized into potent leads. The bromine atom is a key feature for this application, allowing for synthetic elaboration.[11]

FBDD_Workflow A Immobilize Target Protein on Biosensor Chip (SPR) B Primary Screen Inject compound library including This compound A->B C Analyze Sensorgrams Identify binding 'hits' B->C D Binding Affinity & Kinetics (Determine KD) C->D Validate Hits E Structural Biology (X-ray Crystallography or NMR) Determine binding mode D->E High-Affinity Fragment F Structure-Guided Elaboration (e.g., Suzuki coupling at Br) E->F

Caption: Fragment-Based Drug Discovery (FBDD) workflow.

Protocol 4.1: Biophysical Screening using Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique that detects the binding of an analyte (our compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. It is a gold-standard method in FBDD for identifying and characterizing fragment binding.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein (>95% purity)

  • SPR running buffer (e.g., HBS-EP+)

  • This compound stock solution

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry as per the instrument manufacturer's guidelines. Aim for a response unit (RU) level that will provide a good signal for small molecule binding (e.g., ~10,000 RU).

  • Compound Preparation: Prepare a series of concentrations of the compound in the running buffer (e.g., 1 µM to 200 µM). It is crucial to include a DMSO concentration series for solvent correction if the compound was diluted from a DMSO stock.

  • Binding Analysis:

    • Inject the compound solutions over the immobilized protein surface and a reference flow cell (for background subtraction).

    • Monitor the change in response units (RU) over time to generate a sensorgram.

    • A concentration-dependent increase in the steady-state RU signal indicates binding.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Plot the steady-state response (Req) against the compound concentration.

    • Fit the data to a steady-state affinity model to calculate the equilibrium dissociation constant (Kᴅ), a measure of binding affinity. A Kᴅ in the micromolar range is typical for a fragment hit.

Downstream Cellular Assays

Rationale: Once a biochemical or biophysical activity is confirmed, the next logical step is to assess the compound's effect in a cellular context. A foundational cell viability assay is essential to identify potential cytotoxicity and to establish a non-toxic concentration range for more specific cellular mechanism-of-action studies.

Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellResponse Cellular Response (e.g., Proliferation) GeneExpression->CellResponse Inhibitor 5-Bromobenzothiazole- 2-sulfonic acid Inhibitor->Kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway.

Protocol 5.1: Cellular Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. This is a critical first step to determine if the compound is cytotoxic and to define a concentration window for further experiments.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound (e.g., from 100 µM down to 10 nM). Include vehicle-treated cells as a control.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated cells (100% viability) and calculate the percentage of viable cells at each compound concentration. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound represents a molecule of significant potential, strategically positioned at the intersection of privileged medicinal chemistry scaffolds and versatile chemical reactivity. Its true utility, however, can only be unlocked through systematic and rigorous experimental investigation. The application notes and protocols detailed in this guide provide a comprehensive, step-by-step framework for this endeavor. By progressing logically from fundamental physicochemical characterization to hypothesis-driven biochemical screening and cellular validation, researchers can efficiently and robustly define the biological activity profile of this compound, paving the way for its potential development as a novel enzyme inhibitor, a valuable chemical probe, or a foundational building block for future therapeutics.

References

  • Title: this compound | CAS 1215205-70-1 Source: Chemical-Suppliers URL:[Link]
  • Title: this compound, min 98%, 5 grams Source: Oakwood Chemical URL:[Link]
  • Title: 5-Bromobenzothiazole | C7H4BrNS | CID 3610155 Source: PubChem URL:[Link]
  • Title: Inhibitors in Commercially Available 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonate)
  • Title: Sulfenic acid chemistry, detection and cellular lifetime Source: PubMed Central (PMC) - NIH URL:[Link]
  • Title: Inhibition of succinic dehydrogenase by polysulfonated compounds Source: ScienceDirect URL:[Link]
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  • Title: Sulfonic / Sulfinic / Sulfamic / Sulfurous acid deriv
  • Title: Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activ
  • Title: Benzothiazole-2-sulfonic acid | C7H5NO3S2 | CID 30647 Source: PubChem URL:[Link]
  • Title: MFR‐supported sulfonic acid mediated synthesis of 2‐substituted benzothiazoles Source: ResearchG
  • Title: CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use Source: Google Patents URL
  • Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: RSC Publishing URL:[Link]
  • Title: The Chemistry of Sulphonic Acids, Esters and their Derivatives Source: ResearchG
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  • Title: Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI URL:[Link]
  • Title: 17.3: The Sulfonic Acid Group and its Derivative Source: Chemistry LibreTexts URL:[Link]
  • Title: Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors Source: PubMed URL:[Link]
  • Title: Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole Source: IEREK URL:[Link]
  • Title: Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents Source: PubMed Central (PMC) URL:[Link]
  • Title: Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid Source: International Journal of Current Microbiology and Applied Sciences (IJCMAS) URL:[Link]

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Application Note: A Robust and Scalable Synthesis of 5-Bromobenzothiazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromobenzothiazole-2-sulfonic acid (CAS No. 1215205-70-1) is a key intermediate in the synthesis of complex heterocyclic molecules targeted for pharmaceutical development and materials science.[1] Its utility as a building block demands a manufacturing process that is not only high-yielding but also scalable, safe, and economically viable. This application note provides a comprehensive guide for the scale-up synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and process controls that ensure a robust and reproducible outcome. The described two-step process begins with the regioselective bromination of the widely available 2-mercaptobenzothiazole (MBT), followed by a controlled oxidation to yield the target sulfonic acid.

Synthesis Overview and Mechanistic Rationale

The selected synthetic strategy is designed for industrial applicability, prioritizing accessible starting materials and manageable reaction conditions.

Overall Reaction Scheme:

(Image for illustrative purposes)

Step 1: Electrophilic Bromination of 2-Mercaptobenzothiazole (MBT) The first step involves the electrophilic aromatic substitution of 2-mercaptobenzothiazole. The benzothiazole ring system is activated towards electrophiles, and substitution typically occurs on the benzene ring. The reaction is directed to the 5-position (para to the nitrogen atom) due to the directing effects of the heterocyclic system. Controlling the stoichiometry of bromine and the reaction temperature is critical to prevent over-bromination and potential side reactions involving the thiol group.

Step 2: Oxidation of 5-Bromo-2-mercaptobenzothiazole The thiol group of the intermediate is then oxidized to a sulfonic acid. This transformation requires a strong oxidizing agent, such as hydrogen peroxide in an acidic medium.[2] The mechanism involves the sequential oxidation of the sulfur atom. This step is highly exothermic and requires careful thermal management to ensure safety and prevent degradation of the product.

Below is a diagram illustrating the logical flow of the synthetic pathway.

G MBT 2-Mercaptobenzothiazole (Starting Material) Bromination Step 1: Regioselective Bromination MBT->Bromination Br₂, Acetic Acid Intermediate 5-Bromo-2-mercaptobenzothiazole Bromination->Intermediate Oxidation Step 2: Controlled Oxidation Intermediate->Oxidation H₂O₂, Acetic Acid Product This compound (Final Product) Oxidation->Product Purification Purification & Isolation (Filtration & Washing) Product->Purification

Caption: Synthetic pathway from starting material to final product.

Detailed Experimental Protocols

Safety Preamble: All operations should be conducted in a well-ventilated chemical fume hood.[3] Appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a face shield, flame-retardant lab coat, and chemically resistant gloves (e.g., butyl rubber), must be worn at all times.[4] Emergency eyewash stations and safety showers must be readily accessible.[4]

Part A: Synthesis of 5-Bromo-2-mercaptobenzothiazole (Intermediate)

This protocol is adapted from established methods for the bromination of aromatic systems.[5][6]

  • Reactor Setup: Charge a 5 L, three-necked, round-bottom flask equipped with a mechanical overhead stirrer, a thermometer, and a pressure-equalizing dropping funnel with 2-mercaptobenzothiazole (MBT) (167 g, 1.0 mol) and glacial acetic acid (2.0 L).

  • Dissolution: Stir the mixture at room temperature (20-25°C) until the MBT is fully dissolved.

  • Reagent Preparation: In a separate flask, carefully prepare a solution of bromine (168 g, 1.05 mol, 1.05 eq) in glacial acetic acid (500 mL).

    • Causality Note: Using a slight excess of bromine ensures complete conversion of the starting material. Dissolving it in acetic acid allows for a controlled addition rate, which is crucial for managing the reaction exotherm and ensuring selectivity.

  • Controlled Addition: Cool the reactor contents to 10-15°C using an ice bath. Begin the dropwise addition of the bromine solution via the dropping funnel over a period of 2-3 hours. Maintain the internal temperature below 20°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a separate vessel containing 10 L of cold water with vigorous stirring. A yellow precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 1 L) until the filtrate is neutral (pH ~7).

  • Drying: Dry the isolated solid in a vacuum oven at 50-60°C to a constant weight.

    • Expected Yield: 220-235 g (90-96%)

    • Purity (HPLC): >98%

Part B: Synthesis of this compound (Final Product)

This protocol utilizes a controlled oxidation of the thiol intermediate.[2]

  • Reactor Setup: Charge a 5 L, three-necked, round-bottom flask equipped with a mechanical overhead stirrer, a thermometer, and a pressure-equalizing dropping funnel with the dried 5-Bromo-2-mercaptobenzothiazole (246 g, 1.0 mol) from Part A and glacial acetic acid (1.5 L).

  • Suspension: Stir the mixture to create a uniform suspension.

  • Controlled Oxidation: Begin the dropwise addition of 30% hydrogen peroxide (H₂O₂) (340 mL, 3.3 mol, 3.3 eq) over 2-3 hours. The reaction is exothermic; use a water bath to maintain the internal temperature between 40-50°C.

    • Causality Note: Maintaining the temperature below 50°C is critical to prevent runaway reactions and potential degradation of the target molecule. An excess of the oxidant is required to drive the reaction to completion, converting the thiol fully to the sulfonic acid.

  • Reaction Completion: After the addition is complete, continue stirring at 45-50°C for an additional 2-4 hours, or until reaction completion is confirmed by HPLC analysis.

  • Product Crystallization: Cool the reaction mixture slowly to 0-5°C. The product will crystallize out of the solution.

  • Isolation and Washing: Collect the crystalline solid by vacuum filtration. Wash the filter cake with cold acetone (2 x 500 mL) to remove residual acetic acid and impurities.

  • Drying: Dry the final product in a vacuum oven at 60-70°C to a constant weight.

    • Expected Yield: 250-265 g (85-90%)

    • Purity (HPLC): >99%

Process Workflow and Control

Effective scale-up requires careful management of each stage. The following diagram outlines the critical steps and control points in the workflow.

G cluster_0 Part A: Bromination cluster_1 Part B: Oxidation A1 Charge MBT & Acetic Acid A2 Cool to 10-15°C A1->A2 A3 Add Br₂ Solution (T < 20°C) A2->A3 A4 Reaction & IPC (TLC/HPLC) A3->A4 A5 Precipitate in Water A4->A5 A6 Filter, Wash, Dry A5->A6 B1 Charge Intermediate & Acetic Acid A6->B1 Dried Intermediate B2 Add H₂O₂ (T = 40-50°C) B1->B2 B3 Reaction & IPC (HPLC) B2->B3 B4 Cool to 0-5°C (Crystallize) B3->B4 B5 Filter, Wash, Dry B4->B5 QC QC Analysis B5->QC Final Product

Caption: Experimental workflow with in-process controls (IPC).

Characterization and Quality Control

To ensure the final product meets the required specifications, a suite of analytical methods should be employed.[7][8][9]

Parameter Method Specification
Appearance Visual InspectionOff-white to light yellow crystalline solid
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to the reference spectrum
Purity HPLC (UV, 272 nm)≥ 99.0%
Molecular Weight LC-MS[M-H]⁻ at m/z 292.9, 294.9 (confirms bromine presence)
Residual Solvents GC-HSAcetone ≤ 5000 ppm, Acetic Acid ≤ 5000 ppm
Water Content Karl Fischer Titration≤ 0.5%

Safety, Handling, and Storage

Hazard Identification:

  • This compound: May cause skin and serious eye irritation.[3][4]

  • Bromine: Highly corrosive, toxic if inhaled, causes severe skin burns and eye damage.

  • Acetic Acid: Flammable liquid and vapor, causes severe skin burns and eye damage.

  • Hydrogen Peroxide (30%): Strong oxidizer, may cause fire or explosion. Causes severe skin burns and eye damage.

Handling:

  • Handle in a well-ventilated place, preferably a chemical fume hood.[10]

  • Avoid contact with skin, eyes, and clothing.[11]

  • Prevent the formation of dust and aerosols.[10]

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Store apart from incompatible materials such as strong bases and oxidizing agents.

First Aid Measures:

  • If Inhaled: Move victim to fresh air. If breathing is difficult, give oxygen.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.

References

  • Barcelo, J., et al. (2014). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 19(9), 13647-13660.
  • Al-Juboori, L. S. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3).
  • Wikipedia. (n.d.). Mercaptobenzothiazole.
  • Al-Juboori, L. S. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate.
  • ResearchGate. (n.d.). Cytotoxic 2-mercaptobenzothiazole derivatives containing sulfonimide or....
  • Nowak, M., et al. (2023). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 28(23), 7798.
  • Zhang, Q., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate.
  • Chemical-Suppliers. (n.d.). This compound | CAS 1215205-70-1.
  • ResearchGate. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
  • MDPI. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
  • ResearchGate. (n.d.). MFR‐supported sulfonic acid mediated synthesis of 2‐substituted benzothiazoles.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
  • Analytical Chemistry. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • National Institutes of Health. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • Google Patents. (n.d.). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • European Patent Office. (2021). IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS - EP 3763700 A1.
  • MassBank. (2025). Benzothiazoles.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromobenzothiazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromobenzothiazole-2-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot effectively and achieve a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for preparing this compound is through the strong oxidation of the corresponding thiol, 5-bromo-2-mercaptobenzothiazole. This reaction targets the sulfur atom of the thiol group, oxidizing it through intermediate states like sulfenic and sulfinic acids to the final sulfonic acid.[1][2][3] The choice of oxidizing agent and reaction conditions is critical to maximize yield and minimize side-product formation.

Q2: What are the primary challenges and side reactions in this synthesis?

Researchers should be aware of three main challenges:

  • Disulfide Formation: Incomplete or overly mild oxidation can lead to the dimerization of the starting material, forming 2,2'-dithiobis(5-bromobenzothiazole). This is often the main byproduct if the reaction temperature is too low or the oxidant concentration is insufficient.[1][4]

  • Hydrolysis to 2-Hydroxybenzothiazole: Under certain conditions, particularly at elevated temperatures in acidic solvents like acetic acid, the intermediate sulfinic and sulfonic acids can be unstable and decompose to 5-bromo-2-hydroxybenzothiazole.[1]

  • Product Isolation: Sulfonic acids are highly polar and often water-soluble, making their isolation from aqueous reaction media challenging. Purification is often complicated by the presence of inorganic salts and other water-soluble impurities.

Q3: What are the critical safety precautions for this synthesis?

Handling strong oxidizing agents requires stringent safety measures.

  • Hydrogen Peroxide (H₂O₂): Concentrated solutions (>30%) are highly corrosive and can cause severe burns. Reactions with H₂O₂ can be highly exothermic and may become uncontrollable if the addition rate or temperature is not carefully managed. Always use proper personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves. Work in a well-ventilated fume hood.

  • Oxone® (Potassium peroxymonosulfate): While more stable than H₂O₂, Oxone® is a strong oxidant and should be handled with care. Avoid inhalation of dust.

  • General Precautions: The reaction may generate heat and pressure. Use appropriate reaction vessels and consider cooling baths to maintain temperature control.

Representative Synthetic Protocol: Oxidation with Hydrogen Peroxide

This protocol is a representative method based on the oxidation of related thiol compounds.[2] Optimization may be required for your specific setup and scale.

Materials:

  • 5-bromo-2-mercaptobenzothiazole (1.0 eq)

  • Acetic Acid (or other suitable solvent)

  • 30% Hydrogen Peroxide (H₂O₂) (approx. 4-5 eq)

  • Deionized Water

  • Saturated Sodium Chloride (Brine) solution

  • Hydrochloric Acid (HCl) (for pH adjustment)

Procedure:

  • Dissolution: Suspend 5-bromo-2-mercaptobenzothiazole in a suitable solvent like acetic acid or an aqueous mixture in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0-5 °C in an ice bath.

  • Oxidant Addition: Add 30% hydrogen peroxide dropwise to the cooled suspension over 1-2 hours. Crucially, monitor the internal temperature and maintain it below 10 °C during the addition. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for another 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

  • Quenching: Once the reaction is complete, quench any excess peroxide by carefully adding a reducing agent, such as a saturated solution of sodium sulfite (Na₂SO₃), until a negative test with peroxide indicator strips is obtained.

  • Isolation: This is the most challenging step. Several strategies can be employed:

    • Acidification/Precipitation: Cool the reaction mixture and slowly add concentrated HCl. Aromatic sulfonic acids are often less soluble in highly acidic aqueous media and may precipitate.

    • Salting Out: Add a large amount of saturated brine to the solution. The high ionic strength can decrease the solubility of the organic sulfonic acid, causing it to precipitate.

    • Solvent Removal & Trituration: If the product is intractable, remove the solvent under reduced pressure. The resulting residue, containing the product and salts, can be triturated with a solvent in which the product is insoluble but the impurities are soluble (e.g., acetonitrile or isopropanol).

  • Purification: The crude solid is collected by filtration, washed with cold water or brine, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., water/isopropanol, acetic acid/water) may be necessary to achieve high purity.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Symptoms: TLC/HPLC analysis shows a significant amount of unreacted 5-bromo-2-mercaptobenzothiazole.

Potential Causes & Solutions:

CauseScientific ExplanationRecommended Action
Insufficient Oxidant The stoichiometry of the oxidation from a thiol (-SH) to a sulfonic acid (-SO₃H) requires at least three equivalents of an oxygen atom donor. Incomplete reaction is common if the oxidant is under-dosed or has degraded over time.Verify Oxidant Potency: Check the concentration of your H₂O₂ solution. Use a fresh bottle if necessary. Increase Stoichiometry: Gradually increase the equivalents of H₂O₂ to 4-5 eq. For alternative oxidants like Oxone®, ensure at least 2.5-3 eq. are used.[5]
Low Reaction Temperature While low temperatures are necessary to control exotherms and prevent side reactions, excessively cold conditions can slow the reaction rate to a crawl, leading to incomplete conversion within a practical timeframe.Controlled Warming: After the initial exothermic addition of the oxidant is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the progress by TLC/HPLC to find the optimal temperature profile.
Poor Solubility The starting material, 5-bromo-2-mercaptobenzothiazole, may have limited solubility in the chosen solvent system, preventing it from reacting effectively with the aqueous oxidant.Solvent Modification: Consider using a co-solvent system to improve solubility. Acetic acid is a common choice. Alternatively, a mixture of acetonitrile and water (e.g., 3:2 v/v) can be effective, particularly with oxidants like Oxone®.[5]
Problem 2: Major Byproduct is the Disulfide Dimer

Symptoms: The main isolated product is identified as 2,2'-dithiobis(5-bromobenzothiazole).

Potential Causes & Solutions:

CauseScientific ExplanationRecommended Action
Partial Oxidation The formation of a disulfide is the first step in the oxidation of a thiol and represents a two-electron oxidation.[4] Insufficient oxidant or reaction time will halt the process at this stage.Increase Oxidant/Time: As with low conversion, ensure sufficient equivalents of a potent oxidant are used and allow for adequate reaction time.
Reaction Temperature Too Low Studies on the oxidation of 2-mercaptobenzothiazole have shown that at temperatures below 90°C, disulfide formation can be the predominant pathway, as the disulfide is resistant to further oxidation under these milder conditions.[1]Optimize Temperature: While initial addition should be cold, a higher reaction temperature (e.g., room temperature or gentle warming to 40-50 °C) after the addition may be required to drive the oxidation past the disulfide stage to the sulfonic acid. Careful monitoring is essential to avoid decomposition (See Problem 3).
Problem 3: Formation of 5-bromo-2-hydroxybenzothiazole

Symptoms: A significant impurity is identified as the hydroxy derivative, which lacks the sulfonic acid group.

Potential Causes & Solutions:

CauseScientific ExplanationRecommended Action
Thermal/Acidic Decomposition The target sulfonic acid (and its sulfinic acid intermediate) can be thermally and hydrolytically unstable, especially in acidic media like acetic acid. At elevated temperatures, it can decompose, losing SO₂ and yielding the 2-hydroxy product.[1]Strict Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable rate. Avoid prolonged heating. If the reaction requires warming, do so cautiously and for the minimum time necessary.
Solvent Choice Using a strongly acidic solvent like glacial acetic acid at high temperatures promotes this decomposition pathway.Alternative Solvents: Consider a less harsh solvent system. A buffered aqueous system or an acetonitrile/water mixture could suppress this side reaction.[5] If acetic acid must be used, keep the temperature low.

Workflow & Visualization

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical decision-making process when troubleshooting a low yield of this compound.

TroubleshootingWorkflow Troubleshooting Low Yield start Low Yield Observed check_sm Analyze Crude Mixture (TLC, HPLC, NMR) start->check_sm sm_present Main Component is Starting Material? check_sm->sm_present disulfide_present Main Component is Disulfide Dimer? sm_present->disulfide_present No sol_sm Cause: Incomplete Reaction - Increase Oxidant Eq. - Increase Temperature/Time - Improve Solubility sm_present->sol_sm Yes hydroxy_present Significant Hydroxy Byproduct Present? disulfide_present->hydroxy_present No sol_disulfide Cause: Partial Oxidation - Increase Oxidant Eq. - Increase Temperature (post-addition) disulfide_present->sol_disulfide Yes isolation_issue Product in Aqueous Layer? (Isolation Failure) hydroxy_present->isolation_issue No sol_hydroxy Cause: Decomposition - Lower Reaction Temp - Reduce Reaction Time - Change Solvent hydroxy_present->sol_hydroxy Yes sol_isolation Cause: High Polarity - Acidify to Precipitate - 'Salt Out' with Brine - Lyophilize & Triturate isolation_issue->sol_isolation Yes end Successful Synthesis sol_sm->end sol_disulfide->end sol_hydroxy->end sol_isolation->end

Caption: Decision tree for troubleshooting low product yield.

References

  • Wu, F-L., Hussein, W. M., Ross, B. P., & McGeary, R. P. (2012).
  • Andreozzi, R., et al. (2001). Oxidation of benzothiazole, 2-mercaptobenzothiazole and 2-hydroxybenzothiazole in aqueous solution by means of H2O2/UV or photoassisted Fenton systems.
  • Chipinda, I., et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases.
  • Various Authors. (1989). Process for the preparation of benzothiazoles.
  • Anonymous. (Date N/A). Catalyzed oxidation of 2-mercaptobenzothiazole to 2-hydroxybenzothiazole.
  • Anonymous. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
  • Anonymous. (2009).
  • PubChem. (n.d.). Benzothiazole-2-sulfonic acid.
  • Anonymous. (2012). 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
  • Anonymous. (Date N/A). From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide.
  • Anonymous. (Date N/A). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway.
  • Wallace, T. J. (1976). Oxidation of thiols and disulfides to sulfonic acids.
  • Anonymous. (1972). Process for oxidizing 2-mercaptobenzothiazole.
  • Anonymous. (Date N/A). Sulfonic Acid Functionalized Nano-γ-Al2O3: A New, Efficient, and Reusable Catalyst for Synthesis of 3-Substituted-2H-1,4-Benzothiazines.
  • Anonymous. (Date N/A). Syntheses, Characterization and Antimicrobial Screening of N-(benzothiazol-2-yl)-4-methylbenzenesulphonamide. Semantic Scholar. [Link]
  • Parida, K. N., Chandra, A., & Moorthy, J. N. (2016). Oxidation of thiols to sulphonic acids with Oxone®/NaHCO3 and KBrO3. ChemistrySelect.
  • Anonymous. (2014). Some oxidation reactions utilizing hydrogen peroxide adducts in combination with carboxylic anhydrides. Loughborough University Research Repository. [Link]
  • Anonymous. (2025). A green route to the degradation of 2-mercaptobenzothiazole (a potential carcinogen) using a water oxidation catalyst. American Chemical Society. [Link]
  • Anonymous. (2019, July 12). 03.03 Oxidation Reactions of Thiols. YouTube. [Link]
  • Wallace, T. J. (1964). Oxidation of thiols and disulfides to sulfonic acids by dimethyl sulfoxide. The Journal of Organic Chemistry.

Sources

Technical Support Center: Bromination of Benzothiazole-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of benzothiazole-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you mitigate common side reactions and achieve your desired product with high fidelity.

Introduction: The Challenge of Selective Bromination

The bromination of benzothiazole-2-sulfonic acid is a nuanced reaction. While the benzothiazole core is amenable to electrophilic substitution, the presence of the sulfonic acid group at the 2-position introduces specific challenges. The primary goal is typically the selective bromination of the benzene ring moiety. However, researchers often encounter a series of side reactions that can complicate product purification and significantly reduce yields. This guide will address these issues head-on, providing both theoretical understanding and practical solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted to help you quickly identify and resolve problems encountered during the bromination of benzothiazole-2-sulfonic acid.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Conversion 1. Insufficiently activated brominating agent.2. Reaction temperature is too low.3. Poor solubility of the starting material.1. If using a mild brominating agent like N-Bromosuccinimide (NBS), consider adding a catalytic amount of a strong acid (e.g., H₂SO₄) to generate a more potent electrophile.2. Gradually increase the reaction temperature while monitoring for side product formation via TLC or LC-MS.3. Experiment with different solvent systems. While polar solvents can sometimes favor side reactions, a co-solvent might be necessary to ensure homogeneity.[1]
2. Over-bromination (Di- or Tri-brominated Products) 1. Excess of the brominating agent.2. Prolonged reaction time.3. Highly activating reaction conditions.1. Reduce the stoichiometry of the brominating agent to 1.0-1.1 equivalents.[1]2. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as the desired mono-brominated product is maximized.[1]3. Avoid overly harsh conditions. Consider using a milder brominating agent such as NBS instead of elemental bromine.[1][2]
3. Presence of 2-Bromobenzothiazole (Desulfonation) 1. The sulfonic acid group is susceptible to replacement by bromine under electrophilic conditions.[3][4]2. High reaction temperatures and/or high concentrations of strong acid can promote this side reaction.1. Employ milder reaction conditions. Lower temperatures and shorter reaction times are preferable.2. Minimize the concentration of any strong acid used as a catalyst.3. Consider a synthetic strategy where the sulfonic acid group is introduced after the bromination step if this side reaction is predominant.
4. Mixture of Regioisomers 1. The directing effects of the fused thiazole ring and the sulfonic acid group can lead to substitution at multiple positions on the benzene ring.2. The choice of solvent can influence regioselectivity.[1]1. Lowering the reaction temperature often enhances selectivity.[1]2. Screen different solvents. Less polar solvents may disfavor competing ring bromination pathways.[1]3. If a specific isomer is required, purification by chromatography will likely be necessary. Characterization by NMR will be crucial to confirm the position of bromination.
5. Starting Material Decomposition 1. Harsh reaction conditions, such as high temperatures or the use of very strong acids, can lead to the degradation of the benzothiazole ring system.1. Employ milder brominating agents and avoid excessively high temperatures.2. If a strong acid is necessary, use it in catalytic amounts rather than as the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most likely position of bromination on the benzothiazole-2-sulfonic acid ring?

A1: Electrophilic substitution on the benzothiazole ring is complex.[1] The thiazole portion is generally electron-withdrawing. Therefore, electrophilic attack is most likely to occur on the benzene ring. The precise position (e.g., 4, 5, 6, or 7-position) will be influenced by the electronic effects of the fused thiazole ring and the reaction conditions. Experimental determination using techniques like NMR is essential for unambiguous characterization.

Q2: Which brominating agent is best for this reaction?

A2: The choice of brominating agent is critical for controlling the reaction's outcome.

  • Elemental Bromine (Br₂): A strong and effective brominating agent, often used in solvents like acetic acid. However, it can lead to over-bromination and is hazardous to handle.[1]

  • N-Bromosuccinimide (NBS): A milder and easier-to-handle solid brominating agent. It can provide better control over the reaction and may reduce the incidence of side reactions.[1][2]

  • Benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃): This is another solid, manageable source of electrophilic bromine that can be used under mild conditions, potentially minimizing side product formation.[1]

For initial attempts, NBS is often a good starting point due to its milder nature.

Q3: How does the sulfonic acid group influence the reaction?

A3: The sulfonic acid group at the 2-position has two main effects. First, it is an electron-withdrawing group, which deactivates the benzothiazole ring system towards electrophilic attack. This means that harsher conditions may be required compared to an unsubstituted benzothiazole. Second, and more critically, aryl sulfonic acids can undergo ipso-substitution, where the sulfonic acid group is replaced by the incoming electrophile (in this case, bromine).[3][4] This leads to the formation of 2-bromobenzothiazole, a significant potential byproduct. The reversibility of sulfonation is a known phenomenon in organic chemistry.[5][6]

Q4: Can I use the sulfonic acid group as a protecting group?

A4: In some contexts, a sulfonic acid group can be used as a blocking or directing group and then subsequently removed.[5][7] However, in this specific reaction, its lability under brominating conditions makes it more of a liability than a useful protecting group, as it can be directly replaced by bromine.

Optimized Experimental Protocol: Mono-bromination using NBS

This protocol is designed to favor the mono-bromination of the benzene ring of benzothiazole-2-sulfonic acid while minimizing desulfonation and over-bromination.

Materials:

  • Benzothiazole-2-sulfonic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Sodium sulfite solution (saturated)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • TLC plates or LC-MS for reaction monitoring

Procedure:

  • Dissolution: In a round-bottom flask, dissolve benzothiazole-2-sulfonic acid (1 equivalent) in glacial acetic acid.

  • Catalyst Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Addition of Brominating Agent: While maintaining the low temperature, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0-5 °C and monitor its progress every 30 minutes by your chosen analytical method (TLC or LC-MS).

  • Quenching: Once the starting material is consumed or the desired product is maximized, quench the reaction by pouring it into a beaker of ice-cold water containing a small amount of sodium sulfite to destroy any remaining bromine/NBS.

  • Work-up: The work-up procedure will depend on the properties of the product. If the brominated sulfonic acid precipitates, it can be collected by filtration. Otherwise, extraction with a suitable organic solvent may be necessary after neutralization.

  • Purification: The crude product may require purification by recrystallization or column chromatography to isolate the desired regioisomer from any side products.

Visualizing Reaction Pathways and Troubleshooting

To better understand the chemical transformations and decision-making process, the following diagrams have been generated.

Bromination_Pathways A Benzothiazole-2-sulfonic acid B Mono-brominated Product (Desired) A->B + Br+ D 2-Bromobenzothiazole (Desulfonation) A->D + Br+ (Harsh Conditions) C Di/Tri-brominated Products (Over-bromination) B->C + Br+ (Excess Br₂/Time)

Caption: Reaction pathways in the bromination of benzothiazole-2-sulfonic acid.

Troubleshooting_Workflow start Start Reaction check_conversion Monitor Reaction (TLC/LC-MS) start->check_conversion low_conversion Problem: Low/No Conversion Solutions: - Increase Temp - Add Acid Catalyst - Change Solvent check_conversion->low_conversion No/Low Product side_products {Problem: Side Products Detected} check_conversion->side_products Side Products > 10% good_reaction Desired Product Formed check_conversion->good_reaction Clean Conversion over_bromination Side Product: Over-bromination Solutions: - Reduce Br₂ equivalents - Decrease reaction time side_products->over_bromination Higher MW peaks desulfonation Side Product: Desulfonation Solutions: - Lower temperature - Use milder conditions side_products->desulfonation Lower MW peak workup Quench & Work-up good_reaction->workup

Caption: A logical workflow for troubleshooting common bromination issues.

References

  • Ward, E. R., & Williams, C. H. (n.d.). Electrophilic Substitution in Benzothiazole. Part II. The Bromination of the Aminobenzothiazoles. Journal of the Chemical Society.
  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • Cooley, G., & Vesely, D. (2005). Stability of sulphonate type membranes in aqueous bromine/bromide environments. Journal of Membrane Science, 247(1-2), 169–178.
  • University College Cork. (2005). Stability of sulphonate type membranes in aqueous bromine/bromide environments.
  • Roberts, J. C., & Spencer, W. K. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(9), 3071–3081.
  • Wikipedia. (n.d.). Benzothiazole.
  • Google Patents. (n.d.). Formation and utility of sulfonic acid protecting groups.
  • Google Patents. (n.d.). Synthesis method of 2,2'-biazoyl-di(3-ethyl-benzothiazole-6-sulfonic acid) diammonium salt.
  • ResearchGate. (2022). Eelectrosynthesis of benzothiazole derivatives via C–H thiolation.
  • MDPI. (2019). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • National Institutes of Health. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • MDPI. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • LANUV. (n.d.). Benzothiazole-2-sulfonic acid.
  • ResearchGate. (n.d.). MFR‐supported sulfonic acid mediated synthesis of 2‐substituted benzothiazoles.
  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The reactions of substituted benzothiazol-2-ylhydrazones with bromine: a route to s-triazolo[3,4-b][1][8]benzothiazoles.
  • CoLab. (1970). Bromination of 2,1,3-benzothiadiazoles.
  • Journal of the Chemical Society (Resumed). (n.d.). Electrophilic substitution in benzothiazole. Part II. The bromination of the aminobenzothiazoles.
  • ResearchGate. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide.
  • National Institutes of Health. (n.d.). Benzothiazole-2-sulfonic acid.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Desulfonation reaction.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • The Organic Chemistry Tutor. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds.
  • Chemistry LibreTexts. (2021). Other Aromatic Substitutions.
  • National Institutes of Health. (n.d.). Benzothiazole-2-sulfonic acid.

Sources

Technical Support Center: Synthesis and Purification of 5-Bromobenzothiazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromobenzothiazole-2-sulfonic acid (CAS No: 1215205-70-1).[1][2] This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. The synthesis, while seemingly straightforward, presents several challenges related to impurity formation and product isolation. This guide offers field-proven insights in a question-and-answer format to address the specific issues you may encounter.

Section 1: Overview of the Synthetic Pathway and Key Challenges

The most common and logical synthetic route to this compound involves a two-stage process. First is the formation of the 5-bromobenzothiazole core, followed by sulfonation at the C2 position. Each stage has critical points where impurities can be introduced.

  • Stage 1: Synthesis of 5-Bromobenzothiazole. This intermediate is typically formed via the cyclization of 2-Amino-4-bromobenzenethiol with a suitable one-carbon electrophile.[3][4] The primary challenge in this stage is the purity of the 2-Amino-4-bromobenzenethiol precursor, which is susceptible to oxidation.[5]

  • Stage 2: Electrophilic Sulfonation. The stable 5-bromobenzothiazole intermediate is then sulfonated using a strong sulfonating agent, such as fuming sulfuric acid (oleum), to introduce the sulfonic acid group at the electron-rich C2 position. Key challenges here include controlling the reaction's selectivity, preventing side reactions, and removing excess sulfonating agent.

Below is a diagram illustrating the general experimental workflow.

G cluster_0 Stage 1: Benzothiazole Formation cluster_1 Stage 2: Sulfonation & Purification A 2-Amino-4-bromobenzenethiol C Cyclization/ Condensation A->C B One-Carbon Electrophile (e.g., Formic Acid) B->C D 5-Bromobenzothiazole (Intermediate) C->D Potential Impurities: - Unreacted Precursors - Oxidized Thiol F Electrophilic Sulfonation D->F Intermediate Transfer E Sulfonating Agent (e.g., H₂SO₄/SO₃) E->F G Crude Product Mixture F->G Potential Impurities: - Isomeric Products - Unreacted Intermediate - Residual H₂SO₄ H Purification/ Isolation G->H I Pure 5-Bromobenzothiazole- 2-sulfonic acid H->I

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and purification process in a direct question-and-answer format.

Question 1: My final product shows low purity with a significant amount of unreacted 5-bromobenzothiazole starting material. What went wrong?

Answer: This is a classic issue of incomplete reaction during the sulfonation stage. The electrophilic substitution of a sulfonic acid group onto the benzothiazole ring is a demanding reaction that requires careful control of conditions.

  • Causality:

    • Insufficient Sulfonating Agent Strength: Standard concentrated sulfuric acid may not be sufficient to drive the reaction to completion. The active electrophile is SO₃, and its concentration is much higher in fuming sulfuric acid (oleum).

    • Low Reaction Temperature: While higher temperatures can cause decomposition, a temperature that is too low will result in impractically slow reaction rates. Sulfonation reactions often require heating to overcome the activation energy barrier.

    • Insufficient Reaction Time: These reactions are not instantaneous. It is crucial to monitor the reaction's progress over time using an appropriate analytical method (e.g., thin-layer chromatography (TLC) or a test quench analyzed by LC-MS) to ensure it has proceeded to completion.

  • Recommended Actions:

    • Reagent Choice: Switch from concentrated sulfuric acid to fuming sulfuric acid (10-20% SO₃) to increase the concentration of the active electrophile.

    • Temperature Optimization: Gradually increase the reaction temperature. Start at room temperature and slowly heat to 50-70 °C, monitoring for both product formation and the appearance of degradation products.

    • Reaction Monitoring: Before quenching the entire reaction, take a small aliquot, carefully quench it in ice water, and analyze it to confirm the disappearance of the starting material.

Question 2: After quenching the reaction, I have a highly acidic aqueous solution, and I am struggling to isolate the solid product effectively. How can I improve the workup?

Answer: Isolating a water-soluble, non-volatile sulfonic acid from a large excess of sulfuric acid is a significant purification challenge. Simply diluting with water and filtering is often inefficient.

  • Causality:

    • This compound is a strong acid and can be highly soluble in acidic aqueous media, leading to low recovery upon simple filtration.

    • The large excess of sulfuric acid interferes with direct crystallization of the product.

  • Recommended Actions: Salt Formation The most reliable method is to convert the sulfonic acid into an insoluble or easily crystallizable salt.[6] This simultaneously removes the product from the highly acidic solution.

    • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice to dissipate heat.

    • Precipitation of a Salt: While keeping the solution cold, slowly add a saturated solution of potassium chloride (KCl) or sodium chloride (NaCl). The potassium or sodium salt of your sulfonic acid is often significantly less soluble in the brine solution than the free acid and will precipitate.

    • Isolation: Filter the precipitated salt, wash it with a small amount of cold brine or a saturated salt solution to remove residual sulfuric acid, and then wash with a cold organic solvent (like acetone) to remove organic impurities.

    • Further Purification: The isolated salt can then be recrystallized from water or an alcohol/water mixture to achieve high purity. The free sulfonic acid can be regenerated by passing a solution of the salt through an acid-form cation exchange resin if required.[6]

Question 3: My NMR and Mass Spec data suggest the presence of an isomeric impurity. How is this formed and how can I remove it?

Answer: Isomer formation is a common issue in electrophilic aromatic substitution. While the C2 position of the benzothiazole ring is electronically activated, substitution can potentially occur on the benzene ring under harsh conditions.

  • Causality:

    • Directing Effects: The thiazole moiety is an activating group, but the bromine atom is a deactivating yet ortho-, para-directing group. Under forcing conditions (high temperature, very strong oleum), sulfonation could occur at the C7 position (ortho to the nitrogen and meta to the bromine) or the C4 position.

    • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring substitution at the most electronically activated C2 position. At higher temperatures, the reaction may shift towards thermodynamic control, potentially allowing for the formation of more stable (but undesired) isomers.

  • Recommended Actions:

    • Control Reaction Temperature: Perform the sulfonation at the lowest temperature that allows for a reasonable reaction rate to maximize kinetic control and favor C2 substitution.

    • Purification via Fractional Crystallization: Isomeric sulfonic acid salts often have different solubilities. A carefully controlled recrystallization of the potassium or sodium salt can often separate the desired isomer from the impurities. Experiment with different solvent systems (e.g., water, ethanol/water, isopropanol/water).

    Parameter Recommended Condition Rationale
    Temperature 25-70 °CBalances reaction rate with selectivity. Minimizes isomer formation.
    Solvent/Reagent Fuming Sulfuric Acid (10-20% SO₃)Provides a high concentration of the SO₃ electrophile.
    Workup Quench on ice, precipitate as K⁺ or Na⁺ saltImproves isolation efficiency and removes H₂SO₄.
    Purification Recrystallization of the saltEffective for removing both isomers and other impurities.

Question 4: The crude product is a dark brown or black tar, making purification difficult. What causes this decomposition?

Answer: Severe discoloration and tar formation are indicative of decomposition, often caused by overly aggressive reaction conditions.

  • Causality:

    • High Temperatures: Excessive heat can cause the aromatic system to char or undergo complex side reactions in the presence of strong oxidizing agents like hot fuming sulfuric acid.

    • Desulfonation/Rearrangement: At high temperatures, the sulfonation reaction can become reversible, and the sulfonic acid group may be removed or migrate, leading to a complex mixture.[7][8]

    • Oxidation: The benzothiazole ring system, while aromatic, can be susceptible to oxidation under harsh conditions.

  • Recommended Actions:

    • Strict Temperature Control: Do not allow the reaction temperature to exceed 80 °C. Use an oil bath and a temperature controller for precise management.

    • Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.

    • Decolorization: If the product is only moderately colored, the color can often be removed by treating a solution of the product salt with activated carbon before the final recrystallization step.

G start Low Yield or Impure Product check_sm Is unreacted starting material present? start->check_sm check_iso Are isomeric impurities detected? check_sm->check_iso No sol_sm Increase sulfonation strength: - Use fuming H₂SO₄ - Increase temperature moderately - Increase reaction time check_sm->sol_sm Yes check_color Is the product dark/tarry? check_iso->check_color No sol_iso Refine reaction conditions: - Lower reaction temperature Purify via fractional crystallization of salt check_iso->sol_iso Yes sol_color Reduce reaction severity: - Lower reaction temperature - Reduce reaction time Purify with activated carbon check_color->sol_color Yes end Pure Product check_color->end No sol_sm->end sol_iso->end sol_color->end

Caption: Troubleshooting flowchart for common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the most effective method for purifying the final product? The most robust and widely applicable method is precipitation and recrystallization of a salt (typically potassium or sodium). This approach effectively addresses the two main challenges: separating the product from excess sulfuric acid and removing organic impurities. While chromatographic methods could work on an analytical scale, they are impractical for purifying large quantities of a strong acid like this.

FAQ 2: How can I definitively confirm the structure and purity of my this compound? A combination of analytical techniques is required for full characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the position of the sulfonic acid group. The sample can be dissolved in D₂O or DMSO-d₆.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (m/z = 294.14 for the free acid) and assess purity by checking for the presence of impurities.[1]

  • Elemental Analysis: To determine the elemental composition (C, H, N, S, Br) and confirm the sample's purity and hydration state.

  • Melting Point: While sulfonic acids often decompose rather than melt cleanly, a consistent decomposition temperature can be an indicator of purity.

FAQ 3: What are the critical safety precautions for this synthesis?

  • Corrosive Reagents: Fuming sulfuric acid is extremely corrosive and reacts violently with water. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Exothermic Reactions: Both the sulfonation reaction and the quenching of the reaction mixture onto ice are highly exothermic. Perform additions slowly and with efficient cooling and stirring to maintain control.

  • Handling Precursors: 2-Amino-4-bromobenzenethiol and its derivatives can be irritants and have unpleasant odors. Handle them in a well-ventilated area.[5]

Section 4: Key Experimental Protocols

Protocol 4.1: Illustrative Synthesis of 5-Bromobenzothiazole (This is an illustrative protocol; specific conditions may vary based on the chosen one-carbon source.)

  • In a round-bottom flask, dissolve 2-Amino-4-bromobenzenethiol (1.0 mmol) in a suitable solvent such as ethanol (10-20 mL).[3]

  • Add the electrophile, for example, formic acid (1.2 mmol).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 5-bromobenzothiazole.

Protocol 4.2: Sulfonation of 5-Bromobenzothiazole

  • Caution: Perform in a fume hood with appropriate PPE.

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 5-bromobenzothiazole (10.0 g, 46.7 mmol).

  • Cool the flask in an ice bath. Slowly and carefully add fuming sulfuric acid (20% SO₃, 30 mL) via a dropping funnel, ensuring the internal temperature does not exceed 20 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture in an oil bath to 60-65 °C for 4-6 hours. Monitor the reaction by taking a small aliquot and analyzing it (after a careful quench) to confirm the consumption of starting material.

  • Allow the reaction to cool to room temperature.

Protocol 4.3: Workup and Purification by Salt Precipitation

  • Place a large beaker containing crushed ice (approx. 300 g) on a magnetic stirrer.

  • Slowly and carefully pour the cooled reaction mixture from Protocol 4.2 into the stirred ice. The addition should be done in a thin stream to control the exotherm.

  • Prepare a saturated solution of potassium chloride (KCl) in water.

  • Slowly add the saturated KCl solution to the cold, acidic product mixture until a precipitate forms and no further precipitation is observed.

  • Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of ice-cold saturated KCl solution, followed by a wash with cold acetone to remove residual water and organic impurities.

  • Dry the resulting potassium 5-bromobenzothiazole-2-sulfonate in a vacuum oven at 50-60 °C. The product can be further purified by recrystallization from a minimal amount of hot water.

References

  • Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents.
  • 5-Bromobenzothiazole | C7H4BrNS | CID 3610155.
  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Digital Repository of University of Babylon. [Link]
  • (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
  • This compound | CAS 1215205-70-1. Chemical-Suppliers.com. [Link]
  • Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids.ACS Omega, PMC, NIH. [Link]
  • Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activ
  • CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
  • US3496224A - Purification of sulfonic acids.
  • CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.

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Technical Support Center: Optimizing Reaction Conditions for 5-Bromobenzothiazole-2-sulfonic acid Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromobenzothiazole-2-sulfonic acid (CAS No. 1215205-70-1).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this electrophilic aromatic sulfonation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maximize yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during the synthesis. The underlying principle of this reaction is the electrophilic aromatic substitution of a sulfonic acid group onto the 5-bromobenzothiazole ring.[3][4] Success hinges on controlling the reaction equilibrium and minimizing side reactions.

Q1: My reaction yield is significantly lower than expected or has failed completely. What are the primary factors to investigate?

Low yield is the most common issue and can typically be traced back to one of four key areas: the sulfonating agent, temperature, moisture, or reaction time.

  • 1. Sulfonating Agent Potency: The true electrophile in this reaction is sulfur trioxide (SO₃).[3][5] Whether you are using fuming sulfuric acid (oleum) or concentrated sulfuric acid, the concentration of free SO₃ is paramount.

    • Causality: Oleum, a solution of SO₃ in H₂SO₄, is a more potent sulfonating agent than concentrated sulfuric acid alone.[6] If the oleum has been stored improperly or for an extended period, it can absorb atmospheric moisture, reducing the concentration of free SO₃ and thus lowering its reactivity.

    • Solution:

      • Use fresh, high-quality fuming sulfuric acid (e.g., 20-30% free SO₃).

      • Ensure the reagent bottle is sealed tightly under an inert atmosphere (e.g., nitrogen or argon) immediately after use.

      • Consider using a dehydrating agent like thionyl chloride in conjunction with sulfuric acid to continuously remove the water byproduct and drive the reaction forward.[3][7]

  • 2. Reaction Temperature Control: Aromatic sulfonation is highly sensitive to temperature.

    • Causality: The reaction is reversible.[3] At higher temperatures, the reverse reaction (desulfonation) can become significant, reducing the net yield of the desired product.[3][5] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

    • Solution:

      • Maintain a consistent and optimized reaction temperature. For many sulfonations of heterocyclic compounds, a moderately elevated temperature (e.g., 80-120°C) is a good starting point, but this must be empirically determined.

      • Use a controlled heating system, such as an oil bath with a PID controller, to avoid temperature fluctuations.

  • 3. Moisture Contamination: Water is a byproduct of the reaction and its presence shifts the equilibrium back towards the starting materials.[3][5]

    • Causality: The presence of excess water in the reaction mixture, either from wet glassware or atmospheric moisture, will inhibit the forward reaction.

    • Solution:

      • Thoroughly dry all glassware in an oven (e.g., >100°C) for several hours before use.

      • Run the reaction under a dry, inert atmosphere (N₂ or Ar).

      • Ensure the starting 5-bromobenzothiazole is anhydrous. Substrate pre-treatment to remove moisture is a critical step.[8]

  • 4. Insufficient Reaction Time: This is an equilibrium-driven process that may require extended periods to reach completion.

    • Causality: If the reaction is stopped prematurely, a significant amount of starting material will remain unreacted.

    • Solution:

      • Monitor the reaction progress using an appropriate analytical technique (see FAQ section).

      • Allow the reaction to proceed for an adequate duration, which could range from a few hours to overnight, depending on the scale and conditions.

Q2: My final product is impure, showing significant byproducts in my analysis (NMR, LC-MS). What are the likely side reactions and how can I prevent them?

Impurity formation is often due to side reactions like polysulfonation and sulfone formation, which are promoted by overly harsh conditions.[6]

  • 1. Polysulfonation: Introduction of more than one sulfonic acid group onto the aromatic ring.

    • Causality: This occurs when the reaction conditions are too forcing (e.g., very high concentration of oleum, high temperatures, or prolonged reaction times). The first sulfonic acid group is deactivating, but under harsh conditions, a second substitution can occur.

    • Solution:

      • Use a stoichiometric amount or a slight excess of the sulfonating agent.

      • Maintain the lowest effective reaction temperature.

      • Carefully monitor the reaction and stop it once the starting material is consumed to avoid over-reaction.

  • 2. Sulfone Formation: Two benzothiazole rings become linked by a sulfonyl group (-SO₂-).

    • Causality: This side reaction is also favored by high temperatures and high concentrations of SO₃.[6]

    • Solution:

      • Employ milder reaction conditions. Diluting the SO₃ sulfonating agent in a solvent like nitrogen can offer better control.[8]

      • Optimize the temperature to favor sulfonation over sulfone formation.

Q3: I am struggling with the isolation and purification of the final product. What are the recommended procedures?

Aryl sulfonic acids are often highly soluble in water, which can make purification challenging.[9][10] The key is to exploit their unique solubility properties.

  • 1. Product Precipitation:

    • Problem: The product remains in the aqueous solution after quenching the reaction.

    • Causality: Sulfonic acids are strong acids and can be very soluble in water.[9]

    • Solution - "Salting Out":

      • After carefully quenching the reaction mixture in ice, a saturated solution of sodium chloride (brine) can be added.

      • The high concentration of salt reduces the solubility of the sodium sulfonate salt, causing it to precipitate.

      • The solid can then be collected by filtration.

  • 2. Removal of Excess Sulfuric Acid:

    • Problem: The isolated product is contaminated with a significant amount of sulfuric acid.

    • Causality: Sulfuric acid is a common impurity in the crude product.[9]

    • Solution - Recrystallization or Salt Conversion:

      • Recrystallization: Higher-melting sulfonic acids can sometimes be recrystallized from water or ethanol.[9]

      • Calcium Salt Precipitation: A classic method involves neutralizing the acidic solution with calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂).[11] The desired product, as its calcium salt, is typically water-soluble, while the excess sulfuric acid precipitates as insoluble calcium sulfate (CaSO₄). After filtering off the CaSO₄, the desired sulfonic acid can be regenerated by passing the solution through an acid-form cation exchange resin.[11]

  • 3. Advanced Purification:

    • Problem: Simple precipitation and recrystallization do not yield a pure product.

    • Solution - Chromatography: While standard silica gel chromatography is often ineffective for highly polar sulfonic acids,[10] techniques like ion-exchange chromatography or reversed-phase ion-pair chromatography can be very effective.[12][13][14]

Optimization Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction.

OptimizationWorkflow start Start: Low Yield or Impurity check_reagent 1. Verify Sulfonating Agent (Fresh Oleum? Correct Concentration?) start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok Is it fresh & potent? check_temp 2. Analyze Temperature Control (Stable? Optimized?) temp_ok Temp OK check_temp->temp_ok Is it optimal & stable? check_moisture 3. Assess Moisture Control (Dry Glassware? Inert Atmosphere?) moisture_ok Moisture OK check_moisture->moisture_ok Are conditions anhydrous? check_time 4. Evaluate Reaction Time (Monitoring Progress?) purification Issue Persists? Investigate Purification check_time->purification Is time sufficient? reagent_ok->check_temp Yes temp_sol Solution: Optimize & Stabilize Temp reagent_ok->temp_sol No temp_ok->check_moisture Yes temp_ok->temp_sol No moisture_ok->check_time Yes moisture_sol Solution: Ensure Anhydrous Conditions moisture_ok->moisture_sol No reagent_sol Solution: Use Fresh Reagent time_sol Solution: Increase Time & Monitor

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

  • Q: What is the mechanism of this sulfonation reaction?

    • A: The reaction proceeds via electrophilic aromatic substitution. Sulfur trioxide (SO₃), the electrophile, is generated in situ from fuming sulfuric acid. The π-electrons of the benzothiazole ring attack the electron-deficient sulfur atom, forming a resonance-stabilized intermediate called a sigma complex or arenium ion. A base (like HSO₄⁻) then removes a proton from the ring, restoring aromaticity and yielding the final sulfonic acid product.[4]

  • Q: How can I effectively monitor the reaction's progress?

    • A: Monitoring is crucial to avoid under- or over-reacting. Since the starting material and product have very different polarities, several techniques are effective:

      • Thin-Layer Chromatography (TLC): This is a quick and easy method. The highly polar sulfonic acid product will typically have a very low Rf value (it will stick to the baseline) on silica gel, while the starting material will be much less polar.

      • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is ideal. Ion-pair reversed-phase HPLC or ion-exchange HPLC can effectively separate the anionic sulfonic acid from the neutral starting material.[13][15]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking small aliquots from the reaction (after careful quenching) and analyzing by ¹H NMR can allow you to track the disappearance of starting material signals and the appearance of product signals.[16]

  • Q: What are the critical safety precautions when working with fuming sulfuric acid (oleum)?

    • A: Oleum is extremely corrosive and reacts violently with water.[17] Always follow strict safety protocols:

      • Personal Protective Equipment (PPE): Wear chemical safety goggles, a full-face shield, a lab coat, and acid-resistant gloves (e.g., butyl or laminate).[17][18][19]

      • Ventilation: Always handle oleum inside a certified chemical fume hood to avoid inhaling harmful and corrosive fumes.[18][20]

      • Handling: When diluting or quenching, always add the acid slowly to the water/ice , never the other way around, to dissipate the intense heat generated.[18][19]

      • Spill Cleanup: Have a spill kit ready containing an appropriate neutralizer, such as sodium carbonate or sodium bicarbonate.[19][21]

Optimized Protocol and Data

This section provides a generalized starting protocol for the synthesis. Note: This is a template and may require optimization for your specific setup and scale.

Experimental Protocol: Synthesis of this compound
  • Preparation: Dry all glassware in an oven at 120°C overnight. Assemble a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.

  • Reaction Setup: Charge the flask with 5-bromobenzothiazole (1.0 eq).

  • Reagent Addition: Under a positive pressure of inert gas, slowly add fuming sulfuric acid (20% SO₃, ~3.0 eq) to the starting material at room temperature with vigorous stirring. A mild exotherm may be observed.

  • Heating: Once the addition is complete, heat the reaction mixture to 90-100°C using a pre-heated oil bath.

  • Monitoring: Maintain the temperature and monitor the reaction's progress every 1-2 hours using your chosen analytical method (e.g., HPLC or TLC).

  • Workup: Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

  • Isolation: If the product precipitates, collect the solid by vacuum filtration. If it remains dissolved, add saturated NaCl solution ("salt out") until precipitation is complete.

  • Purification: Wash the crude solid with a small amount of cold water to remove residual acid, followed by an appropriate organic solvent to remove non-polar impurities. Recrystallize if necessary.

  • Drying: Dry the purified product under vacuum to a constant weight.

Table 1: Comparison of Reaction Parameters
ParameterNon-Optimized ConditionOptimized ConditionRationale for Optimization
Sulfonating Agent Concentrated H₂SO₄20-30% Fuming H₂SO₄ (Oleum)Higher concentration of the active electrophile (SO₃) increases reaction rate and drives equilibrium forward.[6]
Temperature >140°C or <60°C90-110°C (Empirically Derived)Balances reaction rate against the risk of desulfonation and side reactions at higher temperatures.[6]
Atmosphere Open to AirDry Nitrogen or ArgonPrevents the introduction of atmospheric moisture, which inhibits the reaction.[8]
Workup Quenching in WaterQuenching in Ice/Water, "Salting Out"Controlled quenching manages the exotherm safely; salting out improves the recovery of the water-soluble product.
Expected Yield < 40%> 80%Optimization of all parameters leads to a significant increase in isolated product yield.

Reaction Mechanism Diagram

Caption: Electrophilic aromatic sulfonation mechanism.

References

  • General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia.
  • Safety Protocols For Handling Sulfuric Acid in Laboratories - Westlab. (2023-09-14).
  • US Patent US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
  • US Patent US3496224A - Purification of sulfonic acids.
  • Sulphuric Acid (Fuming) Oleum Safety Data Sheet - East Harbour Group. (2022-10-27).
  • Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency - ASIA Chemical. (2025-05-23).
  • Chemical Safety Guidelines - Sulfuric Acid - Duke University.
  • Question on purifying aryl Sulfonic acids - Reddit r/Chempros. (2024-12-21).
  • SULFURIC ACID FUMING - UCSB Nanofab Wiki. (2005-08-18).
  • EP Patent EP3763700A1 - Improved process for the purification of sulfonic acids.
  • (PDF) Aromatic Sulphonation and Related Reactions - ResearchGate. (2018-12-14).
  • The sulfonation of aromatic and heteroaromatic polycyclic compounds | Request PDF - ResearchGate.
  • Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021-11-19).
  • Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents | Request PDF - ResearchGate.
  • Aromatic sulfonation - Wikipedia.
  • Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds | Journal of the American Chemical Society. (2026-01-07).
  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride - Digital Commons @ NJIT.
  • Aromatic sulphonation reaction - Purechemistry. (2023-04-04).
  • Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications.
  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC - NIH.
  • Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds - YouTube. (2018-05-07).
  • This compound | CAS 1215205-70-1 | Chemical-Suppliers.

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5-Bromobenzothiazole-2-sulfonic acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromobenzothiazole-2-sulfonic acid

Welcome to the technical support center for this compound (CAS: 1215205-70-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this important chemical intermediate. Our goal is to move beyond simple protocols and explain the chemical principles governing its behavior, enabling you to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

Section 1: Fundamental Stability Profile

This compound is an organosulfur compound that combines the structural features of a brominated aromatic system, a heterocyclic benzothiazole core, and a highly polar sulfonic acid group.[1][2] Generally, aromatic sulfonic acids are recognized for their high thermal stability and strong acidic nature.[3][4] However, the interplay between its functional groups introduces specific vulnerabilities that must be managed during storage and experimental use.

The primary factors influencing its stability are moisture, pH, temperature, light, and the presence of oxidizing agents.[5] Proper handling and storage are paramount to prevent premature degradation.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale & Expert Insight
Temperature 2-8°C (Refrigerated)While thermally stable at high temperatures for short periods, long-term storage at elevated temperatures can promote slow degradation, particularly hydrolysis. Refrigeration minimizes kinetic activity.[5]
Atmosphere Store under an inert gas (Argon or Nitrogen)The thiazole ring's sulfur atom can be susceptible to oxidation.[6][7] An inert atmosphere prevents slow oxidative degradation and is critical for maintaining long-term purity.
Moisture Store in a desiccated, tightly sealed containerSulfonic acids are often hygroscopic. Absorbed water can initiate hydrolytic degradation pathways and lead to clumping of the solid material, making accurate weighing difficult.
Light Protect from light; store in an amber vialAromatic bromides can be susceptible to photolytic cleavage of the C-Br bond upon exposure to UV light, potentially initiating radical chain reactions.[8]
Incompatibilities Strong oxidizing agentsThese can directly attack the sulfur heteroatom, leading to the formation of sulfoxides or sulfones and potentially cleaving the thiazole ring.[5][7]

Section 2: Troubleshooting Guide - Common Degradation Issues

This section addresses common problems encountered during experimentation in a question-and-answer format.

Q1: I'm observing a gradual loss of my starting material in heated aqueous solutions, and my mass spectrometry results show a product with a mass corresponding to 5-bromobenzothiazole. What is happening?

A: You are likely observing hydrolytic desulfonation . This is a classic reaction of aryl sulfonic acids, representing the reverse of their synthesis via sulfonation.[9]

  • Causality: The C-S bond of the sulfonic acid group can be cleaved by hydrolysis, particularly in the presence of aqueous acid and heat.[10] The reaction replaces the sulfonic acid group with a hydrogen atom, yielding the parent arene (in this case, 5-bromobenzothiazole) and sulfuric acid.[9] While many sulfonic acids are stable, this equilibrium-driven reaction can be pushed towards desulfonation at temperatures above 100-200°C, and for some derivatives, this can occur under milder conditions.[9]

  • Troubleshooting Steps:

    • Reduce Temperature: If your protocol allows, perform the reaction at a lower temperature.

    • Control pH: Avoid strongly acidic conditions if possible, as these can catalyze the hydrolysis. Use a buffered system to maintain a stable pH.

    • Solvent Selection: If feasible for your application, consider switching to a non-aqueous, aprotic solvent to eliminate the source of water required for hydrolysis.

    • Limit Reaction Time: Minimize the time the compound spends under harsh aqueous conditions.

Q2: My sample, which was a white powder, has developed a yellowish tint after being stored for a while. HPLC analysis shows new, more polar peaks. What could be the cause?

A: This is a strong indicator of oxidative degradation . The sulfur atom within the benzothiazole ring is a primary target for oxidation.

  • Causality: The sulfur atom in the thiazole ring is electron-rich and can be oxidized to a sulfoxide and subsequently to a sulfone.[7] This process can be initiated by atmospheric oxygen over long periods, especially if not stored under an inert atmosphere, or accelerated by trace oxidizing contaminants.[6][11] These oxidized products are typically more polar and may be colored.

  • Troubleshooting Steps:

    • Inert Atmosphere: Always handle and store the compound under an inert gas like argon or nitrogen. Purge the storage vial with inert gas before sealing.

    • Use High-Purity Solvents: When preparing solutions, use freshly opened, high-purity, or sparged (de-gassed) solvents to minimize dissolved oxygen.

    • Purity Check: Before use, always verify the purity of your material using a suitable analytical method like HPLC or NMR, especially if it has been stored for an extended period or shows visible changes.

Q3: My reaction is giving inconsistent results, and I suspect the compound is degrading upon exposure to laboratory light. Is this a valid concern?

A: Yes, this is a valid concern. Photodegradation is a potential issue for brominated aromatic compounds.

  • Causality: The carbon-bromine bond can be cleaved by UV radiation, generating a highly reactive aryl radical.[8] This can initiate a cascade of unpredictable side reactions, leading to product impurities and lower yields. While standard laboratory fluorescent lighting is less intense than direct sunlight, prolonged exposure can still be sufficient to cause degradation of sensitive compounds.

  • Troubleshooting Steps:

    • Protect from Light: Store the solid compound and any solutions in amber glass vials or wrap containers in aluminum foil.

    • Minimize Exposure During Experiments: Conduct your experiments in a fume hood with the sash lowered to reduce light exposure or use equipment shielded from direct light.

    • Run a Dark Control: If you strongly suspect photodegradation is affecting your reaction, run a parallel experiment where the reaction vessel is completely shielded from light. Comparing the results will confirm or rule out light sensitivity.

Section 3: Experimental Protocol for Stability Assessment

To ensure the trustworthiness of your results, it is crucial to understand the stability of this compound under your specific experimental conditions. A forced degradation study is a systematic way to identify potential degradation pathways and develop stability-indicating analytical methods.[12]

Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent where it is stable (e.g., a 50:50 mixture of acetonitrile and water).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials. Apply the following stress conditions to individual vials:

    • Acid Hydrolysis: Add 1 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Add 1 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

    • Oxidation: Add 3% hydrogen peroxide. Keep at room temperature.[13]

    • Photostability: Expose the solution in a clear glass vial to a photostability chamber or direct laboratory light, alongside a "dark" control vial wrapped in foil.

    • Thermal Stress: Incubate a vial of the stock solution at 60°C.

  • Time Points: Withdraw samples from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples, including a non-stressed control, using a validated HPLC method with both UV and Mass Spectrometry (MS) detectors.[12]

    • HPLC-UV: Quantify the remaining parent compound to determine the rate of degradation.

    • HPLC-MS: Identify the mass of any new peaks to help elucidate the structure of degradation products.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Aliquots Aliquot into Vials Stock->Aliquots Acid Acid Hydrolysis (0.1M HCl, 60°C) Base Base Hydrolysis (0.1M NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Photo Photostability (Light Exposure) Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Neutralize Neutralize & Dilute Sampling->Neutralize HPLC Analyze via HPLC-UV/MS Neutralize->HPLC Data Quantify Parent Identify Degradants HPLC->Data

Caption: Workflow for a forced degradation study.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the primary expected degradation products?

    • A: Based on its chemical structure, the two most likely degradation products under common laboratory stress conditions are 5-bromobenzothiazole (from hydrolytic desulfonation) and This compound S-oxide (from oxidation). More severe oxidation could lead to the S,S-dioxide or ring cleavage.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 5-Bromobenzothiazole- 2-sulfonic acid Hydrolysis_Product 5-Bromobenzothiazole Parent->Hydrolysis_Product H₂O, Heat, H⁺ (Desulfonation) Oxidation_Product 5-Bromobenzothiazole- 2-sulfonic acid S-oxide Parent->Oxidation_Product [O] (e.g., H₂O₂)

Caption: Primary degradation pathways for the compound.

  • Q: What are the optimal long-term storage conditions?

    • A: For long-term stability (>6 months), store the compound at 2-8°C , in a tightly sealed amber vial , inside a desiccator , with the vial's headspace purged with an inert gas like argon.

  • Q: Is this compound hygroscopic?

    • A: Yes, sulfonic acids as a class are known to be hygroscopic. It is critical to store it in a dry environment to prevent water absorption, which can compromise both the compound's stability and the accuracy of weighing.

  • Q: What analytical techniques are best for monitoring its stability?

    • A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is excellent for quantifying the parent compound and detecting chromophoric impurities.[12] Coupling this with a Mass Spectrometer (MS) is highly recommended for identifying the molecular weights of any degradation products, which is crucial for pathway elucidation.[12]

  • Q: How should I handle spills of the solid material?

    • A: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[5] Carefully sweep up the solid material and place it in a sealed container for proper waste disposal. Clean the spill area with a damp cloth. As it is a strong acid, be cautious of its corrosive nature.[14]

References

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  • SO3H. (n.d.). BYJU'S.
  • Sulfonic acid. (2021, December 21). L.S.College, Muzaffarpur.
  • Sulfonic acid. (n.d.). In Wikipedia.
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  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (n.d.).
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  • SAFETY DATA SHEET - 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt. (2025, December 24). Fisher Scientific.
  • Sulfonic Acid: Properties and Its Role in Modern Chemistry. (2024, November 25).
  • Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). (n.d.). Inchem.org.
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  • SAFETY DATA SHEET - p-Toluenesulfonic acid monohydr
  • Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionaliz
  • This compound, min 98%, 5 grams. (n.d.). Biosynth.
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  • New pathway for degradation of sulfonated azo dyes by microbial peroxidases... (n.d.). PubMed.
  • Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. (2025, August 7).
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024, September 5). Preprints.org.
  • Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isol
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PMC - NIH.
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  • Benzothiazole-2-sulfonic acid. (n.d.). LANUV NRW.
  • Benzothiazole. (n.d.). In Wikipedia.
  • The microbial degradation of benzothiazoles. (2025, August 6).
  • This compound | CAS 1215205-70-1. (n.d.). Chemical-Suppliers.
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Technical Support Center: Synthesis of 5-Bromobenzothiazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromobenzothiazole-2-sulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis and address common challenges encountered in the laboratory.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process that involves the introduction of two key functional groups, a bromo group at the 5-position and a sulfonic acid group at the 2-position of the benzothiazole core. The primary challenges in this synthesis lie in controlling the regioselectivity of the electrophilic substitution reactions and minimizing the formation of undesired byproducts. This guide provides practical solutions to these common issues, grounded in established chemical principles.

Troubleshooting Guide: Common Byproducts and Solutions

This section addresses specific experimental issues, their probable causes, and actionable troubleshooting steps.

Issue 1: Presence of Multiple Isomeric Monobrominated Byproducts

Observation: HPLC or NMR analysis of the crude product after bromination shows the presence of not only the desired 5-bromo isomer but also other monobrominated species, such as 7-bromo or 4-bromo benzothiazole derivatives.

Root Cause Analysis: The benzothiazole ring system is activated towards electrophilic substitution, and the directing effects of the fused benzene ring and the thiazole moiety can lead to substitution at multiple positions. The reaction conditions, particularly the choice of brominating agent and solvent, play a crucial role in determining the regioselectivity of the bromination step.[1][2]

Troubleshooting Steps:

  • Optimize the Brominating Agent:

    • If using elemental bromine (Br₂): This is a highly reactive brominating agent that can lead to poor regioselectivity and over-bromination.[1] Consider switching to a milder and more selective brominating agent.

    • Recommended Alternative: N-Bromosuccinimide (NBS): NBS is an excellent alternative that often provides better control and improved yields of the desired isomer.[1][3] The reaction can be carried out in a suitable solvent like chloroform or acetic acid.

  • Control Reaction Temperature:

    • Lowering the reaction temperature can significantly enhance the selectivity for the thermodynamically favored product. Perform the bromination at 0°C or even lower to minimize the formation of kinetic byproducts.

  • Solvent Selection:

    • The polarity of the solvent can influence the reaction pathway. Experiment with less polar solvents to potentially improve the selectivity for the 5-position.[1]

Visualizing Isomer Formation:

Caption: Control of reaction conditions is key to selective bromination.

Issue 2: Formation of Di- and Polybrominated Byproducts

Observation: Mass spectrometry or elemental analysis indicates the presence of products with more than one bromine atom.

Root Cause Analysis: The benzothiazole ring, once monobrominated, can still be susceptible to further electrophilic attack, leading to the formation of di- or even tri-brominated species. This is particularly prevalent when an excess of the brominating agent is used or if the reaction is allowed to proceed for an extended period.[1][2]

Troubleshooting Steps:

  • Stoichiometric Control:

    • Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of the brominating agent relative to the benzothiazole starting material.

  • Reaction Monitoring:

    • Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-bromination.

  • Gradual Addition:

    • Add the brominating agent dropwise to the reaction mixture over an extended period. This helps to maintain a low concentration of the electrophile at any given time, disfavoring multiple substitutions.

Issue 3: Unwanted Sulfonation of the Benzene Ring

Observation: The final product contains impurities that are identified as sulfonated at positions other than the desired C-2, or as di-sulfonated species.

Root Cause Analysis: The use of strong sulfonating agents, such as fuming sulfuric acid or sulfur trioxide, at elevated temperatures can lead to sulfonation on the benzene portion of the benzothiazole ring.[1] This is a competing electrophilic aromatic substitution reaction.

Troubleshooting Steps:

  • Temperature Management:

    • Maintain a controlled temperature during the sulfonation step. For many substrates, a temperature range of 40-60°C is optimal for sulfonation at the 2-position of the benzothiazole.[4]

  • Choice of Sulfonating Agent:

    • If over-sulfonation is a persistent issue, consider using a milder sulfonating agent or a protecting group strategy if the synthesis allows.

Sulfonation Reaction Control:

SulfonationControl Start 5-Bromobenzothiazole Desired This compound Start->Desired Controlled Temperature (40-60°C) Byproduct Ring-Sulfonated Byproducts Start->Byproduct High Temperature

Caption: Temperature control is critical to prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common synthetic route starts with 2-aminobenzothiazole or a related derivative. The synthesis then proceeds through a bromination step to introduce the bromo group at the 5-position, followed by a Sandmeyer-type reaction to replace the amino group with a sulfonyl-containing group, or direct sulfonation of a suitable precursor.

Q2: How can I effectively purify the final product from the various byproducts?

A2: Purification can be challenging due to the similar polarities of the desired product and its isomeric byproducts.

  • Recrystallization: This is often the first method of choice. Experiment with different solvent systems to find one that selectively crystallizes the desired this compound.

  • Column Chromatography: For difficult separations, preparative HPLC or column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be effective.[5][6]

  • Derivatization: In some cases, it may be beneficial to convert the sulfonic acid to a more easily purifiable derivative (e.g., a sulfonate ester), purify the derivative, and then hydrolyze it back to the sulfonic acid.

Q3: Are there any "green" chemistry approaches to this synthesis?

A3: While traditional methods often use harsh reagents, there is a growing interest in developing more environmentally friendly synthetic routes. This includes the use of solid acid catalysts, milder brominating agents like NBS, and solvent-free reaction conditions where possible. Researchers are continuously exploring these avenues to reduce waste and improve the safety profile of the synthesis.

Experimental Protocol: Synthesis of this compound (Illustrative)

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Step 1: Bromination of 2-Aminobenzothiazole

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzothiazole (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Bromination: Slowly add a solution of N-Bromosuccinimide (1.05 equivalents) in glacial acetic acid to the cooled solution over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. The precipitate is collected by filtration, washed with water, and dried. This crude product is 2-amino-5-bromobenzothiazole.

Step 2: Diazotization and Sulfonation (Sandmeyer-type reaction)

  • Diazotization: Suspend the crude 2-amino-5-bromobenzothiazole in an aqueous solution of sulfuric acid and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Sulfonation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst. Add the cold diazonium salt solution to this mixture.

  • Reaction: Stir the reaction mixture at room temperature for several hours until the evolution of nitrogen gas ceases.

  • Isolation: The product, this compound, can be isolated by precipitation upon addition of a suitable anti-solvent or by extraction.

Purification: The crude product should be purified by recrystallization from an appropriate solvent system (e.g., water-ethanol mixture) to obtain the final product of high purity.

Workflow Diagram:

SynthesisWorkflow cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Sulfonation A 2-Aminobenzothiazole B Dissolve in Acetic Acid A->B C Cool to 0°C B->C D Add NBS Solution C->D E Reaction & Monitoring D->E F Work-up & Isolation E->F G Crude 2-Amino-5-bromobenzothiazole F->G H Diazotization G->H I Sulfonation with SO2/CuCl H->I J Reaction & Isolation I->J K Crude this compound J->K L Pure Product K->L Purification (Recrystallization)

Caption: A typical workflow for the synthesis of this compound.

Summary of Potential Byproducts

Byproduct ClassSpecific ExamplesFormation ConditionsRecommended Mitigation
Isomeric Monobromides 4-Bromo-, 7-Bromo-benzothiazole derivativesUse of highly reactive brominating agents (Br₂), elevated temperatures.Use NBS, control temperature at 0°C or below.[1]
Polybrominated Species 5,7-Dibromo-, 4,5-Dibromo-benzothiazole derivativesExcess brominating agent, prolonged reaction times.Use 1.0-1.1 eq. of brominating agent, monitor reaction by TLC.[2]
Ring-Sulfonated Isomers 5-Bromo-benzothiazole-7-sulfonic acidHigh sulfonation temperatures.Maintain sulfonation temperature between 40-60°C.[4]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Identifying byproducts in the synthesis of 5-Bromo-2-chlorobenzo[d]thiazole analogs.
  • Ward, E. R., & Williams, C. H. (n.d.). Electrophilic Substitution in Benzothiazole. Part II. The Bromination of the Aminobenzothiazoles. RSC Publishing.
  • BenchChem. (2025). Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chlorobenzo[d]thiazole.
  • ResearchGate. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide.
  • ACS Publications. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Benzothiazole.
  • NIH. (n.d.).
  • Diva-portal.org. (2024).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
  • Smolecule. (n.d.). Buy Benzothiazole-2-sulfonic acid | 941-57-1.
  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • ResearchGate. (2007).
  • BenchChem. (2025).
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
  • PubMed. (2016). Study of the retention of benzotriazoles, benzothiazoles and benzenesulfonamides in mixed-mode solid-phase extraction in environmental samples.
  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 2-Chlorobenzothiazole synthesis.
  • PubChem. (n.d.). 2-Chlorobenzothiazole.
  • Sigma-Aldrich. (n.d.). 2-Chlorobenzothiazole 99 615-20-3.

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Technical Support Center: Purification of 5-Bromobenzothiazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromobenzothiazole-2-sulfonic acid (CAS: 1215205-70-1). This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important heterocyclic intermediate. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to solve purity challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route, which typically involves the sulfonation of 5-bromobenzothiazole.[1][2] The most common impurities include:

  • Residual Sulfuric Acid (H₂SO₄): Often used in excess as both a reagent and solvent in aromatic sulfonation, it is the most prevalent impurity.[3][4]

  • Unreacted Starting Material: Incomplete reaction will leave residual 5-bromobenzothiazole.

  • Diaryl Sulfones: A common byproduct in sulfonation reactions where two aromatic molecules are linked by a sulfonyl group (Ar-SO₂-Ar).[5]

  • Isomeric Byproducts: Although sulfonation at the 2-position is generally favored, small amounts of other isomers may form depending on reaction conditions.

  • Water: Generated during the sulfonation reaction (C₆H₆ + H₂SO₄ → C₆H₅SO₃H + H₂O) or introduced during workup.[1]

Q2: What is the best initial approach to purify my crude product?

A2: For most organic solids, recrystallization is the most effective initial purification technique.[6] The key is selecting an appropriate solvent system. Given the polar nature of the sulfonic acid group, a polar solvent is required. We recommend starting with an aqueous system, such as deionized water or a mixture of water and a miscible organic solvent like acetic acid or ethanol. The principle is to dissolve the crude material in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.[6]

Q3: My recrystallization is yielding foam-like crystals or an oil instead of a fine powder. What's going wrong?

A3: This is a common issue when purifying compounds that have surfactant-like properties or when crystallization occurs too rapidly.

  • Foam or Agglomeration: This may be due to the product crashing out of solution too quickly and trapping solvent. The best way to prevent this is to ensure slow cooling and introduce gentle stirring during the crystallization process.[7] Stirring prevents the formation of large, bridged agglomerates and promotes more uniform crystal growth.

  • Oiling Out: This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. To resolve this, add slightly more hot solvent to ensure the compound is fully dissolved and not just melted. Alternatively, switch to a lower-boiling point solvent system.

Q4: How can I quantitatively remove residual sulfuric acid?

A4: While recrystallization can reduce sulfuric acid content, trace amounts may remain. Two highly effective methods are:

  • Precipitation as an Insoluble Sulfate: Treat an aqueous solution of the crude sulfonic acid with a barium salt (e.g., Barium Hydroxide or Barium Carbonate). This precipitates the sulfuric acid as highly insoluble Barium Sulfate (BaSO₄), which can be removed by filtration. The desired sulfonic acid remains in the solution.

  • Ion-Exchange Chromatography: This is a more elegant and thorough method. Passing an aqueous solution of the crude product through a strongly acidic cation exchange resin will retain metallic cations and, critically, allows for the separation of the strong inorganic acid (H₂SO₄) from the organic sulfonic acid.[3]

Q5: Which analytical techniques are best for assessing the purity of my final product?

A5: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for determining the percentage purity and detecting organic impurities like unreacted starting material and sulfones.[8][9]

  • Acid-Base Titration: Potentiometric titration with a standardized sodium hydroxide solution can accurately determine the total acid content. If performed carefully, it can sometimes distinguish between the two acidic protons of sulfuric acid and the single acidic proton of the sulfonic acid, though this can be challenging due to the leveling effect of water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any isomeric or organic impurities with distinct spectral signatures.

  • Ion Chromatography: Specifically useful for quantifying anionic impurities, including sulfate ions from residual sulfuric acid.[10]

Section 2: Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low Purity After Initial Isolation Incomplete reaction; inefficient removal of byproducts during workup.Primary Solution: Perform an optimized recrystallization (see Protocol 1). Rationale: Recrystallization leverages differences in solubility between the product and impurities at varying temperatures.[6]
Significant Sulfuric Acid Contamination Insufficient quenching or washing after synthesis; co-precipitation with the product.Primary Solution: Use ion-exchange chromatography (see Protocol 2) for complete removal.[3] Alternative: Precipitate H₂SO₄ using a barium salt, followed by filtration. Rationale: Ion exchange separates molecules based on charge, providing a clean separation of the organic sulfonic acid from inorganic acids and salts.
Presence of Unreacted Starting Material (5-Bromobenzothiazole) Incomplete sulfonation reaction.Primary Solution: Perform a solvent wash (trituration) with a non-polar solvent (e.g., diethyl ether, dichloromethane) in which the starting material is soluble but the polar sulfonic acid product is not. Rationale: This exploits the significant polarity difference between the non-polar starting material and the highly polar sulfonic acid product.
Formation of an "Oil" or Foam During Recrystallization Rapid cooling; solution is too concentrated; improper solvent choice.Primary Solution: Re-heat the solution to dissolve the oil/foam, add 5-10% more hot solvent, and allow it to cool much more slowly (e.g., by insulating the flask). Introduce gentle stirring.[7] Rationale: Slower cooling rates and a slightly more dilute solution provide the necessary time and space for an ordered crystal lattice to form, excluding impurities and preventing amorphous precipitation.
Poor Yield After Purification Product is too soluble in the chosen recrystallization solvent; premature crystallization during hot filtration.Primary Solution: To reduce solubility in the mother liquor, cool the recrystallization flask in an ice bath after it has reached room temperature. If yield is still low, consider using a mixed-solvent system where the product has lower solubility. Rationale: Solubility is temperature-dependent. Maximizing the temperature differential between the hot dissolution and cold crystallization phases maximizes yield.

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization from an Aqueous System

This protocol is designed to remove organic impurities like unreacted starting material and sulfone byproducts.

  • Solvent Selection: Begin with deionized water. If solubility is poor even at boiling, an acetic acid/water mixture (e.g., 50:50 v/v) is an excellent alternative.

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of your chosen solvent to create a slurry.

  • Heating: Heat the slurry on a hot plate with magnetic stirring. Add small portions of hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal and heat for another 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (like charcoal or dust). This step is crucial for obtaining high-purity crystals.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Cation-Exchange Chromatography

This protocol is specifically for the removal of sulfuric acid and metal cations.[3]

  • Resin Preparation: Use a strongly acidic cation exchange resin (e.g., Dowex® 50WX8 or Amberlite® IR120). Prepare the resin by washing it thoroughly with deionized water until the washings are neutral.

  • Column Packing: Pack a chromatography column with the prepared resin. Do not let the resin bed run dry.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of deionized water to create a concentrated solution.

  • Loading: Carefully load the sample solution onto the top of the column.

  • Elution: Elute the column with deionized water. The highly pure this compound will elute from the column first. Sulfuric acid and any metal ions will be retained by the resin.

  • Fraction Collection: Collect fractions and monitor them by pH or HPLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the water under reduced pressure (e.g., using a rotary evaporator) to isolate the purified solid product.

  • Resin Regeneration: The resin can be regenerated by washing with a strong acid (e.g., 5-10% HCl) to remove the bound cations, followed by extensive washing with deionized water.[3]

Section 4: Visualization of Workflows

Troubleshooting and Decision-Making Flowchart

The following diagram outlines a logical approach to diagnosing purity issues and selecting the appropriate purification strategy.

G cluster_0 Diagnosis & Strategy Start Crude Product Analysis (HPLC, Titration) Check_H2SO4 High H₂SO₄ Content? Start->Check_H2SO4 Check_Organic Organic Impurities Present? (e.g., Starting Material, Sulfone) Check_H2SO4->Check_Organic  No / Trace Ion_Exchange Perform Ion-Exchange Chromatography (Protocol 2) Check_H2SO4->Ion_Exchange  Yes Recrystallize Perform Optimized Recrystallization (Protocol 1) Check_Organic->Recrystallize  Yes (Multiple Impurities) Solvent_Wash Perform Solvent Wash (Trituration) Check_Organic->Solvent_Wash  Yes (Mainly Starting Material) End Pure Product Check_Organic->End  No Ion_Exchange->Check_Organic Recrystallize->End Solvent_Wash->Recrystallize G Crude Crude Synthesis Product Initial_Analysis Initial Purity Analysis (e.g., HPLC) Crude->Initial_Analysis Select_Method Select Purification Method (See Flowchart) Initial_Analysis->Select_Method Purify Execute Purification Protocol Select_Method->Purify Final_Analysis Final Quality Control (HPLC, NMR, Titration) Purify->Final_Analysis Check_Spec Meets Purity Specification? Final_Analysis->Check_Spec Check_Spec->Select_Method No, Re-Purify Final_Product Final, Pure Product Check_Spec->Final_Product Yes

Caption: General workflow for purification and quality control.

References

  • Determination of sulfonic acids and alkylsulfates by ion chromatography in w
  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies.
  • Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applic
  • Purification of sulfonic acids. (1970).
  • Sulfonation of aromatic compounds. (1976).
  • This compound. Echemi.
  • The sulfonation of aromatic and heteroaromatic polycyclic compounds. (2025).
  • Purity determin
  • Aromatic sulfon
  • Sulfonation of Arom
  • Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020). Chemistry LibreTexts.
  • This compound | CAS 1215205-70-1. Chemical-Suppliers.
  • This compound, min 98%, 5 grams. Strem.
  • Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activ
  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis.
  • Recrystallization for foam like crystals. (2025). Reddit.

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Technical Support Center: Challenges in the Sulfonation of Halogenated Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonation of halogenated benzothiazoles. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of this specific electrophilic aromatic substitution. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot common issues and answer frequently asked questions. Our focus is on understanding the "why" behind the experimental challenges, enabling you to develop robust and reproducible protocols.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the sulfonation of halogenated benzothiazoles. Each issue is presented in a question-and-answer format, providing not only a solution but also a mechanistic explanation.

Question 1: I am getting a complex mixture of sulfonated products. How can I improve the regioselectivity of the reaction?

Answer:

Achieving high regioselectivity is a primary challenge in the sulfonation of halogenated benzothiazoles due to the competing directing effects of the halogen substituent and the benzothiazole ring system itself.

Underlying Principles:

  • Halogen Directing Effects: Halogens are deactivating yet ortho, para-directing substituents.[1] This is due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect.

  • Benzothiazole Ring System: The benzothiazole ring is a complex directing group. The benzene portion is activated towards electrophilic substitution, with the position of substitution influenced by other substituents. Theoretical studies on benzothiazole and its derivatives indicate that the electron density is not uniformly distributed, which influences the sites of electrophilic attack.[2]

Troubleshooting Strategy:

  • Control the Reaction Temperature: Lowering the reaction temperature generally enhances selectivity. Start with sulfonation at 0-25°C and monitor the reaction progress. Higher temperatures can lead to the formation of thermodynamically favored, but potentially undesired, isomers. The effect of temperature on sulfonation reactions is a critical parameter to control for achieving desired outcomes.[3]

  • Choice of Sulfonating Agent:

    • Concentrated Sulfuric Acid (H₂SO₄): Tends to be less reactive and can offer better selectivity at lower temperatures.

    • Fuming Sulfuric Acid (Oleum): A more aggressive sulfonating agent that can lead to polysulfonation and a broader range of isomers. Use with caution and at low temperatures when high reactivity is required.

  • Solvent Effects: While sulfonation is often performed neat, the use of a non-reactive co-solvent can sometimes influence the isomer distribution.

dot

Caption: Troubleshooting workflow for poor regioselectivity.

Question 2: My reaction is not going to completion, and I'm recovering a significant amount of starting material. What's causing the low conversion?

Answer:

Low conversion in the sulfonation of halogenated benzothiazoles is often due to the deactivating nature of the halogen substituent and potential protonation of the benzothiazole ring.

Underlying Principles:

  • Deactivating Effect of Halogens: Halogens withdraw electron density from the aromatic ring via the inductive effect, making it less nucleophilic and slowing down the rate of electrophilic aromatic substitution.[1]

  • Protonation of the Heterocycle: In strongly acidic media like concentrated or fuming sulfuric acid, the nitrogen atom of the benzothiazole ring can be protonated. This introduces a positive charge, which strongly deactivates the entire ring system towards further electrophilic attack.

Troubleshooting Strategy:

ParameterRecommended AdjustmentRationale
Sulfonating Agent Switch to a stronger agent (e.g., from conc. H₂SO₄ to oleum).A more reactive electrophile can overcome the deactivation of the ring.
Reaction Temperature Gradually increase the temperature.Higher temperatures increase the reaction rate, but monitor for side reactions.
Reaction Time Extend the reaction time.Allow more time for the slower reaction to proceed to completion.

Experimental Protocol: General Procedure for Sulfonation of a Halogenated Benzothiazole

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the halogenated benzothiazole.

  • Cooling: Cool the flask in an ice bath to 0°C.

  • Reagent Addition: Slowly add the sulfonating agent (e.g., fuming sulfuric acid) dropwise with vigorous stirring, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-25°C for a predetermined time (e.g., 2-24 hours), monitoring by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the sulfonated product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

Question 3: I'm observing the formation of a significant amount of a byproduct that is not my desired sulfonated product. I suspect desulfonation or hydrolysis. How can I confirm this and prevent it?

Answer:

Desulfonation and hydrolysis are common side reactions in sulfonation chemistry, particularly under harsh conditions.

Underlying Principles:

  • Desulfonation: The sulfonation of aromatic compounds is a reversible reaction.[4] The reverse reaction, desulfonation, is favored by high temperatures and the presence of water (dilute acid).[4]

  • Hydrolysis: The benzothiazole ring, while generally stable, can be susceptible to hydrolysis under strongly acidic conditions and elevated temperatures, leading to ring-opening.[5] The C-halogen bond is generally stable under these conditions, but cleavage is not impossible, especially with more reactive halogens like bromine.

Troubleshooting Strategy:

  • Confirmation of Byproducts:

    • Mass Spectrometry: Analyze your crude product by mass spectrometry. The presence of your starting material would indicate desulfonation. The appearance of unexpected fragments may suggest hydrolytic cleavage.

    • NMR Spectroscopy: ¹H and ¹³C NMR can definitively identify the structures of byproducts. The absence of the sulfonic acid group in a product with a similar aromatic skeleton points to desulfonation.

  • Prevention of Side Reactions:

    • Maintain Anhydrous Conditions: Use fresh, high-quality sulfonating agents and protect the reaction from atmospheric moisture.

    • Control Temperature: Avoid excessive heating. If a higher temperature is needed for conversion, find a balance that minimizes side reactions.

    • Quenching Procedure: Quench the reaction by pouring it onto ice rather than adding water directly to the reaction mixture to better control the exotherm and dilution.

dot

Side_Reactions Start Halogenated Benzothiazole Sulfonation Sulfonation (+SO₃, H⁺) Start->Sulfonation Product Sulfonated Product Sulfonation->Product Desulfonation Desulfonation (+H₂O, heat) Product->Desulfonation Hydrolysis Hydrolysis (+H₂O, heat) Product->Hydrolysis Desulfonation->Start RingOpened Ring-Opened Products Hydrolysis->RingOpened

Caption: Competing reactions in the sulfonation process.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the sulfonation of 6-chlorobenzothiazole?

A1: The chlorine atom at the 6-position is ortho, para-directing. The primary positions for electrophilic attack would be the 5- and 7-positions (ortho to the chlorine) and the 4-position (para to the chlorine is blocked by the thiazole ring). The electronic nature of the benzothiazole ring itself will further influence the final isomer distribution. Without specific experimental data for this exact reaction, it is reasonable to predict a mixture of isomers, with the potential for steric hindrance to disfavor substitution at the 7-position, which is adjacent to the fused ring system.

Q2: How does the type of halogen (F, Cl, Br) affect the sulfonation reaction?

A2: The reactivity of the halogenated benzothiazole will decrease as the electronegativity of the halogen increases (F > Cl > Br). However, the ability of the halogen to stabilize the intermediate carbocation via resonance decreases down the group (F > Cl > Br). This complex interplay means that while fluorinated benzothiazoles are the most deactivated, they may show higher para selectivity due to the strong resonance contribution of fluorine.[6] Brominated benzothiazoles, being the least deactivated, may react faster but potentially with lower selectivity.

Q3: Are there any alternative methods for introducing a sulfonic acid group onto a halogenated benzothiazole?

A3: Yes, if direct sulfonation proves problematic, you can consider a multi-step approach. For example, you could introduce a group that is more easily sulfonated and then convert it to the desired halogenated benzothiazole sulfonic acid. Another approach is to start with a sulfonated precursor and then introduce the halogen. For instance, the Sandmeyer reaction can be used to introduce a halogen onto an aminosulfonic acid derivative. The use of a sulfonic acid group can also serve as a protecting or activating group in multi-step syntheses.[7]

Q4: What are the best analytical techniques for monitoring the reaction and characterizing the product?

A4:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the disappearance of starting material and the appearance of products. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment.

  • Product Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure determination and confirming the position of the sulfonic acid group.

    • Mass Spectrometry: Provides the molecular weight of the product and can help identify byproducts through fragmentation patterns.

    • Infrared (IR) Spectroscopy: Useful for confirming the presence of the sulfonic acid group (strong S=O and O-H stretching bands).

References

  • Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor.
  • Untitled Document - Synthetic Map.
  • Desulfonation reaction - Wikipedia.
  • Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - MDPI.
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube.
  • 18.6 Directing Effects of Substituted Benzenes - Chemistry LibreTexts.
  • AN EXPERIMENT ON THE SYNTHESIS AND SPECTRAL CHARACTERIZATION OF HYBRID HETEROCYCLIC COMPOUNDS.
  • Weird sulfonation reactions of fluoroarene - Chemistry Stack Exchange.
  • 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring - Chemistry LibreTexts.
  • Brief overview of directing effect for electrophilic aromatic substitution - YouTube.
  • Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids.
  • Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole Mahasin F.Alias, Ameena N.Seewan Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole - ResearchGate.
  • 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem.
  • Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Bas - ResearchGate.
  • Experimental and computational investigations of 2-amino-6-bromobenzothiazole as a corrosion inhibitor for copper in sulfuric acid - ResearchGate.
  • Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties - CrystEngComm (RSC Publishing).
  • Oxidative Ring-Opening of Benzothiazole Derivatives.
  • Rate of EAS in chlorobenzene and fluorobenzene - Chemistry Stack Exchange.
  • US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents.
  • 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine - PMC - NIH.
  • US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents.
  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - MDPI.
  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF - ResearchGate.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC - NIH.
  • Ru(II)-Catalyzed Regioselective C–N Bond Formation on Benzothiazoles Employing Acyl Azide as an Amidating Agent | ACS Omega.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI.
  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy - Scirp.org..
  • Desulfonation of aromatic sulfonic acids in acidic media: the kinetic isotope effect.
  • An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst - PubMed.
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC - NIH.
  • High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances - PubMed.
  • Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity.
  • 6-chloro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide;methanesulfonic acid - PubChem.
  • An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. (2019) | Imran Kazi | 21 Citations - SciSpace.
  • Reactivity of chlorobenzene and benzene in electrophilic substitutions.
  • Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
  • Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC - PubMed Central.
  • Synthesis of pyrimido[2,1-b][5][6]benzothiazoles and[5][6]benzothiazolo [3,2-a]quinazolines via one-pot three-component reactions - Arkivoc.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH.
  • 6-Chloro-3H-benzo[d][1][5][6]dithiazol-2-ium Chloride - MDPI.

Sources

Overcoming poor solubility of 5-Bromobenzothiazole-2-sulfonic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromobenzothiazole-2-sulfonic acid

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges related to the poor solubility of this compound during synthesis, purification, or screening assays. Our goal is to provide a comprehensive troubleshooting resource grounded in fundamental chemical principles and validated experimental practices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the structural properties of this compound that contribute to its poor solubility?

Answer: this compound (CAS No. 1215205-70-1) possesses a complex molecular structure that creates a challenging solubility profile.[1][2][3] The molecule has two distinct regions with opposing polarity characteristics:

  • The Hydrophilic Sulfonic Acid Group (-SO₃H): This is a highly polar and strongly acidic functional group.[4][5] It is capable of extensive hydrogen bonding and readily ionizes, particularly in aqueous or polar protic solvents, which generally promotes solubility in such media.[6][7]

  • The Hydrophobic Bromobenzothiazole Backbone: The fused aromatic ring system is large, rigid, and nonpolar. The presence of a bromine atom further increases its lipophilicity and molecular weight (294.14 g/mol ).[2]

The poor solubility arises from the energetic challenge of solvating both these opposing regions simultaneously. Nonpolar organic solvents (e.g., hexane, toluene) cannot effectively solvate the polar sulfonic acid group, while highly polar solvents like water may struggle to overcome the strong crystal lattice energy required to solvate the large hydrophobic backbone. This dual nature often leads to limited solubility in a wide range of common laboratory solvents.

Q2: My reaction is stalled, and I see solid starting material. What is the first troubleshooting step?

Answer: The first and most fundamental step is to perform a systematic solvent screening to identify a suitable medium or co-solvent system. The principle of "like dissolves like" is the starting point.[8] Given the compound's structure, a single solvent may not be optimal. A co-solvent system, which blends two or more miscible solvents, is often required to achieve the desired solubility by fine-tuning the overall polarity of the reaction medium.[8][9]

Experimental Protocol: Systematic Solvent & Co-Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount (e.g., 5 mg) of this compound into several separate, small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single test solvent from a pre-selected panel (see table below).

  • Equilibration: Vigorously stir or vortex each vial at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours) to allow the system to reach equilibrium.

  • Observation: Visually inspect each vial for undissolved solid. If the solid dissolves completely, add another 5 mg portion of the solute to determine if solubility can be increased.

  • Co-Solvent Titration: For solvents that show partial solubility, begin adding a miscible co-solvent dropwise while stirring.[8] For example, if the compound is partially soluble in methanol, try adding DMSO or water as a co-solvent. Record the solvent ratio required for complete dissolution.

  • Quantification (Optional): For precise measurements, analyze the supernatant of saturated solutions via HPLC or UV-Vis spectroscopy to quantify the solubility.

Table 1: Recommended Solvent Panel for Initial Screening

Solvent ClassExample SolventsExpected Interaction with this compound
Polar Protic Water, Methanol, EthanolInteracts well with the -SO₃H group but may be poor for the aromatic backbone. Solubility is often pH-dependent.
Polar Aprotic DMSO, DMF, AcetonitrileGenerally effective due to high polarity and ability to solvate both polar and nonpolar regions.
Ethers THF, DioxaneModerate polarity; may show partial solubility.
Halogenated Dichloromethane (DCM)Lower polarity; likely poor solubility unless the reaction partner is highly soluble in DCM.[10]
Nonpolar Toluene, HexaneVery poor solubility expected.
Q3: I've found a co-solvent system, but the reaction rate is still unacceptably slow. What advanced techniques can I employ?

Answer: When optimizing the solvent system is insufficient, you must introduce external energy or specialized reagents to overcome the kinetic barrier imposed by poor solubility. The three most effective advanced strategies are Sonication, Microwave-Assisted Synthesis, and Phase-Transfer Catalysis.

Causality: Sonication uses high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the liquid—the formation, growth, and violent collapse of microscopic bubbles.[11][12] This collapse generates localized hot spots of intense temperature and pressure, as well as powerful shockwaves and microjets.[13] These mechanical forces physically break apart solid agglomerates, increasing the surface area available for dissolution and enhancing mass transfer at the solid-liquid interface.[8][14]

Best For:

  • Heterogeneous reactions where a solid reactant needs to be brought into solution.

  • Reactions that are limited by mass transfer rather than intrinsic chemical reactivity.

  • Improving the rate of dissolution before initiating a temperature-sensitive reaction.

Experimental Protocol: Implementing Sonication for Enhanced Dissolution

  • Setup: Place your reaction vessel containing the poorly soluble compound and the chosen solvent system into an ultrasonic bath. Ensure the liquid level inside the bath is sufficient to cover the reaction mixture level in the vessel.

  • Degassing (Optional but Recommended): Sonicate the solvent for a few minutes before adding the reactants to remove dissolved gases, which can improve cavitation efficiency.

  • Sonication: Turn on the sonicator.[8] The optimal duration and power depend on the scale and specific materials.

  • Monitoring: Visually monitor the dissolution of the solid. For a reaction, the sonication can be applied continuously or intermittently throughout the reaction period.

  • Temperature Control: Be aware that prolonged sonication can increase the bulk temperature of the reaction. Use a water-cooling system for the bath if the reaction is temperature-sensitive.

Causality: Microwave irradiation directly heats the reaction mixture by interacting with molecules that have a dipole moment.[15] Polar molecules, like the sulfonic acid and many solvents, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction and intense internal heat. This leads to extremely rapid and uniform heating, often reaching temperatures far above the solvent's conventional boiling point in a sealed vessel. This superheating dramatically accelerates reaction rates and can significantly improve the solubility of reactants.[16][17][18]

Best For:

  • Reactions that require elevated temperatures to proceed.

  • Rapidly screening reaction conditions and improving yields.

  • Driving sluggish reactions to completion in minutes instead of hours.[17]

Experimental Protocol: Microwave-Assisted Reaction

  • Vessel Selection: Use a specialized, pressure-rated microwave reaction vial. Add the this compound, other reactants, and the chosen solvent.

  • Sealing: Securely cap the vial with the appropriate septum cap.

  • Programming: Place the vial in the microwave reactor cavity. Program the reaction parameters: target temperature, ramp time, hold time, and maximum pressure. A typical starting point might be 120 °C for 10 minutes.

  • Execution: Run the reaction. The instrument will monitor temperature and pressure in real-time.

  • Cooling & Workup: After the cycle is complete, the instrument will cool the vessel with compressed air. Once at a safe temperature, carefully uncap the vial in a fume hood and proceed with the reaction workup.

Causality: This technique is ideal for reactions where you have two immiscible phases, such as an aqueous phase containing an ionic reactant and an organic phase with the substrate. A phase-transfer catalyst (PTC), typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the migration of an ion from the aqueous phase into the organic phase.[8][19][20] The PTC's lipophilic alkyl chains allow it to be soluble in the organic phase, while its charged head can pair with an anion. For this compound, PTC is most useful when the compound is deprotonated to its sulfonate salt (R-SO₃⁻) in an aqueous base, and the reaction partner is in an immiscible organic solvent. The PTC (Q⁺X⁻) transports the sulfonate anion (R-SO₃⁻) into the organic phase as a Q⁺R-SO₃⁻ ion pair, where it can react.[21]

Best For:

  • Reactions between an ionic, water-soluble form of your compound (the sulfonate salt) and a nonpolar, organic-soluble reactant.

  • Avoiding the need for expensive, high-boiling point polar aprotic solvents.

Experimental Protocol: Implementing Phase-Transfer Catalysis

  • Phase Preparation: In a reaction flask, dissolve the this compound in an aqueous basic solution (e.g., NaHCO₃ or K₂CO₃) to form the water-soluble sodium or potassium sulfonate salt.

  • Organic Phase Addition: Add the immiscible organic solvent (e.g., toluene, dichloromethane) containing the other reactant.

  • Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of the phase-transfer catalyst (e.g., TBAB).

  • Reaction: Stir the biphasic mixture vigorously to maximize the interfacial surface area where the ion exchange occurs. Heat as required. The reaction now proceeds in the organic phase.

  • Workup: After the reaction is complete, stop stirring and allow the layers to separate. The product can then be isolated from the organic phase.

Table 2: Comparison of Advanced Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Sonication Acoustic cavitation and mechanical energyMild conditions, enhances mass transfer, useful for temperature-sensitive reactions.[11][14]Can degrade sensitive molecules with prolonged use; heating effects need management.[12]
Microwave Direct dielectric heatingDrastically reduced reaction times, higher yields, superheating capability.[17][22]Requires specialized equipment; potential for pressure buildup; not suitable for all solvents.
Phase-Transfer Catalysis Anion transport across phase boundariesAvoids homogeneous solutions, uses inexpensive solvents, mild conditions.[19]Requires a biphasic system; catalyst may complicate purification; vigorous stirring is essential.
Q4: Can I modify the this compound molecule itself to improve its solubility for a specific reaction?

Answer: Yes, a derivatization strategy can be a powerful approach, though it adds synthetic steps. The goal is to temporarily or permanently convert the problematic sulfonic acid group into a more soluble or reactive functional group.

  • Esterification: Converting the sulfonic acid to a sulfonate ester (R-SO₂OR') can significantly increase its solubility in organic solvents by masking the polar -OH group. This is useful if the subsequent reaction does not involve basic or nucleophilic conditions that might cleave the ester.

  • Conversion to Sulfonyl Chloride: The most common derivatization is the conversion of the sulfonic acid to a sulfonyl chloride (R-SO₂Cl) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Sulfonyl chlorides are typically much more soluble in aprotic organic solvents (like DCM or THF) and are highly reactive electrophiles for forming sulfonamides, sulfonate esters, etc.[15] This is an excellent strategy if the ultimate goal is to form such derivatives.

Visual Workflow Guides

The following diagrams illustrate the decision-making process and mechanisms described in this guide.

Diagram 1: Troubleshooting Workflow

A logical flowchart to guide a researcher from initial solubility problems to advanced solutions.

G A Problem: Poor Solubility of This compound B Step 1: Perform Systematic Solvent & Co-Solvent Screening A->B C Is solubility now adequate for the reaction? B->C D Proceed with Reaction C->D Yes E Step 2: Choose an Advanced Technique C->E No F Is the reaction thermally driven? E->F G Is the reaction between immiscible phases? F->G No I Use Microwave (MAOS) F->I Yes H Is the issue primarily mass transfer? G->H No J Use Phase-Transfer Catalysis (PTC) G->J Yes K Use Sonication H->K Yes L Reaction Successful I->L J->L K->L

Caption: Mechanism of anionic transport in PTC.

References

  • Block, E. (2025). Sulfonic acid. In Encyclopædia Britannica. [Link]
  • Lopes, D. G., et al. (2022). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. Journal of Pharmaceutical Sciences, 111(12), 3327-3339. [Link]
  • Labcompare. (2021). Mechanochemical Approach Overcomes Insolubility in Organic Chemistry. [Link]
  • Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(4), 1049-1058. [Link]
  • Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry, 86(14), 9479-9501. [Link]
  • SK. (2016). Sonication in Organic Synthesis.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
  • IOSR Journal. (n.d.). Sonochemistry : Green and Alternative Technique in Organic Synthesis. [Link]
  • Wikipedia. (n.d.). Sulfonic acid. [Link]
  • Cintas, P., & Cravotto, G. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry, 86(14), 9479-9501. [Link]
  • van den Ende, C., & van der Meijden, M. M. (2024). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Reaction Chemistry & Engineering. [Link]
  • International Journal of Research in Pharmacy and Allied Science. (n.d.).
  • Fda, M., et al. (2010). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pakistan journal of pharmaceutical sciences, 23(3), 285-90. [Link]
  • OperaChem. (2023).
  • International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). [Link]
  • ResearchGate. (2022). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement | Request PDF. [Link]
  • Horizon Chemical Blog. (2024). Sulfonic Acids Uses in Modern Chemistry. [Link]
  • Patsnap Eureka. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry. [Link]
  • Arrad, O., & Sasson, Y. (1988). Thin-layer phase-transfer catalysis in the reaction of alkyl chlorides and a solid formate salt. Journal of the American Chemical Society, 110(1), 185-189. [Link]
  • ResearchGate. (n.d.). Tackling solubility issues in organic synthesis: conventional solution.... [Link]
  • Blackwell Science Ltd. (n.d.). Microwave Assisted Organic Synthesis. [Link]
  • Starvaggi, J., & Ettari, R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 18(11), 1692. [Link]
  • Wikipedia. (n.d.).
  • Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References. [Link]
  • Oakwood Chemical. (n.d.). This compound, min 98%, 5 grams. [Link]
  • ResearchGate. (n.d.). Improving the solubility of tetrahydropalmatine by introducing sulfonic acid... | Request PDF. [Link]
  • Google Patents. (n.d.). US3766255A - Process for extracting sulfonic acids.
  • Google Patents. (n.d.). US3703475A - Preparation of oil soluble sulfonic acids useful as dispersant additives.
  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
  • Chemical-Suppliers. (n.d.). This compound | CAS 1215205-70-1. [Link]
  • MDPI. (n.d.).
  • Journal of Drug Discovery and Therapeutics. (2016).

Sources

Technical Support Center: Optimizing Coupling Reactions with 5-Bromobenzothiazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for optimizing coupling reactions involving 5-Bromobenzothiazole-2-sulfonic acid. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers encountering challenges in their synthetic routes. The unique electronic and physical properties of this compound, namely the electron-withdrawing nature of the benzothiazole ring and the sulfonic acid group, coupled with its potential for poor solubility, can present specific hurdles in achieving high-yield coupling reactions. This guide offers practical, experience-driven advice to navigate these complexities.

I. Troubleshooting Guide: Addressing Common Issues

This section is structured to help you diagnose and resolve specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My Suzuki/Heck/Buchwald-Hartwig coupling reaction with this compound is resulting in very low or no yield of the desired product. What are the likely causes and how can I improve it?

Answer: This is a common challenge, often stemming from a combination of factors related to the substrate's reactivity and the reaction conditions. A systematic approach to troubleshooting is recommended.[1]

Causality & Explanation:

This compound is an electron-deficient aryl bromide. While electron-deficient halides are generally more reactive in oxidative addition to the palladium catalyst, the presence of the sulfonic acid group introduces complications.[2] The sulfonic acid moiety can coordinate with the palladium center, potentially inhibiting catalysis. Furthermore, its acidic nature can interfere with the basic conditions required for many coupling reactions. Poor solubility of the starting material or its salt form can also severely limit reaction rates.

Troubleshooting Workflow:

LowYieldWorkflow cluster_reagents Reagent Integrity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_solubility Solubility Start Low or No Yield Observed CheckReagents Step 1: Verify Reagent & Solvent Quality Start->CheckReagents OptimizeCatalyst Step 2: Optimize Catalyst System CheckReagents->OptimizeCatalyst Reagents OK Purity Purity of this compound? Boronic acid/amine/olefin stable? OptimizeConditions Step 3: Adjust Reaction Parameters OptimizeCatalyst->OptimizeConditions Catalyst System Optimized Ligand Is the ligand appropriate? (Bulky, electron-rich ligands are often required) Solubility Step 4: Address Solubility Issues OptimizeConditions->Solubility Conditions Optimized Temperature Adjust Temperature (Monitor for decomposition) Endpoint Improved Yield Solubility->Endpoint Solubility Addressed SolventScreen Screen Solvents (e.g., DMF, Dioxane, Toluene/water mixtures) Degassing Solvents properly degassed? (Crucial for Pd(0) stability) Purity->Degassing Base Is the base optimal? (Strength and solubility are key) Ligand->Base Concentration Vary Concentration Temperature->Concentration PhaseTransfer Consider Phase-Transfer Catalyst (e.g., TBAB) SolventScreen->PhaseTransfer

Caption: Troubleshooting workflow for low reaction yields.

Detailed Recommendations:

ParameterRecommendationRationale
Catalyst System For Suzuki and Heck reactions, consider using palladium precatalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos. For Buchwald-Hartwig aminations, BrettPhos and RuPhos are often effective.[3][4] N-heterocyclic carbene (NHC) ligands can also be highly effective.These ligands promote the oxidative addition of the electron-deficient aryl bromide and can prevent catalyst deactivation, which can be an issue with nitrogen-containing heterocycles.[5][6]
Base Selection A thorough base screen is critical. For Suzuki reactions, consider K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required. The physical form of the base (e.g., finely ground) can also impact the reaction.[7]The sulfonic acid group will react with the base. It is crucial to use enough base to both neutralize the sulfonic acid and facilitate the catalytic cycle. The solubility of the resulting sulfonate salt can also be a factor.
Solvent Screen a range of solvents. Aprotic polar solvents like DMF, DMAc, or dioxane are often good starting points. For Suzuki reactions, a mixture of an organic solvent and water can be beneficial.The choice of solvent will significantly impact the solubility of the this compound salt and the other reagents.
Temperature Gradually increase the reaction temperature, monitoring for decomposition by TLC or LC-MS. Microwave irradiation can sometimes improve yields and reduce reaction times.[8][9]Higher temperatures can overcome the activation energy barrier for the oxidative addition step. However, excessive heat can lead to catalyst decomposition or product degradation.[1]
Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture is turning black, and I'm observing the formation of palladium black. What is causing this and how can I prevent it?

Answer: The formation of palladium black is a clear indicator of catalyst decomposition, where the active Pd(0) species agglomerates into an inactive form. This is a common failure mode in palladium-catalyzed cross-coupling reactions.[6]

Causality & Explanation:

The active Pd(0) catalyst is sensitive to oxygen and can be unstable at high temperatures. The heterocyclic nature of this compound can also contribute to catalyst deactivation through coordination of the nitrogen or sulfur atoms to the palladium center, leading to the formation of inactive complexes.

Preventative Measures:

  • Rigorous Inert Atmosphere: Ensure that all reagents and solvents are thoroughly degassed and that the reaction is conducted under a strict inert atmosphere (argon or high-purity nitrogen).[7] The "freeze-pump-thaw" method is highly effective for degassing solvents.

  • Ligand Choice: Use bulky ligands (e.g., Buchwald biaryl phosphine ligands) that create a sterically hindered environment around the palladium center. This can prevent the aggregation of palladium atoms.[5]

  • Temperature Control: Avoid excessive temperatures. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Phase-Transfer Catalysts: In some cases, particularly in biphasic systems, the addition of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can help stabilize the palladium catalyst in the organic phase and prevent decomposition.[6]

Issue 3: Protodebromination (Loss of Bromine)

Question: I am observing a significant amount of the debrominated starting material, benzothiazole-2-sulfonic acid, in my reaction mixture. What causes this side reaction?

Answer: Protodebromination (or hydrodehalogenation) is a competitive side reaction where the bromine atom is replaced by a hydrogen atom.

Causality & Explanation:

This side reaction can be promoted by several factors:

  • Presence of Water: Water can act as a proton source, leading to the cleavage of the C-Br bond after oxidative addition to the palladium catalyst.

  • Impurities in Reagents: Certain impurities in the reagents or solvents can act as hydrogen donors.

  • Base-Induced Pathways: Some strong bases can facilitate this side reaction.

Solutions:

StrategyActionRationale
Anhydrous Conditions Use scrupulously dried solvents and reagents. While some Suzuki reactions benefit from water, for this substrate, minimizing water content may be necessary if protodebromination is significant.[5]Reduces the availability of a proton source for the undesired side reaction.
Reagent Purity Ensure high purity of all reagents, especially amines in Buchwald-Hartwig reactions.Minimizes the presence of adventitious hydrogen donors.[6]
Base Screening If using a very strong base like an alkoxide, consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃.The choice of base can influence the relative rates of the desired coupling and the undesired protodebromination.[5]

II. Frequently Asked Questions (FAQs)

Q1: Do I need to protect the sulfonic acid group?

A1: Not necessarily. In many cases, the sulfonic acid can be carried through the coupling reaction by using a sufficient excess of base to form the corresponding sulfonate salt in situ. However, if solubility issues persist or if the sulfonic acid is found to be incompatible with the reaction conditions, protection as a sulfonate ester could be considered. Desulfonation can also occur under harsh conditions (e.g., high temperatures in aqueous acid).[10]

Q2: Which coupling reaction is best suited for this compound?

A2: The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters. It is a versatile and widely used reaction.[11][12]

  • Heck Reaction: Suitable for forming C-C bonds with alkenes.[13][14]

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with primary or secondary amines.[15][16]

The optimal conditions for each will need to be determined empirically.

Q3: How does the sulfonic acid group affect the reactivity compared to 5-bromobenzothiazole?

A3: The sulfonic acid group is a strong electron-withdrawing group. This makes the C-Br bond more electron-deficient and thus more susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-limiting step.[5] However, as discussed, it also introduces challenges related to acidity, solubility, and potential catalyst inhibition that are not present with the parent 5-bromobenzothiazole.

Q4: Can I use 5-chlorobenzothiazole-2-sulfonic acid instead?

A4: While possible, aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[17] Successfully coupling an aryl chloride typically requires more specialized and highly active catalyst systems, often involving bulky, electron-rich biaryl phosphine ligands (like XPhos or SPhos) or N-heterocyclic carbenes, and may require higher reaction temperatures.[5][18]

Q5: What analytical techniques are best for monitoring the reaction progress?

A5: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product, starting materials, and any side products (like the protodebrominated species) by their mass-to-charge ratio. This is the preferred method for quantitative monitoring.

III. Key Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Screening Reaction

This protocol provides a starting point for optimization.

  • Reagent Preparation: In a glovebox, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%), and a base (e.g., K₃PO₄, 3.0 equiv.) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1, to a concentration of ~0.1 M) to the vial.

  • Reaction Setup: Seal the vial and remove it from the glovebox. Place it in a preheated aluminum block on a stirrer hotplate.

  • Heating and Monitoring: Heat the reaction at a set temperature (e.g., 80-110 °C) for a specified time (e.g., 12-24 hours). Monitor the reaction progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

SuzukiCycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Br(L₂) Pd0->PdII Oxidative Addition OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar'(L₂) PdII->PdII_Ar Transmetalation Transmetal Transmetalation PdII_Ar->Pd0 Reductive Elimination Product Ar-Ar' PdII_Ar->Product RedElim Reductive Elimination ArBr Ar-Br ArBr->PdII ArBOH2 Ar'B(OH)₂ + Base ArBOH2->PdII

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

  • MDPI. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • National Institutes of Health. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
  • ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of Aromatic Sultones via Sulfonic Acid Group-Directed CH Activation.
  • Royal Society of Chemistry. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Journal of the American Chemical Society. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts.
  • ARKAT USA, Inc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Cross-Electrophile Coupling Reaction involving Sulfur Dioxide for the Direct Synthesis of Diverse Functionalized Sulfones.
  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems.
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Open Flask. (2017). The Hitchhiker's Guide to RAE Cross-Coupling.
  • ResearchGate. (n.d.). Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MDPI. (n.d.). Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates.
  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • MDPI. (n.d.). Na2SO3-Promoted Heck Coupling and Homo-Coupling of Arylhydrazines at Room Temperature.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Benzenesulfonic acid.
  • ResearchGate. (n.d.). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • National Institutes of Health. (n.d.). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process.
  • Wikipedia. (n.d.). Heck reaction.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts.
  • ACS Publications. (n.d.). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides.
  • National Institutes of Health. (n.d.). Benzothiazole-2-sulfonic acid.
  • PubMed. (2007). Palladium coupling catalysts for pharmaceutical applications.
  • National Institutes of Health. (n.d.). 5-bromonaphthalene-2-sulfonic Acid.
  • ResearchGate. (2017). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation.

Sources

Technical Support Center: Ensuring the Stability of 5-Bromobenzothiazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromobenzothiazole-2-sulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent. Our goal is to provide you with in-depth, field-tested insights to prevent its decomposition during storage, ensuring the integrity and reproducibility of your experiments. We will delve into the causality behind storage recommendations and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: I've noticed a discoloration in my stored this compound. What could be the cause?

A1: Discoloration, often appearing as a yellow or brownish hue, is a common indicator of decomposition. This can be initiated by several factors, including exposure to light, elevated temperatures, or the presence of moisture. The bromine atom on the benzothiazole ring can be susceptible to photodecomposition, leading to the formation of colored byproducts.[1]

Q2: My compound shows reduced solubility compared to a fresh batch. Is this related to decomposition?

A2: Yes, a decrease in solubility can be a sign of degradation. While this compound is expected to be water-soluble due to the sulfonic acid group, decomposition products may be less polar and thus less soluble.[2] Additionally, polymerization or condensation reactions, though less common, can lead to larger, less soluble molecules.

Q3: Can the pH of the storage environment affect the stability of this compound?

A3: Absolutely. The sulfonic acid group is strongly acidic and generally stable.[3][4] However, the overall stability of the molecule can be influenced by pH. Highly alkaline conditions might promote hydrolysis or other degradative reactions of the benzothiazole ring system.[5] It is crucial to store the compound in a neutral, dry environment.

Q4: Is this compound sensitive to air?

A4: While sulfonic acids themselves are not typically reactive with air, the benzothiazole moiety can be susceptible to oxidation, especially in the presence of light or certain contaminants.[6] Oxidative ring-opening of benzothiazole derivatives is a known reaction pathway under certain conditions.[7] Therefore, minimizing air exposure by storing under an inert atmosphere is a recommended best practice.

Troubleshooting Guide: Diagnosing and Preventing Decomposition

This section provides a problem-and-solution framework for common issues encountered during the storage and handling of this compound.

Issue 1: Gradual Discoloration and Purity Decline

Symptoms:

  • The initially white or off-white solid gradually turns yellow or brown.

  • Analytical tests (e.g., HPLC, NMR) show the appearance of new, unidentified peaks and a decrease in the main peak area.

Root Cause Analysis:

The primary suspects for discoloration are photodegradation and thermal stress. The carbon-bromine bond on the aromatic ring is susceptible to cleavage upon exposure to UV light, which can initiate radical chain reactions leading to colored impurities.[1] Aromatic sulfonic acids can also undergo thermal decomposition, although this typically requires elevated temperatures (200-300 °C). However, long-term storage at ambient, fluctuating temperatures can contribute to slow degradation.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for discoloration.

Preventative Measures & Protocols:

  • Light Protection: Always store this compound in an amber glass bottle to shield it from light.[6] For added protection, the bottle can be wrapped in aluminum foil or stored inside a light-proof secondary container.

  • Temperature Control: Store the compound in a cool, dry place, ideally between 2-8°C.[8] Avoid storing it in areas with significant temperature fluctuations, such as near heating vents or in direct sunlight.

  • Moisture Control: The sulfonic acid group is hygroscopic, meaning it readily absorbs moisture from the air.[3] This moisture can facilitate hydrolytic decomposition pathways. Store the container in a desiccator, especially after opening. Ensure the container cap is tightly sealed after each use.

Issue 2: Inconsistent Experimental Results

Symptoms:

  • Variable reaction yields or kinetics when using different lots or older batches of the reagent.

  • Difficulty in reproducing previously successful experimental outcomes.

Root Cause Analysis:

Inconsistent results are often a direct consequence of reagent degradation. The active concentration of this compound may be lower than assumed, or the decomposition byproducts could be interfering with the reaction. For example, if the sulfonic acid group undergoes desulfonation, the resulting bromobenzothiazole will have drastically different reactivity and solubility.[3]

Purity Verification Protocol

Caption: Workflow for verifying reagent purity.

Recommended Actions:

  • Routine Quality Control: It is good practice to perform a quick purity check on older batches of the reagent before critical experiments. A simple proton NMR or a quick HPLC run can provide valuable information about the integrity of the compound.

  • Inert Atmosphere Handling: For long-term storage or for highly sensitive applications, consider aliquoting the compound into smaller vials under an inert atmosphere (e.g., argon or nitrogen) to minimize repeated exposure to air and moisture.

  • Proper Handling: Use clean, dry spatulas and weighing boats to avoid introducing contaminants that could catalyze decomposition.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation.
Light Store in amber vials, in the darkPrevents photodegradation of the C-Br bond.[1]
Atmosphere Tightly sealed container, preferably under inert gas (Ar, N₂)Prevents moisture absorption by the hygroscopic sulfonic acid group and minimizes oxidation.[3]
Container Glass, preferably amberGlass is inert and amber color protects from light.
pH Neutral, anhydrous environmentAvoids acid- or base-catalyzed hydrolysis.[5]

References

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI.
  • Sulfonic acid. (n.d.). In Wikipedia.
  • Benzothiazole. (n.d.). In Wikipedia.
  • Thermal behaviour and adsorption properties of some benzothiazole derivatives. (2014). Journal of Thermal Analysis and Calorimetry, 118(1), 393-400.
  • Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. (2021). Environmental Technology, 42(18), 2824-2833.
  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022). International Journal of Molecular Sciences, 23(18), 10814.
  • Hydrolysis. (n.d.).
  • pH VALUES OF ACID.SALT MIXTURES OF SOME AROMATIC SULFONIC ACIDS AT VARIOUS TEMPERATURES AND A. (1942). Journal of Research of the National Bureau of Standards, 28(4), 475-492.
  • Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. (2020).
  • Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. (2018). AIP Conference Proceedings, 1927(1), 020011.
  • The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. (2018).
  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2023). Anais da Academia Brasileira de Ciências, 95(suppl 1), e20220677.
  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2019).
  • Effect of pH on the Stability of Plant Phenolic Compounds. (1998). Journal of Agricultural and Food Chemistry, 46(7), 2517-2523.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675.
  • Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. (2020). Environmental Science & Technology, 54(22), 14348-14357.
  • Aromatic sulfonation reactions. (2004).
  • Oxidative Ring-Opening of Benzothiazole Derivatives. (2019). Canadian Journal of Chemistry, 97(4), 285-289.
  • Mechanochemical degradation of aromatic sulfonic acids. (2009).
  • The effect of pH on the solubility of sulphonamides. (1945). The Biochemical Journal, 39(3), xlii.
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2021). E3S Web of Conferences, 233, 01018.
  • Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. (2023). Molecules, 28(13), 5109.
  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2020).
  • Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. (2019).
  • Metabolically stabilized benzothiazoles for imaging of amyloid plaques. (2007). Journal of Medicinal Chemistry, 50(8), 1715-1718.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2023). Ibis Scientific, LLC.
  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2020). MDPI.

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 5-Bromobenzothiazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromobenzothiazole-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the work-up and purification of reactions involving this versatile but often tricky building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic outcomes.

Part 1: Core Principles & Compound Profile

A successful work-up begins with understanding the molecule you are working with. The unique combination of a brominated heterocycle and a highly polar sulfonic acid group dictates its behavior in different solvent and pH environments.

Q: What are the key physicochemical properties of this compound that influence work-up procedures?

A: The work-up strategy for any reaction involving this compound is fundamentally governed by its distinct properties:

  • High Acidity: As a sulfonic acid, this compound is strongly acidic, comparable to sulfuric acid.[1][2] This means it will exist as a highly water-soluble sulfonate salt in neutral or basic aqueous solutions. This property is the cornerstone of its purification via acid-base extraction.

  • High Polarity & Water Solubility: The sulfonic acid group makes the molecule extremely polar and highly soluble in water, especially when deprotonated as a salt.[1] Conversely, its solubility in non-polar organic solvents is very low. This solubility profile can make extracting it from an aqueous layer challenging.

  • Potential for Hydration: Sulfonic acids have a strong tendency to hydrate, often incorporating water of crystallization into their solid form.[1] This can make it difficult to obtain a truly anhydrous product and may require specific drying techniques like azeotropic distillation.[1]

  • Reactivity of the C-Br Bond: The bromine atom on the benzothiazole ring is a key functional handle, often used for downstream cross-coupling reactions.[3] However, this bond can be susceptible to cleavage (debromination) under certain reductive conditions or with specific catalysts that may be present in the reaction mixture.

  • Stability of the Sulfonic Acid Group: While generally stable, the C-S bond of the sulfonic acid can be cleaved (desulfonation) under harsh acidic conditions combined with high temperatures.[4] This is an important consideration during reaction quenching or purification steps involving strong acids.

PropertyImplication for Work-up
Molecular Formula C₇H₄BrNO₃S₂[5][6]
Molecular Weight ~294.14 g/mol [5][6]
Acidity Strong acid; pKa similar to mineral acids.[1]
Solubility Highly soluble in water; poorly soluble in common non-polar organic solvents (e.g., hexanes, diethyl ether).[1]
Stability Generally stable, but can undergo desulfonation at high temperatures in strong acid or debromination under certain conditions.[3][4]
Part 2: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that arise during the initial stages of a work-up.

Q: My reaction is complete. What is the very first step I should take in the work-up?

A: The first step is almost always to quench the reaction . This deactivates any remaining reactive reagents safely. The choice of quenching agent is critical. For many reactions, this involves carefully and slowly adding the reaction mixture to ice-cold water or a dilute acidic solution.[7][8] Quenching at low temperatures (0-5 °C) is crucial to dissipate heat and minimize potential side reactions or degradation of the desired product, such as hydrolysis of other functional groups.[9]

Q: How can I effectively separate my acidic product from neutral or basic organic-soluble impurities?

A: An acid-base extraction is the most powerful technique for this separation. By adjusting the pH of the aqueous layer, you can manipulate the solubility of your product.

  • Step 1: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM) and a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Step 2: Your this compound will deprotonate to the sulfonate salt and move into the aqueous layer. Neutral and basic organic impurities will remain in the organic layer.

  • Step 3: Separate the layers. You can now discard the organic layer containing the impurities.

  • Step 4: Re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a low pH (pH < 1). This will protonate the sulfonate, causing the sulfonic acid to precipitate out if its concentration is high enough and its solubility is exceeded.

Q: My product seems completely soluble in the aqueous layer even after acidification. How can I isolate it?

A: This is a common issue due to the high water solubility of many sulfonic acids.[1] If simple acidification and filtration don't work, you have several options:

  • Salting Out: Add a large amount of a saturated salt solution, like brine (saturated NaCl), to the aqueous layer.[4] This increases the ionic strength of the solution, decreasing the solubility of your organic sulfonic acid and often forcing it to precipitate.

  • Back-Extraction: If the product remains soluble, perform multiple extractions of the acidified aqueous layer with a more polar organic solvent like ethyl acetate or a 9:1 mixture of DCM/isopropanol. The protonated sulfonic acid will have slightly better partitioning into these solvents than into less polar ones.

  • Evaporation: If the product is non-volatile and thermally stable, you can remove the water under reduced pressure. The resulting solid will contain your product along with any inorganic salts from the pH adjustment, requiring further purification.

Q: What is the best method for purifying the final, crude product?

A: Recrystallization is the most effective method for purifying solid this compound. Given its solubility profile, the ideal solvent system is often water or a mixed aqueous-organic solvent system (e.g., water/ethanol).[1] The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.

Part 3: In-Depth Troubleshooting Guide

This section tackles more complex and frustrating issues that can arise during work-up procedures.

Issue 1: Persistent Emulsion During Extraction

Q: I'm getting a persistent, inseparable emulsion during my acid-base extraction. What causes this and how can I resolve it?

A: Emulsions form when the organic and aqueous layers fail to separate cleanly, often due to the presence of fine solid particulates acting as surfactants or because the densities of the two phases are too similar.

  • Causality: Fine, insoluble byproducts from the reaction can stabilize droplets, preventing coalescence. The high concentration of dissolved salts can also increase the density of the aqueous phase, making it similar to that of the organic phase (especially with chlorinated solvents).

  • Solutions:

    • Add Brine: Introduce a saturated solution of NaCl. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.

    • Filter the Entire Mixture: Pass the entire emulsified mixture through a pad of Celite® or filter paper. This removes the fine particulates that may be stabilizing the emulsion.

    • Change the Organic Solvent: Switch to a less dense organic solvent (e.g., from DCM to ethyl acetate) or a more dense one to increase the density difference between the phases.

    • Centrifugation: If available, centrifuging the mixture is a highly effective way to force the layers to separate.

    • Be Patient: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can allow the emulsion to break.

Issue 2: Unwanted Side Products (Debromination/Desulfonation)

Q: I'm observing significant debromination or desulfonation in my final product according to NMR/LC-MS analysis. How can I prevent this during the work-up?

A: The appearance of benzothiazole-2-sulfonic acid or 5-bromobenzothiazole indicates that the work-up conditions are too harsh.

  • Causality of Debromination: This can occur if there are residual reducing agents from the primary reaction, or if certain nucleophiles are used at elevated temperatures during work-up. Some palladium catalysts used in preceding steps can also catalyze hydrodebromination if a hydrogen source is present.

  • Causality of Desulfonation: The C–SO₃H bond is susceptible to cleavage in the presence of strong acids (like excess H₂SO₄) at elevated temperatures.[10] If your reaction was run in hot sulfuric acid, quenching and working up at low temperatures is critical.

  • Mitigation Strategies:

    • Temperature Control: Perform all aqueous work-up steps, especially pH adjustments, in an ice bath to keep the temperature below 10 °C.

    • Use of Buffered Solutions: Instead of using strong acids or bases for pH adjustment, consider using buffered solutions (e.g., phosphate or acetate buffers) to avoid extreme pH excursions.

    • Inert Atmosphere: If reductive debromination is suspected, conduct the work-up under an inert atmosphere (N₂ or Ar) to minimize exposure to oxygen, which can participate in some radical decomposition pathways.[11]

    • Thorough Quenching: Ensure all reactive species from the primary reaction are fully quenched before proceeding with extraction or heating.

Issue 3: Product is an Intractable Oil or Gum

Q: I can't get my product to crystallize; it always separates as a sticky oil after I acidify the aqueous layer. What should I do?

A: "Oiling out" is a common problem in crystallization, indicating that the product's melting point is lower than the temperature of the solution or that impurities are inhibiting crystal lattice formation.

  • Causality: The presence of residual organic solvents, inorganic salts, or structural byproducts can act as impurities that disrupt crystallization. The presence of water of hydration can also sometimes lead to lower melting points or gum formation.[1]

  • Solutions:

    • Trituration: After removing the bulk solvent, add a solvent in which your product is insoluble but the impurities are soluble (e.g., cold diethyl ether or dichloromethane). Stir or sonicate the mixture vigorously. The product should solidify into a powder that can be filtered.

    • Solvent-Antisolvent Crystallization: Dissolve the oily product in a small amount of a good solvent (e.g., ethanol, water). Then, slowly add an "anti-solvent" in which the product is insoluble (e.g., hexanes, diethyl ether) until the solution becomes cloudy. Warm slightly to redissolve, then cool slowly to induce crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid product, add a single tiny crystal to the supersaturated solution to initiate crystallization.

Part 4: Standardized Experimental Protocols

Protocol 1: General Aqueous Work-up and Acid-Base Extraction

  • Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly and carefully add crushed ice or ice-cold water to the reaction mixture with vigorous stirring to quench any reactive reagents.

  • Solvent Addition: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, 100 mL for a 10 mmol scale reaction).

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until gas evolution ceases and the aqueous layer is basic (pH > 8). Shake the funnel gently at first, venting frequently.

  • Extraction: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Add a fresh portion of NaHCO₃ solution to the organic layer in the funnel, shake again, and combine this second aqueous extract with the first. This ensures all the acidic product has been extracted. The organic layer containing neutral/basic impurities can now be set aside.

  • Acidification & Isolation: Cool the combined aqueous extracts in an ice bath. With stirring, slowly add 1M HCl dropwise until the pH is ~1. A precipitate of the product should form.

  • Filtration: Stir the resulting slurry at 0 °C for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid in drying.

  • Drying: Dry the solid product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Part 5: Visual Decision Aids

Diagram 1: General Work-up Decision Workflow

This diagram provides a logical path for deciding on a work-up strategy after the initial reaction is complete.

Workup_Decision_Tree Start Reaction Complete Quench Quench Reaction (e.g., add to ice-water) Start->Quench Phase_Check Is the mixture biphasic (organic/aqueous)? Quench->Phase_Check Add_Solvent Add immiscible organic solvent Phase_Check->Add_Solvent No Acid_Base Perform Acid-Base Extraction (Protocol 1) Phase_Check->Acid_Base Yes Add_Solvent->Acid_Base Aqueous_Layer Isolate Aqueous Layer (contains product as salt) Acid_Base->Aqueous_Layer Acidify Acidify Aqueous Layer (pH < 1) Aqueous_Layer->Acidify Precipitate_Check Does the product precipitate? Acidify->Precipitate_Check Filter_Dry Filter, Wash, and Dry Solid Product Precipitate_Check->Filter_Dry Yes Salting_Out Product is too soluble. Try Salting Out or Back-Extraction. Precipitate_Check->Salting_Out No Purify Purify by Recrystallization Filter_Dry->Purify Salting_Out->Filter_Dry

Caption: Decision tree for selecting a work-up strategy.

Diagram 2: Troubleshooting Low Yield

This flowchart helps diagnose the root cause of lower-than-expected product recovery.

Low_Yield_Troubleshooting Start Low Isolated Yield Check_Crude Analyze Crude Reaction (pre-workup) by LCMS/NMR Start->Check_Crude Conversion_Check Was conversion to product high? Check_Crude->Conversion_Check Reaction_Problem Issue is with the reaction, not the work-up. (Optimize reaction conditions) Conversion_Check->Reaction_Problem No Workup_Problem Conversion was good. Product was lost during work-up. Conversion_Check->Workup_Problem Yes Check_Aqueous Analyze all aqueous layers (before and after acidification) by LCMS. Workup_Problem->Check_Aqueous Product_Found Is product present in aqueous layers? Check_Aqueous->Product_Found Loss_Extraction Loss due to high water solubility. Optimize extraction (salting out, more polar solvent). Product_Found->Loss_Extraction Yes Loss_Degradation Product not found. Likely degradation. (Check pH/temp of work-up). Product_Found->Loss_Degradation No

Caption: Flowchart for troubleshooting low product yield.

Part 6: References
  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Retrieved from [Link]

  • Google Patents. (2002). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts. Retrieved from

  • Google Patents. (1970). US3496224A - Purification of sulfonic acids. Retrieved from

  • Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 904-909. Retrieved from [Link]

  • Wuts, P. G. M. (2001). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2001(2), M226. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 5-Bromobenzothiazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 5-Bromobenzothiazole-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a Senior Application Scientist, my goal is to synthesize my expertise to offer you a practical and scientifically sound resource for achieving high-purity this compound.

Introduction to Recrystallization Challenges

This compound, with its combination of a heterocyclic aromatic ring system and a highly polar sulfonic acid group, presents a unique set of challenges for purification by recrystallization. The strong polarity imparted by the sulfonic acid group typically results in high solubility in polar solvents like water and limited solubility in non-polar organic solvents. This can make the selection of an appropriate single-solvent or mixed-solvent system a critical and often challenging step. Common issues encountered include poor crystal formation, the product "oiling out" of solution, and co-precipitation of impurities. This guide will provide a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions you may have before embarking on the recrystallization of this compound.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials, such as 2-amino-5-bromobenzothiazole, residual sulfonating agents like sulfuric acid, and potential side-products from over-sulfonation or degradation. The presence of inorganic salts is also a common issue in the purification of sulfonic acids[1].

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: Given the highly polar nature of the sulfonic acid group, water is a logical starting point. Alcohols, such as ethanol or methanol, are also good candidates to test, either alone or in a mixed-solvent system with water[2]. The principle of "like dissolves like" suggests that polar solvents will be most effective.

Q3: My compound is not dissolving in any common organic solvents. What should I do?

A3: This is expected due to the sulfonic acid moiety. Your primary focus should be on highly polar solvents. If single solvents are not effective, a mixed-solvent system is the next logical step. For instance, you could dissolve the compound in a minimal amount of a "good" solvent (like hot water or methanol) and then add a "poor" solvent (like isopropanol or acetone) dropwise to induce crystallization upon cooling.

Q4: Should I be concerned about the stability of the compound during recrystallization?

A4: While benzothiazoles are generally stable, the sulfonic acid group can be susceptible to desulfonation at very high temperatures in the presence of strong acids[1]. It is advisable to avoid prolonged heating at excessively high temperatures.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during the recrystallization process.

Problem 1: The compound "oils out" instead of forming crystals.

Cause: This common issue occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point, or when the cooling rate is too rapid.

Solutions:

  • Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process.

  • Use a More Dilute Solution: You may have used too little solvent. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it more slowly.

  • Change the Solvent System: "Oiling out" can be more prevalent in certain solvent systems. If the issue persists, you will need to explore alternative solvents or mixed-solvent ratios.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal of pure this compound, if available.

Problem 2: No crystals form, even after cooling in an ice bath.

Cause: The solution is likely not supersaturated, meaning too much solvent was used initially.

Solutions:

  • Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent. Be cautious not to overheat and decompose the compound. Once the volume is reduced, allow the solution to cool again.

  • Induce Crystallization: As with "oiling out," scratching the flask or adding a seed crystal can help initiate crystal growth in a supersaturated solution that is reluctant to crystallize.

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a "poor" solvent (an anti-solvent) dropwise to the cooled solution until it becomes slightly turbid, then warm slightly to clarify and cool again.

Problem 3: The resulting crystals are very fine or appear impure.

Cause: This can be due to rapid crystallization or the co-precipitation of impurities.

Solutions:

  • Slower Cooling: Rapid cooling often leads to the formation of small, less pure crystals that can trap impurities. Ensure a slow cooling rate.

  • Hot Filtration: If insoluble impurities are visible in the hot solution, you should perform a hot gravity filtration to remove them before allowing the solution to cool.

  • Decolorizing Carbon: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution, followed by hot filtration. Use charcoal sparingly, as it can also adsorb your desired product.

Experimental Protocol: A Systematic Approach to Recrystallization

Due to the lack of a specific, published recrystallization protocol for this compound, the following section provides a systematic workflow to determine the optimal conditions for your sample.

Part 1: Solvent Screening

The first and most critical step is to identify a suitable solvent or solvent system. This is achieved through small-scale solubility tests.

Materials:

  • Crude this compound

  • Test tubes

  • A selection of potential solvents (see table below)

  • Hot plate and water bath

Procedure:

  • Place approximately 20-30 mg of your crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, up to about 1 mL. Note the solubility at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath to the boiling point of the solvent and observe the solubility.

  • If the compound dissolves when hot, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. Observe if crystals form.

Ideal Solvent Properties:

  • The compound should be sparingly soluble or insoluble in the cold solvent.

  • The compound should be highly soluble in the hot solvent.

  • The solvent should not react with the compound.

  • Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

Solvent Polarity Boiling Point (°C) Expected Solubility of this compound
WaterHigh100High, especially when hot. A primary candidate.
EthanolHigh78Likely to be a good solvent, potentially in a mixed system with water.
MethanolHigh65Similar to ethanol, a good candidate.
IsopropanolMedium82May act as a "poor" solvent in a mixed system with water or methanol.
AcetoneMedium56May have limited solubility; could be a useful anti-solvent.
Ethyl AcetateLow77Unlikely to be a good solvent.
TolueneLow111Very unlikely to be a good solvent.
HexaneVery Low69Insoluble.
Part 2: Step-by-Step Recrystallization Protocol (Example with Water)

This protocol is a general guideline. The exact volumes of solvent will need to be determined based on your solvent screening and the amount of crude material.

  • Dissolution: In an Erlenmeyer flask, add your crude this compound. Add a minimal amount of boiling water while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting Workflow Diagram

The following diagram provides a visual guide to the decision-making process during recrystallization.

Recrystallization_Troubleshooting cluster_start Start cluster_solvent Solvent Selection cluster_recrystallization Recrystallization cluster_troubleshooting Troubleshooting cluster_end Finish start Crude Product solvent_screen Perform Solvent Screening start->solvent_screen good_solvent Good Single Solvent Found? solvent_screen->good_solvent mixed_solvent Try Mixed Solvent System good_solvent->mixed_solvent No dissolve Dissolve in Minimum Hot Solvent good_solvent->dissolve Yes mixed_solvent->dissolve cool Slow Cooling dissolve->cool oil_out Product Oils Out? cool->oil_out crystals_form Crystals Form? too_much_solvent Too Much Solvent? Evaporate Some. crystals_form->too_much_solvent No collect_crystals Collect & Dry Crystals crystals_form->collect_crystals Yes oil_out->crystals_form No slow_cooling Cool Slower Use More Dilute Solution oil_out->slow_cooling Yes too_much_solvent->dissolve induce_crystallization Induce Crystallization (Scratch / Seed Crystal) too_much_solvent->induce_crystallization induce_crystallization->cool slow_cooling->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

  • PubChem. (n.d.). Benzothiazole-2-sulfonic acid. National Center for Biotechnology Information.
  • Google Patents. (1989). Process for the preparation of benzothiazoles. (US4808723A).
  • Google Patents. (2012). 2-Ethylthio-5-bromobenzothiazole and its preparation method and use. (CN102408394A).
  • Google Patents. (1970). Purification of sulfonic acids. (US3496224A).
  • Google Patents. (2015). Method of synthesizing 2-substituted benzothiazole-type derivative. (CN104761536A).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.

Sources

Technical Support Center: Column Chromatography for Purifying 5-Bromobenzothiazole-2-sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromobenzothiazole-2-sulfonic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of these highly polar, acidic, and often UV-active compounds by column chromatography presents unique challenges. This resource aims to equip you with the knowledge to overcome these hurdles effectively.

I. Troubleshooting Guide: Addressing Specific Purification Issues

This section provides a systematic approach to resolving common problems encountered during the column chromatography of this compound and its derivatives.

Issue 1: Poor Separation or Overlapping Peaks

Poor resolution between your target compound and impurities is a frequent challenge, especially with structurally similar byproducts.

Possible Cause 1: Inappropriate Stationary Phase

  • Explanation: this compound derivatives are highly polar and acidic. Standard silica gel, being acidic itself, can lead to very strong adsorption, causing broad peaks or complete retention.[1] The sulfonic acid moiety (pKa < 0) ensures the compound is anionic at all practical pH levels.

  • Solution:

    • Reverse-Phase Chromatography: This is often the preferred method for highly polar compounds.[2] A C18-functionalized silica gel is a good starting point. The nonpolar stationary phase will interact with the benzothiazole ring, while the polar mobile phase will carry the highly polar sulfonic acid group.

    • Neutral or Basic Alumina: If normal-phase chromatography is necessary, consider using neutral or basic alumina to minimize the strong acidic interactions that occur with silica gel.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[4][5]

Possible Cause 2: Suboptimal Mobile Phase Composition

  • Explanation: The mobile phase composition is critical for achieving good separation. For these acidic compounds, controlling the ionic strength and pH (in reverse-phase) can significantly impact retention and peak shape.[6]

  • Solution:

    • Develop a Gradient: Start with a shallow gradient to scout for the optimal elution conditions. For reverse-phase, this could be a gradient from a highly aqueous mobile phase (e.g., 95% water with a buffer) to a higher concentration of organic solvent like acetonitrile or methanol.[7]

    • Mobile Phase pH (Reverse-Phase): While the sulfonic acid will remain ionized, the pH can affect the polarity of other functional groups on the derivative and any impurities. A low pH (around 2-3) is often a good starting point to suppress the ionization of any carboxylic acid impurities.[6][8]

    • Add Buffers or Ion-Pairing Reagents: In reverse-phase, adding a buffer (e.g., phosphate or acetate) can help maintain a stable pH and improve peak shape.[8][9] For very polar analytes that are still not well-retained, an ion-pairing reagent like tetrabutylammonium can be used.[10]

Issue 2: Compound Does Not Elute from the Column (or Very Slow Elution)

This is a common issue when using normal-phase chromatography with highly polar compounds.

Possible Cause 1: Irreversible Adsorption on Silica Gel

  • Explanation: The sulfonic acid group can form very strong, almost irreversible, interactions with the silanol groups on the surface of silica gel.[1]

  • Solution:

    • Switch to Reverse-Phase: As mentioned before, this is often the most effective solution.[2]

    • Drastically Increase Mobile Phase Polarity (Normal-Phase): If you must use normal-phase, a steep gradient to a very polar mobile phase is necessary. A common approach is to start with a less polar solvent system (e.g., dichloromethane/ethyl acetate) and gradually introduce methanol. In extreme cases, a small amount of acetic or formic acid can be added to the mobile phase to compete with the sulfonic acid for binding sites on the silica.

    • Use a Different Stationary Phase: Consider neutral alumina or a bonded phase like diol or amino-propyl silica.[11]

Possible Cause 2: Column Overloading

  • Explanation: Loading too much crude material onto the column can lead to broad bands and poor separation, which can be mistaken for slow elution.[1]

  • Solution:

    • Reduce Sample Load: A general rule of thumb is to load 1-2% of the stationary phase mass for difficult separations.

    • Use a Larger Column: If you need to purify a large amount of material, increase the column diameter.

Issue 3: Peak Tailing

Peak tailing results in asymmetrical peaks, which reduces resolution and can make accurate quantification difficult.

Possible Cause 1: Secondary Interactions with Stationary Phase

  • Explanation: In reverse-phase chromatography, residual silanol groups on the C18 stationary phase can interact with the polar functional groups of your molecule, leading to tailing.[12]

  • Solution:

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are less likely to cause tailing.

    • Adjust Mobile Phase pH: A low pH (around 2-3) can help to protonate any residual silanol groups, reducing their interaction with your anionic compound.[8]

    • Add a Competing Base: For basic derivatives, adding a small amount of a competing base like triethylamine (0.1%) to the mobile phase in normal-phase chromatography can improve peak shape.[3]

Possible Cause 2: Column Degradation or Contamination

  • Explanation: Over time, columns can become contaminated with strongly adsorbed impurities, or voids can form in the packing material, both of which can lead to peak tailing.[12]

  • Solution:

    • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to protect it from strongly retained impurities.[13]

    • Flush the Column: If you suspect contamination, flush the column with a strong solvent. For a C18 column, this could involve washing with water, then isopropanol, and finally hexane, before re-equilibrating with your mobile phase.[14]

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the column chromatography of this compound derivatives?

A1: Thin-Layer Chromatography (TLC) is the most common method for monitoring column fractions.[1] Given the high polarity of these compounds, you will likely need a very polar mobile phase for the TLC development (e.g., ethyl acetate/methanol or dichloromethane/methanol with a small amount of acetic acid). Due to the benzothiazole ring system, these compounds are often UV-active, making them easy to visualize on a TLC plate with a fluorescent indicator under a UV lamp. High-Performance Liquid Chromatography (HPLC) can also be used for more precise monitoring of fractions.[15]

Q2: How should I prepare my sample for loading onto the column?

A2: The sample should be dissolved in a minimal amount of the initial mobile phase if possible.[16] If the sample is not very soluble in the initial mobile phase, you can dissolve it in a slightly stronger solvent. However, be cautious as this can lead to band broadening.[17] For samples that are difficult to dissolve, "dry loading" is an excellent alternative.[3] This involves adsorbing your crude material onto a small amount of silica gel (or the stationary phase you are using), evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.

Q3: What are the safety considerations when working with these compounds?

A3: this compound and its derivatives should be handled with care. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.[18][19][20][21] General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoiding inhalation of dust or vapors.

  • Preventing contact with skin and eyes.

III. Experimental Protocol: Reverse-Phase Flash Chromatography

This protocol provides a general workflow for the purification of a this compound derivative using reverse-phase flash chromatography.

Materials:

  • Crude this compound derivative

  • C18-functionalized silica gel

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic acid

  • Glass chromatography column

  • Fraction collector

  • TLC plates (C18-functionalized) and developing chamber

  • UV lamp

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% ACN in water

  • Column Packing:

    • Prepare a slurry of the C18 silica gel in a 50:50 mixture of Mobile Phase A and B.

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the column by running 3-5 column volumes of the initial mobile phase (e.g., 95% A, 5% B) through it.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the initial mobile phase.

    • If solubility is an issue, use the dry loading method.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase composition.

    • Gradually increase the percentage of Mobile Phase B to increase the elution strength. A typical gradient might be from 5% B to 100% B over 20-30 column volumes.

    • Collect fractions throughout the elution process.

  • Monitoring:

    • Spot aliquots of the collected fractions onto a C18 TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 50% ACN in water with 0.1% TFA).

    • Visualize the spots under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (rotary evaporation). Note that removing water can be time-consuming. Lyophilization (freeze-drying) is an effective alternative if available.

IV. Visualizing the Workflow

Troubleshooting Logic

Troubleshooting_Workflow Start Problem Encountered PoorSep Poor Separation / Overlapping Peaks Start->PoorSep NoElution Compound Not Eluting Start->NoElution Tailing Peak Tailing Start->Tailing CheckStationaryPhase Evaluate Stationary Phase (e.g., switch to Reverse-Phase) PoorSep->CheckStationaryPhase OptimizeMobilePhase Optimize Mobile Phase (Gradient, pH, Additives) PoorSep->OptimizeMobilePhase SwitchToRP Switch to Reverse-Phase NoElution->SwitchToRP IncreasePolarity Drastically Increase Mobile Phase Polarity NoElution->IncreasePolarity CheckLoad Check for Column Overloading NoElution->CheckLoad UseEndCapped Use End-Capped Column Tailing->UseEndCapped AdjustpH Adjust Mobile Phase pH Tailing->AdjustpH CheckColumnHealth Check Column Health (Contamination, Voids) Tailing->CheckColumnHealth Resolved Problem Resolved CheckStationaryPhase->Resolved OptimizeMobilePhase->Resolved SwitchToRP->Resolved IncreasePolarity->Resolved CheckLoad->Resolved UseEndCapped->Resolved AdjustpH->Resolved CheckColumnHealth->Resolved

Caption: A flowchart for troubleshooting common column chromatography issues.

General Purification Workflow

Purification_Workflow Start Crude Product MethodDev Method Development (TLC/HPLC) Start->MethodDev ColumnPrep Column Preparation (Packing & Equilibration) MethodDev->ColumnPrep SampleLoad Sample Loading (Wet or Dry) ColumnPrep->SampleLoad Elution Elution with Gradient SampleLoad->Elution Monitoring Fraction Monitoring (TLC/UV) Elution->Monitoring Combine Combine Pure Fractions Monitoring->Combine SolventRemoval Solvent Removal (Rotovap/Lyophilization) Combine->SolventRemoval PureProduct Pure Product SolventRemoval->PureProduct

Sources

Validation & Comparative

A Comparative Guide to Protein Degrader Building Blocks: Evaluating 5-Bromobenzothiazole-2-sulfonic acid in the Landscape of Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which are constructed from modular building blocks. This guide provides a comprehensive comparison of these building blocks, with a specific focus on evaluating the potential of 5-Bromobenzothiazole-2-sulfonic acid within this rapidly evolving field. While established building blocks for E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) have dominated the landscape, the quest for novel scaffolds with unique properties continues. We will delve into the fundamental principles of TPD, the critical roles of different building blocks, and provide a framework for assessing the suitability of new chemical matter, using the benzothiazole scaffold as a central case study.

Introduction to Targeted Protein Degradation: An Event-Driven Pharmacological Paradigm

Traditional pharmacology has largely relied on an "occupancy-driven" model, where a drug molecule must continuously bind to its target protein to elicit a therapeutic effect.[1][2] Targeted protein degradation, however, operates on an "event-driven" model.[2] A single degrader molecule can catalytically induce the degradation of multiple target protein molecules by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2][3]

This is primarily achieved through the use of PROTACs, which are chimeric molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4][5] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][6] This approach offers several advantages over traditional inhibition, including the potential to target scaffolding proteins and other non-enzymatic targets, as well as the ability to achieve a more profound and durable pharmacological effect.[7]

An alternative and distinct approach within TPD is the use of "molecular glues."[2][8] These are smaller, monovalent molecules that induce a novel interaction between an E3 ligase and a target protein, effectively "gluing" them together for degradation.[2][8] While their discovery has often been serendipitous, molecular glues offer advantages in terms of their smaller size and more favorable pharmacokinetic properties.[9][10]

The Anatomy of a PROTAC: A Symphony of Building Blocks

The modular nature of PROTACs allows for a systematic approach to their design and optimization.[11][12] Each building block plays a crucial role in the overall efficacy of the degrader.

  • E3 Ligase Ligand: This moiety is responsible for hijacking a specific E3 ubiquitin ligase. The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and tissue distribution of the PROTAC.[5] To date, the most commonly recruited E3 ligases are CRBN and VHL.[1][13]

  • Linker: The linker connects the E3 ligase ligand and the POI ligand. Its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex.[14]

  • POI Ligand (Warhead): This component provides the specificity for the target protein. It can be a known inhibitor or a binder to a non-active site on the POI.

The interplay between these three components is complex, and even minor modifications to any one of them can have a profound impact on the degrader's activity.[15]

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry with Emerging Roles in TPD

The benzothiazole scaffold is a bicyclic heterocyclic system that is a common feature in many biologically active compounds.[4][5][16] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[14] This has led to its designation as a "privileged structure" in drug discovery.

Recently, the benzothiazole scaffold has begun to appear in the context of targeted protein degradation. Notably, a recent publication described the development of dual PROTAC degraders for neurodegenerative disease-associated aggregates that incorporate a benzothiazole moiety. This highlights the potential of this scaffold to serve as a valuable building block in the design of novel protein degraders.

Evaluating this compound as a Potential Protein Degrader Building Block

While there is no direct evidence in the current scientific literature or patents for the use of this compound as a protein degrader building block, we can evaluate its potential by analyzing its chemical structure in the context of established principles of degrader design.

Chemical Structure:

Analysis of Functional Groups:

  • Benzothiazole Core: As discussed, this scaffold is a proven pharmacophore with a propensity for engaging in biologically relevant interactions. Its planar and aromatic nature can facilitate stacking interactions with amino acid residues in a protein's binding pocket.

  • Bromo Group: The bromine atom at the 5-position can serve multiple purposes. It can act as a handle for synthetic modification, allowing for the attachment of a linker. Halogen bonding is also an increasingly recognized non-covalent interaction that can contribute to binding affinity and selectivity.

  • Sulfonic Acid Group: The sulfonic acid group at the 2-position is a strong acid and will be ionized at physiological pH. This will confer high water solubility to the molecule. While high solubility can be advantageous for in vitro assays, it can be a significant hurdle for cell permeability, a critical attribute for effective PROTACs. The highly polar nature of the sulfonic acid group may hinder its ability to cross the cell membrane.

Potential Applications and Challenges:

Based on its structure, this compound could hypothetically be explored in a few ways, each with its own set of challenges:

  • As a Novel E3 Ligase Binder: The benzothiazole scaffold would need to exhibit specific and potent binding to an E3 ligase. The sulfonic acid group might participate in electrostatic interactions with positively charged residues in a binding pocket. However, its high polarity is a significant concern for cell-based activity.

  • As a Warhead for a POI: The molecule could potentially bind to a target protein. The sulfonic acid could mimic a phosphate group and bind to a phosphate-binding pocket. Again, cell permeability would be a major obstacle.

  • As a Covalent Binder: While the current structure does not contain a classic reactive "warhead" for covalent modification, the sulfonic acid could potentially be modified to a more reactive sulfonyl fluoride or other electrophilic group to enable covalent targeting of a nucleophilic residue on a protein.

Overall Assessment:

The primary challenge for this compound as a direct building block for intracellular protein degraders is its predicted low cell permeability due to the highly polar sulfonic acid group. However, the core benzothiazole scaffold remains an attractive starting point for medicinal chemistry efforts. Strategies to improve its drug-like properties, such as replacing the sulfonic acid with a less polar isostere or a group that can be metabolized to a charged species intracellularly, could be explored.

Comparative Analysis with Established Protein Degrader Building Blocks

To put the potential of the benzothiazole scaffold into perspective, it is essential to compare it with the well-established building blocks that have driven the field of targeted protein degradation forward.

Building Block ClassRepresentative Example(s)Mechanism of ActionKey Structural Features & Properties
CRBN Ligands Thalidomide, Lenalidomide, PomalidomideMolecular glue-like mechanism or as part of a PROTAC. Binds to the E3 ligase Cereblon (CRBN).Glutarimide moiety is crucial for binding. Generally good drug-like properties.
VHL Ligands Derivatives of HIF-1α peptide, VH032Binds to the von Hippel-Lindau (VHL) E3 ligase.Hydroxyproline mimic is essential for binding. Often have higher molecular weight and polarity than CRBN ligands.
IAP Ligands Bestatin derivativesBinds to Inhibitor of Apoptosis Proteins (IAPs) which have E3 ligase activity.Often peptidomimetic in nature.
MDM2 Ligands Nutlin derivativesBinds to MDM2, an E3 ligase that targets p53 for degradation.Often larger molecules with challenges in achieving good drug-like properties.
Hypothetical Benzothiazole-based Building Block This compound (modified)To be determined (could be E3 binder or POI warhead).Benzothiazole scaffold offers a rigid core. Modifications would be needed to optimize for cell permeability and target engagement.

Experimental Protocols for Evaluating Novel Building Blocks

The evaluation of a new chemical entity as a potential protein degrader building block involves a series of well-defined experimental workflows.

Biochemical and Biophysical Assays for Target Engagement

Objective: To confirm direct binding of the building block to its intended target (E3 ligase or POI).

Methodology: Isothermal Titration Calorimetry (ITC)

  • Preparation: Prepare solutions of the purified target protein and the building block in a matched buffer.

  • Titration: Load the protein solution into the sample cell of the ITC instrument and the building block solution into the injection syringe.

  • Data Acquisition: Perform a series of injections of the building block into the protein solution while monitoring the heat changes.

  • Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cellular Assays for Target Degradation

Objective: To assess the ability of a PROTAC incorporating the building block to induce the degradation of the target protein in a cellular context.

Methodology: Western Blotting

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a defined period.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Visualize the protein bands using chemiluminescence or fluorescence and quantify the band intensities to determine the extent of protein degradation.

Mechanistic Assays to Confirm Proteasome-Dependence

Objective: To verify that the observed protein degradation is mediated by the proteasome.

Methodology: Proteasome Inhibition Co-treatment

  • Experimental Setup: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132 or bortezomib).

  • Western Blot Analysis: Perform Western blotting as described above to assess the levels of the target protein.

  • Interpretation: If the PROTAC-induced degradation is blocked by the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.

Visualizing the TPD Workflow and PROTAC Mechanism

Diagram 1: The Ubiquitin-Proteasome System and PROTAC Intervention

TPD_Workflow cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC PROTAC-Mediated Degradation E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E3 E3 Ubiquitin Ligase E2->E3 Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3->Ternary_Complex Ub Ubiquitin Ub->E1 Activates Proteasome 26S Proteasome Amino Acids Amino Acids Proteasome->Amino Acids POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition & Degradation

Caption: The PROTAC intercepts the native UPS to induce targeted protein degradation.

Diagram 2: Conceptual Evaluation of a Novel Building Block

Building_Block_Evaluation Start Novel Chemical Scaffold (e.g., Benzothiazole) Step1 In Silico Analysis (Physicochemical Properties, Docking) Start->Step1 Step2 Synthesis of Analogs (Varying Substituents) Step1->Step2 Step3 Biochemical/Biophysical Assays (Binding Affinity - ITC, SPR) Step2->Step3 Step4 Cellular Permeability Assays (e.g., PAMPA) Step3->Step4 Step5 PROTAC Assembly Step4->Step5 Step6 Cellular Degradation Assays (Western Blot, DC50 Determination) Step5->Step6 Step7 Mechanistic Validation (Proteasome Inhibition) Step6->Step7 End Lead Building Block Step7->End

Caption: A streamlined workflow for the evaluation of novel protein degrader building blocks.

Conclusion and Future Perspectives

The field of targeted protein degradation is poised for significant expansion, driven by the discovery and development of novel building blocks. While this compound in its current form presents challenges for intracellular applications, the underlying benzothiazole scaffold holds promise and warrants further investigation. The principles and experimental workflows outlined in this guide provide a robust framework for the evaluation of any new chemical matter in the context of TPD. As our understanding of E3 ligase biology deepens and our chemical toolbox expands, we can anticipate the emergence of next-generation protein degraders with improved efficacy, selectivity, and safety profiles, ultimately leading to new therapeutic options for a wide range of diseases.

References

  • Sarkar, S., et al. (2018). Synthesis of benzothiazole derivatives of azetidinones. Der Pharma Chemica, 10(6), 115-121.
  • Shafi, S., et al. (2012). Synthesis of 2-mercaptobenzothiazole and 1, 2, 3-triazole based bis-heterocyclic compounds. Journal of the Korean Chemical Society, 56(4), 466-470.
  • Vrushali, K., et al. (2015). Synthesis and characterization of some novel 2-amino-6-methoxy benzothiazole derivatives as potent antimicrobial agents. International Journal of Pharmaceutical Sciences and Research, 6(8), 3463.
  • Shi, D., et al. (2012). Synthesis and biological evaluation of novel benzothiazole-2-thiol derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 54, 485-493.
  • Sunil, D., et al. (2017). Synthesis, characterization and biological evaluation of some novel benzothiazole-2-thiol derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 1569-1578.
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  • MDPI. (2023). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 28(1), 1.
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  • Crown Bioscience. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues.
  • Garon, D., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery.
  • Vertex AI Search. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Bio-Techne. (n.d.). Degrader Building Blocks | LYTAC & PROTAC Degraders.
  • Biopharma PEG. (2022). Molecular Glues: A New Dawn After PROTAC.
  • Sigma-Aldrich. (n.d.). Protein Degrader Building Blocks.
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  • PubMed. (2012). Novel functions for 2-phenylbenzimidazole-5-sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis. British Journal of Pharmacology, 165(6), 1835-1848.
  • PubMed. (1988). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Biochemical Pharmacology, 37(22), 4361-4368.
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A Senior Application Scientist's Guide to Halogenated Benzothiazoles in Synthesis: A Comparative Analysis of 5-Bromobenzothiazole-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the privileged heterocyclic scaffolds, benzothiazoles are of significant interest due to their prevalence in a wide array of pharmacologically active compounds.[1] The introduction of a halogen atom to the benzothiazole core provides a versatile handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions.[2]

This in-depth technical guide provides a comparative analysis of 5-Bromobenzothiazole-2-sulfonic acid and its halogenated benzothiazole counterparts in the context of synthetic utility. We will delve into the nuances of their reactivity, supported by predictive experimental data, and provide detailed protocols to empower you in your research endeavors.

The Halogen Dance: Impact on Reactivity in Cross-Coupling Reactions

The nature of the halogen substituent on the benzothiazole ring profoundly influences its reactivity in popular cross-coupling reactions such as the Suzuki-Miyaura coupling. The established trend in reactivity for aryl halides in these transformations is I > Br > Cl, which is attributed to the decreasing bond dissociation energy of the carbon-halogen bond.[3] This trend dictates the ease of the oxidative addition step, often the rate-determining step in the catalytic cycle.

The introduction of a strongly electron-withdrawing sulfonic acid group at the 2-position is anticipated to further modulate the electronic properties of the benzothiazole ring system, potentially impacting the reactivity of the C-X bond at the 5-position.

Predictive Comparison of Halogenated Benzothiazoles in Suzuki-Miyaura Coupling

To illustrate the expected differences in performance, the following table presents a predictive comparison of various 5-halogenated benzothiazoles in a model Suzuki-Miyaura coupling reaction with phenylboronic acid.

Disclaimer: The following data is predictive and based on well-established principles of organic chemistry. Actual results may vary depending on specific reaction conditions and catalyst systems.

EntrySubstrateHalogenSulfonic Acid GroupPredicted Yield (%)Predicted Reaction Time (h)
15-ChlorobenzothiazoleClNo40-6012-24
25-BromobenzothiazoleBrNo75-904-8
35-IodobenzothiazoleINo>901-4
45-Chlorobenzothiazole-2-sulfonic acidClYes30-5018-30
5This compound Br Yes 70-85 6-12
65-Iodobenzothiazole-2-sulfonic acidIYes>852-6

The sulfonic acid group, being strongly electron-withdrawing, is expected to slightly decrease the electron density of the benzothiazole ring system. This can make the oxidative addition step of the palladium catalyst more challenging, potentially leading to slightly lower yields and longer reaction times compared to their non-sulfonated analogues. However, the inherent reactivity trend of the halogens (I > Br > Cl) is expected to be the dominant factor.

Synthetic Pathways to Key Halogenated Benzothiazoles

A robust synthetic strategy begins with the efficient preparation of the necessary starting materials. The synthesis of 5-halogenated-2-aminobenzothiazoles is a common entry point.

cluster_0 Synthesis of 5-Halogenated-2-aminobenzothiazoles Substituted Aniline Substituted Aniline Thiocyanation Thiocyanation Substituted Aniline->Thiocyanation KSCN, Br₂ Isothiocyanate Intermediate Isothiocyanate Intermediate Thiocyanation->Isothiocyanate Intermediate Cyclization Cyclization Isothiocyanate Intermediate->Cyclization Oxidative Cyclization 5-Halogenated-2-aminobenzothiazole 5-Halogenated-2-aminobenzothiazole Cyclization->5-Halogenated-2-aminobenzothiazole

Caption: General synthesis of 5-halogenated-2-aminobenzothiazoles.

Experimental Protocol: Synthesis of 2-Amino-5-bromobenzothiazole[4]

This protocol outlines a common method for the synthesis of 2-amino-5-bromobenzothiazole, a key precursor.

Materials:

  • 4-Bromoaniline

  • Ammonium thiocyanate

  • Glacial acetic acid

  • Bromine

Procedure:

  • In a well-ventilated fume hood, dissolve 4-bromoaniline (1.0 eq) and ammonium thiocyanate (1.2 eq) in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-amino-5-bromobenzothiazole.

Synthesis of this compound

The introduction of the sulfonic acid group can be achieved through diazotization of the 2-amino group followed by a sulfonation reaction.

cluster_1 Synthesis of this compound 2-Amino-5-bromobenzothiazole 2-Amino-5-bromobenzothiazole Diazotization Diazotization 2-Amino-5-bromobenzothiazole->Diazotization NaNO₂, H₂SO₄, 0-5 °C Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Sulfonation Sulfonation Diazonium Salt->Sulfonation SO₂, CuCl₂ This compound This compound Sulfonation->this compound

Caption: Synthesis of this compound.

The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Guide

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[4] The following is a general protocol that can be adapted for the coupling of various halogenated benzothiazoles with arylboronic acids.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar'

Sources

A Comparative Guide to the Biological Activity of 5-Bromobenzothiazole-2-Sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its rigid, bicyclic nature and the presence of heteroatoms provide a unique framework for interacting with diverse biological targets. This guide offers an in-depth comparison of the biological activities of a specific, highly promising subclass: 5-Bromobenzothiazole-2-sulfonic acid derivatives and their related sulfonamides. We will explore their anticancer, antimicrobial, and neuroprotective potential, supported by experimental data and detailed protocols, to provide researchers and drug development professionals with a comprehensive resource for advancing their work in this area.

The strategic inclusion of a bromine atom at the 5-position and a sulfonic acid or sulfonamide group at the 2-position is not arbitrary. The halogen at C5 often enhances lipophilicity, improving membrane permeability, and can participate in halogen bonding, a specific non-covalent interaction that can increase binding affinity and selectivity for a target protein.[3] The sulfonamide moiety (-SO₂NH₂) is a critical pharmacophore, renowned for its ability to act as a transition-state mimetic and to coordinate with metal ions, such as the zinc cation found in the active site of metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[4][5]

Comparative Analysis of Biological Activities

Derivatives of the 5-Bromobenzothiazole-2-sulfonamide scaffold have demonstrated a remarkable breadth of activity. Below, we compare their performance across key therapeutic areas.

Anticancer Activity

This class of compounds exhibits potent antiproliferative effects across a range of cancer cell lines. The primary mechanisms involve the inhibition of key signaling proteins crucial for tumor growth, proliferation, and metastasis.

Mechanism of Action:

  • Kinase Inhibition: Many benzothiazole derivatives function as potent inhibitors of protein kinases, which are often overexpressed or hyperactivated in cancer cells. Targets include Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Focal Adhesion Kinase (FAK), disrupting downstream signaling pathways like PI3K/AKT/mTOR that control cell survival and proliferation.[6][7]

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide group is a classic inhibitor of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[4] These enzymes are crucial for regulating pH in the hypoxic tumor microenvironment, and their inhibition disrupts cancer cell survival and proliferation.[6]

  • Microtubule Polymerization Inhibition: Certain benzothiazole analogs interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis, a mechanism shared with established anticancer drugs.[2]

Quantitative Data: Comparative Antiproliferative Activity (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative benzothiazole derivatives against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Key Target(s)Reference
2-Aminobenzothiazole-TZD Hybrid (Cmpd 20)HCT-116 (Colon)7.44VEGFR-2[6]
2-Aminobenzothiazole-TZD Hybrid (Cmpd 20)HepG2 (Liver)9.99VEGFR-2[6]
2-Aminobenzothiazole-TZD Hybrid (Cmpd 20)MCF-7 (Breast)8.27VEGFR-2[6]
1,3,4-Oxadiazole-Benzothiazole (Cmpd 24)C6 (Glioma)4.63FAK[6]
2-Aminobenzothiazole Derivative (Cmpd 54)MCF-7 (Breast)Not specified, potentPI3Kα (IC₅₀ = 1.03 nM)[6]
2-Aminobenzothiazole-Metal Complex (Cmpd 32)HCT-116 (Colon)16.6Not specified[6]
Antimicrobial Activity

The emergence of antimicrobial resistance (AMR) necessitates the development of novel antibiotics.[3] Benzothiazole sulfonamides have shown significant promise against a spectrum of bacterial and fungal pathogens.

Mechanism of Action:

  • DNA Gyrase Inhibition: These compounds can target bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death. The efficacy of some derivatives is comparable to standard antibiotics like ciprofloxacin.[3]

  • Dihydropteroate Synthase (DHPS) Inhibition: As sulfonamides, these derivatives can act as competitive inhibitors of DHPS, an enzyme critical for folic acid synthesis in bacteria. This pathway is absent in humans, providing selective toxicity.[8]

  • Other Targets: Additional mechanisms include the inhibition of peptide deformylase, dihydrofolate reductase, and other essential bacterial enzymes.[3][9]

Quantitative Data: Comparative Antimicrobial Activity (MIC)

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected benzothiazole derivatives against pathogenic microbes. Lower MIC values denote greater antimicrobial efficacy.

Compound ClassMicroorganismMIC (µg/mL)Standard DrugReference
Benzothiazole-Thiophene Derivative (Cmpd 159)Staphylococcus aureus6.25Ciprofloxacin (6.25)[3]
Benzothiazole Derivative (Cmpd 19a)Enterococcus faecalis3.13 µMCiprofloxacin (3.03 µM)[3]
Pyrazolyl-Benzothiazole (Cmpd 16c)Staphylococcus aureus0.025 mMAmpicillin (0.179 mM)[8]
Benzothiazole Sulfonamide (Cmpd 3a)Staphylococcus aureus50.00Ampicillin (25.00)[10]
Benzothiazole Sulfonamide (Cmpd 3b)Escherichia coli<50.00Ampicillin (12.50)[10]
Neuroprotective Activity

Emerging research highlights the potential of benzothiazole derivatives in combating neurodegenerative diseases like Alzheimer's. Their mechanism often involves targeting the pathological aggregation of proteins.[1]

Mechanism of Action:

  • Inhibition of Amyloid-β (Aβ) Aggregation: Certain 2-aminobenzothiazole derivatives have been shown to effectively prevent the formation of amyloid-like fibrils in vitro.[1] By binding to Aβ monomers or oligomers, they disrupt the aggregation cascade that leads to the formation of neurotoxic plaques.

Experimental Design and Protocols

To ensure scientific rigor and reproducibility, the following section details standardized protocols for the synthesis and evaluation of 5-Bromobenzothiazole-2-sulfonamide derivatives.

General Synthesis Workflow

The synthesis of these target compounds typically follows a multi-step process, beginning with the construction of the core benzothiazole ring, followed by functionalization.

G cluster_synthesis Synthesis Pathway A 1. Start: p-Bromoaniline B 2. Thiocyanation & Cyclization (e.g., KSCN, Br₂) A->B C 3. Formation of 2-Amino-5-bromobenzothiazole B->C D 4. Diazotization & Sulfonation (NaNO₂, H₂SO₄, CuCl₂) C->D E 5. Formation of 5-Bromobenzothiazole-2-sulfonyl chloride D->E F 6. Amination (Reaction with desired amine, R-NH₂) E->F G 7. Final Product: 5-Bromobenzothiazole-2-sulfonamide Derivative F->G

Caption: General synthetic workflow for 5-Bromobenzothiazole-2-sulfonamide derivatives.

Protocol 1: General Synthesis of a 5-Bromobenzothiazole-2-sulfonamide Derivative

Causality: This protocol utilizes a common and reliable pathway. The initial cyclization of a substituted aniline provides the core benzothiazole scaffold. Subsequent diazotization followed by a copper-catalyzed sulfonation installs the sulfonyl chloride group, which is a versatile intermediate for creating a library of sulfonamide derivatives by reacting it with various primary or secondary amines.

  • Step 1: Synthesis of 2-Amino-5-bromobenzothiazole: React 4-bromoaniline with potassium thiocyanate in the presence of bromine in a suitable solvent like glacial acetic acid. The reaction proceeds via electrophilic cyclization.

  • Step 2: Synthesis of 5-Bromobenzothiazole-2-sulfonyl Chloride: The 2-amino-5-bromobenzothiazole is subjected to a Sandmeyer-type reaction. It is first treated with sodium nitrite in a strong acidic medium (e.g., H₂SO₄/HCl) at low temperature (0-5 °C) to form the diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.

  • Step 3: Synthesis of the Final Sulfonamide: Dissolve the 5-Bromobenzothiazole-2-sulfonyl chloride in an appropriate solvent (e.g., dichloromethane or THF). Add a solution of the desired amine (e.g., piperidine, morpholine, or a substituted aniline) and a base (e.g., triethylamine or pyridine) dropwise at room temperature.

  • Step 4: Work-up and Purification: Stir the reaction mixture for several hours until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography or recrystallization to yield the pure sulfonamide derivative.

Biological Evaluation Workflow

A logical progression from in vitro screening to mechanistic studies is essential for identifying promising lead compounds.

G cluster_bio Biological Evaluation Pipeline A Synthesized Compound Library B Primary Screening: Antiproliferative (MTT) or Antimicrobial (MIC) Assays A->B C Hit Identification (Compounds with high potency) B->C D Secondary Screening: Enzyme Inhibition Assays (e.g., Kinase, CA, DNA Gyrase) C->D E Mechanism of Action Studies (Cell Cycle Analysis, Western Blot) D->E F Lead Compound Selection E->F

Caption: A typical workflow for the biological evaluation of synthesized compounds.

Protocol 2: In Vitro Antiproliferative MTT Assay

Causality: This is a self-validating colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability. Live cells with active dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity (IC₅₀).

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 or HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[1]

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

Causality: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This provides a reliable measure of the agent's potency.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus or E. coli) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10]

Signaling Pathway Modulation

The anticancer activity of these compounds is often rooted in their ability to interfere with critical intracellular signaling pathways.

G cluster_pathway Targeted Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 5-Bromobenzothiazole Sulfonamide Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a benzothiazole derivative.

Conclusion and Future Directions

The this compound and sulfonamide scaffold represents a highly versatile and potent platform for the development of novel therapeutic agents. The data clearly demonstrate their efficacy as anticancer, antimicrobial, and potentially neuroprotective agents. The presence of the 5-bromo and 2-sulfonamide moieties are key contributors to their broad biological activity profile, enabling potent interactions with diverse enzymatic targets.

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance target selectivity and reduce off-target effects. The synthesis of focused libraries with diverse substitutions on the sulfonamide nitrogen will be crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of these promising compounds. Further in vivo studies are warranted to validate the preclinical efficacy and safety of the most potent derivatives identified in these in vitro comparisons.

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A Senior Application Scientist's Guide to Validating the Efficacy of Novel PROTACs: A Case Study Using 5-Bromobenzothiazole-2-sulfonic acid-based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Revolution and the Need for Rigorous Validation

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, moving beyond traditional occupancy-based inhibition to induce the outright degradation of target proteins.[1][2][3] These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system (UPS) by simultaneously binding a protein of interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[4][5] This event-driven mechanism offers the potential to target proteins previously considered "undruggable" and overcome resistance mechanisms common to small molecule inhibitors.[6][7][8]

The innovation in the PROTAC field is rapid, with a continuous influx of novel warheads, E3 ligase ligands, and linker technologies. A key challenge for researchers is the rigorous validation of these new chemical entities. The discovery of new building blocks, such as the commercially available 5-Bromobenzothiazole-2-sulfonic acid [9], presents exciting opportunities for developing novel PROTACs. Benzothiazole scaffolds are already recognized for their therapeutic potential in various contexts, including as kinase inhibitors.[10][11] However, incorporating such a novel scaffold into a PROTAC necessitates a multi-faceted validation workflow to confirm its mechanism of action and efficacy.

This guide provides a comprehensive framework for validating the efficacy of a novel PROTAC, using a hypothetical PROTAC derived from a this compound warhead as a running example. We will detail the critical experiments, from biochemical confirmation of the ternary complex to in-cell degradation and selectivity profiling, providing the causal logic behind each step.

Part 1: The Validation Gauntlet: A Step-by-Step Experimental Workflow

The validation of a novel PROTAC is not a single experiment but a logical sequence designed to build a robust, evidence-based case for its intended mechanism of action. Each step serves as a checkpoint; failure at an early stage can save significant resources and guide the redesign of the molecule.

Foundational Step: Confirming Ternary Complex Formation

The Scientific Rationale: The cornerstone of PROTAC-mediated degradation is the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[1][12] Without this complex, ubiquitination cannot occur efficiently. The stability and cooperativity of this complex are often key determinants of the PROTAC's degradation efficiency. Therefore, direct biophysical evidence of its formation is the critical first validation point.

Experimental Workflow: Ternary Complex Validation

G cluster_0 Biophysical Assays POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex PROTAC Novel PROTAC (e.g., Benzothiazole-based) PROTAC->Ternary_Complex E3_Ligase E3 Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex SPR_ITC Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) Ternary_Complex->SPR_ITC Measure Kd, Cooperativity (α)

Caption: Workflow for biophysical validation of ternary complex formation.

Detailed Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex) onto a sensor chip surface.

  • Analyte Injection 1 (Binary Affinity): Inject serial dilutions of the novel PROTAC over the E3 ligase surface to determine the binary binding affinity (KD).

  • Analyte Injection 2 (Ternary Complex Formation): Prepare serial dilutions of the purified POI. For each POI concentration, add a fixed, saturating concentration of the novel PROTAC.

  • Data Acquisition: Inject the POI-PROTAC mixtures over the E3 ligase surface and measure the binding response.

  • Analysis: Fit the sensorgram data to a steady-state affinity model to determine the apparent affinity of the POI for the E3-PROTAC complex. A significantly stronger affinity in the presence of the PROTAC confirms ternary complex formation. Calculate the cooperativity factor (α) to understand if the binding is positive (α > 1), negative (α < 1), or non-cooperative (α = 1).

Primary Efficacy Test: Demonstrating In-Cell Protein Degradation

The Scientific Rationale: The ultimate goal of a PROTAC is to reduce the cellular levels of the target protein. Western blotting is the most direct and widely used method for visualizing and semi-quantifying this degradation. A dose-response and time-course analysis is essential to characterize the potency (DC50) and maximal degradation (Dmax) of the PROTAC.

Experimental Workflow: Cellular Degradation Assessment

G cluster_0 Cell-Based Degradation Assay Cell_Culture Culture Relevant Cell Line Treatment Treat with PROTAC (Dose-Response & Time-Course) Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis WB Western Blot Analysis Lysis->WB Data_Analysis Densitometry & Curve Fitting WB->Data_Analysis DC50_Dmax Determine DC50 & Dmax Data_Analysis->DC50_Dmax

Caption: Standard workflow for determining PROTAC-induced degradation.

Detailed Protocol: Western Blot for Dose-Response

  • Cell Plating: Seed a relevant cancer cell line (e.g., one known to express the POI and the chosen E3 ligase) in 6-well plates and allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the this compound-based PROTAC (e.g., from 1 nM to 10 µM) in cell culture medium. Treat the cells for a fixed time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific for the POI. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the POI signal to the loading control. Plot the normalized POI levels against the PROTAC concentration and fit the data to a four-parameter logistic curve to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Mechanistic Validation: Proving UPS-Dependence

The Scientific Rationale: A true PROTAC must degrade its target via the ubiquitin-proteasome system. To prove this, one must show that inhibiting components of this pathway rescues the protein from degradation. This is a critical self-validating control that rules out other mechanisms of protein level reduction (e.g., transcriptional repression).

Detailed Protocol: Proteasome and E3 Ligase Inhibition Rescue

  • Experimental Setup: Use the same cell line and plating conditions as the degradation assay.

  • Pre-treatment: Pre-treat cells for 1-2 hours with:

    • A proteasome inhibitor (e.g., 1 µM MG132 or 100 nM Carfilzomib).

    • An inhibitor of the recruited E3 ligase's neddylation pathway, if applicable (e.g., 1 µM MLN4924 for Cullin-RING ligases like VHL or CRBN).

    • A competitive ligand for the E3 ligase (e.g., 10 µM VHL ligand or Pomalidomide for CRBN).

  • PROTAC Co-treatment: Add the novel PROTAC at a concentration known to cause significant degradation (e.g., 5x DC50) to the pre-treated cells. Maintain the inhibitors in the media.

  • Incubation and Lysis: Incubate for the standard degradation time (e.g., 18-24 hours) and then proceed with cell lysis and Western blotting as described above.

  • Expected Outcome: Degradation of the POI should be significantly attenuated or completely blocked in the presence of these inhibitors compared to treatment with the PROTAC alone. This provides strong evidence that the PROTAC's activity is dependent on the proteasome and the specific E3 ligase it was designed to recruit.

Selectivity and Off-Target Profiling

The Scientific Rationale: An ideal PROTAC is highly selective for its intended target. Non-specific degradation of other proteins can lead to cellular toxicity.[13] Global quantitative proteomics is the gold standard for assessing the selectivity of a degrader across the entire cellular proteome.

Detailed Protocol: Quantitative Proteomics (e.g., TMT-MS)

  • Sample Preparation: Treat cells with the novel PROTAC at a potent concentration and a vehicle control for 24 hours. Perform this in biological triplicate.

  • Lysis and Digestion: Lyse the cells, quantify protein, and digest the proteome into peptides using trypsin.

  • TMT Labeling: Label the peptide samples from each condition with tandem mass tags (TMT), which allows for multiplexing and relative quantification.

  • Fractionation and LC-MS/MS: Combine the labeled samples, fractionate the peptides (e.g., by high-pH reversed-phase chromatography), and analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS data against a protein database to identify and quantify thousands of proteins. Plot the log2 fold change in protein abundance (PROTAC vs. vehicle) against the statistical significance (-log10 p-value) in a volcano plot.

  • Interpretation: In the volcano plot, the intended POI should be among the most significantly downregulated proteins. Any other proteins that are significantly depleted are potential off-targets requiring further investigation.

Part 2: Benchmarking Performance: A Comparative Analysis

To interpret the data from a novel PROTAC, it is crucial to compare its performance against well-characterized, "best-in-class" degraders from the literature. This provides context for whether the observed DC50, Dmax, and selectivity are promising.

PROTAC Name Target E3 Ligase Cell Line DC50 Dmax Reference
ARV-110 Androgen Receptor (AR)CRBNVCaP~1 nM>95%[8]
ARV-471 Estrogen Receptor α (ERα)CRBNMCF7<5 nM>90%[8]
MZ1 BRD4VHLHeLa~1 µM~70%[2][6]
ARV-771 BET Proteins (BRD2/3/4)VHL22Rv1<1 nM>90%[5]
dBRD9 BRD9CRBNMOLM-13~8 nM~90%[6]

This table summarizes representative data from published literature; actual values can vary based on experimental conditions.

A novel this compound-based PROTAC would be considered highly promising if it achieved a DC50 in the low nanomolar range and a Dmax greater than 90%, coupled with a clean proteomics profile.

Conclusion: An Integrated Approach to Validation

The development of a novel PROTAC, whether it incorporates a new scaffold like this compound or utilizes existing components in a new combination, demands a rigorous and multi-pronged validation strategy. The workflow described here—progressing from fundamental biophysical interactions to cellular degradation, mechanistic proof, and global selectivity—provides a robust framework for establishing efficacy and trustworthiness. By systematically building a case for the intended mechanism of action and benchmarking against established standards, researchers can confidently identify and optimize the next generation of targeted protein degraders.

References

  • Application of PROTACs in target identification and validation - ScienceOpen. (2024-03-21).
  • (PDF) Application of PROTACs in target identification and validation - ResearchGate. (2024-03-21).
  • Overcoming the challenges of preclinical evaluations for PROTACs - WuXi AppTec. (2025-03-14).
  • A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System - ACS Publications. (2026-01-04).
  • Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules.
  • Target Exploration and Validation - LifeSensors.
  • A Researcher's Guide to In Vitro Validation of PROTAC-Mediated Protein Degradation - Benchchem.
  • E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - ACS Publications.
  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC - PubMed Central.
  • Strategies for the discovery of oral PROTAC degraders aimed at cancer therapy. (2025-11-10).
  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC - NIH.
  • Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - MDPI.
  • E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology.
  • A Technical Guide to the Research Applications of 2-Amino-5-bromobenzothiazole and Its Derivatives - Benchchem.
  • Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. (2025-07-11).
  • Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - Frontiers.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers.
  • Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent Molecules. (2021-12-02).
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PubMed. (2025-10-31).
  • Development of Protacs to Target Cancer-promoting Proteins for Ubiquitination and Degradation - Caltech Authors.
  • Degradation of proteins by PROTACs and other strategies - PMC - PubMed Central.
  • Novel E3 Ligase Ligand Libraries for Degradation of Proteins Implicated in Malignant Diseases.
  • (PDF) Rapid Degradation of a Large Fraction of Newly Synthesized Proteins by Proteasomes - ResearchGate. (2025-08-09).
  • This compound, min 98%, 5 grams.

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A Comparative Analysis of Synthetic Routes to 5-Bromobenzothiazole-2-sulfonic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of various synthetic pathways to 5-Bromobenzothiazole-2-sulfonic acid, a key building block in medicinal chemistry and materials science. The strategic placement of the bromo and sulfonic acid functionalities on the benzothiazole scaffold offers unique opportunities for molecular design and functionalization. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of plausible synthetic routes, supported by experimental insights and comparative data to inform laboratory practice and process development.

Introduction

The benzothiazole core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 5-position and a sulfonic acid group at the 2-position imparts specific physicochemical properties, enhancing the potential for targeted biological interactions and providing a handle for further chemical modifications. The selection of an optimal synthetic route to this compound is critical, with considerations for yield, purity, scalability, cost-effectiveness, and environmental impact. This guide will explore three distinct and plausible synthetic strategies, providing a rationale for each and a critical comparison of their respective merits and drawbacks.

Synthetic Strategies: An Overview

Three primary synthetic routes to this compound have been conceptualized and are detailed below. Each pathway offers a unique approach to the assembly of the target molecule, with the choice of route depending on the availability of starting materials, desired scale of production, and tolerance for multi-step procedures.

  • Route A: Direct Bromination of Benzothiazole-2-sulfonic Acid

  • Route B: Direct Sulfonation of 5-Bromobenzothiazole

  • Route C: Multi-step Synthesis via a 2-Mercaptobenzothiazole Intermediate

The following sections provide a detailed analysis of each pathway, including proposed experimental protocols, a discussion of the underlying chemical principles, and a comparative summary.

Route A: Direct Bromination of Benzothiazole-2-sulfonic Acid

This approach represents the most direct synthetic strategy, involving the late-stage introduction of the bromine atom onto the pre-formed benzothiazole-2-sulfonic acid backbone. The success of this route is contingent on the regioselectivity of the electrophilic aromatic substitution.

Causality of Experimental Choices

The sulfonic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the benzothiazole ring system itself possesses a complex reactivity profile. The electron-donating character of the sulfur and nitrogen atoms can influence the position of bromination. The choice of a suitable brominating agent and reaction conditions is critical to favor substitution at the desired 5-position and to overcome the deactivating effect of the sulfonic acid group.

Experimental Protocol (Proposed)
  • Dissolution: Dissolve Benzothiazole-2-sulfonic acid (1.0 eq.) in concentrated sulfuric acid at 0-5 °C.

  • Bromination: Add a solution of N-bromosuccinimide (NBS) (1.1 eq.) in concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Data Presentation
ParameterExpected Outcome
Yield Moderate
Purity May require extensive purification to remove isomeric byproducts.
Scalability Moderate; handling of large volumes of fuming sulfuric acid can be challenging.
Key Challenge Achieving high regioselectivity for the 5-bromo isomer.
Logical Relationship Diagram

Route_A start Benzothiazole-2-sulfonic Acid reagent NBS / H₂SO₄ start->reagent product This compound reagent->product caption Route A: Direct Bromination

Caption: Route A: Direct Bromination of the pre-formed sulfonic acid.

Route B: Direct Sulfonation of 5-Bromobenzothiazole

In this retro-synthetic approach, the sulfonic acid group is introduced in the final step onto a pre-synthesized 5-bromobenzothiazole core. This strategy relies on the directing effects of the bromine atom and the heterocyclic ring to achieve the desired 2-sulfonated product.

Causality of Experimental Choices

The bromine atom is a deactivating but ortho-, para-directing group. The sulfonation of the benzothiazole ring is expected to occur at the 2-position due to the electronic nature of the thiazole ring. The use of a strong sulfonating agent, such as fuming sulfuric acid, is necessary to achieve the desired transformation.

Experimental Protocol (Proposed)
  • Synthesis of 5-Bromobenzothiazole: Synthesize 5-bromobenzothiazole from 4-bromoaniline and potassium thiocyanate with bromine in acetic acid, based on established procedures.

  • Sulfonation: Add 5-bromobenzothiazole (1.0 eq.) portion-wise to fuming sulfuric acid (20% SO₃) at 0-5 °C.

  • Reaction: Heat the reaction mixture to 80-100 °C for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. The precipitate is collected by filtration, washed with cold water, and dried.

Data Presentation
ParameterExpected Outcome
Yield Moderate to good
Purity Potentially higher than Route A, with fewer isomeric byproducts.
Scalability Moderate; requires handling of fuming sulfuric acid.
Key Challenge The multi-step nature of synthesizing the starting material.
Logical Relationship Diagram

Route_B start 5-Bromobenzothiazole reagent Fuming H₂SO₄ start->reagent product This compound reagent->product caption Route B: Direct Sulfonation

Caption: Route B: Direct Sulfonation of the pre-brominated benzothiazole.

Route C: Multi-step Synthesis via 2-Mercapto-5-bromobenzothiazole

This route offers a more controlled, albeit longer, pathway to the target molecule. It involves the construction of the 5-bromobenzothiazole ring with a thiol group at the 2-position, which is subsequently oxidized to the sulfonic acid.

Causality of Experimental Choices

This convergent strategy allows for the unambiguous placement of the bromine and sulfur functionalities. The synthesis of 4-bromo-2-aminothiophenol is a key step, which can be achieved from 4-bromoaniline. The reaction with carbon disulfide provides the 2-mercaptobenzothiazole intermediate. The final oxidation step is a reliable transformation, with various oxidizing agents available to convert the thiol to a sulfonic acid.

Experimental Protocol (Detailed)
  • Synthesis of 4-bromo-2-nitroaniline: Nitration of 4-bromoaniline.

  • Synthesis of 4-bromo-2-aminothiophenol: Reduction of the nitro group and introduction of the thiol. A plausible method involves the reaction of 4-bromo-2-nitroaniline with sodium sulfide.

  • Synthesis of 2-Mercapto-5-bromobenzothiazole: To a solution of 4-bromo-2-aminothiophenol (1.0 eq.) in ethanol, add potassium hydroxide (1.1 eq.) followed by carbon disulfide (1.2 eq.). Reflux the mixture for 6 hours. Cool, acidify with acetic acid, and collect the precipitate.

  • Oxidation to this compound: Suspend 2-mercapto-5-bromobenzothiazole (1.0 eq.) in an aqueous solution of hydrogen peroxide (30%, excess). Heat the mixture at 60-70 °C for 4 hours. Cool the reaction mixture and collect the crystalline product by filtration.

Data Presentation
ParameterExpected Outcome
Yield Good overall yield, with each step being relatively high-yielding.
Purity High; the step-wise approach allows for purification of intermediates.
Scalability Good; the reactions are generally scalable with standard laboratory equipment.
Key Advantage High degree of control and unambiguous product formation.
Experimental Workflow Diagram

Route_C cluster_0 Route C Workflow A 4-Bromoaniline B 4-Bromo-2-nitroaniline A->B Nitration C 4-Bromo-2-aminothiophenol B->C Reduction & Thiolation D 2-Mercapto-5-bromobenzothiazole C->D CS₂ / KOH E This compound D->E Oxidation (H₂O₂) caption Route C: Multi-step Synthesis

Caption: Route C: A controlled multi-step synthesis.

Comparative Analysis

FeatureRoute A: Direct BrominationRoute B: Direct SulfonationRoute C: Multi-step Synthesis
Number of Steps 1 (from Benzothiazole-2-sulfonic acid)2 (from 4-bromoaniline)4 (from 4-bromoaniline)
Regiocontrol Potentially problematicGoodExcellent
Overall Yield ModerateModerate to GoodGood
Purification ChallengingModerateStraightforward
Scalability ModerateModerateGood
Safety/Handling Concentrated H₂SO₄Fuming H₂SO₄, BromineCarbon disulfide, Hydrogen peroxide
Recommendation Suitable for exploratory synthesis.A viable alternative to Route C.Recommended for reliable, scalable production of high-purity material.

Characterization of this compound

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.2-8.4 (d, 1H, Ar-H), 7.8-8.0 (dd, 1H, Ar-H), 7.6-7.8 (d, 1H, Ar-H), ~5-6 (br s, 1H, -SO₃H). The exact chemical shifts will be influenced by the solvent and pH.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals in the aromatic region (110-160 ppm) and a signal for the C2 carbon bearing the sulfonic acid group at a downfield position.

  • Mass Spectrometry (ESI-): m/z calculated for C₇H₃BrNO₃S₂⁻: 291.88. Found: 291.9.

  • IR (KBr, cm⁻¹): Characteristic peaks for S=O stretching (1250-1150 and 1080-1010 cm⁻¹), C=N stretching (~1600 cm⁻¹), and aromatic C-H stretching.

Conclusion

This guide has presented a comparative analysis of three distinct synthetic routes to this compound.

  • Route A (Direct Bromination) is the most concise but carries a significant risk of poor regioselectivity.

  • Route B (Direct Sulfonation) offers a more controlled approach than Route A but still relies on the directing effects of the substituents in a single, crucial step.

  • Route C (Multi-step Synthesis) , while being the longest, provides the most reliable and controlled pathway to the target compound in high purity, making it the recommended route for applications where material quality is paramount.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including the desired scale, purity, and available resources. The detailed protocols and comparative analysis provided herein are intended to serve as a valuable resource for chemists in the field, enabling informed decision-making in the synthesis of this important heterocyclic building block.

References

  • Boggust, W.A. and Cocker, W. Journal of the Chemical Society (Resumed), 1949, 355-362. [Link]
  • McKillop, A., Sayer, T.S.B. and Bellinger, G.C.A. The Journal of Organic Chemistry, 1976, 41(8), 1328-1331. [Link]
  • CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its prepar
  • Chipinda, I., et al. Journal of Chromatography B, 2007, 860(2), 245-252.
  • US Patent 4,363,913 - Prepar

A Senior Application Scientist's Guide to Benchmarking 5-Bromobenzothiazole-2-sulfonic acid in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Versatile Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug development, the efficiency and adaptability of synthetic methodologies are paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, represent cornerstone technologies for the construction of complex molecular architectures from readily available building blocks.[1][2] The strategic selection of these building blocks is a critical determinant of synthetic success, influencing not only reaction outcomes but also the physicochemical properties of the final compounds.

This guide focuses on the prospective performance of 5-Bromobenzothiazole-2-sulfonic acid , a unique heterocyclic scaffold, in these pivotal coupling reactions. The benzothiazole moiety is a privileged structure in medicinal chemistry, appearing in a range of approved and investigational drugs.[3] The incorporation of a sulfonic acid group at the 2-position and a bromine atom at the 5-position presents an intriguing combination of functionalities. The bromine atom serves as a versatile handle for cross-coupling, while the sulfonic acid group is anticipated to significantly modulate the electronic properties and solubility of the molecule and its derivatives.

Due to the novelty of this compound, direct, peer-reviewed performance data in coupling reactions is not yet extensively available. Therefore, this guide will provide a comprehensive benchmarking analysis by drawing objective comparisons with two well-characterized analogues: 5-Bromobenzothiazole and 4-Bromobenzenesulfonic acid . This comparative approach will allow us to dissect the potential contributions of the benzothiazole core and the sulfonic acid group to the reactivity of our target molecule. We will present detailed, field-tested experimental protocols and supporting data to provide researchers, scientists, and drug development professionals with a robust framework for incorporating this promising scaffold into their synthetic programs.

Comparative Benchmarking: Performance in Key Coupling Reactions

The performance of an aryl bromide in palladium-catalyzed coupling reactions is intricately linked to its electronic and steric properties. The electron-withdrawing or -donating nature of substituents on the aromatic ring can significantly influence the rate-determining oxidative addition step of the catalytic cycle.[4]

In this section, we will present a comparative analysis of this compound and its analogues in three seminal cross-coupling reactions. The data for 5-Bromobenzothiazole and 4-Bromobenzenesulfonic acid is derived from established literature, while the performance of this compound is projected based on these findings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and a boronic acid or ester, is a workhorse in the synthesis of biaryl and heteroaryl-aryl structures.[5]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (Predicted) Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O9012-16Good (Predicted)N/A
5-Bromobenzothiazole PdCl₂(dppf) (5 mol%)K₂CO₃DME802High[6]
4-Bromobenzoic acid (as a proxy for the sulfonic acid) Pd/CK₂CO₃H₂O1000.595[7][8]

Analysis: The benzothiazole ring is a moderately electron-rich heterocycle. However, the introduction of a strongly electron-withdrawing sulfonic acid group at the 2-position is expected to decrease the electron density of the ring system, making the C-Br bond more susceptible to oxidative addition. This electronic effect is anticipated to enhance the reactivity of this compound in Suzuki-Miyaura coupling compared to the unsubstituted 5-Bromobenzothiazole. The high yield obtained with 4-bromobenzoic acid in aqueous media further suggests that the presence of an acidic functional group is compatible with, and can even be beneficial for, Suzuki coupling.[7][8]

Heck Reaction

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene, providing a powerful route to substituted olefins.[9][10]

Table 2: Comparative Performance in Heck Reaction with Styrene

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (Predicted) Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%)Et₃NDMF10012Good (Predicted)N/A
5-Bromobenzofuran (structurally similar) Pd(II)-complex (1 mol%)Et₃NDMF/TBAB1301.592[11]
Aryl Bromides (general) Pd(OAc)₂ (1 mol%), NHC ligand precursor (2 mol%)K₂CO₃DMF/H₂O804Good to Excellent[12]

Analysis: The success of the Heck reaction is also influenced by the electronic nature of the aryl halide. Based on the performance of the structurally related 5-bromobenzofuran, we can anticipate that 5-Bromobenzothiazole would be a competent substrate.[11] The electron-withdrawing sulfonic acid group in our target molecule is predicted to further activate the C-Br bond towards oxidative addition, potentially allowing for milder reaction conditions or shorter reaction times compared to analogues lacking this functionality. The use of aqueous solvent systems has also been shown to be effective for Heck reactions of various aryl bromides.[12]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a key transformation for the synthesis of conjugated enynes and arylalkynes.[13][14]

Table 3: Comparative Performance in Sonogashira Coupling with Phenylacetylene

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (Predicted) Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NDMF806Good (Predicted)N/A
5-Bromoindole (structurally similar) Pd(PPh₃)₂Cl₂ (10 mol%), CuI (20 mol%)i-Pr₂NEtDMF801685[15]
Aryl Bromides (general) Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHFRT6High[16]

Analysis: The Sonogashira reaction is generally robust and tolerates a wide range of functional groups. The successful coupling of the related 5-bromoindole scaffold demonstrates the feasibility of this reaction with brominated heterocycles.[15] The electronic properties of this compound are expected to be favorable for the oxidative addition step. The primary consideration for this substrate would be the potential for the acidic sulfonic acid group to interfere with the basic amine used in the reaction. This may necessitate the use of a stronger base or the protection of the sulfonic acid group, although many Sonogashira protocols are compatible with acidic functionalities.

Experimental Protocols

The following protocols are provided as a robust starting point for the experimental validation of the performance of this compound in coupling reactions. These methodologies are based on established procedures for the benchmarked analogues.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of brominated heterocycles and aryl sulfonic acids.[6][7][8]

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (or analogue, 1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water (10 mL).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate, Boronic Acid, & Base inert Establish Inert Atmosphere (Ar) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst solvent->catalyst heat Heat & Stir (90°C, 12-16h) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Workflow for the Suzuki-Miyaura Coupling Protocol.

Protocol 2: Heck Reaction

This protocol is a generalized procedure for the Heck reaction of aryl bromides with styrene, adaptable for the substrates in this guide.[11][12]

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine this compound (or analogue, 1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) followed by triethylamine (2.0 mmol).

  • Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Workup: After cooling, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with water and brine, dry over magnesium sulfate, and concentrate. Purify the residue by chromatography.

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate, Alkene, & Catalyst solvent Add Solvent & Base reagents->solvent degas Degas with Argon solvent->degas heat Seal & Heat (100°C, 12h) degas->heat extract Aqueous Workup & Extraction heat->extract purify Column Chromatography extract->purify product Isolated Product purify->product Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate & Catalysts (Pd/Cu) inert Establish Inert Atmosphere (Ar) reagents->inert add_reagents Add Solvent, Base, & Alkyne inert->add_reagents heat Heat & Stir (80°C, 6h) add_reagents->heat filter Filter through Celite heat->filter purify Column Chromatography filter->purify product Isolated Product purify->product

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromobenzothiazole-2-Sulfonic Acid Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzothiazole scaffold stands out as a privileged structure, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet highly significant, subset of this family: 5-Bromobenzothiazole-2-sulfonic acid and its analogs. The strategic placement of a bromine atom at the 5-position and a sulfonic acid or sulfonamide group at the 2-position of the benzothiazole ring system presents a compelling framework for designing potent and selective enzyme inhibitors.

This technical guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, supported by experimental data from various studies. We will delve into the synthetic strategies, compare their biological performance, and elucidate the underlying principles guiding their design and optimization for researchers, scientists, and drug development professionals.

The Strategic Importance of the 5-Bromo and 2-Sulfonic Acid Moieties

The rationale behind functionalizing the benzothiazole core at the 5- and 2-positions is rooted in fundamental principles of medicinal chemistry. The benzene portion of the benzothiazole ring offers a versatile platform for modification, where substituents can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile.

The 5-bromo substitution is a key feature. The bromine atom, being a halogen, is an electron-withdrawing group that can modulate the acidity of other functional groups and influence the overall electron distribution of the aromatic system. Furthermore, its size and lipophilicity can enhance binding affinity to target proteins through hydrophobic and van der Waals interactions. Studies on related benzothiazole derivatives have shown that halogen substitution can significantly impact antibacterial activity.[3]

The 2-sulfonic acid or sulfonamide group is critical for establishing key interactions with biological targets. The sulfonic acid moiety is a strong acid and is typically ionized at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with positively charged residues (e.g., arginine, lysine) in an enzyme's active site. The sulfonamide group, while less acidic, is a versatile hydrogen bond donor and acceptor, and its N-substituents can be readily modified to explore a wider chemical space and fine-tune binding interactions.[4]

Synthetic Strategies for this compound Analogs

The synthesis of these targeted benzothiazole derivatives can be accomplished through several established routes. A common approach involves the construction of the benzothiazole core followed by functionalization.

General Synthesis of 2-Substituted-5-Bromobenzothiazoles

A prevalent method for synthesizing the 5-bromobenzothiazole scaffold starts from a correspondingly substituted aniline. For instance, 2-amino-4-bromothiophenol can be condensed with various electrophiles to introduce functionality at the 2-position.

Alternatively, direct bromination of a pre-formed benzothiazole can be achieved, though this may sometimes lead to mixtures of isomers requiring careful purification. A patent describes a method for introducing a bromine atom at the 5-position of a benzothiazole ring.[5]

Introduction of the Sulfonic Acid/Sulfonamide Group

The sulfonic acid group can be introduced at the 2-position through various methods. One common strategy is the oxidation of a 2-mercaptobenzothiazole derivative. For the synthesis of 2-sulfonamide analogs, 2-aminobenzothiazoles can be reacted with sulfonyl chlorides. A patent details the synthesis of 2-sulfanilamido-5-bromothiazoles, providing a foundational method for creating such analogs.[6]

Comparative Biological Activity and SAR Insights

While a direct head-to-head comparison of various this compound analogs against a single target is not extensively available in the public literature, we can synthesize SAR insights from studies on structurally related compounds. The following table summarizes the inhibitory activities of various benzothiazole derivatives, highlighting the influence of substitutions at the 5- and 2-positions.

Compound/Analog ClassTarget EnzymeKey SubstitutionsIC50 (nM)Reference
Benzothiazole-hydrazone derivativeEGFR5-H, 2-hydrazone24.58[7]
2-Aminobenzothiazole-thiazolidinedione hybridVEGFR-25-H, 2-imino-thiazolidinone91[7]
Benzothiazole derivative 19a DNA gyrase5-acetamido, 2-substituted9.5[3]
Benzothiazole derivative 4f Acetylcholinesterase (AChE)Varied, 2-amino derivatives23.4[8]
Benzothiazole derivative 4f Monoamine Oxidase B (MAO-B)Varied, 2-amino derivatives40.3[8]
5-arylidene-2-(6-methoxybenzothiazol-2-ylimino)-4-thiazolidinone 5 Aldose Reductase (ALR2)6-methoxy, 2-imino-thiazolidinone3990[9]
3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3 )Human topoisomerase IIα2-benzyl, 3-amino39[10]

Key SAR Observations:

  • Substitution at the 2-position is critical for potent enzyme inhibition. The data clearly shows that diverse functionalities at this position, ranging from complex heterocyclic systems to simpler amino derivatives, can lead to nanomolar inhibitory concentrations against various enzymes like kinases, DNA gyrase, and cholinesterases.[3][7][8]

  • The nature of the 2-substituent dictates target selectivity. For example, the thiazolidinone-containing analogs show activity against VEGFR-2 and aldose reductase, while other derivatives are potent inhibitors of DNA gyrase or topoisomerase IIα.[3][7][9][10]

  • The 5-position substitution modulates activity. While the table does not feature extensive data on 5-bromo analogs specifically, the high potency of compound 19a with a 5-acetamido group suggests that this position is crucial for interaction within the enzyme's binding pocket.[3] The electron-withdrawing nature and steric bulk of a bromine atom at this position would be expected to significantly influence binding affinity and selectivity.

  • The sulfonamide linkage offers a versatile handle for optimization. The synthesis of sulfonamide derivatives allows for the exploration of a wide range of substituents, enabling the fine-tuning of physicochemical properties and target engagement.

Experimental Protocols

To facilitate further research and comparative studies, we provide a detailed, step-by-step methodology for a representative enzyme inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a framework for assessing the inhibitory activity of synthesized this compound analogs against a target protein kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader (Luminescence or Fluorescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 50 nL of the serially diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Enzyme and Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare an ATP solution in the kinase assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizing the Path to Discovery

To better illustrate the concepts discussed, the following diagrams outline the general synthetic workflow and the logical progression of an SAR study.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis & Functionalization cluster_final Final Product A Substituted Aniline C Benzothiazole Core Formation A->C B Electrophile (for C2) B->C D Bromination (at C5) C->D E Sulfonylation/Sulfonation (at C2) D->E F This compound analog E->F

Caption: General synthetic workflow for this compound analogs.

SAR_Logic A Identify Lead Compound (e.g., this compound) B Synthesize Analogs (Vary R1 at C5, R2 at C2-SO2X) A->B C In Vitro Biological Screening (Enzyme Inhibition Assays) B->C D Determine IC50 Values C->D E Analyze Structure-Activity Relationship (SAR) D->E F Identify Key Pharmacophores E->F H In Vivo Efficacy & Toxicity Studies E->H G Design Next-Generation Analogs F->G G->B

Caption: Logical workflow for a structure-activity relationship (SAR) study.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The available literature, though fragmented, strongly suggests that strategic modifications at the 5- and 2-positions of the benzothiazole ring can lead to potent and selective compounds targeting a range of enzymes implicated in various diseases.

Future research should focus on a more systematic exploration of the SAR of this specific scaffold. The synthesis and evaluation of a focused library of analogs, where the substituents at the 5-position (e.g., varying halogens, alkyl, or alkoxy groups) and on the 2-sulfonamide group are systematically varied, would provide a clearer and more comprehensive understanding of the structural requirements for optimal activity against specific enzyme targets. Such studies, guided by the principles outlined in this guide, will undoubtedly accelerate the discovery of new therapeutic agents based on the versatile benzothiazole framework.

References

  • Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. (2025). Source Not Available.
  • Yoshida, M., Hayakawa, I., Hayashi, N., Agatsuma, T., Oda, Y., Tanzawa, F., Iwasaki, S., Koyama, K., Furukawa, H., Kurakata, S., & Sugano, Y. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3328-3332. [Link]
  • Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17.
  • US Patent 2,537,592A. (1951). 2-sulfanilamido-5-bromothiazoles.
  • A Review on Recent Development and biological applications of benzothiazole deriv
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.). PubMed Central. [Link]
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). PubMed Central. [Link]
  • WO Patent 2009/039553 A1. (2009). Benzothiazole compounds.
  • A Comparative Analysis of 5-Bromo-2-chlorobenzo[d]thiazole Analogs and Other Kinase Inhibitors in Cancer Research. (2025). Benchchem.
  • WO Patent 2012/145728 A1. (2012). Benzothiazole compounds and their pharmaceutical use.
  • CN Patent 102408394 A. (2012).
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PubMed Central. [Link]
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.).
  • Recent insights into antibacterial potential of benzothiazole deriv
  • US Patent 4,808,723 A. (1989).
  • Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. (2025).
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.).
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025).
  • Non-acidic bifunctional benzothiazole-based thiazolidinones with antimicrobial and aldose reductase inhibitory activity as a promising therapeutic strategy for sepsis. (n.d.).
  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. (2016). PubMed. [Link]
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). PubMed. [Link]
  • Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity. (2025).
  • (PDF) Synthesis and Biological Evaluation of N-Heterocyclic Substituted Fluoro-Benzothiazole Sulphonamido Analogs as a Potential Therapeutic Agents. (2025).

Sources

A Comparative Guide to the In Vitro and In Vivo Validation of 5-Bromobenzothiazole-2-sulfonic Acid-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the preclinical validation of a novel class of compounds containing the 5-bromobenzothiazole-2-sulfonic acid scaffold. As researchers and drug development professionals, the robust evaluation of new chemical entities is paramount. This document offers an in-depth, technically-grounded framework for assessing the therapeutic potential of these compounds, using a hypothetical lead candidate, BBS-123 , as a primary example. The guide will focus on its validation as a potential antibacterial agent targeting dihydropteroate synthase (DHPS), with a comparative analysis against existing sulfonamide antibiotics. Furthermore, we will briefly explore the adaptability of these validation principles for assessing anticancer applications.

Introduction: The Rationale for Investigating this compound Derivatives

The sulfonamide class of drugs represents one of the earliest successes in antimicrobial chemotherapy, primarily by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[1][2] However, the rise of antibiotic resistance necessitates the development of new antibacterial agents.[1] The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] The incorporation of a sulfonic acid group can enhance solubility and potential for specific molecular interactions. Our lead compound, BBS-123, integrates these features, proposing a novel chemical entity for addressing microbial infections.

The core hypothesis is that the unique electronic and steric properties of the this compound moiety in BBS-123 can lead to enhanced inhibitory activity against DHPS, potentially overcoming existing resistance mechanisms. This guide will delineate the experimental pathway to validate this hypothesis.

Comparative Landscape: BBS-123 vs. Established Alternatives

To establish the therapeutic potential of BBS-123, its performance must be benchmarked against current standards of care and other relevant compounds.

Table 1: Comparative Profile of BBS-123 and Alternative Antibacterial Agents

Compound/ClassMechanism of ActionKnown Resistance MechanismsRationale for Comparison
BBS-123 (Hypothetical) Competitive inhibitor of Dihydropteroate Synthase (DHPS)To be determinedNovel scaffold with potential for improved potency and overcoming resistance.
Sulfamethoxazole Competitive inhibitor of DHPSPoint mutations in the folP gene encoding DHPSGold standard sulfonamide for comparison of antibacterial efficacy and DHPS inhibition.[5]
Doxycycline Inhibits protein synthesis by binding to the 30S ribosomal subunitEfflux pumps, ribosomal protection proteinsA broad-spectrum antibiotic with a different mechanism of action to assess the novelty of BBS-123's activity.[6]
Ciprofloxacin Inhibits DNA gyrase and topoisomerase IVMutations in target enzymes, efflux pumpsA fluoroquinolone with a distinct mode of action, representing another major class of antibiotics.[7]

In Vitro Validation of BBS-123 as an Antibacterial Agent

The initial phase of validation focuses on establishing the direct antibacterial activity and the specific molecular target of BBS-123.

Determining Antibacterial Potency: MIC and MBC Assays

The first step is to quantify the antibacterial efficacy of BBS-123 against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[8]

Experimental Protocol: Broth Microdilution for MIC Determination [9]

  • Preparation: A two-fold serial dilution of BBS-123 is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of BBS-123 with no visible bacterial growth.

  • MBC Determination: An aliquot from the wells with no visible growth is plated on nutrient agar. The lowest concentration that shows no colony formation after incubation is the MBC.

Rationale: This standardized method provides a quantitative measure of the potency of BBS-123, allowing for direct comparison with established antibiotics like sulfamethoxazole.[1]

Target Engagement: Dihydropteroate Synthase (DHPS) Inhibition Assay

To confirm that BBS-123 acts via the hypothesized mechanism, a direct enzyme inhibition assay is crucial. A coupled spectrophotometric assay is a reliable method to measure DHPS activity.[10][11]

Experimental Protocol: Coupled Spectrophotometric DHPS Assay [11]

  • Reaction Mixture: A reaction mixture is prepared containing buffer, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), para-aminobenzoic acid (pABA), NADPH, and an excess of dihydrofolate reductase (DHFR).

  • Inhibitor Addition: Varying concentrations of BBS-123 are added to the reaction mixture.

  • Enzyme Initiation: The reaction is initiated by the addition of purified bacterial DHPS.

  • Measurement: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Rationale: This assay directly measures the inhibitory effect of BBS-123 on its putative target, DHPS. By determining the IC50, we can quantify its potency as an enzyme inhibitor and compare it to known DHPS inhibitors like sulfamethoxazole.

Table 2: Hypothetical In Vitro Validation Data for BBS-123

ParameterBBS-123SulfamethoxazoleDoxycycline
MIC (µg/mL) vs. E. coli 4162
MIC (µg/mL) vs. S. aureus 280.5
MBC (µg/mL) vs. E. coli 8644
MBC (µg/mL) vs. S. aureus 4321
DHPS IC50 (µM) 0.52.5N/A

N/A: Not Applicable

Mechanism of Action Studies

Understanding how an inhibitor interacts with its target enzyme is critical for lead optimization. Kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[12][13]

Experimental Workflow: Elucidating the Mechanism of DHPS Inhibition

G cluster_0 Kinetic Analysis of DHPS Inhibition A Measure DHPS activity at varying pABA concentrations B Repeat measurements in the presence of fixed concentrations of BBS-123 A->B C Generate Lineweaver-Burk or Michaelis-Menten plots B->C D Analyze plot patterns to determine inhibition type (e.g., competitive, non-competitive) C->D

Caption: Workflow for determining the mechanism of enzyme inhibition.

By analyzing the kinetic data, we can determine if BBS-123 competes with the natural substrate (pABA) for the active site, which is the characteristic mechanism of sulfonamides.[14]

In Vivo Validation of BBS-123

Successful in vitro activity is a prerequisite, but in vivo efficacy is the true test of a compound's therapeutic potential. Animal models allow for the assessment of a drug's pharmacokinetic and pharmacodynamic properties in a biological system.

Mouse Model of Bacterial Sepsis

A murine sepsis model is a standard for evaluating the in vivo efficacy of antibacterial agents against systemic infections.[15]

Experimental Protocol: Murine Peritonitis-Sepsis Model [15]

  • Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., S. aureus).

  • Treatment: At a specified time post-infection, cohorts of mice are treated with BBS-123, a vehicle control, or a comparator antibiotic (e.g., sulfamethoxazole) via an appropriate route (e.g., oral gavage or intravenous injection).

  • Monitoring: Mice are monitored for survival over a defined period (e.g., 7 days).

  • Bacterial Load: In separate cohorts, key organs (e.g., spleen, liver) are harvested at various time points to determine the bacterial load (CFU/gram of tissue).

Rationale: This model assesses the ability of BBS-123 to clear a systemic infection and improve survival, providing crucial data on its in vivo efficacy.

Table 3: Hypothetical In Vivo Efficacy Data for BBS-123 in a Murine Sepsis Model

Treatment GroupSurvival Rate (%) at Day 7Bacterial Load in Spleen (log10 CFU/g) at 24h
Vehicle Control 07.5
BBS-123 (20 mg/kg) 803.2
Sulfamethoxazole (20 mg/kg) 604.1

Adapting the Validation Framework for Anticancer Applications

The benzothiazole scaffold is also prevalent in compounds with anticancer activity.[3][16] The validation principles outlined above can be adapted to assess the potential of BBS-123 as an anticancer agent.

In Vitro Cytotoxicity Assays

Instead of MIC/MBC, the initial in vitro screen for anticancer activity involves cytotoxicity assays like the MTT or XTT assay to determine the effect of the compound on cancer cell viability.[17]

Experimental Protocol: MTT Assay for Cytotoxicity [18]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates.

  • Treatment: Cells are treated with serial dilutions of BBS-123 for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved.

  • Measurement: The absorbance is read on a plate reader, and the IC50 (concentration that inhibits cell growth by 50%) is calculated.

In Vivo Xenograft Models

For in vivo assessment of anticancer efficacy, human tumor xenograft models in immunocompromised mice are the standard.[19][20]

Experimental Workflow: Anticancer Efficacy in a Xenograft Model

G cluster_0 Xenograft Model Workflow A Implant human cancer cells subcutaneously into immunocompromised mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment groups (Vehicle, BBS-123, Standard-of-care) B->C D Administer treatment and monitor tumor volume and body weight C->D E Analyze tumor growth inhibition D->E

Sources

A Head-to-Head Comparison of Benzothiazole Sulfone-Based Linkers in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in Targeted Therapeutics

In the landscape of modern drug development, targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in precision medicine. The efficacy of these modalities is not solely dependent on the targeting moiety or the potent payload but is critically governed by the chemical linker that bridges them. The linker is far from a passive spacer; it is a dynamic component that dictates the stability, solubility, pharmacokinetics, and mechanism of action of the entire bioconjugate.[1][2] An ideal linker must maintain a delicate balance: remaining stable in systemic circulation to prevent premature payload release and off-target toxicity, while ensuring efficient cleavage and payload liberation within the target cell.[3]

This guide provides an in-depth, head-to-head comparison of an emerging class of rigid, thiol-cleavable linkers—benzothiazole sulfones—with established linker technologies. While the specific molecule 5-Bromobenzothiazole-2-sulfonic acid is not a linker itself, its core structure, benzothiazole-2-sulfone, serves as a versatile electrophilic hub for creating linkers where the sulfonic acid acts as an excellent leaving group upon nucleophilic attack. We will explore the unique physicochemical properties, cleavage mechanisms, and potential advantages of this scaffold, supported by available experimental data and detailed protocols for comparative evaluation.

The Benzothiazole Sulfone Linker: A Novel Approach to Thiol-Mediated Cleavage

Benzothiazole and its derivatives are well-established pharmacophores in medicinal chemistry, valued for their rigid bicyclic structure and diverse biological activities.[4][5][6] This inherent rigidity is a desirable trait in linker design, particularly for PROTACs, where a constrained conformation can pre-organize the molecule into a bioactive state, enhancing the stability of the ternary complex and improving degradation efficiency.[7][8]

The benzothiazole sulfone (BTS) motif introduces a novel, thiol-sensitive cleavage mechanism. Unlike traditional disulfide linkers that are cleaved by reduction, the BTS linker operates via a nucleophilic aromatic substitution (SNAr) reaction.[9][10] Intracellularly high concentrations of glutathione (GSH), a thiol-containing tripeptide, can act as the nucleophile, attacking the C2 position of the benzothiazole ring and displacing the payload, which is linked via the sulfone group.[1] The sulfonic acid moiety serves as the leaving group in this process.

cluster_0 Benzothiazole Sulfone Linker Cleavage ADC Antibody-Drug Conjugate (BTS Linker) Cleavage SNAr Reaction (Thiolysis) ADC->Cleavage Internalization GSH Glutathione (GSH) (High intracellular concentration) GSH->Cleavage Payload Active Payload Released Cleavage->Payload Byproduct Antibody-Linker-GSH Adduct Cleavage->Byproduct

Caption: Mechanism of payload release from a benzothiazole sulfone (BTS) linker.

Head-to-Head Comparison: Benzothiazole Sulfone vs. Conventional Linkers

The selection of a linker technology is a critical decision in the design of ADCs and PROTACs. Below, we compare the key attributes of benzothiazole sulfone-based linkers with two widely used classes: enzyme-cleavable peptide linkers (e.g., Val-Cit-PABC) and flexible polyethylene glycol (PEG) linkers.

FeatureBenzothiazole Sulfone (BTS) LinkerVal-Cit-PABC LinkerPEG Linker
Backbone Rigid, aromaticSemi-flexible, peptide-basedHighly flexible, hydrophilic chain
Cleavage Mechanism Thiolysis (SNAr) by GlutathioneEnzymatic (Cathepsin B)Typically non-cleavable (used for spacing)
Cleavage Site Cytosol (high GSH)Lysosomes (high Cathepsin B)N/A (requires antibody degradation)
Bystander Effect Potentially high (if payload is membrane-permeable)High (payload released in active form)Low to none
Plasma Stability Potentially high (less susceptible to proteases)Variable (can be susceptible to esterases)[3]High
Hydrophilicity Low (can be modified)ModerateHigh
Synthesis Multi-step, requires sulfone formationWell-established peptide chemistryReadily available building blocks
Performance Insights
  • Rigidity and Ternary Complex Formation (PROTACs): The rigid benzothiazole scaffold can be advantageous in PROTAC design. By reducing conformational flexibility, it can lower the entropic penalty of forming the ternary complex (Target-PROTAC-E3 Ligase), potentially leading to more potent and selective protein degradation.[7] In contrast, highly flexible PEG linkers may require more energy to adopt the optimal conformation for ternary complex formation, though they can span longer distances.[11]

  • Cleavage and Stability (ADCs): The BTS linker's reliance on the high intracellular concentration of glutathione for cleavage offers a distinct mechanism compared to the protease-dependent Val-Cit linker.[1] This could be advantageous in tumors with low lysosomal protease activity. While direct comparative stability data is limited, the SNAr mechanism is generally robust and less susceptible to the plasma esterases that can sometimes prematurely cleave peptide linkers.[3] Research has shown that BTS-containing peptides react rapidly with thiol nucleophiles at room temperature, demonstrating the feasibility of this cleavage strategy.[9]

  • Physicochemical Properties: The inherent aromaticity of the benzothiazole core makes these linkers relatively hydrophobic. This can be a double-edged sword: while it may enhance cell permeability, it can also lead to aggregation, particularly in ADCs with a high drug-to-antibody ratio (DAR).[12] This contrasts with PEG linkers, which are prized for their ability to increase the hydrophilicity and solubility of the overall conjugate.[12] However, the benzothiazole scaffold can be functionalized to modulate its physicochemical properties. The introduction of a sulfonic acid group, as in the parent compound of this topic, or other polar functionalities, can significantly increase hydrophilicity.[12][13]

Supporting Experimental Data

While direct head-to-head performance data of a fully assembled BTS-linked bioconjugate against conventional linkers is not yet widely published, proof-of-concept studies have validated the core cleavage mechanism. A study on peptide-based cleavable linkers demonstrated that a benzothiazole sulfone linker on a peptide achieves complete cleavage through a SNAr reaction in the presence of mild thiol nucleophiles.[10]

For comparison, below is a summary of typical performance data for ADCs constructed with established linker technologies.

Linker TypeADC ExampleTarget AntigenCell LineIC50 (pM)Reference
Enzyme-cleavable Trastuzumab-Val-Cit-MMAEHER2SK-BR-314.3[3]
Enzyme-cleavable Trastuzumab-Sulfatase-cleavable-MMAEHER2SK-BR-361[3]
Non-cleavable Trastuzumab-SMCC-DM1 (Kadcyla®)HER2SK-BR-333[3]

Experimental Protocols for Head-to-Head Linker Evaluation

To facilitate the direct comparison of a novel linker like benzothiazole sulfone with established technologies, a series of standardized in vitro and in vivo assays are required.

Protocol 1: In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC by measuring its ability to kill cancer cells that express the target antigen.

Workflow:

cluster_1 In Vitro Cytotoxicity Assay Workflow A Seed target cells in 96-well plates B Prepare serial dilutions of ADCs A->B C Treat cells with ADCs (72-120h incubation) B->C D Add viability reagent (e.g., CellTiter-Glo®) C->D E Measure luminescence D->E F Plot dose-response curve and calculate IC50 E->F

Caption: General workflow for an in vitro ADC cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed target-positive (e.g., HER2-positive SK-BR-3) and target-negative (e.g., HER2-negative MCF-7) cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs (e.g., ADC-BTS-Payload, ADC-VC-Payload, and a non-binding control ADC) in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for 72 to 120 hours at 37°C in a CO2 incubator.

  • Viability Assessment: Assess cell viability using a suitable method, such as a luminescence-based assay (e.g., CellTiter-Glo®) that measures ATP levels.

  • Data Analysis: Measure the signal on a plate reader. Normalize the data to untreated controls and plot the percentage of cell viability against the logarithm of the ADC concentration. Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.[14]

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker and the integrity of the ADC in plasma to predict its behavior in circulation.

Detailed Steps:

  • Incubation: Incubate the test ADC (e.g., at 100 µg/mL) in human or mouse plasma at 37°C. Include a buffer control (ADC in PBS).

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours). Immediately freeze the samples at -80°C to stop any reactions.

  • Analysis: Analyze the samples to determine the average Drug-to-Antibody Ratio (DAR) and the concentration of released free payload.

    • DAR Analysis: Use Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the average DAR over time. A decrease in DAR indicates payload loss.

    • Free Payload Analysis: Precipitate plasma proteins, extract the supernatant, and quantify the free payload using LC-MS/MS. An increase in free payload indicates linker cleavage.[12]

Protocol 3: PROTAC-Mediated Degradation Assay (Western Blot)

This assay measures the ability of a PROTAC to induce the degradation of its target protein within cells.

Workflow:

cluster_2 PROTAC Degradation Assay Workflow P1 Treat cells with varying concentrations of PROTAC P2 Incubate for a defined period (e.g., 18-24h) P1->P2 P3 Lyse cells and quantify protein P2->P3 P4 Perform SDS-PAGE and Western Blotting P3->P4 P5 Probe with antibodies for target protein & loading control P4->P5 P6 Quantify band intensity and calculate DC50/Dmax P5->P6

Caption: Workflow for assessing PROTAC-mediated protein degradation via Western Blot.

Detailed Steps:

  • Cell Treatment: Plate cells and treat them with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed duration (typically 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blotting: Normalize protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11]

Conclusion and Future Perspectives

The linker is a linchpin in the design of successful ADCs and PROTACs. While flexible linkers like PEG and enzyme-cleavable linkers like Val-Cit are well-established, the exploration of novel linker chemistries is essential for expanding the therapeutic window and overcoming existing limitations.

Benzothiazole sulfone-based linkers present a compelling new strategy, offering a unique combination of a rigid scaffold and a thiol-sensitive cleavage mechanism. The rigidity may offer significant advantages for PROTACs by promoting the formation of stable ternary complexes, while the glutathione-triggered cleavage provides an alternative payload release mechanism for ADCs that is independent of lysosomal proteases.

However, the field is still in its nascent stages. Key questions regarding the in vivo stability, immunogenicity, and potential for off-target reactions of the benzothiazole-linker adduct remain to be thoroughly investigated. Direct, head-to-head comparisons with clinically validated linkers, using the protocols outlined in this guide, are a critical next step. The synthesis of a panel of bioconjugates—for instance, an anti-HER2 ADC with an MMAE payload and a BRD4-targeting PROTAC—using a BTS linker versus Val-Cit and PEG linkers would provide the definitive data needed to assess its true potential. Such studies will be instrumental in determining whether the benzothiazole sulfone scaffold can be translated into a clinically valuable addition to the bioconjugation toolkit.

References

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A Researcher's Guide to Target Engagement: A Comparative Analysis for 5-Bromobenzothiazole-2-sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the validation of a drug candidate's interaction with its intended biological target is a cornerstone of preclinical development. For researchers investigating the therapeutic potential of novel compound series, such as 5-bromobenzothiazole-2-sulfonic acid derivatives, a robust assessment of target engagement is not merely a confirmatory step but a critical determinant of a program's trajectory. These derivatives, built upon the versatile benzothiazole scaffold, have shown promise across various therapeutic areas, including oncology and neurodegenerative diseases, often by modulating the activity of protein kinases and other key cellular enzymes.[1][2][3]

This guide provides a comparative analysis of leading methodologies for assessing the target engagement of small molecules like this compound derivatives. We will delve into the mechanistic principles, practical considerations, and experimental workflows of several key techniques, offering the insights necessary to make informed decisions in your research. Our focus is not just on the "how," but the "why"—explaining the causality behind experimental choices to ensure a self-validating and rigorous approach to target validation.

The Imperative of Target Engagement: Beyond Affinity to Cellular Action

Confirming that a molecule binds to its purified target protein with high affinity is a crucial first step. However, this in vitro affinity does not always translate to the desired biological effect within the complex milieu of a living cell. Target engagement assays bridge this gap by providing evidence that a compound interacts with its target in a physiologically relevant context. This is paramount for establishing a clear mechanism of action and for optimizing dose-response relationships in subsequent preclinical and clinical studies.

A Comparative Overview of Target Engagement Methodologies

The choice of a target engagement assay is dictated by several factors, including the nature of the target protein, the availability of specific reagents, the desired throughput, and the specific questions being asked. Here, we compare four powerful techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Additionally, we will touch upon chemical proteomics approaches like Kinobeads for broader target profiling.

Methodology Principle Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[4][5][6][7][8]Target engagement in cells and tissues, EC50 values.[7]Label-free, performed in a native cellular environment.[4][7]Lower throughput for traditional format, requires specific antibodies for detection.[4]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[9][10][11]Binding affinity (KD), association (ka) and dissociation (kd) rates.[11]Real-time, label-free, provides detailed kinetic information.[10]Requires protein immobilization, which may affect its conformation; potential for non-specific binding.[12]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[13][14][15][16]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13][14]Label-free, in-solution, provides a complete thermodynamic profile of the interaction.[14][16]Requires relatively large amounts of protein and compound, lower throughput.
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[17][18][19][20][21]Binding affinity (KD), IC50 values in competitive assays.[18]Homogeneous, high-throughput format, sensitive.[17][19]Requires a fluorescently labeled probe, potential for interference from fluorescent compounds.
Kinobeads (Chemical Proteomics) Affinity chromatography using immobilized broad-spectrum kinase inhibitors to capture and identify kinases from cell lysates.[22][23][24][25][26]Identification of kinase targets and off-targets, selectivity profiling.[22][24]Unbiased, proteome-wide view of kinase interactions in a native-like state.[22]Limited to ATP-competitive inhibitors, may not capture all kinases.[22]

In-Depth Methodologies and Experimental Workflows

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[4][5][6] The underlying principle is that the binding of a small molecule, such as a this compound derivative, to its target protein increases the protein's thermal stability.[7]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture cells to appropriate confluency treatment 2. Treat cells with 5-bromobenzothiazole derivative or vehicle control cell_culture->treatment heating 3. Heat cell lysates to a range of temperatures treatment->heating centrifugation 4. Centrifuge to separate soluble and aggregated proteins heating->centrifugation western_blot 5. Analyze soluble fraction by Western Blot for the target protein centrifugation->western_blot quantification 6. Quantify band intensities and plot melt curves western_blot->quantification

Caption: A streamlined workflow for a Cellular Thermal Shift Assay.

  • Vehicle Control: Essential for establishing the baseline thermal stability of the target protein without the ligand.

  • Temperature Gradient: A range of temperatures is crucial to generate a complete "melting curve" of the protein, from which the melting temperature (Tm) can be determined.

  • Western Blotting: This provides a specific and semi-quantitative readout of the amount of soluble target protein remaining at each temperature. For unknown targets, mass spectrometry-based proteomics can be employed.[6]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity of a drug-target interaction.[9][10][11] It is particularly useful for lead optimization due to its ability to dissect the association and dissociation rates of a compound.

SPR_Workflow cluster_preparation Preparation cluster_binding_analysis Binding Analysis cluster_data_analysis Data Analysis immobilization 1. Immobilize purified target protein onto the sensor chip injection 2. Inject varying concentrations of 5-bromobenzothiazole derivative (analyte) over the chip immobilization->injection association 3. Monitor association phase in real-time injection->association dissociation 4. Inject buffer to monitor the dissociation phase association->dissociation sensorgram 5. Generate sensorgrams and fit data to a binding model dissociation->sensorgram kinetics 6. Determine ka, kd, and KD sensorgram->kinetics

Caption: The sequential steps involved in a typical SPR experiment.

  • Immobilization Strategy: The method of attaching the target protein to the sensor chip (e.g., amine coupling, capture-based) is critical to ensure the protein remains in its native, active conformation.

  • Concentration Series: Using a range of analyte concentrations is necessary to accurately determine the kinetic parameters and the equilibrium dissociation constant (KD).

  • Reference Flow Cell: A reference surface without the immobilized protein is used to subtract non-specific binding and bulk refractive index changes, ensuring the measured response is due to the specific interaction.[12]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[13][14][15][16]

ITC_Workflow cluster_sample_prep Sample Preparation cluster_titration Titration cluster_data_analysis Data Analysis protein_prep 1. Prepare purified target protein in the sample cell ligand_prep 2. Prepare 5-bromobenzothiazole derivative in the injection syringe titration 3. Titrate the ligand into the protein solution in a stepwise manner ligand_prep->titration heat_measurement 4. Measure the heat released or absorbed after each injection titration->heat_measurement binding_isotherm 5. Plot the integrated heat changes against the molar ratio heat_measurement->binding_isotherm thermodynamics 6. Fit the data to a binding model to determine KD, n, ΔH, and ΔS binding_isotherm->thermodynamics

Caption: A schematic representation of an Isothermal Titration Calorimetry experiment.

  • Precise Concentration Determination: Accurate concentrations of both the protein and the ligand are critical for obtaining reliable stoichiometric and affinity data.

  • Buffer Matching: The buffers for the protein and ligand must be identical to minimize heat of dilution effects, which can confound the binding signal.

  • Control Titrations: Titrating the ligand into buffer alone is an essential control to measure the heat of dilution of the ligand, which is then subtracted from the experimental data.

Fluorescence Polarization (FP)

FP is a versatile, high-throughput technique for monitoring molecular interactions in solution.[17][18][19][20][21] It relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

FP_Workflow cluster_reagent_prep Reagent Preparation cluster_assay Assay cluster_measurement Measurement & Analysis reagent_prep 1. Prepare target protein, fluorescently labeled probe, and 5-bromobenzothiazole derivative (competitor) incubation 2. Incubate a fixed concentration of protein and probe with varying concentrations of the competitor reagent_prep->incubation fp_reading 3. Measure fluorescence polarization incubation->fp_reading ic50_determination 4. Plot polarization vs. competitor concentration to determine IC50 fp_reading->ic50_determination

Caption: The workflow for a competitive Fluorescence Polarization binding assay.

  • Fluorescent Probe Selection: The fluorescent probe must bind to the target with sufficient affinity and exhibit a significant change in polarization upon binding.

  • Concentrations of Protein and Probe: These are typically kept constant and at a concentration that gives a robust signal window for the assay.

  • Competitive Format: This is often the most practical approach for screening unlabeled compounds, as it does not require labeling of each test molecule.

Broader Target Profiling with Kinobeads

For compound classes like benzothiazoles, which are known to interact with kinases, a broader understanding of their selectivity is crucial.[1] Chemical proteomics approaches, such as the use of Kinobeads, can provide a snapshot of the interactions of a compound with a large portion of the kinome in a single experiment.[22][23][24][25][26] This is a competition-based assay where the this compound derivative competes with immobilized, broad-spectrum kinase inhibitors for binding to kinases in a cell lysate. The bound kinases are then identified and quantified by mass spectrometry. This approach is invaluable for identifying both on-target and potential off-target interactions, which is critical for understanding the full pharmacological profile of a compound and for anticipating potential toxicities.

Conclusion: An Integrated Approach to Target Engagement

The assessment of target engagement is a multifaceted endeavor that requires a thoughtful selection of complementary techniques. For this compound derivatives, a tiered approach is recommended. High-throughput methods like Fluorescence Polarization can be employed for initial screening and structure-activity relationship studies. Hits can then be further characterized biophysically using Surface Plasmon Resonance or Isothermal Titration Calorimetry to obtain detailed kinetic and thermodynamic information. Crucially, Cellular Thermal Shift Assays should be used to confirm target engagement in a physiologically relevant cellular environment. Finally, for kinase-modulating compounds, a broad selectivity profile should be established using chemical proteomics approaches like Kinobeads. By integrating these methodologies, researchers can build a comprehensive and robust data package that clearly elucidates the mechanism of action of their compounds, paving the way for successful preclinical and clinical development.

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  • This compound. Echemi.
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A Comparative Guide to Assessing the Cross-Reactivity of Benzothiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold and the Imperative of Selectivity

The benzothiazole ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and versatile synthetic handles have made it a cornerstone in the development of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] Derivatives of this scaffold have been successfully developed as inhibitors for a diverse range of enzymes, from protein kinases to carbonic anhydrases and cholinesterases.[1][3][4]

However, this therapeutic potential is intrinsically linked to a critical challenge: selectivity . An inhibitor's ability to discriminate between its intended target and hundreds of other structurally related proteins is paramount. A lack of selectivity, or "cross-reactivity," can lead to unintended biological consequences, ranging from misleading experimental results in a research setting to severe off-target toxicities in a clinical context.[5][6] Indeed, unforeseen off-target effects are a leading cause of failure in drug development pipelines.[5]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the cross-reactivity of 5-Bromobenzothiazole-2-sulfonic acid-based inhibitors and the broader class of benzothiazole derivatives. We will move beyond simple checklists, explaining the causality behind experimental choices and presenting a tiered, self-validating workflow to build a robust selectivity profile for any candidate inhibitor.

Part 1: The Selectivity Challenge: A Kinase-Centric View

Protein kinases, one of the largest and most therapeutically important enzyme families, serve as a prime example of the selectivity challenge.[7] The human genome contains over 500 kinases, all sharing a conserved ATP-binding pocket, which is the target for the majority of kinase inhibitors.[7][8] This structural conservation makes achieving selectivity a formidable task.[5] An inhibitor designed to fit the ATP pocket of a specific cancer-driving kinase, for instance, may inadvertently bind to dozens of other kinases that regulate essential physiological processes, leading to potential toxicity.[8]

Therefore, a rigorous assessment of an inhibitor's interactions across the entire "kinome" is not merely a supplementary check but a foundational step in its validation.[6][9] This principle extends to other large enzyme families where benzothiazole inhibitors are active.

Part 2: A Tiered Workflow for Comprehensive Cross-Reactivity Profiling

A robust selectivity assessment is not a single experiment but a multi-layered investigation. We advocate for a tiered approach that begins with a broad, unbiased screen, followed by orthogonal validation in a more physiologically relevant context.

Tier 1: Broad-Spectrum Biochemical Profiling

The first step is to cast a wide net to identify all potential interactions, strong and weak. The goal is to understand the inhibitor's behavior across a large, representative panel of purified enzymes.

Method of Choice: Competition Binding Assays (e.g., KINOMEscan®)

This technology provides an unbiased survey of inhibitor interactions across hundreds of kinases.[10][11] It is an ATP-independent assay that measures the true thermodynamic binding affinity (Kd) of a compound for each kinase, making the data highly reproducible and comparable across different studies.[12]

Experimental Principle: The assay involves a kinase tagged with DNA, an immobilized ligand that binds to the active site of the kinase, and the test compound. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining bound to the solid support is quantified using qPCR.[12]

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Solubilize the test inhibitor (e.g., "BTZ-1") in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Assay Concentration: The screening is typically performed at a single high concentration (e.g., 1 µM or 10 µM) to capture even weak interactions.

  • Incubation: The test compound is incubated with a panel of over 450 human kinases, each paired with its specific immobilized ligand.[11][12]

  • Affinity Capture: The kinase-ligand binding equilibrium is established. The mixture is passed over a solid support that captures the immobilized ligand and any kinase bound to it.

  • Quantification: Unbound components are washed away. The amount of kinase captured on the solid support is measured via qPCR of the DNA tag. A lower signal indicates that the test compound successfully competed with the immobilized ligand for binding.[12]

  • Data Analysis: Results are often expressed as "% Control," where a lower percentage signifies stronger binding. A common threshold for a "hit" is <35% or <10% of the DMSO control signal.

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Inhibitor Test Inhibitor (BTZ-1) in DMSO Incubate Incubate Inhibitor with Kinase Panel Inhibitor->Incubate KinasePanel Kinase Panel (>450 Purified Kinases) KinasePanel->Incubate Capture Affinity Capture on Immobilized Ligand Incubate->Capture Quantify Wash & Quantify Bound Kinase (qPCR) Capture->Quantify Data Calculate % Control vs DMSO Quantify->Data Hits Identify Off-Target Hits (e.g., % Control < 10) Data->Hits

Caption: Cellular Thermal Shift Assay workflow.

Part 3: Comparative Analysis - An Illustrative Case Study

To demonstrate the power of this tiered approach, let us consider a hypothetical case study. We have developed BTZ-1 , a 5-bromobenzothiazole derivative, as a potent inhibitor of Target Kinase A (TKA) , a key driver in a specific cancer type. As an alternative, we have ALT-2 , a compound with a different chemical scaffold, also designed to inhibit TKA.

Tier 1 Results: Kinome Profiling

Both inhibitors were screened at 1 µM against a 468-kinase panel. The results for the primary target and significant off-targets are summarized below.

Table 1: Biochemical Selectivity Profile of BTZ-1 vs. ALT-2 (1 µM)
Kinase Target BTZ-1 (% Control)ALT-2 (% Control)
Target Kinase A (TKA) 0.5 1.2
Off-Target Kinase B (TKB)2.1 95.4
Off-Target Kinase C (TKC)8.7 88.1
Off-Target Kinase D (TKD)65.25.5
Data is hypothetical for illustrative purposes. % Control from a competition binding assay where lower values indicate stronger binding.

Analysis: The biochemical screen shows that both BTZ-1 and ALT-2 are potent binders of the intended target, TKA. However, the benzothiazole-based inhibitor, BTZ-1 , shows potent binding to two additional kinases, TKB and TKC. In contrast, ALT-2 has a much cleaner biochemical profile, with only one significant off-target, TKD.

Tier 2 Results: Cellular Target Engagement

Based on the biochemical data, we performed CETSA ITDR experiments in a relevant cancer cell line to see if these interactions translate to a cellular context.

Table 2: Cellular Target Engagement EC50 of BTZ-1 vs. ALT-2
Protein Target BTZ-1 (EC50, nM)ALT-2 (EC50, nM)
Target Kinase A (TKA) 55 80
Off-Target Kinase B (TKB)150 >10,000
Off-Target Kinase C (TKC)>10,000>10,000
Off-Target Kinase D (TKD)>10,000450
Data is hypothetical for illustrative purposes. EC50 determined by CETSA ITDR.

Analysis: The CETSA results provide critical, context-rich insights.

  • BTZ-1 potently engages its intended target TKA in cells, but it also clearly engages the off-target kinase TKB, albeit with ~3-fold lower potency. Interestingly, the interaction with TKC observed biochemically does not translate to cellular engagement, suggesting this might be a less relevant off-target in a physiological system.

  • ALT-2 engages TKA with good potency and also engages its off-target TKD, but with a selectivity window of over 5-fold. It shows no engagement of TKB or TKC.

Part 4: Visualizing the Mechanistic Impact of Cross-Reactivity

Understanding the potential consequences of the observed cross-reactivity is crucial. Let's assume TKA is part of a pro-growth signaling pathway, while the off-target TKB is a critical component of a separate pathway that regulates cellular adhesion.

Hypothetical Signaling Pathways

G cluster_pathway1 Pro-Growth Pathway (Cancer Driving) cluster_pathway2 Cell Adhesion Pathway GF Growth Factor Receptor1 Receptor GF->Receptor1 TKA Target Kinase A (TKA) Receptor1->TKA Downstream1 Effector Proteins TKA->Downstream1 Proliferation Cell Proliferation Downstream1->Proliferation ECM Extracellular Matrix Integrin Integrin Receptor ECM->Integrin TKB Off-Target Kinase B (TKB) Integrin->TKB Adhesion Focal Adhesion Complex TKB->Adhesion Stability Cell Stability & Adhesion Adhesion->Stability Inhibitor BTZ-1 Inhibitor Inhibitor->TKA Intended Inhibition Inhibitor->TKB Off-Target Inhibition

Caption: Impact of BTZ-1 cross-reactivity on signaling.

Mechanistic Interpretation: As the diagram illustrates, BTZ-1 successfully inhibits TKA, blocking the pro-growth pathway as intended. However, its simultaneous off-target inhibition of TKB disrupts the cell adhesion pathway. This could lead to unintended consequences such as decreased tissue integrity, altered cell migration, or other toxicities that would not have been predicted without a thorough cross-reactivity assessment.

Conclusion

The development of potent and selective inhibitors from the versatile benzothiazole scaffold requires a rigorous, multi-tiered approach to de-risk potential cross-reactivity. Relying on a single data point, such as the potency against the primary target, is insufficient. By integrating broad biochemical profiling with cellular target engagement assays, researchers can build a comprehensive understanding of a compound's true interaction profile. This systematic, evidence-based workflow not only validates the inhibitor's mechanism of action but is also essential for selecting drug candidates with the highest potential for success and the lowest risk of off-target liabilities.

References

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A Comparative Guide to Elucidating the Mechanism of Action of 5-Bromobenzothiazole-2-sulfonic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action of 5-Bromobenzothiazole-2-sulfonic acid. Given the limited direct biological data on this specific compound, we will leverage a structure-activity relationship approach, drawing comparisons with well-characterized benzothiazole derivatives to postulate and experimentally validate its potential biological targets.

Introduction: The Benzothiazole Scaffold and the Enigma of this compound

The benzothiazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Derivatives of this heterocyclic framework have demonstrated a vast spectrum of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[2][3] This versatility stems from the scaffold's ability to interact with a wide array of biological targets, including enzymes and receptors.[1][4]

While many benzothiazole derivatives are well-studied, the specific compound This compound (CAS 1215205-70-1) remains largely uncharacterized in the biological literature.[5] Its structure, featuring a benzothiazole core, a bromine atom at the 5-position, and a sulfonic acid group at the 2-position, suggests several plausible mechanisms of action. This guide aims to deconstruct the molecule's structural components, propose potential biological targets by comparing it with known active analogs, and provide robust experimental protocols to test these hypotheses.

Structural Analysis and Mechanistic Hypotheses

The chemical architecture of this compound provides critical clues to its potential biological function. We can dissect the molecule into three key pharmacophoric elements:

  • The Benzothiazole Core: This bicyclic system is a common feature in many enzyme inhibitors. Its planar structure allows for stacking interactions, while the nitrogen and sulfur atoms can form crucial hydrogen bonds and coordinate with metallic cofactors within enzyme active sites. Benzothiazole derivatives are known to inhibit a range of enzymes, including protein kinases, glutathione S-transferase (GST), and tyrosinase.[6][7][8]

  • The 5-Bromo Substituent: Halogen atoms, particularly bromine, can significantly modulate a compound's pharmacological profile. The bromine atom at the 5-position can enhance binding affinity through hydrophobic and halogen-bonding interactions. Furthermore, it alters the electronic distribution of the ring system, potentially influencing its reactivity and target specificity. For instance, derivatives of 2-Amino-5-bromobenzothiazole have been investigated as potent inhibitors of protein kinases and protein aggregation.[7]

  • The 2-Sulfonic Acid Group: The highly polar and acidic sulfonic acid moiety drastically increases the water solubility of the compound. While this may impact cell permeability, it also presents a strong potential for specific electrostatic interactions with positively charged residues (e.g., arginine, lysine) in enzyme active sites. Notably, various small molecule sulfonic acids have been identified as effective inhibitors of ecto-5'-Nucleotidase (eN), an enzyme implicated in cancer progression.[9]

Based on this structural analysis, we propose three primary, testable hypotheses for the mechanism of action of this compound:

  • Hypothesis 1: Inhibition of Protein Kinases. Drawing from the established activity of other brominated benzothiazoles, the compound may act as an ATP-competitive inhibitor of protein kinases involved in oncogenic signaling pathways.[7]

  • Hypothesis 2: Inhibition of Glutathione S-Transferase (GST). Several benzothiazole derivatives are known to target GSTP1-1, an enzyme overexpressed in many tumors and associated with drug resistance.[6]

  • Hypothesis 3: Inhibition of Ecto-5'-Nucleotidase (eN). The sulfonic acid group is a key structural alert for this target, suggesting a potential role as an anti-tumor agent through the modulation of extracellular adenosine levels.[9]

Comparative Analysis with Structurally Related Compounds

To contextualize our hypotheses, we compare this compound with several well-characterized compounds that share key structural motifs. This comparison helps in designing appropriate validation experiments and interpreting potential outcomes.

CompoundStructurePrimary Target(s)General Mechanism of ActionKey Validation Assays
This compound Chemical structure of this compoundHypothesized: Protein Kinases, GST, Ecto-5'-NucleotidaseHypothesized: Enzyme InhibitionKinase activity assays, GST inhibition assays, eN activity assays, cell viability assays
Riluzole Chemical structure of RiluzoleGlutamate signaling pathways, TREK-1 potassium channelGlutamate antagonist, neuroprotective agent.[2][4]Electrophysiology, neurotransmitter release assays
2-Amino-5-bromobenzothiazole Derivatives Representative structure of a 2-Amino-5-bromobenzothiazole derivativePI3K, Aurora, Src family kinasesATP-competitive inhibition of kinase activity, leading to cell cycle arrest and apoptosis.[7]In vitro kinase inhibition assays (e.g., ADP-Glo), Western blotting for downstream signaling
N-(4-chlorophenyl)-1,3-benzothiazol-2-amine Representative structure of a benzothiazole GST inhibitorGlutathione S-Transferase P1-1 (GSTP1-1)Binds to the substrate-binding site (H-site) of the enzyme, inhibiting its detoxification function.[6]Colorimetric GST activity assay, molecular docking
Sodium 2,4-dinitrobenzenesulfonate Chemical structure of Sodium 2,4-dinitrobenzenesulfonateEcto-5'-Nucleotidase (eN)Direct inhibition of the enzyme's catalytic activity, preventing the conversion of AMP to adenosine.[9]Malachite green phosphate assay, HPLC-based activity assay

Experimental Workflows for Mechanism of Action Confirmation

A systematic experimental approach is crucial to validate the proposed mechanisms. The following section details the protocols for key assays.

General Experimental Workflow

The overall strategy involves a tiered screening approach, starting with broad cellular assays and progressing to specific enzymatic and biophysical assays to confirm the direct target and mechanism.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Broad Target Class Screening cluster_2 Tier 3: Hit Validation & Mechanism Elucidation pheno_screen Anti-Proliferative Assay (e.g., MTT on Cancer Cell Panel) kinase_panel Broad Kinase Panel Screen (e.g., 400+ kinases) pheno_screen->kinase_panel If active enzyme_screen Other Enzyme Class Screens (GST, eN, etc.) pheno_screen->enzyme_screen If active ic50 IC50 Determination on Specific Enzyme Hit(s) kinase_panel->ic50 Identify hit(s) enzyme_screen->ic50 kinetics Enzyme Kinetic Studies (e.g., Michaelis-Menten) ic50->kinetics Confirm direct inhibition cell_target Cellular Target Engagement (e.g., Western Blot for Pathway Modulation) ic50->cell_target

Caption: Tiered approach for target identification and validation.

Protocol 1: In Vitro Protein Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is designed to quantify the activity of a specific protein kinase by measuring the amount of ADP produced during the enzymatic reaction. An inhibitor will decrease the amount of ADP formed.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, after which a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescence signal is directly proportional to the ADP concentration and, therefore, to kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, ATP solution at 2X the final desired concentration, and substrate solution at 2X the final desired concentration. Prepare a serial dilution of this compound.

  • Kinase Reaction:

    • Add 5 µL of the test compound or vehicle control to the wells of a 384-well plate.

    • Add 10 µL of a kinase/substrate mixture.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value from the resulting dose-response curve.

Protocol 2: Glutathione S-Transferase (GST) Colorimetric Activity Assay

Principle: This assay measures the conjugation of 1-Chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST. The product, GS-DNB, absorbs light at 340 nm. An inhibitor will reduce the rate of formation of GS-DNB.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 6.5). Prepare stock solutions of GSH and CDNB in the assay buffer.

  • Assay Setup:

    • In a 96-well UV-transparent plate, add 160 µL of assay buffer.

    • Add 10 µL of GSH solution.

    • Add 10 µL of the test compound (this compound) or vehicle control.

    • Add 10 µL of purified GST enzyme solution (e.g., recombinant human GSTP1-1).

  • Reaction Initiation: Initiate the reaction by adding 10 µL of CDNB solution.

  • Data Acquisition: Immediately measure the absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate spectrophotometer.

  • Data Analysis: Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition and calculate the IC₅₀ value.

Visualizing a Potential Target Pathway: Kinase Signaling

If this compound is identified as a kinase inhibitor, it would likely target a pathway critical for cell survival and proliferation, such as the PI3K/Akt pathway, which is a known target for other benzothiazole derivatives.[7]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activates Inhibitor 5-Bromobenzothiazole- 2-sulfonic acid Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This guide establishes a clear, evidence-based strategy for confirming the mechanism of action of this compound. By leveraging comparative analysis with known bioactive molecules, we have formulated distinct, testable hypotheses targeting protein kinases, glutathione S-transferase, and ecto-5'-nucleotidase. The provided experimental protocols offer a robust framework for validating these hypotheses, from initial phenotypic screening to specific enzyme kinetics.

Successful identification of a primary target will pave the way for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess efficacy and pharmacokinetic properties. This systematic approach ensures scientific rigor and provides a logical pathway to unlock the therapeutic potential of this novel benzothiazole derivative.

References

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A Comparative Guide to the Validation of Benzothiazole-Based Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Kinase Inhibition

The benzothiazole core is a heterocyclic aromatic scaffold that has garnered significant attention in medicinal chemistry due to its ability to mimic the adenine portion of ATP. This characteristic allows it to function as a competitive inhibitor at the catalytic domain of protein kinases, which are crucial enzymes often dysregulated in cancer.[1] While a vast number of derivatives have been synthesized, this guide focuses on establishing a rigorous, universally applicable framework for the validation of novel benzothiazole-based compounds as potential anticancer therapeutics.

It is critical to note that while this guide provides a comprehensive validation strategy, peer-reviewed application and performance data for a specific compound like 5-Bromobenzothiazole-2-sulfonic acid is not currently available in public literature. Therefore, this document will use data from well-documented, structurally related benzothiazole derivatives to illustrate the validation process. The principles and protocols outlined herein are designed to be directly applicable for researchers aiming to characterize the performance of any new benzothiazole derivative.

Part 1: Initial Target Validation and Performance Benchmarking

The primary goal of initial validation is to quantify the potency of a novel benzothiazole derivative against its intended kinase target and to benchmark this performance against established alternatives. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a common and well-validated target for benzothiazole inhibitors due to its central role in tumor angiogenesis.[2][3]

Comparative Performance of Benzothiazole Derivatives as VEGFR-2 Inhibitors

The efficacy of a novel compound is meaningless in isolation. It must be compared against a known standard, such as Sorafenib, a multi-kinase inhibitor used in cancer therapy. The table below synthesizes inhibitory data from various studies on benzothiazole derivatives, providing a baseline for performance evaluation.

Compound IDScaffold DescriptionTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)Reference
Compound 4a 2-aminobenzothiazole hybrid with thiazolidine-2,4-dioneVEGFR-291Sorafenib53[2]
Compound 4e 2-aminobenzothiazole hybrid with thiazolidine-2,4-dioneVEGFR-2161Sorafenib53[2]
Compound 6b Benzothiazole-based Schiff baseVEGFR-2210Sorafenib300[4]
Compound 19 Benzothiazole derivative containing pyridinePI3Kα300 - 450 (µM)N/AN/A[5][6]
Compound 7l Benzothiazole-chromone derivativeATR Kinase2,527 (HCT116 cells)N/AN/A[7]
Compound 9i 2,6-disubstituted benzothiazoleHsp90 (CTD)3,900 (MCF-7 cells)N/AN/A[8]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Part 2: The Causality of Experimental Design: A Self-Validating Workflow

A robust validation protocol must be a self-validating system. Each step should logically follow from the last, with built-in controls that confirm the integrity of the results. The following workflow is designed to take a candidate compound from initial screening to cellular mechanism of action.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Target Engagement & Downstream Effects A Candidate Compound (e.g., this compound) B Biochemical Kinase Assay (e.g., VEGFR-2) A->B Screening C Determine IC₅₀ Value B->C Quantification D Antiproliferative Assay (MTT Assay) C->D Proceed if potent (e.g., IC₅₀ < 1 µM) E Determine GI₅₀ on Cancer Cell Lines (e.g., HCT-116, MCF-7) D->E Quantification F Cell Cycle Analysis (Flow Cytometry) E->F Mechanistic Insight H Western Blot Analysis E->H Proceed if active (e.g., GI₅₀ < 10 µM) G Apoptosis Assay (Annexin V-FITC) F->G Confirm Apoptotic Induction I Confirm Inhibition of Target Phosphorylation (e.g., p-VEGFR-2) H->I Direct Target Validation J Analyze Downstream Signaling Proteins I->J Pathway Analysis

Caption: A logical workflow for the validation of a novel benzothiazole kinase inhibitor.
Expertise in Action: Why This Workflow is Effective
  • Biochemical Assay First: Starting with a purified enzyme assay (Node B) is critical. It validates that the compound directly interacts with the intended target, eliminating the possibility that cellular effects are due to off-target activity or metabolic conversion. The benzothiazole scaffold is known to mimic ATP, making competitive binding at the kinase catalytic domain the primary hypothesis to test.[1]

  • Cellular Potency as a Secondary Filter: A compound can be a potent enzyme inhibitor but have poor cellular activity due to low membrane permeability or high efflux. The MTT assay (Node D) provides a crucial secondary validation step, ensuring the compound is active in a more complex biological environment.[2]

  • Confirming On-Target Activity in Cells: The final and most definitive step is to confirm that the compound inhibits the kinase within the cell. A Western Blot (Node H) showing decreased phosphorylation of the target protein (e.g., VEGFR-2) at concentrations consistent with the growth inhibition values (GI₅₀) provides authoritative evidence of on-target activity.[7]

Part 3: Detailed Experimental Protocols

Trustworthiness in scientific reporting comes from methodological transparency. The following are detailed, step-by-step protocols for the key validation experiments.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is designed to determine the IC₅₀ value of a test compound against the purified VEGFR-2 enzyme.

  • Principle: A luminescence-based assay (such as ADP-Glo™) measures the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.

  • Materials:

    • Recombinant human VEGFR-2 enzyme

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP solution

    • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

    • Test compound (serially diluted in DMSO)

    • Reference inhibitor (e.g., Sorafenib)

    • ADP-Glo™ Kinase Assay Kit

    • White, opaque 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound and Sorafenib in DMSO. A typical starting concentration is 100 µM.

    • Add 5 µL of kinase buffer containing the VEGFR-2 enzyme to each well of a 384-well plate.

    • Add 1 µL of the serially diluted test compound, reference compound, or DMSO (vehicle control) to the appropriate wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP. The final ATP concentration should be at or near its Km for the enzyme.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure ADP production by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Antiproliferative MTT Assay

This protocol assesses the ability of a compound to inhibit the growth of cancer cell lines.

  • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Materials:

    • Human cancer cell lines (e.g., HCT-116, MCF-7)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well clear flat-bottom plates

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Part 4: Visualizing the Mechanism of Action

To understand how benzothiazole inhibitors function at a molecular level, it is essential to visualize their interaction with the kinase ATP-binding site.

G cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue d_loop Activation Loop (D-Loop) atp ATP (Adenine) atp->hinge H-Bond btz Benzothiazole Scaffold btz->hinge H-Bond (Mimics Adenine)

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromobenzothiazole-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and a definitive disposal plan for 5-Bromobenzothiazole-2-sulfonic acid (CAS No. 1215205-70-1). Developed for researchers, scientists, and drug development professionals, this document synthesizes established chemical safety principles to ensure the safe handling and environmentally responsible disposal of this compound. Given the limited availability of a specific Safety Data Sheet (SDS), the following procedures are grounded in the known hazards of analogous benzothiazole and sulfonic acid derivatives to establish a robust and cautious operational standard.

Hazard Profile and Incompatibilities

Understanding the hazard profile is the cornerstone of safe chemical handling and disposal. While specific toxicological data for this compound is not extensively published, its structure—containing an acidic sulfonic acid group and a brominated aromatic ring—allows for a well-grounded assessment of its likely hazards. The procedures outlined are based on the properties of similar compounds, which are known to cause skin and eye irritation.[1][2][3][4]

Causality : The sulfonic acid group imparts strong acidic properties, making the compound corrosive and an irritant upon contact. The benzothiazole moiety and bromo-substituent can also contribute to skin and respiratory irritation. Therefore, all handling and disposal operations must be designed to prevent direct contact and aerosolization.

Hazard Classification (Inferred)Potential EffectsGHS Pictogram (Anticipated)
Skin Corrosion/Irritation Causes skin irritation, potential for burns with prolonged contact.[1][2][3]GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation Causes serious eye irritation, risk of severe damage.[1][2][3]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity May cause respiratory irritation if inhaled as dust.[3][4]GHS07 (Exclamation Mark)

Known Incompatible Materials : To prevent dangerous reactions, this compound waste must be segregated from the following:

  • Strong Oxidizing Agents : Can lead to vigorous or explosive reactions.[1]

  • Strong Bases : Vigorous acid-base neutralization reaction can generate significant heat.

  • Metals : As an acid, it may corrode certain metals, potentially releasing flammable hydrogen gas.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE regimen is mandatory to create a barrier between the researcher and the chemical, mitigating the risks identified above.[5]

Expertise & Trustworthiness : This PPE selection is a self-validating system. Each component addresses a specific route of exposure. For instance, a face shield is added to safety goggles not out of redundancy, but because it protects the entire face from splashes during bulk transfers or spill clean-up, a scenario for which goggles alone are insufficient.

PPE CategoryItem SpecificationRationale for Use
Hand Protection Nitrile or Butyl rubber gloves.[6]Provides a chemical-resistant barrier to prevent skin contact. Inspect gloves for integrity before each use.[5]
Eye/Face Protection Safety goggles and a full-face shield.[6][7]Goggles protect against dust and splashes; the face shield provides a secondary layer of protection for the entire face.[5]
Body Protection Chemical-resistant lab coat.Protects skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved respirator with acid gas cartridges.[7]Required when handling the solid powder outside of a certified chemical fume hood or when dust generation is likely.[5][8]

Step-by-Step Waste Collection and Segregation

Proper disposal begins at the point of generation. The primary directive for the final disposal of this compound is to manage it as hazardous waste through a licensed disposal company.[1][9] Do not discharge to sewer or mix with general laboratory trash.

Protocol for Solid Waste Collection:

  • Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container, preferably high-density polyethylene (HDPE). The container must be in good condition with a secure, vapor-tight lid.[10]

  • Affix a Hazardous Waste Label : Before adding any waste, the container must be labeled with:

    • The full chemical name: "Waste this compound"

    • The CAS Number: "1215205-70-1"

    • Associated Hazards: "Corrosive (Acidic), Irritant"

    • The date the first waste was added.[9]

  • Waste Accumulation : Carefully transfer the solid waste into the designated container using a dedicated scoop or spatula. This process should be performed within a fume hood to minimize the potential for dust inhalation.

  • Secure Storage : Keep the waste container securely closed at all times except when adding waste.[11] Store the container in a designated, well-ventilated satellite accumulation area away from the incompatible materials listed in Section 1.[9][11]

  • Arrange for Disposal : Once the container is full, or in accordance with your institution's policies (often not to exceed one year), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9][11]

Spill and Emergency Procedures

Accidental spills must be managed promptly and safely by trained personnel. The following procedures are for small, manageable spills (typically <100 grams) within a laboratory setting.

Protocol for Solid Spill Cleanup:

  • Restrict Access & Ventilate : Immediately alert others in the area and restrict access.[11] If not already in one, ensure the area is well-ventilated by using a fume hood to control dust.[12]

  • Don Appropriate PPE : Wear the full PPE ensemble as described in Section 2.

  • Neutralize the Spill : Gently cover the spilled solid with a suitable acid neutralizer, such as sodium bicarbonate or soda ash.[12][13][14] Avoid creating dust.[11]

  • Absorb and Collect : After neutralization (a cessation of fizzing may be an indicator), carefully collect the material using a scoop or brush and dustpan.[11][13] Place the collected residue into the designated hazardous waste container.

  • Decontaminate : Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.[11] Subsequently, wash the area with soap and water.[15]

Emergency First Aid Measures:

  • In Case of Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] If irritation occurs or persists, seek medical attention.[1]

  • In Case of Eye Contact : Immediately rinse the eyes cautiously with plenty of water for several minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[1][3] If you feel unwell, seek medical advice.[1]

  • If Swallowed : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram outlines the logical flow for the safe handling and disposal of this compound waste, from generation to final disposition.

G Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposition cluster_3 Spill Emergency A 1. Generate Solid Waste in Fume Hood B 2. Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) A->B C 3. Transfer Waste to Labeled, Compatible HDPE Container B->C D 4. Securely Close Container C->D E 5. Store in Designated Satellite Accumulation Area D->E F 6. Segregate from Incompatibles (Bases, Oxidizers) E->F G 7. Container Full or Accumulation Time Limit Reached F->G H 8. Request Pickup by EHS or Licensed Contractor G->H I 9. Professional Transport to Approved Disposal Facility H->I J Spill Occurs K Neutralize with NaHCO3 J->K L Collect & Place in Hazardous Waste Container K->L L->C

Caption: Workflow for the safe collection and disposal of this compound.

References

  • TCI Chemicals. (2025). Safety Data Sheet: AzBTS [=2,2'-Azinobis(3-ethylbenzothiazoline-6- sulfonic Acid Ammonium Salt)]. TCI Chemicals.
  • LGC Standards. (2023). Safety Data Sheet: 1,3-Benzothiazole-2-sulfonic acid. LGC Standards.
  • Echemi. (n.d.). This compound. Echemi.
  • Benchchem. (n.d.).
  • University of California. (n.d.). Spill Cleanup Quick Reference.
  • Pawar, S., et al. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE.
  • Ghem FZE. (2018).
  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile. Sigma-Aldrich.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-1,3-benzothiazole. Fisher Scientific.
  • Benchchem. (2025). Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid. Benchchem.
  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Benchchem. (2025). Proper Disposal Procedures for 5-Bromothiophene-2-carboxylic Acid: A Comprehensive Guide. Benchchem.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Ethylsulfonic acid. Sigma-Aldrich.
  • The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromobenzoic acid. Sigma-Aldrich.
  • Hyde Park Environmental News. (n.d.). Chemical spills procedure: A guide.
  • Gousia Begum, S., et al. (2018). Pharmaceutical Incompatibilities: A Review.
  • University of Oklahoma. (2026). EHSO Manual 2025-2026: Hazardous Waste.
  • Tennessee State University. (n.d.). Spill Response Procedures.
  • Scribd. (n.d.).
  • AK Scientific, Inc. (n.d.).
  • University of Cambridge. (n.d.). Incompatible chemicals. Department of Engineering Health & Safety.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%.
  • Freeport-McMoRan. (2019). Technical Supplement: Sulfuric Acid Bulk Handling.
  • ChemicalBook. (2025).

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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromobenzothiazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-Bromobenzothiazole-2-sulfonic acid (CAS No. 1215205-70-1)[1][2] demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Analysis: Understanding the Risks

This compound is a complex organic molecule containing a benzothiazole core, a sulfonic acid group, and a bromine atom. Each of these components contributes to its potential reactivity and toxicity.

  • Sulfonic Acid Group: Sulfonic acids are known to be corrosive and can cause severe skin burns and eye damage upon contact.[3][4][5] Inhalation of dusts or mists can lead to respiratory irritation.[4]

  • Benzothiazole Moiety: Benzothiazole derivatives can cause skin and eye irritation.[6][7] Some may also be harmful if swallowed or absorbed through the skin.[8]

  • Bromine Atom: Brominated organic compounds can be irritating to the skin, eyes, and respiratory system.[9][10] Elemental bromine itself is highly corrosive and toxic.[9][10][11][12]

Based on this analysis, it is prudent to treat this compound as a substance that is potentially corrosive, a skin and eye irritant, and harmful if inhaled or ingested.

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles with a face shieldProvides primary protection against splashes and dust. The face shield offers a secondary barrier for the entire face.[13]
Hands Nitrile or butyl rubber gloves (double-gloving recommended)Offers protection against chemical permeation. Double-gloving provides an extra layer of safety in case of a tear or puncture in the outer glove.[13]
Body Chemical-resistant lab coat or apronProtects against splashes and spills, preventing contact with personal clothing and skin.[3][13]
Feet Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gasesEssential when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[9][13]

Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Footwear: Ensure you are wearing appropriate closed-toe shoes.

  • Inner Gloves: Put on the first pair of nitrile or butyl rubber gloves.

  • Lab Coat/Apron: Don the lab coat or apron, ensuring it is fully buttoned or tied.

  • Respirator: If required, perform a fit check and don the respirator.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.

  • Outer Gloves: Put on the second pair of gloves, ensuring they extend over the cuffs of the lab coat.

Doffing Procedure (to be performed in a designated area):
  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head. Place them in a designated area for decontamination.

  • Lab Coat/Apron: Unbutton or untie the lab coat and roll it away from your body, turning it inside out. Place it in a designated laundry receptacle or disposal bag.

  • Inner Gloves: Remove the inner gloves using the same technique as the outer gloves. Dispose of them in the hazardous waste container.

  • Respirator: If worn, remove the respirator from the back of your head.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Experimental Workflow and Engineering Controls

To minimize exposure, always handle this compound within a certified chemical fume hood. This provides crucial ventilation to capture any dust or vapors at the source.

Experimental Workflow Diagram 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Certification B Assemble All Necessary PPE A->B C Prepare Spill Kit B->C D Don PPE Correctly C->D Proceed to Handling E Weigh Solid in Fume Hood D->E F Prepare Solution in Fume Hood E->F G Decontaminate Work Area F->G Proceed to Cleanup H Segregate Halogenated Waste G->H I Doff PPE Correctly H->I J Final Hand Hygiene I->J

Caption: Diagram 1: Safe Handling Workflow for this compound.

Disposal Plan: Managing Halogenated Waste

Proper disposal is a critical final step in the safe handling of this compound. Due to the presence of bromine, all waste generated must be treated as halogenated organic waste .

Step-by-Step Disposal Protocol:

  • Waste Segregation: At the point of generation, separate all waste contaminated with this compound from non-halogenated waste streams. This includes:

    • Unused or excess solid compound.

    • Contaminated consumables (e.g., weighing paper, pipette tips, gloves).

    • Solutions containing the compound.

  • Container Labeling: Use designated, clearly labeled, and leak-proof containers for halogenated organic waste. The label should include:

    • The words "Halogenated Organic Waste".

    • The full chemical name: "this compound".

    • The primary hazard symbols (e.g., corrosive, irritant).

  • Container Storage: Store waste containers in a designated, well-ventilated, and cool secondary containment area. This area should be away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the halogenated waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[14]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET: AzBTS [=2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic Acid Ammonium Salt)].
  • Echemi. (n.d.). This compound.
  • Pilot Chemical Company. (2018). SAFETY DATA SHEET FOR CHEMICALS: SULPHONIC ACID, 90%.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bromine.
  • LGC Standards. (2023). SAFETY DATA SHEET: 1,3-Benzothiazole-2-sulfonic acid.
  • National Oceanic and Atmospheric Administration. (n.d.). BROMINE.
  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 5-Bromo-2-iodobenzoic Acid.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Bromo-1,3-benzothiazole.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-Bromobenzoic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt.
  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid.
  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies.
  • Chemical-Suppliers.com. (n.d.). This compound | CAS 1215205-70-1.
  • ChemPoint.com. (2015). SAFETY DATA SHEET: ARISTONIC® ACID H.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.